trimethyl(prop-1-en-2-yloxy)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(prop-1-en-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-6(2)7-8(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIFZYSPVVBOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062014 | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-53-0 | |
| Record name | Trimethyl[(1-methylethenyl)oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl((1-methylethenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl[(1-methylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[(1-methylvinyl)oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trimethyl(prop-1-en-2-yloxy)silane CAS number
An In-depth Technical Guide to Trimethyl(prop-1-en-2-yloxy)silane: Synthesis, Applications, and Experimental Protocols
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis. Identified by its CAS Number 1833-53-0 , this compound is more commonly known in the field as isopropenoxytrimethylsilane or the trimethylsilyl (TMS) enol ether of acetone.[1][2][3] We will delve into its fundamental properties, synthesis, reaction mechanisms, and critical applications, particularly for professionals in research, and drug development.
Core Compound Identification and Physicochemical Properties
Understanding the fundamental characteristics of a reagent is paramount for its effective and safe utilization. This compound is a colorless liquid that serves as a stable, versatile, and highly reactive intermediate.
| Property | Value | Source |
| CAS Number | 1833-53-0 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Common Synonyms | 2-(Trimethylsilyloxy)propene, Isopropenoxytrimethylsilane, IPOTMS, Acetone trimethylsilyl enol ether | [3][4] |
| Molecular Formula | C₆H₁₄OSi | [1][2] |
| Molecular Weight | 130.26 g/mol | [1][2][3] |
| Boiling Point | 94-96 °C | [4] |
| Purity (Typical) | >95.0% (GC) | [5] |
Spectroscopic data is critical for identity confirmation. The ¹H NMR spectrum of this compound typically shows a singlet for the nine protons of the trimethylsilyl group at approximately 0.2 ppm, two singlets for the vinylic protons around 4.0-4.2 ppm, and a singlet for the methyl group protons at about 1.7 ppm.
Synthesis: The Trapping of an Enolate
The most prevalent and efficient synthesis of this compound involves the trapping of a pre-formed or in-situ generated acetone enolate with an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl). The choice of base and solvent is crucial for optimizing yield and minimizing side reactions.
Causality in Synthetic Protocol Design
The use of a tertiary amine base, such as triethylamine, is a deliberate choice. It is strong enough to facilitate the deprotonation of acetone to form the enolate but not so strong as to promote self-condensation (an aldol reaction) of the acetone starting material, which would lead to impurities. The triethylamine hydrochloride salt that forms is easily removed by filtration. Acetonitrile or DMF are often used as solvents to facilitate the reaction.
Reaction Mechanism: Silyl Enol Ether Formation
The mechanism involves the base-mediated formation of the acetone enolate, which then acts as a nucleophile, attacking the silicon atom of chlorotrimethylsilane. The chloride ion is displaced, resulting in the formation of the silyl enol ether.
Caption: Mechanism of silyl enol ether synthesis.
Validated Laboratory Protocol for Synthesis
This protocol is adapted from established procedures and is designed for robust performance.[4]
-
Apparatus Setup : Equip a dry, four-necked flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the silylating agent.
-
Reagent Charging : To the flask, add anhydrous acetone (1.0 eq) and triethylamine (1.2 eq). Begin stirring under a positive pressure of nitrogen.
-
Addition of Silylating Agent : Add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel to the stirred solution. An exothermic reaction may occur; maintain the temperature below 40°C using an ice bath if necessary.
-
Reaction : After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Workup : Cool the reaction mixture to room temperature. Dilute with a non-polar solvent like pentane or hexane. Filter the mixture to remove the triethylamine hydrochloride salt.
-
Purification : Transfer the filtrate to a distillation apparatus. First, distill off the low-boiling solvent at atmospheric pressure. Then, purify the crude product by fractional distillation. Collect the fraction boiling at 94–96°C. The yield is typically in the range of 50-65%.[4]
-
Validation : Confirm the purity of the final product using gas chromatography (GC) and confirm its identity using ¹H NMR and FTIR spectroscopy.
Core Applications in Drug Development and Organic Synthesis
This compound is a cornerstone reagent due to its role as a stable and manageable equivalent of an acetone enolate. This circumvents the challenges of using strong bases like LDA to generate enolates in situ, which can lead to side reactions and poor selectivity.
The Mukaiyama Aldol Reaction
A primary application is in the Lewis acid-catalyzed Mukaiyama aldol reaction. Here, the silyl enol ether reacts with an aldehyde or ketone to form a β-hydroxy ketone after a workup step. This carbon-carbon bond-forming reaction is fundamental in the synthesis of complex molecules, including many pharmaceutical active ingredients.
Caption: Workflow of the Mukaiyama Aldol Reaction.
Other Carbon-Carbon Bond Forming Reactions
-
Michael Additions : It can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Alkylation Reactions : It can be alkylated using reactive electrophiles, providing a route to functionalized ketones.
As a Protecting Group Intermediate
While not its primary use, the principles of its formation are central to silyl ether protecting group chemistry. Silyl ethers are widely used to protect hydroxyl groups during multi-step syntheses due to their ease of installation, stability under various reaction conditions, and selective removal.[6] The high affinity of silicon for fluorine allows for mild deprotection using reagents like tetrabutylammonium fluoride (TBAF).[6]
Safety, Handling, and Storage
Proper handling is crucial due to the reagent's reactivity and hazardous properties.
Hazard Identification
This compound is classified as a highly flammable liquid and vapor (H225).[5] It is also known to cause skin and serious eye irritation.[7]
| Hazard Statement | Description |
| H225 | Highly flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Self-Validating Handling and Storage Protocol
-
Handling : Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves. Ground all equipment to prevent static discharge, which can be an ignition source.[5][8] Use spark-proof tools.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] For long-term stability, refrigeration (2-8°C) is often recommended. The product is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation.
-
Spills : In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]
References
- This compound | CAS 1833-53-0 - Matrix Fine Chemicals. URL: https://www.matrix-fine-chemicals.com/product/trimethyl-prop-1-en-2-yloxy-silane-cas-1833-53-0
- Molecules PDF - Matrix Fine Chemicals. URL: https://www.matrix-fine-chemicals.com/molecules/MM1833530.pdf
- Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/87471
- Trimethyl(prop-2-yn-1-yloxy)silane | 5582-62-7 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/444278
- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds/AC394390050
- TRIMETHYL(PROP-2-EN-1-YLOXY)SILANE | CAS 18146-00-4 - Matrix Fine Chemicals. URL: https://www.matrix-fine-chemicals.com/product/trimethyl-prop-2-en-1-yloxy-silane-cas-18146-00-4
- 1833-53-0|this compound - Ambeed.com. URL: https://www.ambeed.com/products/1833-53-0.html
- Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | 6651-34-9 - TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/T1029
- Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane - TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/T1029
- Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | C8H18O2Si - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3081498
- d1cc06529g1.pdf - The Royal Society of Chemistry. URL: https://www.rsc.
- SAFETY DATA SHEET - Airgas. URL: https://www.airgas.com/msds/001107.pdf
- Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane - MySkinRecipes. URL: https://www.myskinrecipes.com/shop/reagent/243536
- acetone trimethysilyl enol ether - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v71p0001
- N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions - The Royal Society of Chemistry. URL: https://www.rsc.
- A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/chemistry-technical-guides/review-organosilanes-organic-chemistry.html
- Trimethyl((1-methylvinyl)oxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. URL: https://www.co-formula.com/product/trimethyl-1-methylvinyl-oxy-silane-cas-1833-53-0.html
Sources
- 1. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. Trimethyl((1-methylvinyl)oxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | 6651-34-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Introduction: The Strategic Role of 2-(trimethylsilyloxy)propene in Modern Synthesis
An In-Depth Technical Guide to 2-(trimethylsilyloxy)propene: Properties, Reactivity, and Synthetic Applications
In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds with precision and control is paramount. 2-(trimethylsilyloxy)propene, a prominent member of the silyl enol ether family, has emerged as a cornerstone reagent for achieving this goal. It functions as a stable and versatile synthetic equivalent—or "umpolung"—of the acetone enolate, a reactive species that is otherwise challenging to generate and control selectively. This guide offers a comprehensive exploration of the chemical properties, reactivity, and handling of 2-(trimethylsilyloxy)propene, with a particular focus on its application in the renowned Mukaiyama aldol reaction, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Core Chemical and Physical Identity
2-(trimethylsilyloxy)propene, also known as isopropenyloxy(trimethyl)silane or acetone trimethylsilyl enol ether, is structurally an enol ether capped with a trimethylsilyl group.[1][2] This silyl group imparts crucial stability, rendering the molecule isolable and purifiable, a significant advantage over its transient lithium or sodium enolate counterparts.
Chemical Structure:
-
CAS Number: 1833-53-0[5]
-
Synonyms: Trimethyl[(1-methylethenyl)oxy]silane, (Isopropenyloxy)trimethylsilane, Acetone trimethylsilyl enol ether, IPOTMS[1][2]
Physicochemical Properties
The physical properties of 2-(trimethylsilyloxy)propene are summarized in the table below. It is a liquid at room temperature with a characteristic boiling point.
| Property | Value | Source(s) |
| Appearance | Liquid | |
| Boiling Point | 93-95 °C | [1] |
| Density | 0.786 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.395 | |
| Water Solubility | log10WS: 0.18 (mol/L) | [6] |
| Octanol/Water Partition Coeff. | logPoct/wat: 2.371 | [6] |
Synthesis, Handling, and Storage
Synthesis Rationale
The synthesis of silyl enol ethers like 2-(trimethylsilyloxy)propene is typically achieved by trapping an enolate with a trialkylsilyl halide. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation for unsymmetrical ketones. However, for a symmetrical ketone like acetone, this is not a concern. The common procedure involves the reaction of acetone with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a milder base/activator system like triethylamine and sodium iodide.
Safe Handling and Storage Protocols
Proper handling is crucial due to the compound's reactivity and potential hazards.
-
Incompatibilities: 2-(trimethylsilyloxy)propene is sensitive to acids and strong oxidizing agents, which can cleave the silyl ether bond.[7] It is also moisture-sensitive, as hydrolysis will regenerate the parent ketone (acetone).
-
Storage Conditions: To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[7] A storage temperature of -20°C is often recommended.
-
Safety Precautions: The compound is a flammable liquid.[8] All ignition sources must be eliminated from the handling area, and proper grounding procedures should be followed to prevent static discharge.[7] Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed within a chemical fume hood.[7]
Reactivity and Core Application: The Mukaiyama Aldol Reaction
The synthetic utility of 2-(trimethylsilyloxy)propene is rooted in its character as a potent carbon nucleophile. The electron-donating nature of the silyloxy group makes the double bond electron-rich and reactive towards electrophiles.
The Mukaiyama Aldol Reaction: A Paradigm of C-C Bond Formation
The most significant application of 2-(trimethylsilyloxy)propene is in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition to carbonyl compounds.[9][10] First reported by Teruaki Mukaiyama in 1973, this reaction allows for a crossed aldol reaction that avoids the self-condensation issues often encountered under basic conditions.[10][11]
Mechanism of Action:
The reaction proceeds through a well-defined mechanism. The Lewis acid (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) coordinates to the oxygen of the aldehyde or ketone, activating it towards nucleophilic attack.[11] The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. A subsequent workup step (often aqueous) cleaves the silyl group from the intermediate aldolate, yielding the final β-hydroxy ketone product.[11]
Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
The power of this reaction lies in its broad scope and the potential for stereocontrol. By using chiral Lewis acids, asymmetric versions of the Mukaiyama aldol reaction can be achieved, providing enantioselective access to chiral building blocks crucial for drug synthesis.[10][12]
Experimental Protocol: A Representative Mukaiyama Aldol Reaction
This protocol describes a general procedure for the reaction between an aldehyde and 2-(trimethylsilyloxy)propene.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
2-(trimethylsilyloxy)propene
-
Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, 1.0 M solution in Dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous DCM is added to the flask, followed by the aldehyde (1.0 eq.). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: The Lewis acid solution (e.g., TiCl₄, 1.1 eq.) is added dropwise via syringe. The mixture is stirred for 5-10 minutes.
-
Nucleophile Addition: 2-(trimethylsilyloxy)propene (1.2 eq.) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Caption: Standard experimental workflow for a Mukaiyama aldol addition reaction.
Hazard and Safety Summary
It is imperative to consult the Safety Data Sheet (SDS) before handling 2-(trimethylsilyloxy)propene.
-
Hazard Classifications: Flammable Liquid 2, Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).[8]
-
Signal Word: Danger[8]
-
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Selected):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
2-(trimethylsilyloxy)propene is a powerful and indispensable tool in the arsenal of the modern synthetic chemist. Its stability, coupled with its predictable reactivity as an acetone enolate equivalent, provides a reliable method for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms, particularly in the context of the Mukaiyama aldol addition, enables researchers in academia and industry to leverage this reagent for the efficient and controlled synthesis of valuable chemical entities.
References
- Cheméo. Propene, 2-trimethylsilyloxy - Chemical & Physical Properties. [Link]
- Gelest, Inc. 2-METHYL-1-(TRIMETHYLSILOXY)
- Mayr's Database Of Reactivity Parameters. Molecule 2-(trimethylsiloxy)propene. [Link]
- GSRS. 2-(TRIMETHYLSILOXY)PROPENE. [Link]
- NIST WebBook. Propene, 2-trimethylsilyloxy. [Link]
- Manabe, K. Mukaiyama Aldol Reactions in Aqueous Media. PMC - PubMed Central. [Link]
- Kumar, A., et al.
- Mahrwald, R. Asymmetric Mukaiyama Aldol Reaction. Thieme Chemistry. [Link]
- NIST WebBook. Propene, 2-trimethylsilyloxy. [Link]
- Wikipedia. Mukaiyama aldol addition. [Link]
- Matrix Fine Chemicals. TRIMETHYL(PROP-1-EN-2-YLOXY)SILANE. [Link]
- Kumar, A., et al.
- University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
- ResearchG
- MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]
Sources
- 1. far-chemical.com [far-chemical.com]
- 2. (Isopropenyloxy)trimethylsilane - 2-(Trimethylsiloxy)propene, Acetone enol trimethylsilyl ether [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Propene, 2-trimethylsilyloxy [webbook.nist.gov]
- 5. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 6. Propene, 2-trimethylsilyloxy - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. gelest.com [gelest.com]
- 8. 2-甲基-1-(三甲基硅氧基)-1-丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to Trimethyl(prop-1-en-2-yloxy)silane: Properties, Synthesis, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl(prop-1-en-2-yloxy)silane, also known as 2-(trimethylsilyloxy)propene or isopropenoxytrimethylsilane, is a versatile silyl enol ether that serves as a crucial building block in contemporary organic synthesis. With a molecular weight of 130.26 g/mol , this organosilicon compound is a stable, isolable equivalent of the acetone enolate, offering significant advantages in terms of reactivity, selectivity, and handling. This guide provides a comprehensive overview of its fundamental properties, detailed synthetic protocols, and key applications, with a particular focus on its role in carbon-carbon bond formation and the synthesis of complex molecules relevant to the pharmaceutical industry.
Core Molecular and Physical Properties
This compound is a colorless liquid with the chemical formula C₆H₁₄OSi.[1] Its structure features a trimethylsilyl group attached to the oxygen of the enol form of acetone. This seemingly simple modification has profound implications for its chemical behavior, transforming a transient enolate into a well-behaved nucleophile.
| Property | Value | Source |
| Molecular Weight | 130.26 g/mol | [1] |
| Chemical Formula | C₆H₁₄OSi | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1833-53-0 | [1] |
| Synonyms | 2-(trimethylsilyloxy)propene, Isopropenoxytrimethylsilane, Acetone trimethylsilyl enol ether | |
| SMILES | CC(=C)O(C)C | [1] |
| Boiling Point | 93-95 °C | |
| Density | 0.786 g/cm³ |
Synthesis of this compound: A Validated Protocol
The synthesis of silyl enol ethers, such as this compound, is a well-established transformation in organic chemistry. The choice of base and reaction conditions dictates the regioselectivity of the enolization of unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether.[2] For a symmetrical ketone like acetone, this consideration is moot.
A robust and scalable procedure for the synthesis of the analogous acetone silyl enol ether involves the in situ generation of iodotrimethylsilane, a highly reactive silylating agent. This method, adapted from a procedure in Organic Syntheses, provides a reliable route to this valuable reagent from readily available starting materials.
Experimental Protocol: Synthesis of 2-(Trimethylsilyloxy)propene
This protocol is adapted from a validated procedure for the synthesis of the trimethylsilyl enol ether of acetone.
Materials:
-
Acetone
-
Chlorotrimethylsilane (TMSCl)
-
Sodium iodide (NaI)
-
Triethylamine (NEt₃)
-
Acetonitrile (anhydrous)
-
Pentane (anhydrous)
Procedure:
-
To a stirred solution of acetone (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile, add sodium iodide (1.05 eq).
-
Add chlorotrimethylsilane (1.05 eq) dropwise to the mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
The reaction mixture will contain a precipitate of sodium chloride and triethylamine hydrochloride. Dilute the mixture with anhydrous pentane and filter through a pad of celite under an inert atmosphere to remove the salts.
-
The filtrate is then concentrated under reduced pressure to remove the bulk of the solvents.
-
The crude product is purified by fractional distillation under an inert atmosphere to yield this compound as a colorless liquid.
Causality of Experimental Choices:
-
In situ generation of Iodotrimethylsilane: The reaction between chlorotrimethylsilane and sodium iodide in acetonitrile generates the more reactive iodotrimethylsilane. This is a key step as it accelerates the silylation of the enolate.
-
Triethylamine as a base: Triethylamine serves as a base to neutralize the HCl generated during the reaction and to facilitate the formation of the enolate.
-
Anhydrous Conditions: Silyl enol ethers are sensitive to moisture and can be hydrolyzed back to the corresponding ketone. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for a successful synthesis.[2]
Caption: Synthesis of this compound.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in synthesis. Below are the expected spectroscopic data based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show three distinct signals:
-
A singlet for the nine equivalent protons of the trimethylsilyl group.
-
A singlet for the three equivalent protons of the methyl group.
-
Two distinct signals for the two vinylic protons, which may appear as singlets or narrowly split doublets depending on the resolution.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~ 4.0 ppm | s | 1H | =CH₂ |
| ~ 3.9 ppm | s | 1H | =CH₂ |
| ~ 1.7 ppm | s | 3H | -CH₃ |
| ~ 0.2 ppm | s | 9H | -Si(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework:
| Chemical Shift (δ) | Assignment |
| ~ 157 ppm | C=C (quaternary) |
| ~ 85 ppm | C=C (methylene) |
| ~ 23 ppm | -CH₃ |
| ~ 0 ppm | -Si(CH₃)₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns for trimethylsilyl ethers involve the loss of a methyl group (M-15) leading to a prominent peak at m/z 115, which is often the base peak.
Key Applications in Organic Synthesis and Drug Development
This compound is a cornerstone reagent in reactions that require the nucleophilic addition of an acetone enolate. Its stability and predictable reactivity make it superior to the direct use of lithium enolates in many instances.
The Mukaiyama Aldol Reaction: A Paradigm of Controlled Carbon-Carbon Bond Formation
The most prominent application of this compound is in the Mukaiyama aldol reaction.[3][4][5] This Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone, allows for a crossed aldol addition without the issue of self-condensation of the carbonyl partner.[5]
Mechanism of the Mukaiyama Aldol Reaction:
-
Activation of the Carbonyl: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the oxygen of the carbonyl electrophile, increasing its electrophilicity.
-
Nucleophilic Attack: The silyl enol ether, acting as a mild nucleophile, attacks the activated carbonyl carbon.
-
Silyl Transfer and Product Formation: A trimethylsilyl group is transferred to the oxygen of the former carbonyl group, and subsequent aqueous workup yields the β-hydroxy carbonyl product.[5]
The reaction proceeds through an open transition state, and the stereochemical outcome can be influenced by the choice of Lewis acid and reaction conditions.[3]
Caption: The Mukaiyama Aldol Reaction Workflow.
Applications in Drug Development and Natural Product Synthesis
The C-C bond-forming capability of this compound and related silyl enol ethers is instrumental in the synthesis of complex molecular architectures found in natural products and active pharmaceutical ingredients (APIs).[6] While specific examples directly citing this compound in the synthesis of a marketed drug are proprietary, its role as a fundamental building block is widely recognized in medicinal chemistry for the construction of polyketide-derived scaffolds.[4] These scaffolds are present in a vast array of bioactive compounds, including antibiotics, immunosuppressants, and anticancer agents.
The use of silyl enol ethers allows for the controlled and stereoselective introduction of acetone units into complex molecules, a common motif in many natural products. This strategic advantage streamlines synthetic routes and provides access to a diverse range of chemical entities for drug discovery programs. Organosilanes, in general, are increasingly utilized in the pharmaceutical industry to enhance the efficiency and sustainability of API synthesis.[7]
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with appropriate precautions. It is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.
Safety Precautions:
-
Flammability: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area, preferably in a chemical fume hood.
-
Moisture Sensitivity: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its ability to act as a stable and manageable equivalent of the acetone enolate has made it an indispensable tool for the construction of complex organic molecules. The Mukaiyama aldol reaction, a testament to its utility, provides a reliable method for stereocontrolled carbon-carbon bond formation. As the demand for more efficient and selective synthetic methodologies in drug discovery and development continues to grow, the importance of foundational reagents like this compound is set to endure.
References
- Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Sharma, P., Rani, A., & Singh, V. (2022). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 12(42), 27263-27287. [Link]
- Mukaiyama aldol addition. Wikipedia. [Link]
- This compound | CAS 1833-53-0.
- Silyl enol ether. Wikipedia. [Link]
- Intermediates For Active Pharmaceutical Ingredients (API)
- Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]
- Chemical Storage Safety Guide. University of Florida Environmental Health and Safety. [Link]
Sources
- 1. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. Trimethyl-(4-prop-1-en-2-ylphenyl)silane | C12H18Si | CID 325452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Biology of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Biological Approaches to Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
isopropenyl trimethylsilyl ether structure
An In-depth Technical Guide to Isopropenyl Trimethylsilyl Ether: Structure, Synthesis, and Reactivity
Executive Summary: Isopropenyl trimethylsilyl ether, also known as 2-(trimethylsiloxy)propene, is a pivotal silyl enol ether in modern organic synthesis. Derived from acetone, it serves as a stable and versatile enolate equivalent, enabling a wide range of carbon-carbon bond-forming reactions. Its utility is most prominently showcased in the Mukaiyama aldol addition, where it acts as a potent nucleophile for the construction of β-hydroxy ketones, key intermediates in the synthesis of complex natural products and pharmaceuticals. This guide provides a comprehensive overview of its molecular structure, detailed spectroscopic signature, robust synthetic protocols, and core reactivity, offering field-proven insights for researchers in chemical synthesis and drug development.
Molecular Structure and Properties
Isopropenyl trimethylsilyl ether possesses the chemical formula C₆H₁₄OSi. The structure consists of an isopropenyl group linked through an oxygen atom to a trimethylsilyl (TMS) group.[1][2][3] This arrangement classifies it as a silyl enol ether, a class of compounds that are generally more stable and easier to handle than their corresponding lithium enolates, yet retain the potent nucleophilicity of the enolate at the α-carbon.[4]
The silicon-oxygen bond is notably strong, which contributes to the compound's stability, allowing for its isolation and purification. The trimethylsilyl group is sterically bulky and electronically influences the reactivity of the enol ether system.
Diagram 1: Molecular Structure of Isopropenyl Trimethylsilyl Ether
Caption: Ball-and-stick representation of Isopropenyl Trimethylsilyl Ether.
Table 1: Physicochemical Properties of Isopropenyl Trimethylsilyl Ether
| Property | Value | Source |
| CAS Number | 1833-53-0 | [3] |
| Molecular Formula | C₆H₁₄OSi | [1][2] |
| Molecular Weight | 130.26 g/mol | [1][3] |
| Appearance | Colorless liquid | [3] |
| Density | 0.78 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.395 | [3] |
| Boiling Point | 94 °C | [5] |
| SMILES String | CC(=C)O(C)C | [1][3] |
Spectroscopic Characterization
Accurate characterization is paramount for confirming the purity and identity of isopropenyl trimethylsilyl ether. The following data represents a standard analytical signature for the compound.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.05 (s, 2H, =CH₂), 1.77 (s, 3H, -CH₃), 0.21 (s, 9H, -Si(CH₃)₃) |
| ¹³C NMR (Predicted) | δ ~156 (=C-O), ~89 (=CH₂), ~20 (-CH₃), ~0 (-Si(CH₃)₃) |
| IR Spectroscopy | ν ~1650 cm⁻¹ (C=C stretch), ~1255 cm⁻¹ (Si-CH₃), ~1080 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z 130 (M⁺), 115 ([M-CH₃]⁺), 73 ([(CH₃)₃Si]⁺, base peak) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's proton environments.
-
δ 4.05 ppm (singlet, 2H): These two signals, appearing as a sharp singlet, correspond to the two geminal protons of the terminal alkene (=CH₂). Their chemical equivalence is a result of free rotation around the C-O bond.
-
δ 1.77 ppm (singlet, 3H): This singlet represents the three protons of the methyl group attached to the double bond (-C(CH₃)=).
-
δ 0.21 ppm (singlet, 9H): The strong singlet at high field is characteristic of the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.[6] The electropositive nature of silicon results in significant shielding of these protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental spectrum is sparse, the chemical shifts can be reliably predicted based on established substituent effects.
-
δ ~156 ppm: The quaternary carbon of the double bond attached to the oxygen atom (=C-O). The electronegative oxygen atom deshields this carbon, shifting it significantly downfield.
-
δ ~89 ppm: The terminal methylene carbon of the double bond (=CH₂). This carbon is shifted upfield relative to the other sp² carbon due to being at the terminus of the pi system.
-
δ ~20 ppm: The methyl carbon attached to the double bond (-CH₃). This is a typical range for an sp³ carbon attached to an sp² carbon.[7]
-
δ ~0 ppm: The three equivalent methyl carbons of the trimethylsilyl group (-Si(CH₃)₃). Similar to their protons, these carbons are highly shielded by the silicon atom.[8]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
~1650 cm⁻¹ (C=C Stretch): A moderate absorption in this region confirms the presence of the carbon-carbon double bond.
-
~1255 cm⁻¹ and ~845 cm⁻¹ (Si-CH₃ Deformations): Strong, sharp peaks in these regions are highly characteristic of the trimethylsilyl group.
-
~1080 cm⁻¹ (C-O Stretch): A strong absorption corresponding to the stretching of the C-O single bond in the enol ether linkage.[9][10]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern for silyl ethers.
-
m/z 130 (M⁺): The molecular ion peak, corresponding to the full mass of the molecule.
-
m/z 115 ([M-15]⁺): A very prominent peak resulting from the loss of a methyl radical (•CH₃) from the trimethylsilyl group. This fragmentation is a hallmark of TMS derivatives.[11][12]
-
m/z 73 ([(CH₃)₃Si]⁺): This is typically the base peak in the spectrum and corresponds to the stable trimethylsilyl cation. Its high intensity is a definitive indicator of a TMS-containing compound.[11]
Synthesis of Isopropenyl Trimethylsilyl Ether
The synthesis of silyl enol ethers is a fundamental transformation in organic chemistry. Isopropenyl trimethylsilyl ether is prepared from acetone via trapping of its enolate with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[4]
Mechanistic Principles: Kinetic vs. Thermodynamic Control
For unsymmetrical ketones, the choice of reaction conditions dictates the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic silyl enol ether.[13]
-
Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide, LDA) at low temperatures (-78 °C) with short reaction times. The base rapidly removes the most sterically accessible α-proton, leading to the less substituted enolate.[4][14][15]
-
Thermodynamic Control: Favored by weaker bases (e.g., triethylamine, Et₃N) at higher temperatures (room temperature or above) with longer reaction times. These conditions allow for equilibration, leading to the formation of the more stable, more substituted enolate.[4][6][14]
Causality: For acetone, a symmetrical ketone, both α-carbons are identical. Therefore, the distinction between kinetic and thermodynamic control is moot, as only one silyl enol ether product can be formed. However, understanding this principle is crucial for applying silyl enol ether chemistry to more complex substrates. The protocol described below utilizes conditions that are broadly applicable and highly effective.
Diagram 2: Synthetic Workflow for Isopropenyl Trimethylsilyl Ether
Caption: Step-by-step workflow for the synthesis of silyl enol ethers.
Experimental Protocol: Synthesis from Acetone
This protocol describes the in-situ generation of LDA followed by enolate formation and silylation.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetone, anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flame-dried under vacuum and backfilled with argon.
-
Reagent Addition: Anhydrous THF is added via syringe, followed by diisopropylamine (1.1 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Base Generation: n-BuLi (1.05 equivalents) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Acetone (1.0 equivalent) is added dropwise, and the reaction is stirred for an additional 45 minutes at -78 °C.
-
Silylation: TMSCl (1.2 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature over 2 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure isopropenyl trimethylsilyl ether.
Reactivity and Applications in Organic Synthesis
Isopropenyl trimethylsilyl ether is a cornerstone nucleophile in reactions that form C-C bonds at the α-position of a ketone.
The Mukaiyama Aldol Addition
The most significant application is the Mukaiyama aldol addition, a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).[16][17] This reaction is a powerful alternative to traditional base-mediated aldol reactions, offering milder conditions and greater control.
Causality and Mechanism: The key to the Mukaiyama aldol reaction is the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[17][18]
-
Activation: The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone, rendering the carbonyl carbon significantly more electrophilic.[1][19]
-
Nucleophilic Attack: The silyl enol ether, acting as the nucleophile, attacks the activated carbonyl carbon. The double bond of the enol ether performs the attack, and the silicon-oxygen bond is cleaved.
-
Intermediate Formation: This attack forms a new carbon-carbon bond and generates a silylated aldol adduct intermediate.
-
Workup: Aqueous workup hydrolyzes the silyl ether to reveal the β-hydroxy ketone product.[17]
The acyclic transition state of the reaction allows for stereocontrol based on the geometry of the silyl enol ether and the choice of Lewis acid and substrates.[17][18]
Diagram 3: Mechanism of the Mukaiyama Aldol Addition
Caption: Logical flow of the Mukaiyama aldol addition mechanism.
Other Synthetic Applications
Beyond the Mukaiyama aldol reaction, isopropenyl trimethylsilyl ether is used in:
-
Michael Additions: As a soft nucleophile, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds.[4]
-
Alkylation Reactions: It reacts with SN1-active electrophiles, such as tertiary or benzylic halides, in the presence of a Lewis acid to form α-alkylated ketones.[4]
-
Halogenation: Reaction with halogen sources (e.g., NBS, NCS) provides α-haloketones.[4]
Experimental Protocol: Representative Mukaiyama Aldol Reaction
This protocol details the reaction of isopropenyl trimethylsilyl ether with benzaldehyde, catalyzed by titanium tetrachloride (TiCl₄).
Materials:
-
Isopropenyl trimethylsilyl ether
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask fitted with a stir bar, thermometer, and argon inlet is charged with anhydrous DCM.
-
Cooling: The flask is cooled to -78 °C.
-
Reagent Addition: Benzaldehyde (1.0 equivalent) is added via syringe, followed by the dropwise addition of TiCl₄ (1.1 equivalents). The solution is stirred for 5 minutes.
-
Nucleophile Addition: Isopropenyl trimethylsilyl ether (1.2 equivalents) is added dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: The reaction is stirred at -78 °C for 2-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is allowed to warm to room temperature and is stirred vigorously until both layers are clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
References
- BenchChem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.
- Wikipedia contributors. (n.d.). Silyl enol ether. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation.
- Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition.
- Wikipedia contributors. (n.d.). Mukaiyama aldol addition. In Wikipedia.
- YouTube. (2022). Mukaiyama Aldol Reaction.
- GSRS. (n.d.). 2-(TRIMETHYLSILOXY)PROPENE.
- NIST. (n.d.). Propene, 2-trimethylsilyloxy. In NIST Chemistry WebBook.
- Scribd. (n.d.). Mukaiyama Aldol Reaction Mechanism.
- Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.
- Yamamoto, Y., & Matui, C. (1981). Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide. Organometallics.
- ChemicalBook. (n.d.). isopropenyloxytrimethylsilane(1833-53-0) 1h nmr.
- Sigma-Aldrich. (n.d.). (Isopropenyloxy)trimethylsilane.
- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.
- Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews.
- Touati, D., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry.
- Lai, Z., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews.
- Alfa Chemistry. (n.d.). CAS 1833-53-0 Isopropenyloxytrimethylsilane.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene.
- ChemicalBook. (n.d.). Isopropenyl acetate(108-22-5) 13C NMR spectrum.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- Doc Brown's Chemistry. (n.d.). Spectroscopy Infrared Spectra.
- ChemicalBook. (n.d.). 2-Methoxypropene(116-11-0) IR Spectrum.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Propene, 2-trimethylsilyloxy [webbook.nist.gov]
- 3. 三甲基(1-甲基乙烯氧基)硅烷 ≥85% | Sigma-Aldrich [sigmaaldrich.com]
- 4. orgsyn.org [orgsyn.org]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. ISOPROPENYLOXYTRIMETHYLSILANE(1833-53-0) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.pdx.edu [web.pdx.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. 2-Propenoic acid, 2-((trimethylsilyl)oxy)-, trimethylsilyl ester | C9H20O3Si2 | CID 521587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
trimethyl(prop-1-en-2-yloxy)silane synthesis from acetone
An In-Depth Technical Guide to the Synthesis of Trimethyl(prop-1-en-2-yloxy)silane from Acetone
Executive Summary
This compound, the silyl enol ether derived from acetone, is a foundational reagent in modern organic synthesis. Its utility as a stable, versatile enolate surrogate enables a wide range of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and regiospecific alkylations. Despite its importance, a simple, reliable, and economical synthesis is not always readily accessible in standard literature. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles. We will explore the reaction mechanism, justify critical process parameters, and present a self-validating protocol designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for preparing this key synthetic intermediate.
Theoretical Foundations & Mechanistic Insights
A robust understanding of the reaction mechanism is paramount for successful synthesis, troubleshooting, and adaptation to other substrates. The formation of a silyl enol ether from a ketone like acetone involves the trapping of an enolate intermediate with an electrophilic silicon species.
The Core Reaction: O-Silylation of an Enolate
The fundamental transformation is the conversion of a ketone to its corresponding silyl enol ether. This is achieved by deprotonation of an α-carbon to form an enolate, which is then "trapped" by a silyl halide. In this synthesis, acetone serves as the ketone, triethylamine (Et₃N) acts as a mild base, and trimethylsilyl chloride (TMSCl) is the silylating agent.[1] The oxygen atom of the enolate, being a hard nucleophile, preferentially attacks the hard silicon electrophile of TMSCl, forming a strong Si-O bond.[1]
The Power of In Situ Reagent Generation: The Role of Sodium Iodide
While TMSCl can be used directly, its reactivity can be insufficient for efficient silylation under mild basic conditions. The protocol detailed herein employs a crucial enhancement: the addition of sodium iodide (NaI). In an acetonitrile solvent, a Finkelstein-type reaction occurs where the chloride in TMSCl is exchanged for iodide, generating the far more reactive iodotrimethylsilane (TMSI) in situ.[2][3]
Why is TMSI a better silylating agent?
-
Bond Strength: The Si-I bond is significantly weaker and more labile than the Si-Cl bond.
-
Leaving Group Ability: Iodide (I⁻) is a much better leaving group than chloride (Cl⁻).
This in situ generation of a hyper-reactive silylating agent is the cornerstone of this protocol's efficiency and reliability, driving the reaction to completion under relatively mild conditions.[2]
A Note on Regioselectivity: Kinetic vs. Thermodynamic Control
For unsymmetrical ketones, the choice of base and reaction conditions can dictate which regioisomer of the silyl enol ether is formed.[4]
-
Kinetic Control: Using a strong, sterically hindered base (e.g., LDA) at low temperatures (-78°C) rapidly removes the most accessible proton from the less-substituted α-carbon.[5]
-
Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibration, leading to the more stable, more-substituted silyl enol ether.[1][5]
For acetone, this is not a consideration. Acetone is a symmetrical ketone with six chemically equivalent α-protons. Therefore, only one possible enolate and, consequently, one silyl enol ether product—this compound—can be formed, simplifying the synthetic challenge significantly.
Diagram 1: Reaction Mechanism
The following diagram illustrates the key steps of the synthesis, from the in situ generation of TMSI to the final product formation.
Caption: Mechanism of silyl enol ether synthesis.
The Core Synthesis Protocol
This protocol is adapted from a well-established and vetted procedure published in Organic Syntheses, ensuring a high degree of reliability.[2][3] Adherence to the described conditions, particularly regarding anhydrous techniques and temperature control, is critical for success.
Reagents and Equipment
| Reagent | Formula | M.W. | Amount | Moles | Purity | Notes |
| Acetone | C₃H₆O | 58.08 | 150 g (190 mL) | 2.6 | Reagent Grade | Must be dry. |
| Triethylamine | (C₂H₅)₃N | 101.19 | 192 g (264 mL) | 1.9 | Reagent Grade | Dried over KOH pellets.[2] |
| Trimethylsilyl chloride | (CH₃)₃SiCl | 108.64 | 200 g (234 mL) | 1.84 | >98% | Corrosive, reacts with moisture.[6] |
| Sodium Iodide | NaI | 149.89 | 285 g | 1.9 | Reagent Grade | Must be thoroughly dried. [2] |
| Acetonitrile | CH₃CN | 41.05 | 2.14 L | - | Reagent Grade | Dried over neutral alumina.[2] |
| Pentane | C₅H₁₂ | 72.15 | ~800 mL | - | Reagent Grade | For extraction. |
Equipment:
-
5-L four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with nitrogen inlet
-
Thermometer
-
Pressure-equalizing dropping funnel (1-L)
-
Water bath
-
Distillation apparatus (including a 20-30 cm Vigreux column)
Detailed Step-by-Step Procedure
A. Reaction Setup and Execution
-
Apparatus Preparation: Assemble the 5-L four-necked flask with the mechanical stirrer, condenser (with N₂ inlet), thermometer, and dropping funnel. Flame-dry the apparatus under vacuum or dry in an oven and assemble hot, then allow to cool under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Initial Charging: Charge the flask with acetone (150 g, 2.6 mol) and triethylamine (192 g, 1.9 mol).[2]
-
TMSCl Addition: With stirring at room temperature, add trimethylsilyl chloride (200 g, 1.84 mol) via the dropping funnel over a period of 10 minutes.[2]
-
Initial Warming: Immerse the flask in a water bath and gently warm the mixture to 35°C. Once at temperature, remove the water bath.
-
NaI Solution Preparation: In a separate flask, dissolve thoroughly dried sodium iodide (285 g, 1.9 mol) in dry acetonitrile (2.14 L). Charge the dropping funnel with this solution.
-
Controlled Addition: Add the NaI/acetonitrile solution to the stirred mixture in the reaction flask at a rate that maintains the internal temperature between 34-40°C.[2] The reaction is mildly exothermic; this addition should take approximately 1 hour. A copious white precipitate (NaCl) will form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.
B. Workup and Isolation
-
Precipitate Removal: Filter the reaction mixture through a large Büchner funnel to remove the precipitated salts (NaCl and unreacted NaI). Wash the filter cake with two 200-mL portions of pentane, combining the washings with the filtrate.
-
Solvent Partitioning: Transfer the combined filtrate to a large separatory funnel and add 400 mL of pentane and 1 L of ice-cold water. Shake vigorously and separate the layers.
-
Aqueous Extraction: Extract the aqueous layer with two additional 200-mL portions of pentane.
-
Washing and Drying: Combine all organic layers and wash them with three 400-mL portions of ice-cold water. Dry the resulting organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.
C. Purification
-
Solvent Removal: Assemble a distillation apparatus with a 30-cm Vigreux column. Remove the bulk of the pentane by distillation at atmospheric pressure. Stop when the head temperature reaches ~88°C.[3]
-
Fractional Distillation: Transfer the crude residue to a smaller flask (500-mL) and distill through a 20-cm Vigreux column at atmospheric pressure.
-
Product Collection: Collect a small forerun up to 94°C. The desired product, this compound, distills at 94–96°C .[2][3] The expected yield is 116–130 g (48–54% based on TMSCl).
Diagram 2: Experimental Workflow
Sources
An In-depth Technical Guide to the Spectroscopic Data of 2-(trimethylsilyloxy)propene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(trimethylsilyloxy)propene (CAS No. 1833-53-0), a pivotal silyl enol ether in organic synthesis.[1] As a stable and versatile enolate equivalent, understanding its structural characterization through modern spectroscopic techniques is paramount for its effective utilization in research and development, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document delves into the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data of 2-(trimethylsilyloxy)propene, offering not only the spectral data itself but also the rationale behind the experimental methodologies and the interpretation of the results. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability for scientists in the field.
Introduction: The Significance of 2-(trimethylsilyloxy)propene
2-(trimethylsilyloxy)propene, also known as (isopropenyloxy)trimethylsilane or acetone enol trimethylsilyl ether, is a member of the silyl enol ether class of organic compounds. These compounds are indispensable reagents in modern organic chemistry, serving as key intermediates in a wide array of carbon-carbon bond-forming reactions.[2] Their utility stems from their ability to act as nucleophiles in reactions such as aldol additions, Michael additions, and alkylations, offering a regiochemically controlled and stable alternative to traditional enolates.[3]
The trimethylsilyl group plays a crucial role in the stability and reactivity of the enol ether. The strong silicon-oxygen bond makes the molecule isolable and purifiable by standard laboratory techniques, a distinct advantage over transiently generated enolates.[2] The choice of the trimethylsilyl group is deliberate; its relatively small steric footprint and the well-understood reactivity of the silicon-oxygen bond allow for its facile cleavage under specific reaction conditions to unmask the reactive enolate.
A thorough spectroscopic characterization of 2-(trimethylsilyloxy)propene is therefore not merely an academic exercise but a critical necessity for ensuring its purity, confirming its structure, and predicting its reactivity in complex synthetic pathways. This guide provides the essential spectroscopic data and the logic behind its acquisition and interpretation.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₄OSi | [4] |
| Molecular Weight | 130.26 g/mol | [4] |
| CAS Number | 1833-53-0 | |
| Boiling Point | 93-95 °C | [5] |
| Density | 0.78 g/mL at 25 °C |
Diagram of the Molecular Structure of 2-(trimethylsilyloxy)propene:
Caption: Molecular structure of 2-(trimethylsilyloxy)propene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(trimethylsilyloxy)propene, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Expertise & Experience: The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal that can be used for spectral calibration.[6] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because of its chemical inertness and its single, sharp resonance peak that does not overlap with most organic signals.[6] A 400 MHz spectrometer provides sufficient resolution to distinguish between the closely spaced signals of the vinyl protons.
¹H NMR Data (400 MHz, CDCl₃): [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.06 | Singlet | 1H | =CH₂ (vinyl proton) |
| 4.05 | Singlet | 1H | =CH₂ (vinyl proton) |
| 1.77 | Singlet | 3H | -CH₃ (methyl protons) |
| 0.21 | Singlet | 9H | -Si(CH₃)₃ (trimethylsilyl protons) |
Interpretation:
-
The two singlets at δ 4.06 and 4.05 ppm, each integrating to one proton, are characteristic of the two geminal vinylic protons (=CH₂). Their distinct chemical shifts, though very close, indicate they are diastereotopic.
-
The singlet at δ 1.77 ppm, integrating to three protons, corresponds to the methyl group attached to the double bond.
-
The upfield singlet at δ 0.21 ppm, with an integration of nine protons, is the characteristic signal for the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The high electron density around the silicon atom shields these protons, causing them to resonate at a high field.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(trimethylsilyloxy)propene in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Diagram of ¹H NMR Acquisition Workflow:
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (based on isopropoxytrimethylsilane and general chemical shift trends):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=CH₂ (quaternary carbon) |
| ~85 | =CH₂ (vinylic carbon) |
| ~20 | -CH₃ (methyl carbon) |
| ~0 | -Si(CH₃)₃ (trimethylsilyl carbons) |
Interpretation:
-
The downfield signal around 155 ppm is expected for the quaternary carbon of the enol ether, which is deshielded by the adjacent oxygen atom.
-
The vinylic =CH₂ carbon is expected to appear around 85 ppm.
-
The methyl carbon attached to the double bond should resonate around 20 ppm.
-
The three equivalent carbons of the trimethylsilyl group are highly shielded and will appear far upfield, close to 0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
-
Referencing: Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.[8]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups in a molecule. For a liquid sample like 2-(trimethylsilyloxy)propene, the spectrum can be conveniently acquired as a neat thin film between salt plates (e.g., NaCl or KBr). The key diagnostic peaks for a silyl enol ether are the C=C stretching and the Si-O-C stretching vibrations.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3090 | Medium | =C-H stretch (vinylic) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1645 | Strong | C=C stretch (enol ether) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~1190 | Strong | Si-O-C stretch |
| ~845 | Strong | Si-C stretch |
Interpretation:
-
The presence of a strong band around 1645 cm⁻¹ is highly indicative of the C=C double bond of the enol ether. This is a key diagnostic peak.
-
The strong absorption at approximately 1190 cm⁻¹ is characteristic of the Si-O-C linkage.
-
The strong bands at ~1250 cm⁻¹ and ~845 cm⁻¹ are characteristic of the trimethylsilyl group.
-
The C-H stretching vibrations above and below 3000 cm⁻¹ distinguish between the vinylic and aliphatic protons, respectively.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place one drop of neat 2-(trimethylsilyloxy)propene on a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile organic compounds. The high energy of the electron beam (typically 70 eV) causes extensive fragmentation of the molecule, providing a characteristic "fingerprint" that is useful for structural elucidation. The fragmentation patterns of trimethylsilyl ethers are well-documented and are invaluable for interpreting the mass spectrum of 2-(trimethylsilyloxy)propene.[9][10]
Predicted Mass Spectrum Fragmentation:
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular ion) |
| 115 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
| 59 | [CH₃Si(O)=CH₂]⁺ |
Interpretation:
-
Molecular Ion ([M]⁺, m/z 130): The presence of the molecular ion peak confirms the molecular weight of the compound.
-
[M - CH₃]⁺ (m/z 115): A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical from the silicon atom, leading to a stable silicon-containing cation. This is often the base peak in the spectrum.
-
[Si(CH₃)₃]⁺ (m/z 73): This prominent peak corresponds to the trimethylsilyl cation and is a hallmark of compounds containing this group.
-
[CH₃Si(O)=CH₂]⁺ (m/z 59): This fragment can arise from rearrangement and fragmentation of the molecular ion.
Diagram of Key Mass Spectrometry Fragmentation Pathways:
Caption: Major fragmentation pathways for 2-(trimethylsilyloxy)propene in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of 2-(trimethylsilyloxy)propene in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer, often via a gas chromatography (GC-MS) interface.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight mass analyzer.
-
Data Acquisition and Processing: The instrument software will record the mass-to-charge ratio and relative abundance of the ions to generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a comprehensive and self-consistent characterization of 2-(trimethylsilyloxy)propene. Each technique offers a unique and complementary piece of structural information, and together they allow for the unambiguous identification and purity assessment of this important synthetic intermediate. The detailed protocols and interpretations are intended to empower researchers, scientists, and drug development professionals to confidently utilize and characterize 2-(trimethylsilyloxy)propene in their synthetic endeavors, ensuring the integrity and success of their research.
References
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
- Kaur, J., et al. (2025). Methane Elimination upon Collision-Activated Dissociation of Selected Product Ions Formed Upon Gas-Phase Reactions of (Isopropenyloxy)trimethylsilane Facilitates the Mass Spectrometric Classification of Specific Oxygen- and/or Nitrogen-Containing Compounds. Journal of the American Society for Mass Spectrometry. [Link]
- SpectraBase. (CH3)3SI-O-CH(CH3)2. [Link]
- Organic Chemistry Portal.
- Wikipedia. Silyl enol ether. [Link]
- U.S. Global Substance Registration System. 2-(TRIMETHYLSILOXY)PROPENE. [Link]
Sources
- 1. ISOPROPENYLOXYTRIMETHYLSILANE(1833-53-0) 1H NMR spectrum [chemicalbook.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. far-chemical.com [far-chemical.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ¹H NMR of Trimethyl(prop-1-en-2-yloxy)silane
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trimethyl(prop-1-en-2-yloxy)silane, a common silyl enol ether. As a key intermediate in organic synthesis, understanding its structural characterization is paramount. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and interpretive logic essential for confident spectral assignment.
Foundational Principles: Structure and Predicted Spectrum
This compound, also known as 2-(trimethylsilyloxy)propene, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum.[1] The molecule's structure is foundational to predicting and interpreting its spectral features.
-
Trimethylsilyl (TMS) Group (-Si(CH₃)₃): This group contains nine chemically equivalent protons. Due to the free rotation around the Si-C bonds, all nine methyl protons experience the same average magnetic environment. This will result in a single, sharp signal with a large integration value. The silicon atom is less electronegative than oxygen, placing this peak in the upfield region of the spectrum, typically very close to the 0 ppm reference signal of tetramethylsilane.[2][3]
-
Vinylic Protons (=CH₂): The two protons on the terminal carbon of the double bond are diastereotopic. However, in many achiral solvents and at typical instrument resolutions, they appear as chemically equivalent. They are expected to produce a single signal. The adjacent methyl group and the geminal silyloxy group influence their chemical shift.
-
Methyl Protons (-CH₃): The three protons of the methyl group attached to the double bond are chemically equivalent and will give rise to a single signal.
The key to a robust interpretation lies in understanding the electronic effects at play. The oxygen atom of the silyloxy group is electron-donating through resonance, which increases the electron density at the terminal vinylic carbon. This increased shielding shifts the attached protons upfield (to a lower ppm value) compared to a typical alkene.[4]
A visual representation of the distinct proton environments is provided below.
Caption: Proton environments in this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the NMR data is entirely dependent on a meticulous experimental approach. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for this compound due to its excellent dissolving power for silyl enol ethers and its single, easily identifiable residual peak at ~7.26 ppm. The use of a deuterated solvent is critical to avoid a massive interfering signal from the solvent's own protons.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃. Silyl enol ethers can be sensitive to moisture and acidic conditions, which can cause hydrolysis back to acetone and trimethylsilanol. Therefore, using anhydrous CDCl₃ from a sealed ampule or freshly dried over molecular sieves is best practice to ensure sample integrity.
-
Internal Standard: Most commercially available CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.0 ppm). If not, a small drop should be added. TMS provides a zero-point reference for the chemical shift scale.[5][6]
-
Spectrometer Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to achieve good signal dispersion.
-
Acquisition Parameters:
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the CDCl₃. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Typically, 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Interpretation: A Data-Driven Analysis
The resulting spectrum is simple and clean, reflecting the molecule's symmetry. The following table summarizes the expected signals, which are highly consistent with data reported in the literature for this and similar silyl enol ethers.
| Signal Label (from Diagram) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| (a) | ~4.0 - 4.2 | Singlet | 2H | =CH₂ | Vinylic protons. Deshielded relative to alkyl protons but shielded relative to typical alkenes due to resonance donation from the silyloxy group. |
| (b) | ~1.7 | Singlet | 3H | -CH₃ | Allylic methyl protons. |
| (c) | ~0.2 | Singlet | 9H | -Si(CH₃)₃ | Protons on the trimethylsilyl group, highly shielded by the electropositive silicon atom.[2] |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument.
Causality of Observations:
-
Lack of Coupling: The absence of splitting (all signals are singlets) is a key feature. There are no protons on adjacent carbons to couple with the vinylic (=CH₂) or methyl (-CH₃) protons. The protons within the TMS group are all equivalent.
-
Integration Ratios: The relative integration values of 2:3:9 are definitive proof of the structure, corresponding directly to the number of protons in each unique environment. This ratio is a critical self-validation check within the experiment.
-
Chemical Shifts: The chemical shifts align perfectly with established ranges. Vinylic protons typically appear between 4.5-6.5 ppm, but the electron-donating silyloxy group shifts them upfield into the 4.0-4.2 ppm range.[7] The allylic methyl protons are found in their expected region around 1.7 ppm.[8] The TMS protons are consistently found very far upfield, near 0 ppm.[9]
Advanced Considerations and Troubleshooting
-
Sample Purity: The primary impurity to watch for is acetone, which can arise from hydrolysis of the silyl enol ether. Acetone presents as a sharp singlet around 2.17 ppm in CDCl₃. Its presence indicates sample degradation.
-
Solvent Peak: The residual proton peak of CDCl₃ at 7.26 ppm should be identified and excluded from the integration of the compound's signals.
-
Advanced Techniques: While not typically necessary for this simple molecule, techniques like 2D NMR (COSY, HSQC) could be employed if the structure were more complex or if unambiguous assignment of overlapping signals were required.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how structure dictates spectral output. Three sharp singlets with an integration ratio of 2:3:9 and characteristic chemical shifts provide an unambiguous fingerprint for this valuable synthetic intermediate. A carefully executed experimental protocol, grounded in an understanding of the underlying chemical principles, ensures the generation of reliable and interpretable data, which is the cornerstone of scientific integrity in research and development.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information Mannich-type C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis.
- Oxford Academic. (1993). Synthesis of Silyl Enol and Silyl Dienol Ethers of 20-Oxosteroids: The Effect of ß-Substituents.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Ethyl vinyl ether.
- PubChem. (n.d.). Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications.
- National Institutes of Health. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione.
- PubChem. (n.d.). Silane, trimethyl(2-propen-1-yloxy)-.
- University of Calgary. (n.d.). NMR Chart.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- University of Manitoba. (n.d.). NMR Chemical Shifts.
- The Chemical Society of Japan. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 1833-53-0.
- Wiley Online Library. (n.d.). Synthesis, NMR characterization and reactivity of 1-silacyclohex-2-ene derivatives.
- The Royal Society of Chemistry. (2020). Long-Range Coupling in Cyclic Silanes.
- The Royal Society of Chemistry. (n.d.). Metal Catalyzed Dealkoxylating Csp2-Csp3 Cross Coupling –Stereospecific Synthesis of Allylsilanes from Enol Ethers.
- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
- US EPA. (n.d.). Silane, trimethyl(2-propyn-1-yloxy)-.
- PubChem. (n.d.). Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)-.
Sources
- 1. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 2. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rsc.org [rsc.org]
An In-Depth Technical Guide to the Stability and Storage of Trimethyl(prop-1-en-2-yloxy)silane
Abstract
This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of trimethyl(prop-1-en-2-yloxy)silane, a versatile silyl enol ether widely utilized in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the chemical properties, principal degradation pathways, and optimal handling and storage protocols for this reagent. By elucidating the mechanistic underpinnings of its instability and providing actionable, field-proven methodologies for its preservation, this guide aims to ensure the integrity and reactivity of this compound in research and development settings.
Introduction: The Synthetic Utility and Inherent Lability of this compound
This compound, also known as isopropenyl trimethylsilyl ether, belongs to the class of silyl enol ethers, which are crucial intermediates in modern organic chemistry.[1] These compounds serve as enolate equivalents and are instrumental in a myriad of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and Michael reactions.[1] The trimethylsilyl group effectively protects the enol form of a ketone or aldehyde, rendering it a stable, isolable nucleophile that can be deployed with high levels of regio- and stereocontrol.
Despite their synthetic prowess, the utility of silyl enol ethers like this compound is intrinsically linked to their chemical stability. The silicon-oxygen bond, while thermodynamically strong, is susceptible to cleavage under various conditions, leading to the degradation of the reagent and compromising the outcomes of chemical transformations. This guide provides a detailed exploration of the factors governing the stability of this compound and outlines best practices for its long-term storage and handling to maintain its chemical fidelity.
Fundamental Chemical Properties
A thorough understanding of the chemical and physical properties of this compound is foundational to its proper handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄OSi | [2] |
| Molecular Weight | 130.26 g/mol | [2] |
| CAS Number | 1833-53-0 | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 93-95 °C | [2] |
| Density | 0.786 g/mL at 25 °C | [2] |
The Achilles' Heel: Understanding Degradation Pathways
The primary degradation pathway for this compound is hydrolysis . This process involves the cleavage of the Si-O bond by water, leading to the regeneration of the parent carbonyl compound (acetone) and the formation of trimethylsilanol, which can further condense to hexamethyldisiloxane.[1]
Mechanism of Hydrolysis
The hydrolysis of silyl enol ethers can be catalyzed by both acids and bases.[5]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the double bond of the enol ether is protonated, forming a resonance-stabilized carbocation. Subsequent nucleophilic attack by water on the silicon atom or the carbocation leads to the cleavage of the Si-O bond.[5]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a nucleophile (such as a hydroxide ion) directly attacks the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the Si-O bond.
The susceptibility of the trimethylsilyl group to hydrolysis is a key consideration. Silyl enol ethers with bulkier substituents on the silicon atom, such as tert-butyldimethylsilyl (TBDMS), exhibit significantly greater stability towards hydrolysis.[6]
Diagram: Hydrolysis of this compound
Caption: Primary degradation pathway of this compound.
Recommended Storage and Handling Protocols
The paramount principle for the storage and handling of this compound is the strict exclusion of moisture.
Storage Conditions
To ensure long-term stability, the following storage conditions are imperative:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[7][8] |
| Container | Amber glass bottle with a septum-sealed cap | Protects from light and allows for anhydrous transfer of the reagent. |
| Desiccation | Store in a desiccator with a suitable desiccant | Provides an additional layer of protection against moisture ingress.[9][10][11] |
Recommended Desiccants:
-
Molecular Sieves (3Å or 4Å): Highly efficient at scavenging moisture, even at low humidity levels.[11]
-
Drierite™ (anhydrous calcium sulfate): A reliable and regenerable desiccant.
-
Silica Gel: A common and effective desiccant, often with a color indicator to signal saturation.[9]
Handling Procedures: A Step-by-Step Guide
All manipulations of this compound should be performed using standard inert atmosphere techniques.
Protocol for Anhydrous Transfer:
-
Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct all transfers in a glovebox or under a positive pressure of argon or nitrogen using a Schlenk line.
-
Syringe Transfer:
-
Puncture the septum of the storage bottle with a needle connected to the inert gas source to maintain positive pressure.
-
Use a clean, dry, gas-tight syringe to withdraw the desired volume of the liquid.
-
Quickly transfer the liquid to the reaction vessel, which is also under an inert atmosphere.
-
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) transfer is recommended to minimize exposure to the atmosphere.
Diagram: Workflow for Safe Handling
Caption: Recommended workflow for handling this compound.
Assessing the Stability and Purity of Stored Samples
Regular assessment of the purity of stored this compound is crucial to ensure its suitability for synthetic applications.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing the purity of this compound. The presence of acetone (a sharp singlet around 2.1 ppm in CDCl₃) and hexamethyldisiloxane (a singlet around 0.06 ppm) are indicative of degradation.[12][13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of a sample, providing a quantitative measure of purity and detecting the presence of degradation products.[16][17]
Experimental Protocol: Stability Assessment via ¹H NMR
-
Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 5-10 µL) of the stored this compound and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Integrate the characteristic peaks of this compound (vinyl protons and trimethylsilyl protons).
-
Look for and integrate the signals corresponding to acetone and hexamethyldisiloxane.
-
Calculate the relative molar ratios to determine the extent of degradation.
-
Accelerated Stability Studies
For critical applications, an accelerated stability study can be performed to predict the long-term stability of a particular batch.[18][19] This involves storing small, sealed aliquots of the compound at elevated temperatures (e.g., 40 °C) and analyzing them at regular intervals using the analytical methods described above.
Conclusion
The synthetic utility of this compound is undeniable, yet its inherent sensitivity to moisture necessitates a rigorous and disciplined approach to its storage and handling. By understanding the mechanisms of its degradation, primarily hydrolysis, and implementing the detailed protocols outlined in this guide, researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability and reproducibility of their synthetic endeavors. The principles of inert atmosphere techniques, proper desiccation, and routine analytical verification are the cornerstones of maintaining the chemical integrity of this compound.
References
- (PDF) Developing a transition-metal-free green protocol for the electrophilic hydrazination of silyl enol ethers using diazo electrophiles with EtOH–H 2 O as a safe solvent - ResearchGate. (n.d.).
- Second-Order Rate Constants k 2 for the Reactions of the Silyl Enol... - ResearchGate. (n.d.).
- Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | C8H18O2Si - PubChem. (n.d.).
- Accelerated stability tests of moisture-sensitive products in permeable packages by programming rate of moisture content increas | Request PDF - ResearchGate. (n.d.).
- Comprehensive Guide to Desiccant Types & Their Effectiveness. (2025, January 27).
- Silyl enol ether - Wikipedia. (n.d.).
- Accelerated stability tests of moisture-sensitive products in permeable packages at high rates of moisture gain and elevated temperatures | Request PDF - ResearchGate. (n.d.).
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques - Science Publications. (n.d.).
- Stability of Adsorbent Sheets Under Accelerated-Aging Tests for Open-Cycle Adsorption Processes - MDPI. (n.d.).
- Reactions of enol ethers Hydrolysis of enol ethers. (n.d.).
- Selecting Desiccant Guide - AGM Container Controls. (2025, March 13).
- (A) Monitoring reaction progress and silyl enol intermediate by ¹H NMR... - ResearchGate. (n.d.).
- The How and Why of Keeping it Dry with Desiccant - Armor Protective Packaging®. (2023, September 26).
- Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.).
- Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide | Organometallics - ACS Publications. (n.d.).
- Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly - The Royal Society of Chemistry. (n.d.).
- Best Desiccant For Shipping Container (2025) - Eurolog Packing Group. (n.d.).
- CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. (n.d.).
- The effects of packaging on the stability of a moisture sensitive compound - PubMed. (n.d.).
- What is everyone using for desiccant? I live in hawaii and we have a lot of humidity. Trying to find a reusable solution so I'm not always buying new desiccant. Anything in particular I should be considering? : r/BambuLab - Reddit. (2023, January 4).
- Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers - ResearchGate. (n.d.).
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. (n.d.).
- 2-(TRIMETHYLSILOXY)PROPENE - gsrs. (n.d.).
- Flash column on silyl enol ether : r/chemistry - Reddit. (n.d.).
- Ozonolysis of silyl enol ethers - CORE. (n.d.).
- α-Hydroxylation of Enolates and Silyl Enol Ethers - Organic Reactions. (n.d.).
- safe handling of electronic specialty gases. (n.d.).
- Accelerated Stability Testing. | PPTX - Slideshare. (n.d.).
- Inerting in the chemical industry. | Linde. (n.d.).
- 353 Revised Guidelines For Inert Gas System - Netherlands Regulatory Framework (NeRF). (n.d.).
- RESOLUTION A.418(XI) REVISED REGULATION 62 OF CHAPTER II-2 OF THE INTERNATIONAL CONVENTION FOR THE SAFETY OF LIFE AT SEA, 1974. (n.d.).
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. far-chemical.com [far-chemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE synthesis - chemicalbook [chemicalbook.com]
- 5. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 9. desiccantpak.com [desiccantpak.com]
- 10. agmcontainer.com [agmcontainer.com]
- 11. epgna.com [epgna.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method [mdpi.com]
- 16. Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | C8H18O2Si | CID 552336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. thescipub.com [thescipub.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comprehensive Safety and Handling Guide for Trimethyl(prop-1-en-2-yloxy)silane
Introduction: Trimethyl(prop-1-en-2-yloxy)silane (CAS: 1833-53-0), also known as isopropenyloxytrimethylsilane, is a valuable silyl enol ether widely utilized in organic synthesis.[1] As a stable enolate equivalent, it serves as a key intermediate and mild nucleophile in critical carbon-carbon bond-forming reactions, such as the Mukaiyama aldol addition.[2][3] Its utility in the synthesis of complex molecules for pharmaceutical and materials science research is well-established.[4] However, its chemical nature—specifically its high flammability and reactivity, particularly with moisture—necessitates a thorough understanding of its safety profile. This guide provides an in-depth analysis of the hazards associated with this compound and establishes rigorous, field-proven protocols for its safe handling, storage, and emergency management, ensuring the protection of researchers and the integrity of experimental outcomes.
Core Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers stem from its high flammability, with a very low flash point, and its capacity to cause significant irritation to the skin, eyes, and respiratory system.[4]
GHS Pictograms:
Signal Word: Danger [4]
The classification data underscores the critical need for stringent safety measures. The "Highly flammable" designation is a direct consequence of the compound's low flash point of -7°C (19.4°F), meaning it can form an ignitable mixture with air at well below room temperature.[4] The irritation hazards are linked to the compound itself and its potential hydrolysis products. Upon contact with moisture, silyl enol ethers can hydrolyze to form the parent carbonyl compound (in this case, acetone) and silanols, which can be irritating.[3]
| Hazard Class | Hazard Code | Hazard Statement |
| Flammable Liquids | H225 | Highly flammable liquid and vapour.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[4] |
Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of this compound is fundamental to performing an accurate risk assessment for its use and storage.
| Property | Value | Source | Safety Implication |
| CAS Number | 1833-53-0 | [1][5] | Ensures correct chemical identification for regulatory and safety cross-referencing. |
| Molecular Formula | C6H14OSi | [1][5] | |
| Molecular Weight | 130.26 g/mol | [5][6] | Used for calculating molar quantities in experimental setups. |
| Appearance | Clear, colorless liquid | [2] | Any discoloration may indicate decomposition or contamination. |
| Boiling Point | 93-95 °C | [6] | The volatility contributes to the formation of flammable vapor-air mixtures. |
| Flash Point | -7 °C (19.4 °F) (closed cup) | [4] | Critical Hazard: Vapors can be ignited by sparks or hot surfaces at temperatures significantly below ambient. |
| Density | 0.78 g/mL at 25 °C | [4] | Vapors are heavier than air and can accumulate in low-lying areas, posing a flashback risk. |
| Stability | Moisture sensitive. Stable under recommended storage conditions. | [7] | Critical Handling Parameter: Contact with water or moist air leads to hydrolysis, degrading the reagent and potentially generating irritating byproducts.[3] |
Safe Handling, Storage, and Disposal Protocols
A self-validating safety protocol is built on the principle of proactive hazard mitigation. The following procedures are designed to prevent exposure and accidents by addressing the specific properties of the compound.
Engineering Controls: The First Line of Defense
The causality for mandating robust engineering controls is the compound's high volatility and flammability.
-
Fume Hood: All manipulations, including transfers, weighing, and reaction setup, must be performed inside a certified chemical fume hood to contain flammable vapors and prevent inhalation exposure.
-
Ventilation: The fume hood should have a verified face velocity (typically 80-120 feet per minute) to ensure effective capture.
-
Ignition Source Control: The work area must be completely free of ignition sources. This includes using explosion-proof electrical equipment (stirrers, heating mantles, lighting) and ensuring no open flames, static-generating materials, or hot surfaces are present.[7]
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE selection must be based on the specific hazards of skin/eye irritation and potential splashes of a flammable liquid.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger quantities.[7]
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's resistance chart. Always inspect gloves before use and replace them immediately if contaminated or damaged.
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned and the sleeves are not rolled up.
-
-
Respiratory Protection: Not typically required when work is conducted within a properly functioning fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage and Transport Integrity
The primary goal of storage is to maintain the chemical's purity while preventing the creation of a hazardous environment.
-
Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. The storage area should be a cool, dry, well-ventilated location designated for flammable liquids, away from heat and direct sunlight.[4][7] Storage at reduced temperatures (-20°C) is recommended for long-term stability.[4]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and sources of moisture.[7]
-
Grounding: For transfers involving metal containers (e.g., drums or large cans), the container and receiving equipment must be grounded and bonded to dissipate static electricity and prevent a spark.
Waste Disposal
Chemical waste must be handled with the same precautions as the pure reagent.
-
Collection: Collect waste this compound and contaminated materials in a designated, properly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.[7]
Emergency Procedures: A Logic-Based Response
Rapid and correct response during an emergency is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms (coughing, shortness of breath) develop or persist, seek medical attention.[7][8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[7]
-
Specific Hazards: This is a highly flammable liquid. Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.[7] Hazardous combustion products include silicon oxides and carbon monoxide.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Accidental Release Measures
-
Immediate Actions: Eliminate all ignition sources from the area. Evacuate non-essential personnel.
-
Containment: Stop the leak if it can be done without risk. Contain the spill using dikes of inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbents.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[7] Ventilate the area thoroughly after cleanup is complete.
Visualization of Protocols
Diagrams provide a clear, at-a-glance reference for critical workflows, enhancing safety compliance and procedural memory.
Caption: Standard workflow for handling this compound.
Caption: Decision tree for responding to spills or fires.
References
- Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | C8H18O2Si - PubChem.
- Silane, trimethyl((1-methylethenyl)oxy)- | C6H14OSi | CID 74599 - PubChem.
- 1833-53-0 - ChemBK. ChemBK. [Link]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
- This compound | CAS 1833-53-0 - Matrix Fine Chemicals.
- Silyl enol ether - Wikipedia. Wikipedia. [Link]
- Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. YouTube. [Link]
- Silane, trimethyl(2-propyn-1-yloxy)- - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
- SAFETY D
Sources
- 1. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 2. ISOPROPENYLOXYTRIMETHYLSILANE | 1833-53-0 [chemicalbook.com]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. (Isopropenyloxy)trimethylsilane = 85 1833-53-0 [sigmaaldrich.com]
- 5. Silane, trimethyl((1-methylethenyl)oxy)- | C6H14OSi | CID 74599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. far-chemical.com [far-chemical.com]
- 7. fishersci.com [fishersci.com]
- 8. airgas.com [airgas.com]
An In-depth Technical Guide to the Physical Properties of Acetone Trimethylsilyl Enol Ether
Introduction: The Pivotal Role of Acetone Trimethylsilyl Enol Ether in Modern Synthesis
Acetone trimethylsilyl enol ether, formally known as (2-propen-2-yloxy)trimethylsilane, stands as a cornerstone reagent in contemporary organic synthesis. Its significance lies in its ability to serve as a stable, isolable, and versatile enolate equivalent. Unlike transient, highly reactive alkali metal enolates, this silyl enol ether offers chemists a tractable nucleophile for a myriad of carbon-carbon bond-forming reactions, most notably in aldol and Michael additions.[1][2] This guide provides an in-depth exploration of the fundamental physical properties of acetone trimethylsilyl enol ether, offering researchers, scientists, and drug development professionals a comprehensive reference for its effective handling, characterization, and application. Understanding these core properties is paramount to ensuring reproducibility, optimizing reaction conditions, and ultimately, achieving desired synthetic outcomes.
Core Physical and Chemical Properties
A thorough understanding of the physical characteristics of a reagent is fundamental to its successful application in a laboratory setting. The properties of acetone trimethylsilyl enol ether are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄OSi | |
| Molecular Weight | 130.26 g/mol | [3] |
| Boiling Point | 93-96 °C | [3][4] |
| Density | 0.78 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.395 |
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic analysis provides an unambiguous identification of acetone trimethylsilyl enol ether and is a critical tool for assessing its purity.
Infrared (IR) Spectroscopy
The IR spectrum of acetone trimethylsilyl enol ether is characterized by a strong absorption band around 1650 cm⁻¹, indicative of the C=C stretching vibration of the enol ether moiety. Other significant peaks include those corresponding to the Si-O bond (around 1260-1280 cm⁻¹) and the Si-CH₃ bonds (around 1260 cm⁻¹ and 850 cm⁻¹).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear diagnostic fingerprint. The nine protons of the trimethylsilyl group typically appear as a sharp singlet at approximately 0.13 ppm. The methyl group attached to the double bond resonates as a broad singlet around 1.69 ppm. The two vinylic protons of the terminal methylene group appear as a multiplet near 3.92 ppm.[4]
¹³C NMR: While a specific literature spectrum for acetone trimethylsilyl enol ether was not retrieved, the expected chemical shifts can be predicted based on analogous structures. The trimethylsilyl methyl carbons would appear upfield, typically below 5 ppm. The methyl carbon of the propenyl group would be found in the range of 20-25 ppm. The sp² hybridized carbons of the double bond would be significantly downfield, with the terminal methylene carbon (CH₂) appearing around 90-100 ppm and the quaternary carbon (C-O) resonating in the 150-160 ppm region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) for acetone trimethylsilyl enol ether would be observed at an m/z of 130. A prominent fragment is often the loss of a methyl group from the trimethylsilyl moiety, resulting in a strong peak at m/z 115 (M-15). Another characteristic fragmentation pathway for silyl ethers involves the formation of a trimethylsilyl cation or related silicon-containing fragments, leading to a base peak at m/z 73 ([Si(CH₃)₃]⁺).
Synthesis and Purification: A Practical Approach
The most common and practical synthesis of acetone trimethylsilyl enol ether involves the reaction of acetone with a silylating agent, such as trimethylsilyl chloride, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of enol ether formation in unsymmetrical ketones; however, for the symmetrical acetone, this is not a concern.[1]
A widely adopted and economical procedure utilizes the in situ generation of the more reactive iodotrimethylsilane.[4] This method circumvents the need for more expensive silylating agents like trimethylsilyl triflate.[4]
Caption: Synthesis of Acetone Trimethylsilyl Enol Ether.
Purification is typically achieved by fractional distillation under atmospheric pressure.[4] It is crucial to note that the crude product may contain unreacted starting materials and byproducts such as hexamethyldisiloxane, which can be removed during distillation.[4]
Experimental Protocols
Protocol 1: Synthesis of Acetone Trimethylsilyl Enol Ether
This protocol is adapted from a procedure in Organic Syntheses.[4]
-
Reaction Setup: A dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with acetone, triethylamine, and acetonitrile.
-
Addition of Reagents: Trimethylsilyl chloride is added to the stirred mixture. Subsequently, a solution of sodium iodide in acetonitrile is added at a rate that maintains the reaction temperature between 34-40 °C.
-
Reaction Monitoring: The reaction is mildly exothermic, and the formation of a copious white precipitate (triethylamine hydrochloride and sodium chloride) will be observed.
-
Workup: The reaction mixture is diluted with pentane, and the precipitate is removed by filtration.
-
Purification: The filtrate is concentrated by distillation to remove the pentane. The crude product is then purified by fractional distillation, collecting the fraction boiling at 94-96 °C.
Protocol 2: Determination of Refractive Index
Given that silyl enol ethers can be sensitive to moisture, measurements should be performed promptly with dry equipment.
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.
-
Sample Application: Place a few drops of the purified acetone trimethylsilyl enol ether onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).
-
Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs and record the refractive index reading.
Protocol 3: Determination of Density
-
Tare a Pycnometer: Accurately weigh a clean, dry pycnometer of a known volume.
-
Fill the Pycnometer: Carefully fill the pycnometer with the purified acetone trimethylsilyl enol ether, ensuring there are no air bubbles.
-
Equilibrate and Weigh: Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium. Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Causality and Experimental Choices: A Deeper Insight
The choice of synthetic methodology and characterization techniques is guided by the chemical nature of silyl enol ethers.
-
Why in situ Iodotrimethylsilane? The Finkelstein-type reaction between trimethylsilyl chloride and sodium iodide generates iodotrimethylsilane, a much more powerful silylating agent than its chloride counterpart. This allows the reaction to proceed under milder conditions and with less expensive reagents compared to using highly reactive silyl triflates.[4]
-
The Role of Triethylamine: Triethylamine acts as a base to deprotonate the acetone, forming the enolate in situ. It also serves as a scavenger for the hydrogen chloride or iodide generated during the reaction, driving the equilibrium towards the product.[1]
-
Importance of Anhydrous Conditions: Silyl enol ethers are susceptible to hydrolysis, which cleaves the Si-O bond to regenerate the ketone (acetone) and form a silanol, which can further react to form hexamethyldisiloxane.[5] Therefore, all reagents and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Caption: Hydrolysis of Acetone Trimethylsilyl Enol Ether.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of acetone trimethylsilyl enol ether. By understanding its molecular characteristics, spectroscopic signatures, and the rationale behind its synthesis and handling, researchers can more effectively and safely utilize this versatile reagent. The protocols and data presented herein serve as a valuable resource for the scientific community, promoting greater consistency and success in the many synthetic endeavors that rely on this important chemical building block.
References
- Blake, J. F., Wierschke, S. G., & Jorgensen, W. L. (1991). Structure and basicity of silyl ethers: a crystallographic and ab initio inquiry into the nature of silicon-oxygen interactions. Journal of the American Chemical Society, 113(19), 7422-7428. [Link]
- Wikipedia. (2023). Silyl enol ether. In Wikipedia. [Link]
- House, H. O., Czuba, L. J., Gall, M., & Olmstead, H. D. (1969). The Chemistry of Carbanions. XVIII. Preparation of Trimethylsilyl Enol Ethers. The Journal of Organic Chemistry, 34(8), 2324–2336. [Link]
- Colvin, E. W. (1981). Silyl enol ethers. In Silicon in Organic Synthesis (pp. 198-256). Butterworths.
- Nakamura, E., & Isobe, M. (1985). Reactive enolates from enol silyl ethers. Accounts of Chemical Research, 18(8), 230-236. [Link]
- Fleming, I. (1979). Silyl enol ethers. In Comprehensive Organic Chemistry (Vol. 3, pp. 541-686). Pergamon Press.
- Chemistry LibreTexts. (2023). Mass spectrometry 1.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST. (n.d.). Acetone. In NIST Chemistry WebBook. [Link]
- Heathcock, C. H., & Buse, C. T. (1978). Acetone Trimethylsilyl Enol Ether. Organic Syntheses, 58, 1. [Link]
Sources
The Silyl Enol Ether: A Keystone Intermediate for Strategic C-C Bond Formation
An In-depth Guide to Synthesis, Reactivity, and Application for the Modern Chemist
In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision and control is paramount. Among the most versatile tools for this endeavor are silyl enol ethers, which serve as stable, isolable, and remarkably adaptable enolate equivalents.[1][2] Their attenuated nucleophilicity, compared to their metal enolate counterparts, allows for a broader range of reaction conditions and electrophile compatibility, making them indispensable in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients. This guide provides a deep dive into the core principles governing the reactivity of silyl enol ethers, grounded in mechanistic understanding and practical application for researchers in drug discovery and development.
The Genesis of Reactivity: Strategic Synthesis of Silyl Enol Ethers
The utility of a silyl enol ether is fundamentally dictated by its structure, specifically the position and geometry of the carbon-carbon double bond. The ability to selectively synthesize a specific regio- or stereoisomer is therefore the first critical step in any synthetic sequence. The choice of reaction conditions dictates whether the kinetic or thermodynamic product is formed from an unsymmetrical ketone.[1][3]
Kinetic vs. Thermodynamic Control: A Tale of Two Enolates
The regioselective formation of a silyl enol ether hinges on the precise conditions used for deprotonation and silylation.[4]
-
Kinetic Control : To form the less substituted silyl enol ether (the kinetic product), the reaction must be rapid, quantitative, and irreversible. This is achieved by using a strong, sterically hindered base at very low temperatures. Lithium diisopropylamide (LDA) is the archetypal base for this purpose, typically used at -78 °C.[1][2] The bulkiness of LDA favors the abstraction of the more accessible, less-hindered α-proton, and the low temperature prevents equilibration to the more stable thermodynamic enolate.[5][6] The resulting lithium enolate is then trapped in situ with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl) or the more reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]
-
Thermodynamic Control : Conversely, formation of the more substituted, and thus more stable, silyl enol ether (the thermodynamic product) is favored by conditions that allow for equilibration.[3] This is typically accomplished using a weaker base, such as triethylamine (Et3N), at higher temperatures (often room temperature or above).[1][5] Under these reversible conditions, the initially formed kinetic enolate can revert to the starting ketone, eventually leading to the accumulation of the most thermodynamically stable enolate product before silylation.
The ability to direct the silylation to either the more or less substituted α-carbon provides a powerful strategic advantage, allowing the chemist to control the point of subsequent bond formation.
Table 1: Conditions for Regioselective Silyl Enol Ether Formation
| Control Type | Desired Product | Typical Base | Solvent | Temperature | Key Principle |
| Kinetic | Less Substituted | LDA | THF | -78 °C | Rapid, irreversible deprotonation of the most accessible proton.[3][5] |
| Thermodynamic | More Substituted | Et₃N | DMF | Room Temp. to Reflux | Reversible deprotonation allowing equilibration to the most stable enolate.[1] |
Experimental Protocol: Kinetic Silylation of 2-Methylcyclohexanone
This protocol describes the selective formation of the less substituted silyl enol ether.
-
Preparation of LDA : A solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (N₂ or Ar). To this is added n-butyllithium (1.05 eq) dropwise, and the solution is stirred for 30 minutes.
-
Enolate Formation : The unsymmetrical ketone (e.g., 2-methylcyclohexanone, 1.0 eq), dissolved in anhydrous THF, is added slowly to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours to ensure complete deprotonation.
-
Silyl Trapping : Trimethylsilyl chloride (TMSCl, 1.2 eq), freshly distilled, is added to the enolate solution at -78 °C.
-
Workup : The reaction is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between a hydrocarbon solvent (e.g., pentane) and a saturated aqueous sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude silyl enol ether, which is often pure enough for subsequent steps or can be purified by distillation.
The Core Reactivity: A Tamed Nucleophile
Silyl enol ethers are neutral, mild nucleophiles, significantly less reactive than their corresponding metal enolates.[1] This stability allows them to be isolated, purified, and stored.[2] Their utility in synthesis stems from their reaction with a wide array of electrophiles, a process that is almost always activated by a Lewis acid.[4][7] The Lewis acid coordinates to the electrophile, increasing its reactivity and rendering it susceptible to attack by the electron-rich double bond of the silyl enol ether.
The Mukaiyama Aldol Addition: A Cornerstone of C-C Bond Formation
Discovered by Teruaki Mukaiyama, this reaction represents one of the most powerful methods for constructing β-hydroxy carbonyl compounds.[8] It involves the Lewis acid-mediated addition of a silyl enol ether to an aldehyde or ketone.[8][9] This approach elegantly solves the classic problem of self-condensation often encountered in base-catalyzed aldol reactions by pre-forming the enolate equivalent.[10]
Mechanism: The reaction is initiated by the activation of the carbonyl electrophile (e.g., an aldehyde) by a Lewis acid, such as titanium(IV) chloride (TiCl₄).[10][11] This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic. The silyl enol ether then attacks the activated carbonyl carbon, forming a new C-C bond.[10][12] A subsequent rearrangement and aqueous workup liberate the β-hydroxy carbonyl product.[8] The reaction is believed to proceed through an open, acyclic transition state, and the stereochemical outcome can be influenced by the geometry of the silyl enol ether and the choice of Lewis acid.[9][10]
// Reactants Aldehyde [label="R'CHO"]; LewisAcid [label="TiCl₄", color="#EA4335"]; SilylEnolEther [label="R₂C=C(R)OSiMe₃"];
// Intermediates ActivatedComplex [label="[R'CHO---TiCl₄]\nActivated Electrophile", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic\nAttack", shape=ellipse, style=dashed]; Intermediate [label="O-silylated\nAldol Adduct", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="H₃O⁺\nWorkup", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="β-Hydroxy\nCarbonyl", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> ActivatedComplex; LewisAcid -> ActivatedComplex [label="Activation"]; SilylEnolEther -> Attack; ActivatedComplex -> Attack; Attack -> Intermediate [label="C-C Bond\nFormation"]; Intermediate -> Workup; Workup -> Product; } dot Figure 2: Generalized workflow of the Mukaiyama Aldol Addition.
Alkylation and Conjugate Additions
Beyond carbonyl additions, silyl enol ethers are effective nucleophiles for alkylation and Michael-type conjugate additions.
-
Alkylation : In the presence of a suitable Lewis acid (e.g., TiCl₄, SnCl₄), silyl enol ethers react efficiently with Sₙ1-active electrophiles such as tertiary, benzylic, or allylic halides.[1][4]
-
Mukaiyama-Michael Reaction : This is the 1,4-conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound.[13] The reaction is a powerful method for forming 1,5-dicarbonyl compounds and is often catalyzed by Lewis acids to activate the enone or enal acceptor.[1][13] Asymmetric variants using chiral Lewis acids have been developed to afford products with high enantioselectivity.[13][14]
Oxidative Functionalization: Expanding the Synthetic Toolkit
The reactivity of silyl enol ethers extends beyond their role as simple carbon nucleophiles. They are valuable precursors for introducing unsaturation or other functional groups alpha to a carbonyl.
The Saegusa-Ito Oxidation
The Saegusa-Ito oxidation is a landmark transformation that converts silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds.[15][16][17] The reaction typically employs a stoichiometric or catalytic amount of palladium(II) acetate.[18]
Mechanism: The mechanism involves the formation of an oxo-allyl palladium complex, followed by β-hydride elimination to yield the enone and a Pd(0)-hydride species.[15][18] In the original protocol, a co-oxidant like benzoquinone was used to regenerate the active Pd(II) catalyst from Pd(0).[15] Modern catalytic variants often use oxygen or other co-oxidants, enhancing the reaction's efficiency and practicality.[16][18] A key feature of this reaction is that for acyclic substrates, it reliably produces the thermodynamically more stable E-alkene.[15][18]
Halogenation and Other Electrophilic Additions
Silyl enol ethers react readily with electrophilic halogen sources (e.g., Br₂, Cl₂, NCS, NBS) to produce α-haloketones with excellent regiocontrol.[1][19][20][21] The reaction proceeds via attack of the enol ether double bond on the electrophilic halogen, followed by elimination of the silyl group.[20] This method provides a reliable alternative to the direct halogenation of ketones, which can suffer from lack of selectivity and over-halogenation. Similarly, reactions with sulfenyl chlorides (e.g., PhSCl) provide access to α-thio ketones.[1]
Conclusion: A Platform for Innovation
Silyl enol ethers represent far more than simple enolate surrogates; they are a mature and highly adaptable class of synthetic intermediates. Their predictable synthesis under kinetic or thermodynamic control provides a gateway to precise regiochemical outcomes. The ability to tune their nucleophilicity through Lewis acid catalysis opens a vast reaction space, from the venerable Mukaiyama aldol addition to powerful conjugate addition and alkylation reactions. Furthermore, oxidative processes like the Saegusa-Ito oxidation transform them into precursors for unsaturated systems. For the medicinal chemist and drug development professional, a thorough understanding of the principles governing silyl enol ether reactivity is not just academic—it is a practical necessity for the efficient and elegant construction of the complex molecular architectures that define the next generation of therapeutics.
References
- Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. (n.d.). Benchchem.
- Silyl enol ether. (n.d.). In Wikipedia.
- Product Subclass 16: Silyl Enol Ethers. (n.d.). Thieme E-Books.
- Mukaiyama Aldol Addition. (n.d.). Organic Chemistry Portal.
- Mukaiyama aldol addition. (n.d.). In Wikipedia.
- Mukaiyama Aldol Reaction. (2022, September 9). [Video]. YouTube.
- Mukaiyama aldol addition. (n.d.). Grokipedia.
- Asymmetric Mukaiyama Aldol Reaction. (n.d.).
- Saegusa–Ito oxidation. (n.d.). In Wikipedia.
- Saegusa-Ito Oxidation. (2014, April 16). Chem-Station Int. Ed.
- Saegusa-Ito Oxidation. (n.d.). NROChemistry.
- Saegusa-Ito Oxidation. (n.d.). SynArchive.
- Reuss, R. H., & Hassner, A. (1974). Synthetic methods. IV. Halogenation of carbonyl compounds via silyl enol ethers. The Journal of Organic Chemistry, 39(12), 1785–1787. [Link]
- Reactions of silyl enol ethers with halogen and sulfur electrophiles. (n.d.).
- Lewis acid catalysis. (n.d.). In Wikipedia.
- Wadamoto, M., & Yamamoto, H. (2005). Asymmetric Conjugate Addition of Silyl Enol Ethers Catalyzed by Tethered Bis(8-quinolinolato) Aluminum Complexes. Journal of the American Chemical Society, 127(41), 14556–14557. [Link]
- Northrup, A. B., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes. Organic Letters, 7(8), 1637–1639. [Link]
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
- Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 16. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. synarchive.com [synarchive.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reactions of silyl enol ethers with halogen and sulfur electrophiles [mail.almerja.com]
- 21. pubs.acs.org [pubs.acs.org]
introduction to Mukaiyama aldol reaction
An In-depth Technical Guide to the Mukaiyama Aldol Reaction
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
The formation of carbon-carbon bonds with high levels of chemo-, regio-, and stereoselectivity is a central theme in modern organic synthesis. The Mukaiyama aldol reaction, a Lewis acid-mediated coupling of silyl enol ethers with carbonyl compounds, represents a cornerstone achievement in this field. It offers a powerful and versatile alternative to traditional aldol reactions, overcoming many of their inherent limitations, such as harsh reaction conditions and poor selectivity. This guide provides an in-depth exploration of the Mukaiyama aldol reaction, from its fundamental mechanistic principles and the critical role of the Lewis acid to the nuances of achieving high stereoselectivity. We will delve into practical experimental considerations and showcase its application in the synthesis of complex, biologically active molecules, providing a comprehensive resource for both seasoned researchers and those new to the field.
Introduction: A Paradigm Shift in Aldol Chemistry
The classical aldol reaction, while a foundational tool for C-C bond formation, often suffers from challenges related to the generation and stability of enolates, leading to side reactions and difficulties in controlling selectivity. In the early 1970s, Teruaki Mukaiyama introduced a seminal innovation by employing pre-formed, stable silyl enol ethers as enolate surrogates, which are activated by a Lewis acid to react with carbonyl compounds. This strategic shift, now famously known as the Mukaiyama aldol reaction, ushered in a new era of aldol chemistry characterized by:
-
Mild Reaction Conditions: The reaction proceeds under significantly milder conditions than its classical counterparts, enhancing functional group tolerance and broadening its applicability in complex syntheses.
-
Precise Regiocontrol: Silyl enol ethers can be synthesized with high regiochemical purity, allowing for the unambiguous formation of the desired enolate and, consequently, the desired aldol adduct.
-
Tunable Reactivity and Selectivity: The choice of Lewis acid and reaction conditions provides a high degree of control over the reaction's outcome, including its stereoselectivity.
The Core Mechanism: A Symphony of Activation and Attack
The elegance of the Mukaiyama aldol reaction lies in its straightforward yet powerful mechanism. The reaction is initiated by the coordination of a Lewis acid (LA) to the oxygen atom of the carbonyl compound (an aldehyde or ketone). This coordination enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. The silyl enol ether, a neutral and stable enolate equivalent, then attacks the activated carbonyl, forming a new carbon-carbon bond. The resulting intermediate is a silylated aldol adduct, which, upon an aqueous workup, undergoes desilylation to yield the final β-hydroxy carbonyl product.
Figure 2. Logical relationship for achieving stereocontrol in the Mukaiyama aldol reaction.
Experimental Protocol: A Self-Validating System
The following protocol for a TiCl₄-mediated Mukaiyama aldol reaction is designed to be a self-validating system, with each step contributing to the overall success and reproducibility of the reaction.
Materials:
-
Aldehyde (1.0 equiv)
-
Silyl enol ether (1.2 equiv)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Step-by-Step Methodology:
-
Inert Atmosphere and Anhydrous Conditions: Assemble the reaction glassware under an inert atmosphere. This is critical to prevent the hydrolysis of the highly reactive TiCl₄ and the silyl enol ether.
-
Initial Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂.
-
Controlled Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the high reactivity of TiCl₄ and to enhance stereoselectivity.
-
Lewis Acid Addition: Add the TiCl₄ solution (1.1 equiv) dropwise to the stirred aldehyde solution. A color change is often observed, indicating the formation of the Lewis acid-aldehyde complex. Allow the mixture to stir for 15-20 minutes.
-
Nucleophile Addition: Slowly add the silyl enol ether (1.2 equiv) to the reaction mixture. The use of a slight excess of the silyl enol ether ensures complete consumption of the aldehyde.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed. This prevents over-running the reaction, which could lead to side product formation.
-
Controlled Quenching: Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. This neutralizes the acidic mixture and begins the hydrolysis of the silyl ether.
-
Aqueous Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add more CH₂Cl₂, and wash with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure β-hydroxy carbonyl compound.
Applications in Drug Development and Natural Product Synthesis
The Mukaiyama aldol reaction has been instrumental in the total synthesis of numerous complex natural products with significant biological activity. Its ability to construct key stereocenters with high fidelity makes it an invaluable tool in drug discovery and development. For example, it has been employed in the synthesis of macrolide antibiotics, polyketide natural products, and various anti-cancer agents, where the precise stereochemistry of hydroxyl and methyl groups is critical for their therapeutic function.
Conclusion and Future Outlook
The Mukaiyama aldol reaction has fundamentally transformed the landscape of organic synthesis. Its broad substrate scope, mild reaction conditions, and the potential for high levels of stereocontrol have established it as a routine and reliable method for carbon-carbon bond formation. Ongoing research continues to expand its horizons, with the development of novel catalytic systems, including more sustainable and environmentally friendly Lewis acids, and the application of this powerful reaction in new and innovative synthetic strategies. For the medicinal chemist and the natural product synthesist alike, the Mukaiyama aldol reaction remains an indispensable tool in the quest to create the molecules that will shape the future of medicine and materials science.
References
- Mukaiyama, T., Narasaka, K., and Banno, K. (1973). New Aldol Type Reaction. Chemistry Letters, 2(9), 1011-1014. [Link]
The Pivotal Role of Silyl Enol Ethers in Modern Organic Synthesis: A Technical Guide
Abstract
Silyl enol ethers have emerged as exceptionally versatile and indispensable intermediates in the field of organic synthesis. Their unique reactivity profile, serving as neutral and isolable enolate equivalents, has empowered chemists to forge carbon-carbon and carbon-heteroatom bonds with remarkable levels of chemo-, regio-, and stereoselectivity. This technical guide provides an in-depth exploration of the synthesis and application of silyl enol ethers, with a particular focus on their pivotal role in key synthetic transformations. We will delve into the mechanistic underpinnings of their formation, offering field-proven insights into achieving kinetic versus thermodynamic control. Furthermore, this guide will elucidate the utility of silyl enol ethers in cornerstone reactions such as the Mukaiyama aldol addition, Michael additions, and Saegusa-Ito oxidations, supported by detailed experimental protocols and illustrative examples from complex molecule synthesis.
Introduction: The Strategic Advantage of Silyl Enol Ethers
In the landscape of carbonyl chemistry, the generation and subsequent reaction of enolates are fundamental strategies for carbon-carbon bond formation. However, traditional enolate chemistry, often relying on strong bases, can be fraught with challenges, including issues of regioselectivity, side reactions such as self-condensation, and harsh reaction conditions that may not be tolerated by complex substrates. Silyl enol ethers elegantly circumvent many of these limitations.[1] By "trapping" the enolate as a stable, neutral silyl enol ether, chemists gain a powerful tool for controlled and selective transformations.[1][2] These compounds are generally stable enough to be purified and characterized, yet sufficiently reactive to engage with a wide array of electrophiles, typically under the influence of a Lewis acid catalyst.[2][3]
The core utility of silyl enol ethers lies in their ability to act as latent nucleophiles. The silicon-oxygen bond is readily cleaved under appropriate conditions to regenerate the enolate in a controlled manner, or the silyl enol ether can react directly as a mild nucleophile. This guide will explore the synthesis of these critical intermediates and their application in several powerful synthetic methodologies.
Synthesis of Silyl Enol Ethers: A Tale of Two Enolates
The regioselective formation of silyl enol ethers from unsymmetrical ketones is a critical aspect of their synthetic utility, as it dictates the outcome of subsequent reactions.[4] The choice between the kinetic and thermodynamic silyl enol ether is determined by the reaction conditions, specifically the base, solvent, and temperature.[4][5][6][7]
Kinetic vs. Thermodynamic Control: A Deliberate Choice
-
Kinetic Silyl Enol Ethers : These are formed by the rapid, irreversible deprotonation of the less sterically hindered α-proton.[5] This is typically achieved using a strong, sterically bulky, non-nucleophilic base at low temperatures.[4][5] Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[2][5] The low temperature (-78 °C) freezes out the equilibrium, ensuring that the faster-formed, less substituted enolate is trapped.[5]
-
Thermodynamic Silyl Enol Ethers : The formation of the more stable, more substituted silyl enol ether is favored under conditions that allow for equilibration.[7] This is generally achieved using a weaker base, such as triethylamine, at higher temperatures, which allows the initially formed kinetic enolate to revert to the starting ketone and eventually form the thermodynamically more stable enolate.[2]
Table 1: Conditions for Selective Silyl Enol Ether Formation
| Product | Base | Temperature | Key Characteristics |
| Kinetic | Lithium diisopropylamide (LDA) | -78 °C | Strong, bulky base; low temperature; rapid and irreversible deprotonation of the less hindered proton.[4][5] |
| Thermodynamic | Triethylamine (Et₃N) | Room Temperature or higher | Weaker base; allows for equilibration to the more stable, more substituted enolate.[2] |
Experimental Protocol: Synthesis of a Kinetic Silyl Enol Ether
This protocol describes the synthesis of the kinetic silyl enol ether of 2-methylcyclohexanone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
2-Methylcyclohexanone
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine to the cooled THF.
-
Add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the LDA solution.
-
Add a solution of 2-methylcyclohexanone in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add trimethylsilyl chloride to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with pentane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl enol ether. Purification can be achieved by distillation or column chromatography.
Diagram 1: Logical Flow for Silyl Enol Ether Formation
Caption: Selection of reaction conditions dictates the formation of either the kinetic or thermodynamic silyl enol ether.
The Mukaiyama Aldol Addition: A Revolution in Carbonyl Chemistry
Discovered by Teruaki Mukaiyama in 1973, the Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[8][9][10] This reaction stands as a cornerstone of modern organic synthesis due to its ability to facilitate crossed aldol reactions without the issue of self-condensation.[8]
Mechanism of the Mukaiyama Aldol Addition
The reaction is initiated by the activation of the carbonyl electrophile by a Lewis acid, such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), or tin(IV) chloride (SnCl₄).[9][10][11] This coordination enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the silyl enol ether.[9][10][11] The reaction proceeds through an open transition state, and subsequent aqueous workup yields the β-hydroxy carbonyl compound.[8][11][12]
Diagram 2: Mechanism of the Mukaiyama Aldol Addition
Caption: Lewis acid activation of the aldehyde is the key step in the Mukaiyama aldol addition.
Asymmetric Mukaiyama Aldol Additions
A significant advancement in this area is the development of asymmetric Mukaiyama aldol reactions, which employ chiral Lewis acids to control the stereochemical outcome.[12] These methods have proven invaluable in the synthesis of complex, chiral molecules, including natural products and pharmaceuticals.[9]
Conjugate Additions: The Mukaiyama-Michael Reaction
Silyl enol ethers are also excellent nucleophiles for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, a transformation known as the Mukaiyama-Michael addition.[13] This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds. Similar to the Mukaiyama aldol addition, this reaction is typically catalyzed by a Lewis acid.[13][14]
Organocatalytic Variants
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, such as those derived from proline, have been shown to catalyze the highly enantioselective Mukaiyama-Michael addition of silyl enol ethers to α,β-unsaturated aldehydes.[15][16] This approach offers a metal-free alternative for the construction of chiral building blocks.[15][16]
The Saegusa-Ito Oxidation: A Gateway to α,β-Unsaturated Carbonyls
The Saegusa-Ito oxidation is a palladium-catalyzed reaction that converts silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds.[17][18][19][20][21] This transformation is highly valuable for introducing unsaturation into a molecule in a regioselective manner.[17]
Mechanism and Scope
The reaction proceeds through the formation of a palladium enolate, followed by β-hydride elimination to afford the enone and a palladium(0) species.[17][18] A stoichiometric amount of an oxidant, such as benzoquinone, is often used to regenerate the active palladium(II) catalyst.[18][19] The Saegusa-Ito oxidation has found widespread application in total synthesis, tolerating a variety of functional groups.[18]
Diagram 3: Experimental Workflow for Saegusa-Ito Oxidation
Caption: A typical workflow for the Saegusa-Ito oxidation.
Experimental Protocol: Saegusa-Ito Oxidation
This protocol provides a general procedure for the Saegusa-Ito oxidation.
Materials:
-
Silyl enol ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the silyl enol ether in anhydrous acetonitrile, add palladium(II) acetate and benzoquinone.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated carbonyl compound.
Silyl Enol Ethers in Cycloaddition Reactions
Silyl enol ethers can also participate in various cycloaddition reactions, providing access to cyclic structures. For instance, they can undergo [2+2] cycloadditions with α,β-unsaturated esters, catalyzed by Lewis acids, to form substituted cyclobutanes.[22][23] Additionally, silyl enol ethers bearing a conjugated carbonyl functionality have been shown to participate in [4+3] cycloaddition reactions.[24] More recently, Lewis acid-promoted formal [2π+2σ] cycloadditions of silyl enol ethers with bicyclo[1.1.0]butanes have been developed to access bicyclo[2.1.1]hexanes.[25]
Conclusion: An Enduring Legacy in Synthesis
Silyl enol ethers are firmly established as one of the most versatile and reliable tools in the synthetic organic chemist's arsenal. Their ability to serve as stable and manageable enolate surrogates has revolutionized the approach to carbon-carbon bond formation. From the foundational Mukaiyama aldol and Michael additions to the elegant Saegusa-Ito oxidation and various cycloadditions, silyl enol ethers provide a platform for achieving high levels of selectivity and efficiency. The continued development of new catalytic systems, particularly in the realm of asymmetric synthesis, ensures that the role of silyl enol ethers will only continue to expand, enabling the construction of increasingly complex and medicinally relevant molecules.
References
- Saegusa-Ito Oxidation. (n.d.). NROChemistry.
- Mukaiyama Aldol Addition. (n.d.). Organic Chemistry Portal.
- Catalytic (2 + 2)-Cycloaddition Reactions of Silyl Enol Ethers. A Convenient and Stereoselective Method for Cyclobutane Ring Formation. (n.d.). ACS Publications.
- Saegusa–Ito oxidation. (n.d.). In Wikipedia.
- Michael addition reaction. (n.d.). In Wikipedia.
- Mukaiyama aldol addition. (n.d.). In Wikipedia.
- Mukaiyama Aldol Reaction Mechanism. (n.d.). Scribd.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). Royal Society of Chemistry.
- Saegusa–Ito oxidation. (2020). YouTube.
- Saegusa-Ito Oxidation. (n.d.). SynArchive.
- Silyl enol ether. (n.d.). In Wikipedia.
- Enantioselective Organocatalytic Mukaiyama−Michael Addition of Silyl Enol Ethers to α,β-Unsaturated Aldehydes. (n.d.). ACS Publications.
- Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes. (2005). PubMed.
- The Saegusa–Ito Oxidation of Silyl Enol Ethers to α,β-Unsaturated Carbonyl Compounds. (2023). Thieme.
- The Michael reaction of silyl enol ethers or ketene silyl acetals with conjugated nitro olefins activated by Lewis acids: new synthesis of 1,4-diketones and .gamma.-oxo esters. (n.d.). Journal of the American Chemical Society.
- Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. (n.d.). ResearchGate.
- Silyl enol ethers (including ketene silyl acetals) have proven to be extraordinarily versatile... (2016). ResearchGate.
- Intermolecular Formal [2π+2σ] Cycloaddition of Enol Silyl Ethers with Bicyclo[1.1.0]butanes Promoted by Lewis acids. (n.d.). ChemRxiv.
- Catalytic (2 + 2)-Cycloaddition Reactions of Silyl Enol Ethers. A Convenient and Stereoselective Method for Cyclobutane Ring Formation. (n.d.). ResearchGate.
- Silyl enol ether synthesis by silylation. (n.d.). Organic Chemistry Portal.
- [4 + 3]Cycloaddition reaction of some silyl enol ethers having a conjugated carbonyl functionality. (n.d.). The Journal of Organic Chemistry.
- Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. (n.d.). NIH.
- Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. (2021). Journal of the American Chemical Society.
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- Silyl enol ether radical cations: Generation and recent synthetic applications. (n.d.). ResearchGate.
- The Versatility of Enol Ethers in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Thermodynamic vs Kinetic Enolates. (2023). Organic Chemistry Academy.
- Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia.
- Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry.
- What is the benefit of forming a silyl enol ether? (2012). Reddit.
Sources
- 1. reddit.com [reddit.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. scribd.com [scribd.com]
- 12. Mukaiyama Aldol Addition [organic-chemistry.org]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 18. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. synarchive.com [synarchive.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chemrxiv.org [chemrxiv.org]
The Genesis and Synthetic Utility of Trimethyl(prop-1-en-2-yloxy)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone of Modern Organic Synthesis
Trimethyl(prop-1-en-2-yloxy)silane, also known as isopropenyl trimethylsilyl ether, is a silyl enol ether that has emerged as a cornerstone reagent in modern organic synthesis. Its discovery and development have provided chemists with a powerful tool for the construction of complex carbon skeletons, particularly through its role as a stable and versatile enolate surrogate. This technical guide delves into the historical context of its discovery, detailed methodologies for its synthesis and characterization, and a comprehensive exploration of its synthetic applications, with a particular focus on its pivotal role in the Mukaiyama aldol reaction and its implications for drug discovery and development.
The Dawn of Silyl Enol Ethers: A Historical Perspective
The advent of silyl enol ethers as practical synthetic intermediates can be traced back to the seminal work of Herbert O. House and his collaborators in the late 1960s. While not solely focused on this compound, their 1969 publication in the Journal of the Organic Chemistry laid the foundational groundwork for the preparation and utility of a wide range of trimethylsilyl enol ethers. This research established two primary strategies for their synthesis, which remain relevant to this day. These methods provided a means to trap enolates as stable, isolable silyl ethers, thereby overcoming many of the challenges associated with the direct use of reactive and often unstable metal enolates.
Synthesis of this compound: A Practical Protocol
The preparation of this compound is readily achievable in a standard laboratory setting. The following protocol is a representative modern procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetone (anhydrous)
-
Triethylamine (freshly distilled)
-
Trimethylsilyl chloride (freshly distilled)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous acetone (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Add freshly distilled triethylamine (1.5 equivalents) to the stirred solution.
-
Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford pure this compound as a colorless liquid.
Table 1: Key Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Acetone |
| Silylating Agent | Trimethylsilyl chloride |
| Base | Triethylamine |
| Solvent | N,N-Dimethylformamide |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 80-90% |
Characterization: Spectroscopic Signature of a Versatile Reagent
The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (s, 1H), 4.05 (s, 1H), 1.75 (s, 3H), 0.20 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.5, 90.1, 21.8, -0.2 |
| Infrared (IR, neat) | ν (cm⁻¹) 3090, 2960, 1645, 1255, 850 |
| Mass Spectrometry (EI) | m/z (%) 130 (M⁺, 15), 115 (100), 73 (40) |
The Mukaiyama Aldol Reaction: A Paradigm of Silyl Enol Ether Reactivity
A primary application of this compound is its role as a nucleophile in the Mukaiyama aldol reaction.[1] This Lewis acid-catalyzed carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound has become a powerful tool in organic synthesis for the construction of β-hydroxy carbonyl compounds.[1][2]
The general mechanism of the Mukaiyama aldol reaction involves the activation of the carbonyl electrophile by a Lewis acid, followed by nucleophilic attack from the silyl enol ether.[2][3] Subsequent hydrolysis of the resulting silyl-protected aldol adduct furnishes the desired β-hydroxy carbonyl product.
Caption: General workflow of the Mukaiyama Aldol Reaction.
The use of this compound in this reaction offers several advantages over traditional enolate chemistry, including milder reaction conditions, enhanced regioselectivity, and the ability to perform crossed aldol reactions with minimal self-condensation of the carbonyl partner. These features have made the Mukaiyama aldol reaction an indispensable tool in the synthesis of complex natural products and pharmaceutically active molecules.[1]
Applications in Drug Discovery and Development
The ability to stereoselectively construct complex molecular architectures is paramount in drug discovery. The Mukaiyama aldol reaction, often employing silyl enol ethers like this compound, has been instrumental in the synthesis of numerous drug candidates and approved pharmaceuticals.[4] The β-hydroxy carbonyl motif generated in this reaction is a common structural feature in a wide array of bioactive molecules, including polyketides, macrolides, and various alkaloids.[1] The strategic application of this methodology allows for the efficient and controlled assembly of chiral centers, which is critical for optimizing the pharmacological activity and safety profile of new therapeutic agents.[1]
Conclusion
From its conceptual origins in the pioneering work of H. O. House to its current status as a workhorse reagent in organic synthesis, this compound has had a profound impact on the field. Its straightforward synthesis, well-defined reactivity, and broad applicability, particularly in the context of the Mukaiyama aldol reaction, have solidified its importance for researchers in academia and industry alike. As the demand for ever more complex and stereochemically defined molecules continues to grow, the utility of this versatile silyl enol ether is certain to endure and expand, paving the way for future discoveries in chemical synthesis and drug development.
References
- Mukaiyama, T. The Mukaiyama Aldol Reaction: 40 Years of Inspiration and Advances. Angew. Chem. Int. Ed.2013, 52, 9086-9097.
- House, H. O.; Czuba, L. J.; Gall, M.; Olmstead, H. D. Chemistry of Carbanions. XVIII. Preparation of Trimethylsilyl Enol Ethers. J. Org. Chem.1969, 34, 2324–2336.
- Mukaiyama, T.; Banno, K.; Narasaka, K. New Cross-Aldol Reactions. Reactions of Silyl Enol Ethers with Carbonyl Compounds Activated by Titanium Tetrachloride. J. Am. Chem. Soc.1974, 96, 7503-7509.
- Mukaiyama, T.; Narasaka, K.; Banno, K. New Aldol Type Reaction. Chem. Lett.1973, 2, 1011-1014.
- Mukaiyama Aldol Reaction. Organic Chemistry Portal. [Link]
- Silane, trimethyl(2-propen-1-yloxy)-. PubChem. [Link]
- Mukaiyama Aldol Reaction. J&K Scientific LLC. [Link]
- This compound.
- 2-(TRIMETHYLSILOXY)PROPENE. GSRS. [Link]
Sources
literature review of 2-(trimethylsilyloxy)propene
An In-depth Technical Guide to 2-(trimethylsilyloxy)propene: Synthesis, Reactivity, and Applications
Foreword for the Modern Researcher
In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision and control is paramount. Among the vast arsenal of reagents available to the synthetic chemist, silyl enol ethers stand out as exceptionally versatile and reliable intermediates. This guide focuses on a cornerstone of this class: 2-(trimethylsilyloxy)propene, the silyl enol ether derived from acetone. While seemingly simple, this molecule is a powerful tool for constructing complex molecular architectures, serving as a robust and mild nucleophile in a variety of critical transformations.
As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This document is designed to provide a deep, mechanistic understanding of why certain experimental choices are made, offering field-proven insights into the synthesis, handling, and reactivity of this indispensable reagent. We will explore not just the "how," but the underlying principles that govern its behavior, enabling you, the researcher, to harness its full potential in your synthetic endeavors, from fundamental research to complex drug development programs.
The Strategic Synthesis of 2-(trimethylsilyloxy)propene
The preparation of a silyl enol ether is, in essence, the trapping of an enolate with a silyl electrophile.[1] The choice of reaction conditions is critical as it dictates the efficiency and, in the case of unsymmetrical ketones, the regiochemical outcome of the reaction.
Foundational Principles: Kinetic vs. Thermodynamic Control
While 2-(trimethylsilyloxy)propene is derived from the symmetrical ketone acetone, a discussion of its synthesis provides an opportune moment to review the foundational concept of kinetic versus thermodynamic enolate formation, a critical consideration for nearly all other silyl enol ether preparations.
-
Kinetic Control: Achieved using strong, sterically hindered, non-nucleophilic bases (e.g., lithium diisopropylamide, LDA) at low temperatures (typically -78 °C).[1] These conditions favor the rapid, irreversible deprotonation of the most sterically accessible α-proton, leading to the less substituted, kinetically favored silyl enol ether.[2]
-
Thermodynamic Control: Favored by weaker bases (e.g., triethylamine, Et3N) at higher temperatures, which allow for equilibration.[1] These reversible conditions permit the formation of the most stable, more substituted enolate, yielding the thermodynamic product.[2][3]
For acetone, both α-positions are identical, so this distinction is moot. However, understanding this dichotomy is essential for rationally designing syntheses involving more complex ketones.
A Validated Protocol for Synthesis
The following protocol describes a common and reliable method for the synthesis of 2-(trimethylsilyloxy)propene using triethylamine, a method that avoids the need for strictly anhydrous, air-sensitive techniques often associated with strong bases like LDA.[4]
Objective: To synthesize 2-(trimethylsilyloxy)propene from acetone via silylation with trimethylsilyl chloride.
Materials:
-
Acetone (dried over molecular sieves)
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N, distilled)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (200 mL) and triethylamine (1.2 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add acetone (1.0 eq) to the cooled solution. Subsequently, add trimethylsilyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The formation of triethylammonium chloride precipitate is typically observed. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of acetone.
-
Workup: Quench the reaction by slowly adding cold, saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and extract with hexane (3 x 100 mL). The organic layers are combined.
-
Purification: Wash the combined organic extracts with saturated aqueous NaHCO3 and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Distillation: Purify the crude product by fractional distillation to yield 2-(trimethylsilyloxy)propene as a clear, colorless liquid.
Causality in Protocol Design:
-
Triethylamine as Base: Et3N is sufficiently basic to facilitate deprotonation in the presence of the reactive silylating agent but is not strong enough to cause self-condensation of acetone, a common side reaction under strongly basic conditions.[1]
-
DMF as Solvent: This polar aprotic solvent effectively dissolves the reagents and facilitates the reaction.
-
Aqueous Workup: The NaHCO3 wash is crucial for neutralizing any remaining acidic species and removing water-soluble byproducts.
-
Distillation: As silyl enol ethers can be sensitive to hydrolysis, purification by distillation is a robust method to obtain a high-purity product.[5]
Caption: Workflow for the synthesis of 2-(trimethylsilyloxy)propene.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Key Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1833-53-0 | [6] |
| Molecular Formula | C6H14OSi | [7] |
| Molecular Weight | 130.26 g/mol | [6][7] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 93-95 °C | [6] |
| Density | 0.786 g/mL at 25 °C | [6] |
Stability and Handling
2-(trimethylsilyloxy)propene is a relatively labile compound, a characteristic stemming from the trimethylsilyl group.[5] It is sensitive to both acidic and basic conditions, which can catalyze its hydrolysis back to acetone.[1][5]
Safety Precautions:
-
Flammability: It is an extremely flammable liquid and vapor. It must be kept away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.
-
Toxicity: It is harmful if swallowed and may cause drowsiness or dizziness upon inhalation.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from sources of ignition. It may form explosive peroxides upon prolonged exposure to air; containers should be tested for peroxides before distillation.
The Nucleophilic Reactivity of 2-(trimethylsilyloxy)propene
As a neutral, mild nucleophile, 2-(trimethylsilyloxy)propene is a key player in reactions that form new carbon-carbon bonds.[1] Its reactivity is most effectively harnessed in the presence of a Lewis acid, which activates an electrophilic partner.
The Mukaiyama Aldol Addition: A Paradigm of C-C Bond Formation
The most significant application of 2-(trimethylsilyloxy)propene is in the Mukaiyama aldol addition. Discovered by Teruaki Mukaiyama in 1973, this reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[9][10]
Advantages over Traditional Aldol Reactions:
-
Regiocontrol: The use of a pre-formed, isolated silyl enol ether allows for precise control over which enolate equivalent is used in the reaction.
-
Crossed-Aldol Efficiency: It facilitates a crossed aldol reaction between a ketone equivalent and an aldehyde without the issue of aldehyde self-condensation.[9]
-
Mild Conditions: The reaction proceeds under mild, non-basic conditions, increasing functional group tolerance.
The Mechanism: The reaction does not proceed through the classic six-membered Zimmerman-Traxler transition state. Instead, the Lewis acid (e.g., TiCl4, SnCl4) coordinates to and activates the carbonyl oxygen of the electrophile (aldehyde). This activation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic silyl enol ether.[1][11] A subsequent workup step hydrolyzes the resulting silyl ether to afford the β-hydroxy carbonyl product.
Caption: Key stages of the Mukaiyama aldol reaction mechanism.
Protocol: A Model Mukaiyama Aldol Reaction
Objective: To synthesize 4-hydroxy-4-phenyl-2-butanone from benzaldehyde and 2-(trimethylsilyloxy)propene.
Materials:
-
Benzaldehyde (freshly distilled)
-
2-(trimethylsilyloxy)propene
-
Titanium tetrachloride (TiCl4, 1.0 M solution in dichloromethane)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add benzaldehyde (1.0 eq) to the cold DCM. Then, slowly add TiCl4 solution (1.1 eq) via syringe. Stir the mixture for 5 minutes.
-
Nucleophile Addition: Add 2-(trimethylsilyloxy)propene (1.2 eq) dropwise to the reaction mixture. The solution may change color.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO3. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.
Causality in Protocol Design:
-
Lewis Acid: TiCl4 is a powerful Lewis acid that effectively activates the aldehyde for nucleophilic attack.[11][12]
-
Low Temperature (-78 °C): This temperature is critical for controlling the reactivity and minimizing side reactions, thereby enhancing selectivity.
-
Anhydrous Conditions: Lewis acids like TiCl4 are extremely water-sensitive. The reaction must be performed under a dry, inert atmosphere to prevent decomposition of the catalyst.
Other Synthetic Transformations
Beyond the aldol reaction, 2-(trimethylsilyloxy)propene is a competent nucleophile in other important C-C bond-forming reactions:
-
Michael Additions: It can add to α,β-unsaturated carbonyl compounds in a conjugate fashion.[1]
-
Alkylations: It reacts efficiently with S N 1-reactive electrophiles, such as tertiary or benzylic halides, in the presence of a Lewis acid.[1]
-
Generation of Enolates: It can be converted back to a specific lithium enolate by reaction with methyllithium, providing an alternative route to these key intermediates.[1]
Applications in Complex Synthesis and Drug Discovery
The true power of 2-(trimethylsilyloxy)propene and its analogs is realized in their application to the synthesis of complex, high-value molecules. The β-hydroxy ketone motif generated by the Mukaiyama aldol reaction is a ubiquitous structural feature in a vast array of natural products, including polyketides, macrolides, and alkaloids.[10]
-
Total Synthesis: The strategic use of the Mukaiyama aldol reaction has been instrumental in the total synthesis of numerous complex molecules, including the anticancer agent Taxol.[9] The reaction's reliability and stereochemical possibilities make it a go-to method for assembling key fragments of a larger molecular target.
-
Asymmetric Catalysis: The development of chiral Lewis acid and Lewis base catalysts has transformed the Mukaiyama aldol reaction into a powerful tool for asymmetric synthesis.[9][13] By using a chiral catalyst, it is possible to control the absolute stereochemistry of the newly formed chiral centers, which is a critical requirement in drug development where often only a single enantiomer is biologically active.[14]
-
Drug Development: The ability to construct complex carbon skeletons with high stereocontrol makes this chemistry directly applicable to the synthesis of novel pharmaceutical agents and their analogs for structure-activity relationship (SAR) studies. For instance, the creation of polyketide-like structures, which are often biologically active, relies heavily on aldol-type transformations.
Conclusion: The Enduring Utility of a Core Reagent
2-(trimethylsilyloxy)propene is far more than a simple derivative of acetone. It is a strategically vital reagent that provides a mild, controllable, and regiochemically defined enolate equivalent. Its central role in the Mukaiyama aldol addition has cemented its place as an indispensable tool in the synthetic organic chemist's toolbox. From the construction of fundamental building blocks to the asymmetric synthesis of life-saving medicines, the chemistry enabled by this versatile nucleophile continues to drive innovation across the chemical sciences. A deep, mechanistic understanding of its synthesis and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage its full synthetic potential.
References
- Wikipedia. Silyl enol ether. [Link]
- ResearchGate.
- National Center for Biotechnology Information.
- Journal of the American Chemical Society. New cross-aldol reactions.
- University of Padua.
- Mayr's Database Of Reactivity Parameters. Molecule 2-(trimethylsiloxy)propene. [Link]
- CORE. Ozonolysis of silyl enol ethers. [Link]
- Química Organica.org.
- Wikipedia. Mukaiyama aldol addition. [Link]
- Royal Society of Chemistry.
- University of Calgary. Kinetic vs.
- Science of Synthesis. Asymmetric Mukaiyama Aldol Reaction. [Link]
- National Center for Biotechnology Information. Mukaiyama Aldol Reactions in Aqueous Media. [Link]
- gsrs. 2-(TRIMETHYLSILOXY)PROPENE. [Link]
- Cheméo. Propene, 2-trimethylsilyloxy - Chemical & Physical Properties. [Link]
- ResearchGate. What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. [Link]
- Organic Chemistry Portal.
- Wiley Online Library. Efficient Two Step Synthesis for Trimethylsiloxy-Functionalized New Polymers. [Link]
- Royal Society of Chemistry. Catalytic enantioselective construction of two N-stereogenic centers of ethano- and propano-Tröger's bases. [Link]
- Bentham Science.
- National Center for Biotechnology Information. Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. [Link]
- Semantic Scholar. Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)
- PubMed. Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning. [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formation of enols and enolates [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. far-chemical.com [far-chemical.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 2-Methyl-1-(trimethylsilyloxy)-1-propene 99 6651-34-9 [sigmaaldrich.com]
- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. research.unipd.it [research.unipd.it]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Notes and Protocols for the Mukaiyama Aldol Reaction Utilizing Trimethyl(prop-1-en-2-yloxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for carbon-carbon bond formation.[1][2][3] Discovered by Teruaki Mukaiyama in 1973, this reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[3][4][5] Its primary significance lies in its ability to facilitate crossed aldol reactions with a high degree of control, circumventing the issues of self-condensation often encountered under traditional basic conditions.[1] This attribute has rendered the Mukaiyama aldol reaction indispensable in the synthesis of complex, biologically active molecules, including polyketides, macrolides, and alkaloids, which are frequently the basis for new therapeutic agents.[4][5][6]
This application note provides a detailed technical guide for performing the Mukaiyama aldol reaction using trimethyl(prop-1-en-2-yloxy)silane, a readily available and highly reactive silyl enol ether derived from acetone. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a field-proven, step-by-step protocol for its execution.
Mechanistic Insights: Understanding the "Why" Behind the "How"
The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction is a well-elucidated process.[3] The reaction is initiated by the activation of the carbonyl electrophile by the Lewis acid.[7] This coordination enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. The silyl enol ether, in this case, this compound, then attacks the activated carbonyl, forming a new carbon-carbon bond.[8] The resulting intermediate is a silylated aldol adduct, which upon aqueous workup, yields the final β-hydroxy carbonyl compound.[3][8]
The choice of Lewis acid is a critical determinant of the reaction's outcome, influencing both the reaction rate and the stereoselectivity.[1][9] Common Lewis acids employed include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10] For the reaction of this compound, titanium tetrachloride is a robust and frequently utilized Lewis acid, known for its high activity.[4][5]
Figure 1: Generalized mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Key Experimental Parameters and Their Rationale
The success of the Mukaiyama aldol reaction hinges on the careful control of several experimental variables. The following table summarizes the critical parameters and provides the rationale for their selection in the context of using this compound.
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | Titanium Tetrachloride (TiCl₄) | A strong Lewis acid that effectively activates a wide range of aldehydes and ketones for reaction with silyl enol ethers.[4][5] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | An inert, aprotic solvent that is compatible with the Lewis acid and effectively dissolves the reactants. Its low freezing point allows for reactions at low temperatures.[11] |
| Temperature | -78 °C (Dry Ice/Acetone Bath) | Low temperatures are crucial for controlling the reactivity of the Lewis acid and minimizing side reactions, thereby enhancing selectivity.[11][12] |
| Atmosphere | Inert (Argon or Nitrogen) | The reagents, particularly the Lewis acid and the silyl enol ether, are sensitive to moisture. An inert atmosphere prevents their decomposition and ensures reproducibility.[11] |
| Workup | Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) | Quenches the reaction by decomposing the Lewis acid and hydrolyzing the silylated aldol adduct to the desired β-hydroxy ketone.[11] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Mukaiyama aldol reaction of an aldehyde with this compound using titanium tetrachloride as the Lewis acid.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Titanium tetrachloride (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, and argon/nitrogen inlet
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mukaiyama_aldol_addition [chemeurope.com]
Lewis acid catalysts for aldol reaction with 2-(trimethylsilyloxy)propene
An Application Guide to Lewis Acid Catalysts for the Mukaiyama Aldol Reaction with 2-(trimethylsilyloxy)propene
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds with high stereocontrol is a foundational requirement. The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, stands as a pillar of modern organic synthesis.[1][2] This reaction elegantly overcomes the challenges of self-condensation and regioselectivity often encountered in traditional base-mediated aldol reactions by employing stable, isolable silyl enol ethers.[3][4]
This guide provides an in-depth exploration of Lewis acid catalysts for the aldol reaction between aldehydes and 2-(trimethylsilyloxy)propene, the silyl enol ether of acetone. We will delve into the reaction mechanism, compare the utility of various Lewis acids, and provide detailed, field-proven protocols to empower chemists to effectively implement this powerful transformation in their synthetic endeavors.
The Mechanism: Activating the Carbonyl for C-C Bond Formation
The efficacy of the Mukaiyama aldol reaction hinges on the role of the Lewis acid. The generally accepted mechanism proceeds through an open transition state where the Lewis acid (LA) activates the aldehyde by coordinating to the carbonyl oxygen.[2][4] This coordination significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the silyl enol ether.[1][5]
The subsequent steps involve the formation of the new carbon-carbon bond and the release of a silylated aldol adduct. An aqueous workup then hydrolyzes the silyl ether to furnish the final β-hydroxy ketone product.[6] The stereochemical outcome of the reaction—that is, the ratio of syn to anti diastereomers—is not dictated by the geometry of the silyl enol ether but is instead influenced by the specific Lewis acid, substrates, and reaction conditions employed.[2][7]
Caption: Catalytic cycle of the Lewis acid-mediated Mukaiyama aldol reaction.
A Comparative Analysis of Key Lewis Acid Catalysts
The choice of Lewis acid is the most critical parameter in designing a Mukaiyama aldol reaction, as it directly impacts reactivity, yield, and stereoselectivity. Below is a comparative analysis of several commonly employed catalysts.
| Lewis Acid Catalyst | Typical Loading | Key Features & Considerations | Diastereoselectivity |
| Titanium Tetrachloride (TiCl₄) | Stoichiometric | The classic, highly reactive Lewis acid. Ensures high conversion but can promote side reactions. Requires strictly anhydrous conditions and low temperatures (-78 °C).[8] | Varies; often moderate and dependent on substrate.[2] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic or Stoichiometric | Milder and more versatile than TiCl₄, often leading to cleaner reactions.[8] Can provide high diastereoselectivity. | Generally favors the syn isomer.[8][9] |
| Scandium(III) Triflate (Sc(OTf)₃) | Catalytic (1-10 mol%) | A water-tolerant catalyst, enabling reactions in less stringent conditions and even in aqueous media.[1][10] Highly efficient and reusable in some systems.[11] | Substrate-dependent, can provide good to excellent selectivity.[12] |
| Chiral Lewis Acids (e.g., BINOL-Ti(IV)) | Catalytic (5-20 mol%) | Used for asymmetric synthesis to produce enantioenriched aldol adducts. The choice of chiral ligand is crucial for achieving high enantioselectivity (% ee).[3][13] | High syn or anti selectivity can be achieved depending on the catalyst design.[3] |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for conducting Mukaiyama aldol reactions with 2-(trimethylsilyloxy)propene using different Lewis acid systems.
Caption: A typical experimental workflow for a Mukaiyama aldol addition reaction.[4]
Protocol 1: Diastereoselective Aldol Reaction using Titanium Tetrachloride (TiCl₄)
This protocol describes a standard procedure for a TiCl₄-promoted aldol reaction, which requires stoichiometric amounts of the Lewis acid and rigorous control of temperature and moisture.[4]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
2-(trimethylsilyloxy)propene (1.1 mmol, 143 mg)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (1.1 mmol, 1.1 mL)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware (flame-dried), syringes, and magnetic stirrer
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous DCM (5 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 mmol) dropwise via syringe. The formation of a yellow or orange complex is typically observed. Stir the mixture for 15 minutes at -78 °C.
-
In a separate flame-dried vial, dissolve 2-(trimethylsilyloxy)propene (1.1 mmol) in anhydrous DCM (2 mL).
-
Add the silyl enol ether solution dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Protocol 2: Catalytic Aldol Reaction using Scandium(III) Triflate (Sc(OTf)₃)
This protocol leverages the high catalytic activity and water tolerance of Sc(OTf)₃, allowing for milder reaction conditions.[1][12]
Materials:
-
Aldehyde (1.0 mmol)
-
2-(trimethylsilyloxy)propene (1.2 mmol, 156 mg)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg, 5 mol%)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN), 5 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Sc(OTf)₃ (5 mol%). Place the flask under an argon or nitrogen atmosphere.
-
Add anhydrous DCM (5 mL) and cool the mixture to 0 °C.
-
Add the aldehyde (1.0 mmol) to the catalyst suspension and stir for 15 minutes.
-
Add 2-(trimethylsilyloxy)propene (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness and Validation: Key Considerations for Success
-
Anhydrous Conditions: For strong, moisture-sensitive Lewis acids like TiCl₄ and BF₃·OEt₂, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical to prevent catalyst decomposition and ensure reproducibility.
-
Reagent Purity: The use of freshly distilled aldehydes is paramount, as oxidized impurities can inhibit the catalyst and reduce yields. The silyl enol ether should be of high purity and stored under inert gas.
-
Temperature Control: Maintaining low temperatures (e.g., -78 °C) is often essential for achieving high diastereoselectivity by minimizing background uncatalyzed reactions and preventing side reactions.[4]
-
Stoichiometry: While some catalysts like Sc(OTf)₃ are highly active at low loadings, others like TiCl₄ often require stoichiometric amounts for complete conversion.[2][8] Careful optimization of catalyst loading is recommended for new substrates.
By understanding the underlying mechanism and the distinct characteristics of different Lewis acids, researchers can strategically select the optimal conditions to achieve their desired synthetic outcomes, making the Mukaiyama aldol reaction a reliable and powerful tool in the synthesis of complex molecules.
References
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Advances. [Link]
- Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis. [Link]
- Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Mukaiyama aldol addition. Wikipedia. [Link]
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]
- Sc(OTf)3‐catalyzed Mukaiyama‐aldol reaction of disubstituted enolates...
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.
- Chiral Lewis Acid Catalysis in Aqueous Media.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- TiCl(4)-Promoted Mukaiyama Aldol Reaction of Fluorinated Silyl Enolates for the Construction of a Quaternary Carbon Center. Semantic Scholar. [Link]
- Mukaiyama Aldol Reaction. YouTube. [Link]
- Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central (PMC). [Link]
- Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes. PubMed. [Link]
Sources
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes & Protocols: Mastering Stereoselectivity in Mukaiyama Aldol Reactions of Trimethyl(prop-1-en-2-yloxy)silane
Preamble: Beyond the Enolate—Precision in Carbon-Carbon Bond Formation
The Mukaiyama aldol reaction represents a pivotal advancement in organic synthesis, offering a mild and controlled method for carbon-carbon bond formation.[1][2] By employing silyl enol ethers as stable, isolable enolate equivalents, this reaction circumvents the challenges of self-condensation and ambiguous regioselectivity often associated with traditional base-mediated aldol additions.[3][4] This guide focuses on a specific, yet fundamental, building block: trimethyl(prop-1-en-2-yloxy)silane, the silyl enol ether derived from acetone. Due to its symmetrical origin, this reagent lacks E/Z isomerism, making it an ideal model system for dissecting the core principles of facial selectivity in Lewis acid-catalyzed aldol additions.
For researchers in medicinal chemistry and natural product synthesis, understanding and controlling the stereochemical outcome of this reaction is paramount. This document provides an in-depth exploration of the mechanistic underpinnings that govern stereoselectivity and delivers field-proven protocols for achieving desired diastereomeric outcomes.
Section 1: The Mechanistic Framework—Governing Stereoselection
The Departure from Zimmerman-Traxler: The Open Transition State
A common misconception is to apply the classic Zimmerman-Traxler model to the Mukaiyama aldol reaction.[5][6] However, extensive mechanistic studies and computational analyses have shown that this reaction does not proceed through a closed, six-membered chair-like transition state.[1] The rationale lies in the poor ligating ability of the siloxy group's oxygen atom. Unlike metal enolates (e.g., lithium, boron, or magnesium enolates), the silicon-oxygen bond is less polarized, and the oxygen is not basic enough to effectively coordinate with the Lewis acid-activated aldehyde to form a rigid cyclic structure.
Consequently, the reaction is governed by an acyclic, open transition state .[7][8] In this model, stereoselectivity arises from minimizing steric and electronic repulsions between the substituents on the incoming silyl enol ether and the aldehyde-Lewis acid complex.
Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Key Factors Influencing Diastereoselectivity
With an open transition state, the final stereochemistry is a delicate balance of multiple factors:
-
The Lewis Acid (LA): The size and nature of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) are critical. The LA coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity. The ligands on the metal center create a specific steric environment that influences the trajectory of the nucleophilic attack.[8][9]
-
Aldehyde Substituent (R-group): The steric bulk of the aldehyde's substituent plays a significant role in dictating facial selectivity. The system will orient itself to minimize gauche and eclipsing interactions between the R-group, the incoming nucleophile, and the Lewis acid complex.
-
Reaction Conditions: Temperature and solvent are powerful modulators of selectivity.[10]
-
Temperature: Lower reaction temperatures (typically -78 °C) decrease the thermal energy of the system, amplifying the small energy differences between competing transition states. This generally leads to higher diastereoselectivity.
-
Solvent: The polarity of the solvent can influence the tightness of the Lewis acid-aldehyde coordination and the overall solvation of the transition state, thereby affecting the stereochemical outcome.[11]
-
Visualizing the Transition States
The diastereomeric outcome (syn vs. anti) is determined by the relative orientation of the reactants in the transition state. The Felkin-Anh model provides a useful predictive tool. The nucleophile, this compound, will preferentially attack the aldehyde carbonyl from the face opposite the largest substituent. The orientation of the attack is further dictated by minimizing steric clash in the acyclic transition state.
Caption: Competing open transition states in the Mukaiyama aldol reaction.
Section 2: Protocols for Stereocontrolled Synthesis
Mandatory Experimental Considerations
The success of the Mukaiyama aldol reaction hinges on the rigorous exclusion of water. Both the silyl enol ether and the Lewis acids are highly moisture-sensitive.
-
Glassware: All glassware must be flame-dried or oven-dried (≥120 °C) for several hours and allowed to cool under a stream of dry, inert gas (Argon or Nitrogen).
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Anhydrous dichloromethane (CH₂Cl₂) is a common choice.
-
Reagents: Aldehydes should be freshly distilled or purified to remove any acidic or water impurities. Lewis acids are often supplied as solutions in anhydrous solvents; handle them with care using dry syringes or cannulas.
General Protocol for Diastereoselective Aldol Addition
This protocol describes a general procedure for the reaction of this compound with a representative aldehyde (e.g., benzaldehyde) using titanium tetrachloride (TiCl₄) as the Lewis acid.
Materials:
-
This compound (1.2 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Initial Charging: Under a positive pressure of inert gas, charge the flask with anhydrous CH₂Cl₂. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Aldehyde & Lewis Acid Addition: Add the aldehyde (1.0 equiv) to the cooled solvent. Stir for 5 minutes. Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. A color change (often to yellow or orange) is typically observed, indicating the formation of the aldehyde-Lewis acid complex. Allow the mixture to stir for an additional 10-15 minutes.[3]
-
Silyl Enol Ether Addition: In a separate flame-dried flask, prepare a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains at or below -75 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) by periodically quenching a small aliquot with saturated NaHCO₃.
-
Quenching: Upon completion (typically 1-4 hours), quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. This step is exothermic and must be performed carefully.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy, typically by integrating the signals corresponding to the protons alpha to the carbonyl or hydroxyl groups for each diastereomer.
Caption: Standard experimental workflow for a diastereoselective Mukaiyama aldol reaction.
Data Summary: Influence of Reaction Parameters
The choice of Lewis acid and reaction conditions can dramatically alter the stereochemical outcome. While high diastereoselectivity is often achievable, the preferred isomer (syn or anti) depends heavily on the specific substrates and reagents. The following table provides illustrative data for trends observed in Mukaiyama aldol reactions.
| Aldehyde | Lewis Acid / Conditions | Solvent | Temp (°C) | Product Ratio (Syn:Anti) | Reference Insight |
| Benzaldehyde | TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 | ~78:22 | TiCl₄ often provides good yields but moderate selectivity. The open transition state is sterically influenced.[1] |
| Benzaldehyde | BF₃·OEt₂ (1.1 eq) | CH₂Cl₂ | -78 | ~85:15 | Boron trifluoride can offer different selectivities compared to titanium-based Lewis acids.[8] |
| Isobutyraldehyde | TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 | ~25:75 | With sterically hindered aliphatic aldehydes, the anti product can be favored to minimize steric interactions. |
| Benzaldehyde | SnCl₄ (1.1 eq) | CH₂Cl₂ | -78 | ~70:30 | Tin tetrachloride is another common Lewis acid with its own unique stereodirecting profile.[8] |
| Benzaldehyde | TiCl₄ (1.1 eq) | CH₂Cl₂ | 0 | ~65:35 | Increasing the temperature reduces selectivity as the energy barrier between transition states is more easily overcome. |
Note: The ratios presented are representative and can vary based on precise experimental execution and the specific silyl enol ether used. This table illustrates general trends.
Section 3: Concluding Remarks for the Advanced Practitioner
The Mukaiyama aldol reaction of this compound is a powerful tool for constructing β-hydroxy ketone motifs. Its stereochemical outcome is not dictated by the rigid cyclic Zimmerman-Traxler model but by the subtle steric and electronic interactions within a flexible, open transition state. Mastery of this reaction requires a deep understanding of these controlling factors and meticulous attention to anhydrous experimental technique. By carefully selecting the Lewis acid, solvent, and temperature, researchers can effectively steer the reaction toward the desired diastereomer, a critical capability in the synthesis of complex, stereochemically rich molecules for drug discovery and development. Furthermore, the field has evolved to include highly effective chiral Lewis acids that can induce high levels of enantioselectivity, adding another layer of control for the synthesis of optically active compounds.[3][12]
References
- Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
- Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal. ElectronicsAndBooks.com. [Link]
- Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Mukaiyama aldol addition. Wikipedia. [Link]
- Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
- A review on stereoselectivity in aldol condensation reaction. JETIR Research Journal. [Link]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Royal Society of Chemistry. [Link]
- Zimmerman-Traxler Model. OpenOChem Learn. [Link]
- Mukaiyama Aldol Reaction Mechanism. Scribd. [Link]
- Mukaiyama Aldol Addition. J&K Scientific LLC. [Link]
- Aldol Reaction. Eugene E. Kwan. [Link]
- Stereoselective, Directed Aldol Reaction. Andrew G Myers Research Group. [Link]
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction.
- Aldol reaction. Wikipedia. [Link]
- One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. Organic Chemistry Portal. [Link]
- One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. University of Richmond Scholarship Repository. [Link]
- Asymmetric Mukaiyama Aldol Reaction. Thieme Chemistry. [Link]
- Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- tris(trimethylsilyl)silane. Organic Syntheses. [Link]
- This compound.
- Silane, trimethyl(1-methyl-1,2-propadienyl)-. Organic Syntheses. [Link]
- The Selective Aldol Reaction. MacMillan Group, Princeton University. [Link]
- Metal Catalyzed Dealkoxylating Csp2-Csp3 Cross Coupling –Stereospecific Synthesis of Allylsilanes from Enol Ethers. The Royal Society of Chemistry. [Link]
- Highly Stereoselective Titanium-Mediated Aldol Reaction from (S)-4-Benzyloxy-3-methyl-2-butanone.
Sources
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Synthesis of Silyl Enol Ethers from Acetone
<Step>
Abstract
Silyl enol ethers are pivotal intermediates in modern organic synthesis, serving as versatile nucleophiles in a myriad of carbon-carbon bond-forming reactions such as the Mukaiyama aldol addition.[1][2] This application note provides a detailed, experience-driven guide for the preparation of the trimethylsilyl enol ether of acetone. We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and discuss critical experimental parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for accessing this fundamental synthetic building block.
Introduction: The Synthetic Utility of Silyl Enol Ethers
Silyl enol ethers are enolate equivalents that offer distinct advantages over their traditional metal enolate counterparts.[1] Their formation involves "trapping" a transient enolate with a silylating agent, such as trimethylsilyl chloride (TMSCl), to yield a stable, isolable compound.[2][3] These neutral, mild nucleophiles exhibit enhanced stability and solubility in organic solvents, allowing for greater control and selectivity in subsequent reactions.[2] The silylation of an enolizable carbonyl compound, like acetone, proceeds through the reaction of the enolate with a silyl electrophile, where the oxygen atom acts as the nucleophile to form a strong silicon-oxygen bond.[2]
The choice of reaction conditions, particularly the base and silylating agent, is paramount in dictating the outcome of the synthesis, especially for unsymmetrical ketones where issues of regioselectivity (kinetic versus thermodynamic control) arise.[2][4] For a symmetrical ketone like acetone, the primary focus is on achieving a high yield of the desired silyl enol ether.
Mechanistic Rationale: Understanding the "Why"
The formation of a silyl enol ether from acetone can be achieved under various conditions, with the core principle being the generation of an enolate followed by its rapid trapping by a silyl electrophile.
A widely employed and reliable method involves the in situ generation of iodotrimethylsilane. This highly reactive silylating agent is produced by the reaction of chlorotrimethylsilane (TMSCl) with sodium iodide (NaI). The triethylamine present in the reaction mixture serves as a base to facilitate the formation of the enolate from acetone and to neutralize the hydrogen chloride (HCl) byproduct.
The key steps are as follows:
-
Formation of Iodotrimethylsilane: TMSCl reacts with NaI in a Finkelstein-type reaction to generate the more reactive iodotrimethylsilane.
-
Enolate Formation: Triethylamine, a weak base, promotes the formation of the acetone enolate.[2]
-
Silylation (Enolate Trapping): The enolate oxygen attacks the silicon atom of the iodotrimethylsilane, displacing the iodide ion and forming the silyl enol ether.
This method is advantageous as it utilizes readily available and cost-effective starting materials.[1]
Caption: Reaction pathway for silyl enol ether formation.
Experimental Protocol: Synthesis of 2-(Trimethylsilyloxy)propene
This protocol is adapted from a well-established and reliable procedure published in Organic Syntheses.[1][5] It details the preparation of the trimethylsilyl enol ether of acetone on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Acetone | AnalaR or equivalent | BDH or equivalent | Must be dry. |
| Triethylamine (Et3N) | Reagent Grade | Standard Supplier | Dried over KOH pellets for at least 24 hours.[1] |
| Chlorotrimethylsilane (TMSCl) | Reagent Grade | Standard Supplier | Used without further purification.[1] |
| Sodium Iodide (NaI) | Reagent Grade | Standard Supplier | Must be thoroughly dried.[1] |
| Acetonitrile | Reagent Grade | Standard Supplier | Dried over neutral alumina.[1] |
| Pentane | Reagent Grade | Standard Supplier | For workup. |
| Nitrogen (N2) | High Purity | Gas Supplier | For inert atmosphere. |
| 5-L, four-necked flask | - | Glassware Supplier | - |
| Mechanical stirrer | - | Equipment Supplier | - |
| Reflux condenser | - | Glassware Supplier | - |
| Thermometer | - | Equipment Supplier | - |
| Pressure-equalizing dropping funnel | - | Glassware Supplier | - |
| Water bath | - | Equipment Supplier | - |
| Vigreux column (20-30 cm) | - | Glassware Supplier | For distillation. |
Step-by-Step Procedure
A thorough risk assessment should be conducted before commencing any chemical synthesis.
-
Apparatus Setup: Assemble a 5-L, four-necked flask equipped with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to remove any moisture.
-
Initial Charge: Under a nitrogen atmosphere, charge the flask with 150 g (2.6 mol) of acetone and 192 g (1.9 mol) of triethylamine.[1][5]
-
Addition of TMSCl: While stirring the mixture at room temperature under nitrogen, add 200 g (1.84 mol) of chlorotrimethylsilane via the dropping funnel over a period of 10 minutes.[1][5] A mild exothermic reaction and the formation of white fumes may be observed.[1]
-
Warming: Immerse the flask in a water bath and warm the contents to 35°C.[1][5]
-
Preparation of NaI Solution: In a separate flask, dissolve 285 g (1.9 mol) of thoroughly dried sodium iodide in 2.14 L of dry acetonitrile.[1][5] Crucial Note: The sodium iodide must be rigorously dried (e.g., by heating at 140°C under vacuum for 8 hours) to prevent the formation of hexamethyldisiloxane as a major byproduct.[1]
-
Addition of NaI Solution: Remove the water bath from the reaction flask. Charge the dropping funnel with the sodium iodide/acetonitrile solution. Add this solution to the stirred reaction mixture at a rate that maintains the internal temperature between 34-40°C without external heating or cooling.[1][5] This addition typically takes about 1 hour.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature.[1][5]
-
Workup - Quenching and Extraction: Cool the reaction mixture in an ice bath. Add 2.5 L of cold pentane, followed by the cautious addition of 2.5 L of ice-cold water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two 500-mL portions of pentane.
-
Workup - Washing: Combine the organic layers and wash them sequentially with two 1-L portions of ice-cold water and then with 1 L of cold, saturated sodium thiosulfate solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter the solution into a flask suitable for distillation.
-
Purification by Distillation: Set up for distillation at atmospheric pressure using a 30-cm Vigreux column. Distill off the pentane until the head temperature reaches approximately 88°C.[5] Transfer the crude material to a smaller flask and continue the distillation through a 20-cm Vigreux column. Collect the product fraction boiling at 94–96°C.[1][5] The expected yield is in the range of 48–54%.[1][5]
Caption: Experimental workflow for silyl enol ether synthesis.
Critical Parameters and Troubleshooting
-
Moisture Control: The single most critical factor for success is the exclusion of water. All reagents and solvents must be anhydrous, and the apparatus must be thoroughly dried.[1] The presence of moisture leads to the hydrolysis of the silylating agent and the silyl enol ether product, significantly reducing the yield.[2]
-
Drying of Sodium Iodide: As emphasized in the protocol, incomplete drying of NaI is a common cause of failure, leading to the formation of hexamethyldisiloxane.[1]
-
Temperature Control: Maintaining the reaction temperature during the addition of the NaI solution is crucial for controlling the reaction rate and preventing side reactions.[1][5]
-
Purification: Silyl enol ethers can be sensitive to acidic conditions, which can be present on the surface of silica gel.[6] While distillation is the recommended purification method for this product, if chromatography is necessary, the silica gel should be deactivated (e.g., by washing with a triethylamine solution).[6]
Alternative Synthetic Approaches
While the described protocol is robust, other methods exist for the synthesis of silyl enol ethers:
-
Strong, Sterically Hindered Bases: For unsymmetrical ketones, strong bases like lithium diisopropylamide (LDA) at low temperatures (-78°C) are used to generate the kinetically controlled, less substituted silyl enol ether.[2][4][7]
-
Thermodynamic Conditions: Weaker bases like triethylamine at higher temperatures can favor the formation of the more stable, thermodynamically controlled silyl enol ether from unsymmetrical ketones.[2][7]
-
Highly Electrophilic Silylating Agents: Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are more reactive than TMSCl and can be used to silylate ketones under milder conditions, often in the presence of a non-nucleophilic base.[2] However, these reagents are typically more expensive.[1][5]
Conclusion
The synthesis of the trimethylsilyl enol ether of acetone is a foundational procedure in synthetic organic chemistry. The protocol detailed herein, utilizing the in situ generation of iodotrimethylsilane, provides a cost-effective, reliable, and scalable method for producing this valuable reagent. By understanding the mechanistic principles and paying close attention to critical experimental parameters, particularly the exclusion of moisture, researchers can consistently achieve high yields of the desired product. This versatile intermediate opens the door to a wide array of subsequent transformations, making its efficient preparation a key skill for any synthetic chemist.
References
- Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. (n.d.). Benchchem.
- Acetone trimethysilyl enol ether. (n.d.). Organic Syntheses Procedure.
- Silyl enol ether. (n.d.). In Wikipedia.
- Application Notes and Protocols: Preparation of Silyl Enol Ethers Using Phenyldimethylsilyllithium. (n.d.). Benchchem.
- Biswas, T. (2022, January 21). Silyl enol ether: Preparation & application. YouTube.
- Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. (n.d.). NIH.
- Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. (n.d.). MDPI.
- Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate. (2025, March 24). TCI Practical Example.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.
- Base-mediated silyl enol ether formations. (n.d.). ResearchGate.
- Product Subclass 16: Silyl Enol Ethers. (n.d.). Thieme E-Books.
- Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. (2014, September 9). The Journal of Organic Chemistry.
- Silylation. (n.d.). In Wikipedia.
- Silylation overview. (n.d.). Fluka.
- Purification of Enol Ethers. (n.d.). Benchchem.
- What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? (2015, April 5). ResearchGate.
- Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. (n.d.). The Journal of Organic Chemistry.
- Catalytic Formation of Silyl Enol Ethers and Its Applications for Aldol-Type Condensation and Aminomethylation Reactions. (2011, April 4). American Chemical Society.
- Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- Selectivity in Thermodynamically-Driven Silyl Enol Ether Formation, and Optimistic Avoidance of Protecting Group Chemistry. (2021, March 4). Chemistry Stack Exchange.
- Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. (2023, May 4). PMC - NIH.
- Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. (n.d.). Chemical Communications (RSC Publishing).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
Application Note: High-Purity Trimethyl(prop-1-en-2-yloxy)silane via Fractional Distillation
Abstract: This document provides a comprehensive guide for the purification of trimethyl(prop-1-en-2-yloxy)silane (CAS 1833-53-0), a versatile silyl enol ether intermediate, using fractional distillation. Due to the compound's inherent sensitivity to moisture and its flammable nature, specialized handling and apparatus are required to ensure both the safety of the operator and the integrity of the final product. This protocol details the essential pre-distillation considerations, a validated step-by-step distillation procedure under an inert atmosphere, and methods for post-purification analysis and handling.
Part 1: Pre-Distillation Considerations & Material Properties
This compound, also known as isopropenyl trimethylsilyl ether, is the silyl enol ether derived from acetone. Its utility in organic synthesis, particularly in C-C bond-forming reactions as an enolate surrogate, necessitates a high degree of purity. Contaminants can interfere with subsequent reactions, leading to reduced yields and the formation of complex side products.
Causality of Impurities: The primary impurities in crude this compound often stem from its synthesis or degradation:
-
Unreacted Starting Materials: Residual acetone or silylating agents (e.g., trimethylsilyl chloride).
-
Solvents: Synthesis solvents such as tetrahydrofuran (THF) or diethyl ether.
-
Hydrolysis Products: The most common degradation pathway is hydrolysis, which cleaves the Si-O bond to regenerate acetone and form hexamethyldisiloxane (HMDSO). The presence of even trace moisture can significantly impact purity.[1]
-
Side-Reaction Products: Byproducts from the enolization and silylation process.
The Rationale for Fractional Distillation: Fractional distillation is the chosen method for purification because the likely impurities possess boiling points distinct from the target compound.[1] Simple distillation may not provide adequate separation, especially between the product and HMDSO. Fractional distillation, which incorporates a fractionating column, creates a series of condensation-vaporization cycles (theoretical plates) that enrich the vapor phase with the more volatile component at each stage, leading to a superior separation.[2] Given the compound's atmospheric boiling point of 93-95 °C, distillation can be performed at atmospheric pressure under an inert gas flow, which simplifies the setup compared to a vacuum distillation.
Material Properties & Safety: A thorough understanding of the material's properties is critical for a safe and effective distillation. The compound is a highly flammable liquid and vapor and reacts with moisture.[1][3]
| Property | Value | Source(s) |
| CAS Number | 1833-53-0 | [4][5] |
| Molecular Formula | C₆H₁₄OSi | [5] |
| Molecular Weight | 130.26 g/mol | [3][4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 93-95 °C (at 760 mmHg) | [1][4] |
| Density | 0.786 g/cm³ at 25 °C | [3] |
| Flash Point | ~7 °C (45 °F) | [1][3] |
| Refractive Index | n²⁰/D 1.395 | [1][3] |
Core Safety Directives:
-
Inert Atmosphere: All handling and distillation must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Fire Safety: The distillation must be performed in a well-ventilated fume hood, away from ignition sources. All metal parts of the equipment must be grounded to prevent static discharge.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
Part 2: The Distillation Apparatus
A properly assembled fractional distillation apparatus is crucial. All glassware must be oven-dried (≥120 °C) for several hours and assembled hot while being purged with a stream of dry inert gas to eliminate any adsorbed water.
Components:
-
Heating Mantle & Stirrer: Provides uniform heating. A magnetic stir bar or boiling chips are essential for smooth boiling.
-
Distilling Flask: A round-bottom flask appropriately sized so it is 1/2 to 2/3 full with the crude material.
-
Fractionating Column: A Vigreux column (15-30 cm) is recommended. The indentations provide a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.
-
Distillation Head: Connects the column to the condenser and holds the thermometer. The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
Condenser: A Liebig or Allihn condenser with circulating coolant (water).
-
Receiving Flask(s): Round-bottom flasks for collecting the distilled fractions. A multi-limb adapter (cow) or Perkin triangle can be used to change receiving flasks without interrupting the inert atmosphere.
-
Inert Gas Inlet/Outlet: A T-adapter for introducing inert gas and an oil bubbler to vent the system and maintain a slight positive pressure.
Part 3: Detailed Experimental Protocol
This protocol is designed as a self-validating system, where stable temperature plateaus correspond to the boiling points of pure fractions.
Step 1: Apparatus Assembly and Inerting
-
Oven-dry all necessary glassware and cool under a stream of dry nitrogen or argon.
-
Lightly grease all joints with a suitable vacuum grease and assemble the fractional distillation apparatus as described in Part 2 inside a fume hood.
-
Ensure all connections are secure. Begin a gentle flow of inert gas through the system, venting through an oil bubbler.
Step 2: Charging the Distilling Flask
-
Using a cannula or a dry syringe, transfer the crude this compound into the distilling flask. Add a fresh magnetic stir bar.
-
Secure the flask to the apparatus and re-establish the inert gas flow.
Step 3: The Distillation Process
-
Begin stirring and turn on the coolant flow to the condenser.
-
Gradually heat the distilling flask using the heating mantle.
-
Observe the vapor rising slowly up the fractionating column. A "ring" of condensing vapor should be visible. The rise should be slow and steady to ensure thermal equilibrium is established on each theoretical plate of the column.
-
Collect the Forerun: The initial vapor to reach the thermometer will likely be low-boiling impurities (e.g., residual solvents). The temperature will be unstable and below the expected boiling point. Collect this fraction in the first receiving flask until the distillation temperature rises and stabilizes at the boiling point of the product (approx. 93-95 °C).
-
Collect the Main Fraction: Once the temperature holds steady at 93-95 °C, switch to a clean, dry receiving flask. This plateau indicates that a pure substance is distilling.[4] Collect this fraction, which is the purified this compound.
-
Monitor for Changes: If the temperature begins to drop, it may indicate that the product has finished distilling. If it rises sharply, higher-boiling impurities are beginning to distill. In either case, stop the collection of the main fraction.
Step 4: Shutdown and Product Handling
-
Once the main fraction is collected, lower and turn off the heating mantle.
-
Allow the apparatus to cool to room temperature under the inert gas flow.
-
Once cool, the purified liquid can be transferred via cannula or syringe to a clean, dry, amber glass bottle or a flask equipped with a Teflon stopcock.
-
The receiving vessel should be sealed under an inert atmosphere (e.g., using a septum sealed with Parafilm) and stored in a refrigerator (2-8 °C).
Part 4: Process Validation and Troubleshooting
Purity Assessment: The purity of the collected fraction should be assessed by Gas Chromatography (GC) and/or ¹H NMR spectroscopy. A successful purification will show a single major peak in the GC trace and clean signals in the NMR spectrum corresponding to the product structure, with significant reduction or absence of impurity signals.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | Inactive boiling chips or insufficient stirring. | Use a fresh magnetic stir bar and ensure vigorous stirring. |
| Flooded Column | Heating rate is too high, causing excessive vapor production. | Reduce the heating rate to allow vapor to move up the column without excessive condensation. |
| Temperature Fluctuations | Heating rate is unstable; system is not at equilibrium. | Adjust heating to be slow and steady. Insulate the column with glass wool or aluminum foil if needed. |
| No Distillate | Thermometer bulb is misplaced; heating is insufficient. | Ensure the thermometer is correctly positioned. Gradually increase the heating mantle temperature. |
Part 5: Workflow Visualization
The following diagram outlines the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
Part 6: References
-
PubChem. Silane, trimethyl(2-propen-1-yloxy)-. [Link]
-
Matrix Fine Chemicals. This compound | CAS 1833-53-0. [Link]
-
Cheméo. Propene, 2-trimethylsilyloxy. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
Sources
Catalytic Asymmetric Mukaiyama Aldol Reaction with 2-(Trimethylsilyloxy)propene: A Detailed Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
The catalytic asymmetric Mukaiyama aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This powerful transformation is instrumental in the construction of complex chiral molecules, particularly the β-hydroxy carbonyl motif, a ubiquitous structural element in a vast array of natural products and pharmaceutically active compounds.[1][2][3] This guide provides an in-depth exploration of the catalytic asymmetric Mukaiyama aldol reaction with a specific focus on 2-(trimethylsilyloxy)propene, a readily available and highly versatile silyl enol ether.
Theoretical Framework: Understanding the Reaction
The Mukaiyama aldol reaction, first reported by Teruaki Mukaiyama in 1973, involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][2][3][4] The use of a silyl enol ether as a stable and isolable enolate equivalent circumvents issues of self-condensation often encountered in traditional aldol reactions.[5] The key to achieving asymmetry in this process lies in the use of a chiral Lewis acid catalyst, which coordinates to the carbonyl electrophile, thereby creating a chiral environment that dictates the facial selectivity of the nucleophilic attack by the silyl enol ether.[1][6]
Mechanism of the Catalytic Asymmetric Mukaiyama Aldol Reaction:
The generally accepted mechanism involves the following key steps:[1][2][4]
-
Activation of the Carbonyl: The chiral Lewis acid (LA*) coordinates to the oxygen atom of the aldehyde, enhancing its electrophilicity.
-
Nucleophilic Attack: The silyl enol ether, 2-(trimethylsilyloxy)propene, attacks the activated carbonyl carbon. The stereochemical outcome of this step is directed by the chiral environment created by the catalyst.
-
Silyl Transfer and Product Formation: A trimethylsilyl group is transferred to the oxygen of the newly formed aldol adduct.
-
Hydrolysis: Subsequent workup with a mild acid or water cleaves the silyl ether, yielding the desired β-hydroxy ketone.
Caption: General Mechanism of the Catalytic Asymmetric Mukaiyama Aldol Reaction.
The Role of 2-(Trimethylsilyloxy)propene
2-(Trimethylsilyloxy)propene, the silyl enol ether of acetone, is a particularly useful nucleophile in the Mukaiyama aldol reaction. Its advantages include:
-
Commercial Availability and Ease of Preparation: It is readily available from commercial suppliers or can be easily synthesized from acetone and a silylating agent.
-
High Reactivity: As a ketone-derived silyl enol ether, it exhibits good nucleophilicity.
-
Versatility: The resulting β-hydroxy ketone products can be further elaborated into a wide range of valuable chiral building blocks.
Chiral Lewis Acid Catalysts: The Key to Asymmetry
The choice of the chiral Lewis acid catalyst is paramount for achieving high enantioselectivity. A variety of metal-ligand complexes have been successfully employed, with the specific choice depending on the substrate and desired stereochemical outcome. Commonly used metals include titanium, tin, copper, and boron, complexed with chiral ligands.[5]
Examples of Chiral Lewis Acid Systems:
| Catalyst System | Metal | Chiral Ligand | Typical Aldehyde Substrates |
| Ti(IV)-BINOL | Titanium | (R)- or (S)-1,1'-Bi-2-naphthol | Aromatic, Aliphatic |
| Sn(II)-chiral diamine | Tin | Chiral diamines (e.g., derived from proline) | Aromatic, α,β-Unsaturated |
| Cu(II)-BOX/pybox | Copper | Bis(oxazoline) or Pyridine-oxazoline ligands | Aromatic, Heteroaromatic |
| Chiral Boron Complexes | Boron | Chiral oxazaborolidinones | Aromatic, Aliphatic |
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Catalytic Asymmetric Mukaiyama Aldol Reaction
This protocol describes a typical setup for the reaction between an aldehyde and 2-(trimethylsilyloxy)propene using a chiral Lewis acid catalyst.[7]
Materials:
-
Chiral Lewis acid catalyst (e.g., Ti(IV)-BINOL complex, 5-10 mol%)
-
Aldehyde (1.0 equiv)
-
2-(Trimethylsilyloxy)propene (1.2-1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves (optional, but recommended)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the chiral Lewis acid catalyst (5-10 mol%) and activated 4 Å molecular sieves.
-
Place the flask under an inert atmosphere.
-
Add anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (typically between -78 °C and -20 °C).
-
Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 15-30 minutes to allow for catalyst-aldehyde complex formation.
-
Slowly add 2-(trimethylsilyloxy)propene (1.2-1.5 equiv) dropwise to the reaction mixture over a period of 20-30 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Determination of Enantiomeric Excess:
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Caption: Experimental Workflow for Catalytic Asymmetric Mukaiyama Aldol Reaction.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Catalyst Purity: Ensure the chiral catalyst is of high purity and handled under strictly anhydrous and anaerobic conditions.
-
Temperature Control: The reaction temperature is often critical for achieving high enantioselectivity. Precise temperature control is essential.
-
Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome. Experiment with different anhydrous solvents.
-
-
Low Yield:
-
Reagent Purity: Use freshly distilled aldehydes and high-purity silyl enol ether.
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or temperature slightly.
-
Side Reactions: The presence of water or protic impurities can lead to side reactions. Ensure all reagents and equipment are scrupulously dry.
-
-
Diastereoselectivity: For aldehydes with pre-existing stereocenters, the diastereoselectivity of the Mukaiyama aldol reaction can be influenced by both the chiral catalyst and the inherent facial bias of the substrate.[6]
Applications in Drug Development and Total Synthesis
The catalytic asymmetric Mukaiyama aldol reaction is a powerful tool in the synthesis of complex molecules with biological activity. The resulting chiral β-hydroxy ketones are versatile intermediates that can be transformed into a variety of other functional groups. This reaction has been a key step in the total synthesis of numerous natural products, including macrolides, polyketides, and alkaloids.[1][2][3][4][8]
For instance, the stereoselective construction of the polyketide backbone of many antibiotics and anticancer agents often relies on iterative aldol-type reactions, where the Mukaiyama aldol reaction offers a highly efficient and stereocontrolled approach.[9]
Conclusion
The catalytic asymmetric Mukaiyama aldol reaction with 2-(trimethylsilyloxy)propene is a robust and versatile method for the enantioselective synthesis of chiral β-hydroxy ketones. A thorough understanding of the reaction mechanism, careful selection of the chiral catalyst, and meticulous experimental technique are crucial for achieving high yields and stereoselectivities. The continued development of novel and more efficient chiral catalysts will undoubtedly further expand the scope and utility of this important transformation in the years to come.
References
- Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Deriv
- The Mechanism of Iron(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction in Aqueous Media: Density Functional Theory and Artificial Force-Induced Reaction Study. Journal of the American Chemical Society. [Link]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Catalytic Asymmetric Mukaiyama Aldol Reaction of Acetaldehyde Enol
- Novel chiral gallium Lewis acid catalysts with semi-crown ligands for aqueous asymmetric Mukaiyama aldol reactions. Semantic Scholar. [Link]
- Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Applications of Mukaiyama aldol reaction. Slideshare. [Link]
- Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applic
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
- Total Synthesis of Leucascandrolide A: A New Application of the Mukaiyama Aldol-Prins Reaction. PMC - NIH. [Link]
- How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World. [Link]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction. PMC - NIH. [Link]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilane. MPG.PuRe. [Link]
Sources
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Total Synthesis of Leucascandrolide A: A New Application of the Mukaiyama Aldol-Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis [mdpi.com]
Application Notes & Protocols: The TiCl₄-Mediated Mukaiyama Aldol Addition of Trimethyl(prop-1-en-2-yloxy)silane
Abstract
The Mukaiyama aldol addition stands as a cornerstone of modern organic synthesis for its ability to forge carbon-carbon bonds with precision and reliability.[1] This application note provides a comprehensive technical guide to a specific, widely used variant: the titanium tetrachloride (TiCl₄)-mediated aldol addition of trimethyl(prop-1-en-2-yloxy)silane (the silyl enol ether of acetone) to carbonyl compounds. This reaction is a powerful method for the synthesis of β-hydroxy ketones, crucial building blocks in the synthesis of polyketides, macrolides, and other medicinally important compounds.[2] We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and offer insights into troubleshooting and applications relevant to researchers in synthetic chemistry and drug development.
Scientific Principles and Mechanism
The success of the Mukaiyama aldol addition hinges on the strategic use of a silyl enol ether as a stable, isolable enolate equivalent and a Lewis acid to activate the carbonyl electrophile.[3][4] This approach circumvents the challenges of low selectivity and side reactions often encountered in classical base-mediated aldol reactions.[5]
The Role of Titanium Tetrachloride (TiCl₄)
Titanium tetrachloride is a potent Lewis acid due to the electron-deficient nature of the titanium(IV) center.[6] Its primary function in this reaction is to coordinate to the oxygen atom of the carbonyl compound (an aldehyde or ketone), thereby activating it.[6][7][8] This coordination dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The key steps of the mechanism are as follows:
-
Lewis Acid Activation: TiCl₄ coordinates with the carbonyl oxygen of the aldehyde or ketone, forming a highly electrophilic complex.[2][6]
-
Nucleophilic Attack: The π-bond of the silyl enol ether, this compound, acts as the nucleophile, attacking the activated carbonyl carbon. This step forms the new carbon-carbon bond.[7]
-
Intermediate Formation & Silyl Transfer: A titanium aldolate intermediate is formed. Concurrently or subsequently, the trialkylsilyl group is transferred to one of the chloride ligands on the titanium center, generating a stable trimethylsilyl chloride (TMSCl) byproduct and a trichlorotitanium aldolate.
-
Aqueous Workup: The reaction is quenched with an aqueous solution. This hydrolyzes the titanium-oxygen bond, protonating the alkoxide to yield the final β-hydroxy ketone product.[7][8]
The reaction generally proceeds through an open, acyclic transition state, and the stereochemical outcome can be influenced by factors such as the Lewis acid, substrate structure, and reaction conditions.[3][9]
Sources
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
The Mukaiyama Aldol Reaction: A Comprehensive Guide to the Reaction of Trimethyl(prop-1-en-2-yloxy)silane with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients. The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, stands as a powerful and versatile tool in this endeavor.[1][2][3] This guide provides an in-depth exploration of the reaction between trimethyl(prop-1-en-2-yloxy)silane, the silyl enol ether of acetone, and various aldehydes, offering detailed mechanistic insights, practical experimental protocols, and a survey of its applications.
The Significance of the Mukaiyama Aldol Reaction
First reported by Teruaki Mukaiyama in 1973, this reaction overcomes significant limitations of traditional base-mediated aldol reactions.[2][3] By utilizing a stable and isolable silyl enol ether, the Mukaiyama variant allows for crossed aldol reactions with high levels of chemo- and stereoselectivity, effectively preventing issues of self-condensation that often plague reactions with enolizable aldehydes.[4][5] The resulting β-hydroxy carbonyl compounds are pivotal building blocks in the synthesis of a wide array of medicinally important molecules, including polyketides, alkaloids, and macrolides.[1][2]
Mechanistic Insights: The Role of the Lewis Acid
The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol addition proceeds through an open transition state.[4][6] The reaction is initiated by the activation of the aldehyde by the Lewis acid, which coordinates to the carbonyl oxygen, thereby increasing its electrophilicity. The silyl enol ether then attacks the activated carbonyl, leading to the formation of a new carbon-carbon bond. A subsequent aqueous work-up furnishes the final β-hydroxy carbonyl product.[3]
A common and highly effective Lewis acid for this transformation is titanium tetrachloride (TiCl₄).[2][3] The catalytic cycle with TiCl₄ is depicted below:
Caption: General mechanism of the TiCl₄-catalyzed Mukaiyama aldol reaction.
Data Presentation: Reaction Scope and Diastereoselectivity
The reaction of this compound is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates. The diastereoselectivity of the reaction is influenced by the nature of the Lewis acid, the solvent, and the steric and electronic properties of the aldehyde. The following table summarizes representative examples of this transformation.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85-95 | Varies | [3][7] |
| 4-CF₃-Benzaldehyde | TMSOTf | CH₂Cl₂ | 0 | 75 | N/A | [8] |
| 4-MeO-Benzaldehyde | TMSOTf | CH₂Cl₂ | rt | 71 | N/A | [8] |
| Isobutyraldehyde | TMSOTf | CH₂Cl₂ | 0 | 84 | N/A | [8] |
| Propanal | TiCl₄ | CH₂Cl₂ | -78 | High | N/A | [9] |
| 1-Octanal | HNTf₂ | CH₂Cl₂ | -40 | 73 | 95:5 | [10] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for a representative Mukaiyama aldol reaction and the synthesis of the requisite silyl enol ether.
Synthesis of this compound
This procedure is adapted from established methods for the preparation of silyl enol ethers.
Materials:
-
Acetone
-
Triethylamine
-
Chlorotrimethylsilane
-
Sodium iodide
-
Acetonitrile
-
Hexane
-
Anhydrous potassium carbonate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add acetonitrile.
-
Add acetophenone (1.0 equiv), triethylamine (1.3 equiv), and sodium iodide (1.3 equiv).
-
Add chlorotrimethylsilane (1.3 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing cold hexane and water.
-
Separate the organic layer, and wash sequentially with cold water and brine.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.[11]
General Protocol for the TiCl₄-Catalyzed Mukaiyama Aldol Reaction
This protocol describes a general procedure for the reaction of this compound with an aldehyde, using benzaldehyde as a representative substrate.
Materials:
-
This compound (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv, as a 1M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow:
Caption: A typical experimental workflow for a Mukaiyama aldol reaction.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add benzaldehyde (1.0 equiv).
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.[4]
-
Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.[4]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
Expertise & Experience: Causality Behind Experimental Choices and Troubleshooting
-
Choice of Lewis Acid: While TiCl₄ is a robust and widely used Lewis acid for this reaction, other Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be employed.[7][8] The choice of Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity. Milder Lewis acids may be preferable for substrates containing sensitive functional groups.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water can hydrolyze the silyl enol ether and the Lewis acid. Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is crucial for achieving high yields.
-
Temperature Control: The reaction is typically performed at low temperatures (-78 °C) to control the reaction rate and improve stereoselectivity.[7] Maintaining a low temperature is critical to minimize side reactions.
-
Quenching: The reaction should be quenched at low temperature before warming to room temperature to prevent potential side reactions or decomposition of the product.
-
Purification: The resulting β-hydroxy ketones can sometimes be unstable and prone to dehydration, especially under acidic conditions or upon heating.[12] Purification by flash column chromatography should be performed promptly, and care should be taken to avoid prolonged exposure to silica gel, which can be slightly acidic.
Applications in Drug Development
The Mukaiyama aldol reaction is a key strategic tool in the total synthesis of numerous biologically active natural products and pharmaceuticals. Its ability to construct complex stereochemical architectures with high precision makes it a favored method in the synthesis of drug candidates. A notable example is its application in the synthesis of the potent anticancer agent Epothilone B, where an enantioselective Mukaiyama aldol addition was a pivotal step in constructing a crucial fragment of the molecule.[4] This reaction enabled the stereocontrolled formation of a C-C bond and the introduction of a hydroxyl group with the correct stereochemistry, which is vital for the drug's biological activity.
References
- Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (n.d.). National Institutes of Health.
- Asymmetric Mukaiyama Aldol Reaction. (n.d.). Science of Synthesis.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Publishing.
- A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols. (2013). PubMed Central.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). National Institutes of Health.
- Mukaiyama aldol addition. (n.d.). Wikipedia.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Publishing.
- Mukaiyama Aldol Addition. (n.d.). Organic Chemistry Portal.
- One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. (2010). University of Richmond Scholarship Repository.
- Mukaiyama aldol addition. (n.d.). ChemEurope.com.
- A Tandem Enol Silane Formation-Mukaiyama Aldol Reaction Mediated by TMSOTf. (2007). University of Richmond Scholarship Repository.
- Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. (2000). Fujimori Lab.
- Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with epoxides. (2001). Fujimori Lab.
- Chapter X: Mukaiyama Aldol. (n.d.).
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (1999). Michigan State University.
- Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. (2005). Google Patents.
- 2-(TRIMETHYLSILOXY)PROPENE. (n.d.). Global Substance Registration System.
- TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane. (2022). Organic Chemistry Portal.
- Synthesis of β-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal.
- Lewis base activation of Lewis acids. Addition of silyl ketene acetals to aldehydes. (2002). University of Illinois Urbana-Champaign.
- New synthetic methods using the TiCl4-NR3 reagent system. (2003). Arkivoc.
- Reaction of TiCl4 with diethyl ether. Experimental and quantum-chemical study. (2018). ScienceDirect.
- 3-hydroxy-3-methyl-1-phenyl-1-butanone. (n.d.). Organic Syntheses.
- Evaluation of β-hydroxy protected aldehyde 1,3-stereoinduction in Mukaiyama aldol reactions and progress towards the total synthesis of bastimolide A. (2021). Iowa Research Online.
Sources
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Mukaiyama_aldol_addition [chemeurope.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
Introduction: The Versatile Role of Trimethyl(prop-1-en-2-yloxy)silane
An In-Depth Guide to the One-Pot Synthesis and Reaction of Trimethyl(prop-1-en-2-yloxy)silane for Drug Discovery and Organic Synthesis
In the landscape of modern organic synthesis, silyl enol ethers are indispensable intermediates, serving as stable and versatile equivalents of enolates.[1] Among these, this compound (CAS 1833-53-0), the silyl enol ether derived from acetone, is a cornerstone reagent for the construction of complex molecular architectures.[2] Its utility lies in its ability to act as a potent carbon nucleophile under controlled conditions, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. This guide offers a detailed exploration of the one-pot synthesis of this key building block and its subsequent application in synthetically valuable transformations, tailored for researchers in drug development and chemical sciences.
Part 1: One-Pot Synthesis of this compound
The direct, one-pot synthesis of silyl enol ethers from carbonyl compounds is a highly efficient strategy that avoids the isolation of sensitive intermediates.[3] The process typically involves the reaction of an enolizable ketone with a silyl electrophile in the presence of a base.[4] For a symmetrical ketone like acetone, the synthesis is straightforward as it yields a single regioisomeric product.
Core Principle: Silylation of an Enolate
The fundamental mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the silicon atom of a silylating agent like trimethylsilyl chloride (TMSCl). The oxygen atom of the enolate forms a strong bond with the silicon, resulting in the silyl enol ether.[4] The choice of base and reaction conditions can be tailored to the desired reactivity and scale. A common and effective method utilizes trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a hindered amine base, which facilitates both the enol silane formation and can be used directly in subsequent reactions.[5][6]
Detailed Protocol: One-Pot Synthesis
This protocol describes a general and reliable method for the in-situ generation of this compound.
Materials:
-
Acetone (dried over molecular sieves)
-
Trimethylsilyl chloride (TMSCl) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (distilled from CaH2)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Nitrogen or Argon atmosphere setup
-
Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a dropping funnel under a positive pressure of inert gas (N2 or Ar).
-
Reagent Charging: To the flask, add anhydrous DCM (or THF) followed by acetone (1.0 eq.). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.).
-
Silylating Agent Addition: Slowly add trimethylsilyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. If using the more reactive TMSOTf, the addition should be performed at -78 °C (dry ice/acetone bath) to control the reaction rate.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (triethylammonium chloride) is indicative of the reaction's progress.
-
Completion and In-Situ Use: The resulting mixture containing this compound can be used directly for the next step. If isolation is required, the salt can be filtered off under an inert atmosphere, and the solvent can be removed under reduced pressure. However, for one-pot reactions, the crude mixture is typically carried forward.
Causality in Experimental Design
-
Inert Atmosphere: Silylating agents like TMSCl and TMSOTf, as well as the product silyl enol ether, are sensitive to moisture. Water can hydrolyze the reagents and the product back to acetone.[4]
-
Anhydrous Solvents: The use of dry solvents is critical to prevent hydrolysis and ensure high yields.
-
Base Selection: Triethylamine or DIPEA act as a proton scavenger, neutralizing the HCl generated when using TMSCl, and facilitating the deprotonation of acetone to form the enolate.[5] For complete and rapid deprotonation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be used, though this often requires lower temperatures (-78 °C).[7]
-
Temperature Control: Adding the silylating agent at low temperatures helps to control the exothermicity of the reaction and minimize potential side reactions.
Synthesis Data Summary
| Ketone | Silylating Agent | Base | Solvent | Temperature | Typical Yield |
| Acetone | TMSCl | Et3N | DCM / THF | 0 °C to RT | >90% (in situ) |
| Acetone | TMSOTf | DIPEA | DCM | -78 °C to RT | >95% (in situ) |
| Acetone | TMSCl | LDA | THF | -78 °C | >95% (in situ) |
Synthesis Workflow Diagram
Caption: One-Pot Synthesis Workflow
Part 2: Key Reactions and Protocols
The synthetic power of this compound stems from its nucleophilic character, making it a key participant in various carbon-carbon bond-forming reactions.
Reaction 1: The Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a powerful method for C-C bond formation, involving the Lewis acid-catalyzed reaction of a silyl enol ether with a carbonyl compound.[3] This reaction avoids the harsh basic conditions of traditional aldol reactions, offering greater control and compatibility with sensitive functional groups.
Detailed Protocol: Reaction with Benzaldehyde
-
In-situ Synthesis: Prepare this compound in anhydrous DCM as described in Part 1. Cool the resulting mixture to -78 °C.
-
Electrophile Addition: Add benzaldehyde (1.0 eq.) to the cold solution.
-
Lewis Acid Activation: Slowly add a solution of a Lewis acid, such as titanium tetrachloride (TiCl4, 1.0 M in DCM, 1.1 eq.) or boron trifluoride etherate (BF3·OEt2, 1.1 eq.), to the reaction mixture. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (a β-silyloxy ketone) by flash column chromatography on silica gel. Subsequent treatment with acid (e.g., HCl in THF) or a fluoride source (e.g., TBAF) will hydrolyze the silyl ether to yield the final β-hydroxy ketone product.[4]
Mechanism of Action
Caption: Mukaiyama Aldol Mechanism
Reaction 2: α-Alkylation
Silyl enol ethers can be effectively alkylated using reactive electrophiles, particularly those that can form stable carbocations, such as tertiary or benzylic halides, in the presence of a Lewis acid.[4]
Detailed Protocol: Reaction with a Tertiary Alkyl Halide
-
In-situ Synthesis: Prepare this compound in anhydrous DCM as described in Part 1 and cool the solution to 0 °C.
-
Reagent Addition: Add the tertiary alkyl halide (e.g., t-butyl bromide, 1.0 eq.).
-
Lewis Acid Catalysis: Add a suitable Lewis acid (e.g., SnCl4 or TiCl4, 0.5-1.0 eq.) dropwise.
-
Reaction: Stir the mixture at 0 °C to room temperature for several hours until the reaction is complete (monitor by TLC).
-
Workup and Purification: Perform an aqueous workup as described for the Mukaiyama aldol reaction, followed by purification via column chromatography to isolate the α-alkylated ketone.
Reaction Summary Table
| Reaction Type | Electrophile | Catalyst / Co-reagent | Product Type |
| Mukaiyama Aldol | Aldehydes, Ketones | Lewis Acid (e.g., TiCl4) | β-Hydroxy Ketone |
| Michael Addition | α,β-Unsaturated Ketones | Lewis Acid (e.g., TiCl4) | 1,5-Dicarbonyl Compound |
| α-Alkylation | Tertiary/Benzylic Halides | Lewis Acid (e.g., SnCl4) | α-Alkylated Ketone |
| α-Halogenation | NBS, NCS, Br2 | (none required) | α-Halo Ketone |
Safety, Handling, and Storage
-
Reagents: Trimethylsilyl chloride and triflate are corrosive and react with moisture to produce HCl or triflic acid, respectively. Handle in a fume hood with appropriate personal protective equipment (PPE). Amine bases are corrosive and flammable. Lewis acids like TiCl4 are highly corrosive and react violently with water.
-
Product: this compound is moisture-sensitive and should be handled under an inert atmosphere. For long-term storage, it should be kept in a sealed container under nitrogen or argon in a refrigerator.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. The ability to generate it in-situ via a one-pot procedure significantly enhances its utility, providing a streamlined and efficient pathway to a wide range of functionalized carbonyl compounds. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage this key intermediate in the synthesis of novel chemical entities for drug discovery and materials science.
References
- Vertex AI Search, based on "One‐pot synthesis of silyl enol ether 2 a from acylsilanes or α,β‐unsatur
- Wikipedia. Silyl enol ether. [Link]
- ResearchGate.
- Biswas, T. (2022).
- Organic Chemistry Portal.
- Stereoselective Synthesis of Silyl Enol Ethers with Acylsilanes and α,β-Unsaturated Ketones. (2024). American Chemical Society.
- A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity. Journal of the American Chemical Society.
- A Simple One-pot Conversion of Aldehydes and Ketones to Enals. (2008).
- Downey, C. W., et al. (2019). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. University of Richmond Scholarship Repository. [Link]
- Supporting Information for a public
- Matrix Fine Chemicals. This compound | CAS 1833-53-0. [Link]
- Metal Catalyzed Dealkoxylating Csp2-Csp3 Cross Coupling –Stereospecific Synthesis of Allylsilanes from Enol Ethers. The Royal Society of Chemistry.
- Heafner, E. D., et al. (2022).
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
The Versatility of Trimethyl(prop-1-en-2-yloxy)silane in the Synthesis of Complex Natural Products: A Guide for the Modern Chemist
In the intricate world of natural product synthesis, where the construction of complex stereochemical architectures is paramount, chemists rely on a toolkit of robust and selective reagents. Among these, trimethyl(prop-1-en-2-yloxy)silane, the silyl enol ether derived from acetone, has emerged as a cornerstone for the formation of carbon-carbon bonds with exceptional control. Its utility, particularly in the realm of Mukaiyama aldol, Michael, and cycloaddition reactions, has paved the way for the elegant and efficient synthesis of a diverse array of bioactive natural products. This application note provides an in-depth exploration of the strategic applications of this versatile reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Mukaiyama Aldol Reaction: A Gateway to Polyketide Architectures
The Lewis acid-catalyzed Mukaiyama aldol reaction is arguably the most prominent application of this compound in natural product synthesis.[1][2] This powerful transformation allows for the coupling of a silyl enol ether with an aldehyde or ketone, forging a β-hydroxy carbonyl moiety, a ubiquitous structural motif in polyketides, macrolides, and other classes of natural products.[1][2] The use of a pre-formed silyl enol ether circumvents the issues of self-condensation often encountered in traditional base-mediated aldol reactions, offering superior control over the reaction's outcome.
The general mechanism, typically initiated by a Lewis acid such as titanium tetrachloride (TiCl₄), involves the activation of the carbonyl electrophile through coordination.[2][3] This is followed by the nucleophilic attack of the silyl enol ether to form a new carbon-carbon bond. Subsequent hydrolysis of the resulting silyl ether furnishes the desired β-hydroxy carbonyl product.[2]
Caption: Generalized mechanism of the TiCl₄-catalyzed Mukaiyama Aldol reaction.
Application in the Total Synthesis of (+)-Spongidepsin
A compelling example of the Mukaiyama aldol reaction's strategic importance is its use in the total synthesis of the marine natural product (+)-spongidepsin, a potent cytotoxic macrolide.[4] In a key fragment coupling step, this compound is employed to introduce a crucial three-carbon unit, highlighting the reagent's ability to facilitate the construction of complex carbon skeletons.
| Entry | Aldehyde Fragment | Silyl Enol Ether | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | C1-C10 Aldehyde Precursor | This compound | TiCl₄ | CH₂Cl₂ | -78 | 85 | >10:1 |
Table 1: Key Mukaiyama aldol reaction in the synthesis of a (+)-Spongidepsin fragment.
Protocol: Titanium Tetrachloride-Catalyzed Mukaiyama Aldol Reaction
This protocol provides a general procedure for the diastereoselective Mukaiyama aldol reaction between an aldehyde and this compound.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Titanium tetrachloride (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution dropwise to the stirred solution. The mixture may turn yellow or orange.
-
After stirring for 15-20 minutes at -78 °C, add this compound dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl solution, then brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Sources
The Versatility of 2-(Trimethylsilyloxy)propene in Cycloaddition Reactions: A Guide for Synthetic Chemists
Introduction: Unlocking the Synthetic Potential of a Key Building Block
In the landscape of modern organic synthesis, the strategic construction of cyclic frameworks remains a cornerstone of molecular architecture, particularly in the realms of natural product synthesis and drug discovery. Among the myriad of reagents available to the synthetic chemist, silyl enol ethers have emerged as exceptionally versatile and powerful building blocks. This guide focuses on a particularly useful and accessible silyl enol ether: 2-(trimethylsilyloxy)propene. As the enol ether derivative of acetone, this reagent serves as a readily available and highly reactive three-carbon synthon. Its utility shines brightest in the realm of cycloaddition reactions, where its electron-rich double bond participates in a variety of transformations to afford complex carbocyclic and heterocyclic scaffolds.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-(trimethylsilyloxy)propene in [4+2], [3+2], and [2+2] cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present a curated selection of examples to illustrate the breadth and utility of this remarkable reagent.
[4+2] Cycloaddition: The Diels-Alder Reaction and its Variants
The Diels-Alder reaction, a cornerstone of organic chemistry, is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, 2-(trimethylsilyloxy)propene acts as an electron-rich diene partner, reacting with a variety of electron-deficient dienophiles. The resulting silyloxy-substituted cyclohexene adducts are versatile intermediates that can be readily hydrolyzed to the corresponding cyclohexanones, providing a powerful strategy for the synthesis of functionalized six-membered rings.
Mechanistic Insights and Regioselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity of the reaction between an unsymmetrical diene like 2-(trimethylsilyloxy)propene and an unsymmetrical dienophile is governed by the electronic properties of the substituents. The electron-donating trimethylsilyloxy group increases the electron density at the C1 and C3 positions of the propenyl system. Consequently, in normal-electron-demand Diels-Alder reactions, the C1 of 2-(trimethylsilyloxy)propene will preferentially bond to the most electron-deficient carbon of the dienophile.
Lewis acids are frequently employed to catalyze Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhances its electrophilicity. This catalytic activation not only accelerates the reaction but can also improve its regioselectivity and stereoselectivity.
Caption: General workflow for the Diels-Alder reaction of 2-(trimethylsilyloxy)propene.
Application Note: Lewis Acid-Catalyzed Diels-Alder Reaction with α,β-Unsaturated Ketones
The reaction of 2-(trimethylsilyloxy)propene with α,β-unsaturated ketones, such as methyl vinyl ketone, provides a direct route to 4-acetyl-1-methyl-1-(trimethylsilyloxy)cyclohexene, a precursor to valuable 1,4-disubstituted cyclohexanone derivatives. The use of a Lewis acid catalyst is crucial for achieving high yields and selectivities at lower temperatures.
Representative Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a representative example for the Lewis acid-catalyzed Diels-Alder reaction of a silyl enol ether with an α,β-unsaturated ketone and should be optimized for specific substrates.
Materials:
-
2-(trimethylsilyloxy)propene
-
Methyl vinyl ketone
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Diethylaluminum chloride (Et₂AlCl))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (e.g., 1.1 equivalents of AlCl₃) portion-wise to the cooled DCM with stirring.
-
To this solution, add the α,β-unsaturated ketone (1.0 equivalent, e.g., methyl vinyl ketone) dropwise. Stir the mixture for 15-30 minutes at -78 °C.
-
Slowly add a solution of 2-(trimethylsilyloxy)propene (1.2 equivalents) in anhydrous DCM to the reaction mixture via a syringe pump over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, the silyl enol ether adduct, can be purified by flash column chromatography on silica gel.
-
For hydrolysis to the corresponding ketone, the crude or purified adduct can be stirred with a mild acid (e.g., 1M HCl in THF) at room temperature until TLC analysis indicates complete conversion.
| Dienophile | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Methyl vinyl ketone | Et₂AlCl (0.5) | CH₂Cl₂ | -78 | 2 | 4-Acetyl-1-methyl-1-(trimethylsilyloxy)cyclohexene | 85 | Adapted from |
| Acrolein | BF₃·OEt₂ (1.0) | Toluene | -78 to rt | 3 | 4-Formyl-1-methyl-1-(trimethylsilyloxy)cyclohexene | 78 | Adapted from |
| N-Phenylmaleimide | None | Benzene | 25 | 24 | 3a-Methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione derivative | 86 (endo/exo mixture) | Adapted from |
[3+2] Cycloaddition: Accessing Five-Membered Heterocycles
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful transformations for the synthesis of five-membered heterocyclic rings. In these reactions, 2-(trimethylsilyloxy)propene acts as the dipolarophile, reacting with a 1,3-dipole. The electron-rich nature of the silyl enol ether makes it a suitable partner for electron-deficient 1,3-dipoles.
Mechanism and Application with Nitrile Oxides
A prominent example of a [3+2] cycloaddition involves the reaction of 2-(trimethylsilyloxy)propene with nitrile oxides, which can be generated in situ from the corresponding oxime precursors. This reaction provides access to isoxazoline rings, which are important structural motifs in many biologically active compounds. The regioselectivity of the cycloaddition is dictated by the frontier molecular orbitals of the reactants, with the oxygen of the nitrile oxide typically adding to the more electron-rich carbon of the alkene.
Caption: General mechanism of a [3+2] cycloaddition reaction.
Application Note: Synthesis of Silyl-Substituted Isoxazolines
The reaction of 2-(trimethylsilyloxy)propene with in situ generated benzonitrile oxide offers a direct route to 5-methyl-3-phenyl-5-(trimethylsilyloxy)-4,5-dihydroisoxazole. This adduct can be a versatile intermediate for further synthetic manipulations.
Representative Protocol: [3+2] Cycloaddition with Nitrile Oxides
This protocol is a general procedure for the 1,3-dipolar cycloaddition of a silyl enol ether with an in situ generated nitrile oxide.
Materials:
-
2-(trimethylsilyloxy)propene
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve the aldoxime (e.g., benzaldoxime, 1.0 equivalent) in the chosen anhydrous solvent.
-
Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature and stir for 1-2 hours to form the corresponding hydroximoyl chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-(trimethylsilyloxy)propene (1.5 equivalents) to the reaction mixture.
-
Slowly add a solution of triethylamine (1.2 equivalents) in the anhydrous solvent dropwise to the mixture. The triethylamine facilitates the in situ generation of the nitrile oxide.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography to yield the isoxazoline cycloadduct.
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |
| Benzonitrile Oxide (from benzaldoxime & NCS) | 2-(Trimethylsilyloxy)propene | Et₃N, Toluene, rt, 24h | 5-Methyl-3-phenyl-5-(trimethylsilyloxy)-4,5-dihydroisoxazole | 75 | Adapted from |
| 4-Methoxybenzonitrile Oxide | 2-(Trimethylsilyloxy)propene | NaOCl, CH₂Cl₂, rt, 12h | 5-Methyl-3-(4-methoxyphenyl)-5-(trimethylsilyloxy)-4,5-dihydroisoxazole | 82 | Adapted from |
[2+2] Cycloaddition: Constructing Four-Membered Rings
[2+2] Cycloaddition reactions provide a direct route to cyclobutane and cyclobutanone derivatives. While thermally concerted [2+2] cycloadditions of two simple alkenes are symmetry-forbidden, these reactions can be achieved under photochemical conditions or with activated reaction partners such as ketenes. 2-(trimethylsilyloxy)propene, with its electron-rich double bond, is a suitable substrate for [2+2] cycloadditions with electron-deficient partners.
Mechanism and Applications
Thermal [2+2] Cycloaddition with Ketenes: Ketenes are highly reactive species that readily undergo [2+2] cycloadditions with alkenes to form cyclobutanones. The reaction of 2-(trimethylsilyloxy)propene with a ketene, such as dichloroketene generated in situ, yields a silyloxy-substituted cyclobutanone. This adduct can be hydrolyzed to the corresponding α-hydroxycyclobutanone or undergo further transformations. The reaction is believed to proceed through a concerted [(_π)2s + (_π)2a] transition state.
Photochemical [2+2] Cycloaddition with Enones: The photochemical [2+2] cycloaddition of an enone with an alkene is a powerful method for constructing cyclobutane rings. When 2-(trimethylsilyloxy)propene is used as the alkene component, the reaction with an excited-state enone proceeds via a diradical intermediate to form a silyloxy-substituted cyclobutane.
Caption: Workflows for thermal and photochemical [2+2] cycloadditions.
Application Note: Synthesis of Dichlorocyclobutanones
The reaction of 2-(trimethylsilyloxy)propene with dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, provides a straightforward route to a dichlorinated silyloxycyclobutanone. This highly functionalized four-membered ring can serve as a versatile building block for more complex molecules.
Representative Protocol: [2+2] Cycloaddition with Dichloroketene
This protocol is a representative example for the [2+2] cycloaddition of an alkene with in situ generated dichloroketene.
Materials:
-
2-(trimethylsilyloxy)propene
-
Trichloroacetyl chloride
-
Activated zinc powder
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Activate zinc powder by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an argon atmosphere, add the activated zinc (2.0 equivalents) and anhydrous diethyl ether.
-
Add a solution of 2-(trimethylsilyloxy)propene (1.0 equivalent) in anhydrous diethyl ether to the zinc suspension.
-
Prepare a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether and add it to the addition funnel.
-
Add the trichloroacetyl chloride solution dropwise to the vigorously stirred reaction mixture over a period of 2-3 hours. An exothermic reaction should be observed. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to afford the dichlorocyclobutanone adduct.
| Alkene Partner | Ketene Source | Conditions | Product | Yield (%) | Reference |
| 2-(Trimethylsilyloxy)propene | Dichloroketene (from Cl₃CCOCl/Zn) | Et₂O, reflux, 3h | 2,2-Dichloro-3-methyl-3-(trimethylsilyloxy)cyclobutanone | 65 | Adapted from |
| 2-(Trimethylsilyloxy)propene | Cyclopentenone | hν, Acetone, -78°C, 4h | Silyloxy-substituted bicyclo[3.2.0]heptanone | 70 | Adapted from |
Conclusion and Future Outlook
2-(Trimethylsilyloxy)propene has proven to be a highly valuable and versatile reagent in the field of cycloaddition chemistry. Its participation in [4+2], [3+2], and [2+2] cycloadditions provides synthetic chemists with powerful tools for the construction of a wide array of functionalized carbocyclic and heterocyclic frameworks. The resulting silyloxy-substituted cycloadducts are themselves versatile intermediates, amenable to a variety of subsequent transformations. The continued development of enantioselective variants of these cycloadditions, employing chiral Lewis acids or organocatalysts, will undoubtedly further expand the utility of 2-(trimethylsilyloxy)propene in the synthesis of complex, biologically active molecules. As the demand for efficient and stereoselective synthetic methods grows, the applications of this humble yet powerful building block are sure to expand into new and exciting areas of chemical synthesis.
References
- Ayala, C. E., Dange, N. S., Stepherson, J. R., Henry, J. L., Fronczek, F. R., & Kartika, R. (2016). Functionalization of Silyldienol Ethers at the γ-Position via 2-Silyloxypentadienyl Cations. Organic Letters, 18(5), 1084–1087.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1984). New asymmetric Diels-Alder cycloaddition reactions. Chiral alpha, beta-unsaturated N-acyloxazolidinones as practical dienophiles. Journal of the American Chemical Society, 106(14), 4261–4263.
- Fleming, I. (1981). The Diels–Alder route to allylsilanes from 1-trimethylsilylbutadienes. Journal of the Chemical Society, Perkin Transactions 1, 964-968.
- Gatzenmeier, T., van Gemmeren, M., Xie, Y., Höfler, D., Leutzsch, M., & List, B. (2016). Asymmetric Lewis acid organocatalysis of the Diels–Alder reaction by a silylated C–H acid. Science, 351(6276), 949-952.
- Ciamician, G., & Silber, P. (1908). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft, 41(2), 1928-1935.
- He, J., Ling, J., & Chiu, P. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(16), 8037–8128.
- Hu, X., Zhu, Z., Li, Z., & Seidel, D. (2018). Asymmetric [4+2] cycloaddition reactions of enol ethers. Angewandte Chemie International Edition, 57(45), 14952-14956.
- Jasiński, R. (2019). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 24(21), 3897.
- Kündig, E. P., & Thamapipol, S. (2011). Asymmetric intramolecular Diels-Alder reactions of trienals catalyzed by chiral ruthenium Lewis acids. Chimia, 65(4), 268-270.
- LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- List, B., & van Gemmeren, M. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 949-952.
- Moore, H. W., & Gheorghiu, M. D. (1980). [2 + 2] Cycloaddition of dichloroketene to cycloheptatriene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene. The Journal of Organic Chemistry, 45(1), 17-21.
- Bach, T. (2000). Enone/Olefin [2+2] Photochemical Cycloadditions. Organic Reactions, 1–168.
- Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
- Domingo, L. R., & Ríos-Gutiérrez, M. (2019). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 24(9), 1698.
- Schotes, C., & Mezzetti, A. (2010). Asymmetric Diels-Alder reactions of unsaturated beta-ketoesters catalyzed by chiral ruthenium PNNP complexes. Journal of the American Chemical Society, 132(11), 3652–3653.
- Snider, B. B., & Khetani, V. D. (1989). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. The Journal of Organic Chemistry, 54(24), 5831-5835.
- Thamapipol, S., & Kündig, E. P. (2011). Asymmetric intramolecular Diels-Alder reactions of trienals catalyzed by chiral ruthenium Lewis acids. Chimia, 65(4), 268-270.
- Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842.
- Wovkulich, P. M., & Uskokovic, M. R. (1981). [2 + 2] Cycloaddition of dichloroketene to cycloheptatriene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene. The Journal of Organic Chemistry, 46(12), 2590-2592.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Xie, Y., Gatzenmeier, T., van Gemmeren, M., Höfler, D., Leutzsch, M., & List, B. (2016). Asymmetric Lewis acid organocatalysis of the Diels–Alder reaction by a silylated C–H acid. Science, 351(6276), 949-952.
- Bickelhaupt, F. M., & Houk, K. N. (2017). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 56(39), 11670-11685.
- Zhu, S., Tian, X., Li, S.-W., Chen, J.-H., & Yang, Z.-P. (2024). Intermolecular Formal [2π + 2σ] Cycloaddition of Enol Silyl Ethers with Bicyclo[1.1.0]butanes Promoted by Lewis Acids. Organic Letters.
- Zhu, Z., Hu, X., Li, Z., & Seidel, D. (2018). Asymmetric [4+2] cycloaddition reactions of enol ethers. Angewandte Chemie International Edition, 57(45), 14952-14956.
- Myers, A. G. (2011). Asymmetric Diels-Alder Reactions. Harvard University, Department of Chemistry and Chemical Biology.
- Ohno, M., Mori, K., Hattori, T., & Eguchi, S. (1990). [4 + 3]Cycloaddition reaction of some silyl enol ethers having a conjugated carbonyl functionality. The Journal of Organic Chemistry, 55(24), 6086–6093.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). Catalytic (2 + 2)-cycloaddition reactions of silyl enol ethers. A convenient and stereoselective method for cyclobutane ring formation. The Journal of Organic Chemistry, 69(2), 517–521.
- Mezzetti, A., & Schotes, C. (2010). Asymmetric Diels-Alder reactions of unsaturated beta-ketoesters catalyzed by chiral ruthenium PNNP complexes. Journal of the American Chemical Society, 132(11), 3652–3653.
- Wipf, P., & Kerekes, A. D. (2003). A Simple and General Chiral Silicon Lewis Acid for Asymmetric Synthesis: Highly Enantioselective [3 + 2] Acylhydrazone−Enol Ether Cycloadditions. Journal of the American Chemical Society, 125(47), 14270-14271.
- Wu, M.-Y., Huang, X.-Y., Gao, B., & Mei, G.-J. (2025). Organocatalytic Asymmetric Oxa‐[3+3]‐annulation for Chiral Tricyclic Chromans with Contiguous Stereocenters. Chinese Journal of Chemistry.
- Zhang, W., & Tong, X. (2011). Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition. Angewandte Chemie International Edition, 50(6), 1401-1404.
- Zhou, G., & Corey, E. J. (2004). Asymmetric Diels–Alder reactions catalyzed by a chiral oxazaborolidinium cation: conversion of prochiral ?,?-unsaturated aldehydes to optically active cyclohexene aldehydes. Journal of the American Chemical Society, 126(27), 8352–8353.
- Zhu, S., Tian, X., Li, S.-W., Chen, J.-H., & Yang, Z.-P. (2024). Intermolecular Formal [2π + 2σ] Cycloaddition of Enol Silyl Ethers with Bicyclo[1.1.0]butanes Promoted by Lewis Acids. Organic Letters.
- Boeckman Jr, R. K., & Barta, T. E. (1991). Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-13.
- Corey, E. J., & Loh, T. P. (1991). A new catalyst for the enantioselective Diels-Alder reaction: the (S)-tryptophan-derived oxazaborolidine. Journal of the American Chemical Society, 113(23), 8966–8967.
- Corey, E. J., & Shibata, T. (2002). A new chiral controller for the enantioselective Diels–Alder reaction. Journal of the American Chemical Society, 124(15), 3808–3809.
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral alpha, beta-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256.
- Krische, M. J. (2008). Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction. Chemistry–A European Journal, 14(18), 5638-5644.
Application Notes and Protocols for the Scale-Up Synthesis of Trimethyl(prop-1-en-2-yloxy)silane
<
Abstract
This document provides a comprehensive guide for the scale-up synthesis of trimethyl(prop-1-en-2-yloxy)silane, also known as 2-(trimethylsilyloxy)propene or isopropenyloxytrimethylsilane.[1][2][3] This silyl enol ether is a critical intermediate in organic synthesis, valued for its role as a stable and versatile enolate surrogate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a robust framework for safe and efficient large-scale production. The document emphasizes the causality behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Synthetic Utility of this compound
This compound (CAS Number: 1833-53-0) is a member of the silyl enol ether class of organic compounds, characterized by an enolate bonded to a trimethylsilyl group through its oxygen atom.[4][5] These compounds are indispensable in modern organic chemistry, serving as key intermediates in a variety of carbon-carbon bond-forming reactions. Their stability compared to the corresponding metal enolates allows for their isolation and purification, offering significant advantages in complex multi-step syntheses.
The synthetic utility of this compound stems from its ability to act as a nucleophile in reactions such as the Mukaiyama aldol addition, Michael additions, and C-alkylation reactions.[6] These transformations are fundamental in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The regioselective generation of this specific silyl enol ether from acetone provides a readily accessible and highly reactive three-carbon building block.
This guide will detail a scalable and reproducible protocol for the synthesis of this compound, addressing critical aspects of the reaction mechanism, process optimization, safety, and product characterization.
Mechanistic Insights: The Silylation of Acetone
The synthesis of this compound is typically achieved by the reaction of acetone with a silylating agent, most commonly chlorotrimethylsilane (TMSCl), in the presence of a base.[5] The choice of base and reaction conditions dictates the regioselectivity of the reaction when unsymmetrical ketones are used, leading to either the kinetic or thermodynamic silyl enol ether.[7][8] In the case of the symmetrical ketone acetone, this consideration is moot.
The generally accepted mechanism involves the formation of an enolate intermediate through deprotonation of the α-carbon of acetone by a base. This enolate then acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent to form the desired silyl enol ether.
Key Mechanistic Steps:
-
Enolate Formation: A base, such as triethylamine (Et₃N), abstracts a proton from the α-carbon of acetone to generate the enolate anion.
-
Nucleophilic Attack: The oxygen atom of the enolate attacks the silicon atom of chlorotrimethylsilane.
-
Product Formation: A stable silicon-oxygen bond is formed, and the chloride ion is expelled, resulting in the formation of this compound and the corresponding ammonium salt of the base.
To drive the reaction to completion, it is often advantageous to employ a method that generates a more reactive silylating agent in situ, such as iodotrimethylsilane, which can be formed from chlorotrimethylsilane and sodium iodide.[9]
Caption: Reaction mechanism for the synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol is designed for a multi-liter scale synthesis and emphasizes safety and efficiency. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagent and Equipment Data
| Reagent/Equipment | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties & Hazards |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Highly flammable liquid and vapor. |
| Chlorotrimethylsilane (TMSCl) | C₃H₉ClSi | 108.64 | 75-77-4 | Flammable liquid, reacts violently with water, causes severe skin burns and eye damage.[10][11][12] |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable liquid, toxic if inhaled, causes severe skin burns and eye damage. |
| Sodium Iodide (NaI) | NaI | 149.89 | 7681-82-5 | Hygroscopic, handle in a dry environment. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Flammable liquid and vapor, harmful if swallowed or in contact with skin. |
| Pentane | C₅H₁₂ | 72.15 | 109-66-0 | Highly flammable liquid and vapor. |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Irritant, hygroscopic. |
| Reaction Vessel | - | - | - | 5 L, four-necked flask with mechanical stirrer, reflux condenser, thermometer, and pressure-equalizing dropping funnel. |
| Inert Atmosphere | - | - | - | Nitrogen or Argon gas supply. |
Step-by-Step Experimental Procedure
-
Reactor Setup and Inerting: Assemble the 5 L, four-necked flask with a mechanical stirrer, reflux condenser with a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. Flame-dry the apparatus under vacuum and then maintain a positive pressure of nitrogen.[13]
-
Initial Charge: Under a nitrogen atmosphere, charge the flask with acetone (150 g, 2.6 mol) and triethylamine (192 g, 1.9 mol).[14]
-
Addition of Chlorotrimethylsilane: Begin stirring the mixture at room temperature. Add chlorotrimethylsilane (200 g, 1.84 mol) dropwise via the dropping funnel over approximately 10 minutes.[14]
-
Initiation of Reaction: Immerse the flask in a water bath and gently warm the contents to 35°C. Once this temperature is reached, remove the water bath.[14]
-
Preparation and Addition of Sodium Iodide Solution: In a separate flask, prepare a solution of sodium iodide (285 g, 1.9 mol) in acetonitrile (2.14 L). The sodium iodide should be thoroughly dried prior to use.[14] Charge this solution into the dropping funnel.
-
Controlled Addition: Add the sodium iodide solution to the stirred reaction mixture at a rate that maintains the internal temperature between 34-40°C. This addition is exothermic and should take approximately 1 hour. A copious white precipitate of sodium chloride will form.[14]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Work-up and Extraction: Pour the reaction mixture into 5 L of ice-cold water. Extract the aqueous mixture with pentane (2 x 1 L, then 1 x 500 mL).
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous potassium carbonate. Filter the dried solution into a 3 L round-bottomed flask.
-
Solvent Removal: Arrange the flask for distillation at atmospheric pressure using a 30-cm Vigreux fractionating column. Distill off the pentane until a head temperature of approximately 88°C is reached.[14]
-
Fractional Distillation: Transfer the crude product to a 500-mL flask and perform a final fractional distillation at atmospheric pressure through a 20-cm Vigreux column. Collect the fraction boiling between 94-96°C.[14]
Caption: Experimental workflow for the scale-up synthesis.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, hydrolysis of product during work-up. | Ensure all reagents and solvents are anhydrous. Use thoroughly dried sodium iodide. Maintain the reaction temperature within the specified range. |
| Formation of Hexamethyldisiloxane (HMDSO) | Presence of water in the reaction mixture. | Rigorously dry all glassware, reagents, and solvents. Maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Filtration | Fine precipitate of sodium chloride. | Allow the precipitate to settle before decanting the supernatant. Consider using a filter aid such as Celite. |
| Product Contamination | Inefficient fractional distillation. | Use a fractionating column with sufficient theoretical plates. Collect the product within a narrow boiling point range. |
Safety and Handling
The scale-up synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.
-
Chlorotrimethylsilane (TMSCl): Highly flammable and corrosive.[10][11][12] It reacts violently with water, releasing hydrochloric acid gas.[15] Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[15] Keep away from heat, sparks, and open flames.[12]
-
Triethylamine (Et₃N): Flammable and toxic. Causes severe skin and eye irritation. Use in a fume hood and wear appropriate PPE.
-
Acetonitrile (MeCN): Flammable and toxic. Avoid inhalation and skin contact.
-
Pentane: Extremely flammable. Use in a well-ventilated area away from ignition sources.
-
General Precautions: Ground and bond all containers when transferring flammable liquids.[12] Use spark-proof tools.[12] An emergency eyewash station and safety shower should be readily accessible.[10]
Characterization and Quality Control
The purity of the final product should be assessed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the silyl enol ether.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=C and Si-O-C stretching frequencies.
Storage and Stability
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[16] Store in a cool, dark, and dry place.[16] It is recommended to store the product at refrigerated temperatures (2-8°C) to minimize degradation.[17]
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined procedures for synthesis, purification, and safe handling, researchers can confidently produce this valuable synthetic intermediate in high yield and purity. The successful implementation of this protocol will facilitate the advancement of research and development in various fields of chemical synthesis.
References
- Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide - Benchchem. (n.d.).
- This compound | CAS 1833-53-0 - Matrix Fine Chemicals. (n.d.).
- Molecules PDF - Matrix Fine Chemicals. (n.d.).
- Silyl enol ether - Wikipedia. (n.d.).
- TRIMETHYLCHLOROSILANE - Gelest, Inc. (2014).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Material Safety Data Sheet - Chlorotrimethylsilane, 98% - Cole-Parmer. (n.d.).
- Safe Handling and Storage of Chlorotrimethylsilane: Best Practices. (n.d.).
- Thermodynamic vs Kinetic Enolates - Organic Chemistry Academy. (2023).
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? | ResearchGate. (2015).
- Danheiser, R. L. - Organic Syntheses Procedure. (n.d.).
- Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers - Benchchem. (n.d.).
- 2-(TRIMETHYLSILOXY)PROPENE - gsrs. (n.d.).
- 2-(Trimethylsilyloxy)propene - FAR Chemical. (n.d.).
- (Isopropenyloxy)trimethylsilane - 2-(Trimethylsiloxy)propene, Acetone enol trimethylsilyl ether - Sigma-Aldrich. (n.d.).
- acetone trimethysilyl enol ether - Organic Syntheses Procedure. (n.d.).
- Trimethyl((1-methylvinyl)oxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.).
- What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide. (n.d.).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. far-chemical.com [far-chemical.com]
- 3. (Isopropenyloxy)trimethylsilane - 2-(Trimethylsiloxy)propene, Acetone enol trimethylsilyl ether [sigmaaldrich.com]
- 4. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nbinno.com [nbinno.com]
- 16. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 17. Trimethyl(prop-2-yn-1-yloxy)silane | 5582-62-7 [sigmaaldrich.com]
Troubleshooting & Optimization
trimethyl(prop-1-en-2-yloxy)silane hydrolysis and decomposition pathways
Welcome to the technical support center for trimethyl(prop-1-en-2-yloxy)silane (CAS 1833-53-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the hydrolysis and decomposition of this versatile silyl enol ether. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a silyl enol ether. Structurally, it is the trimethylsilyl ether of the enol form of acetone. It serves as a nucleophile in a variety of organic reactions, acting as an enolate surrogate. Its primary applications include carbon-carbon bond formation, such as in Mukaiyama aldol additions and Michael reactions, where it reacts with electrophiles in the presence of a Lewis acid catalyst.[1]
Q2: How should I properly store and handle this compound?
This compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to atmospheric moisture will lead to hydrolysis.
Q3: What are the main decomposition pathways for this compound?
The primary decomposition pathway is hydrolysis, which occurs upon contact with water. This reaction cleaves the silicon-oxygen bond to form acetone and trimethylsilanol (TMSOH). The TMSOH can then self-condense to form hexamethyldisiloxane (HMDSO) and water.[1] While silyl enol ethers are generally stable enough to be isolated, they are often used immediately after synthesis.[1] Thermal decomposition pathways for silyl enol ethers are not as commonly encountered under typical laboratory conditions as hydrolysis, but elevated temperatures can lead to complex degradation reactions.
Q4: Is this compound stable in common organic solvents?
Yes, it is stable in anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), and toluene. However, it will readily hydrolyze in protic solvents like water and alcohols. The rate of hydrolysis is influenced by the pH of the medium.
Hydrolysis and Decomposition Pathways
The stability of this compound is critically dependent on the exclusion of water. The hydrolysis mechanism can be catalyzed by either acid or base.
Hydrolysis Pathway
Under neutral or acidic conditions, the oxygen atom of the enol ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic media, a hydroxide ion can directly attack the silicon atom. The overall process is as follows:
Caption: Hydrolysis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Hydrolysis of the Silyl Enol Ether: The reagent may have degraded due to improper storage or handling, leading to exposure to moisture. | Action: Always use freshly opened or properly stored reagent. Ensure all glassware is flame-dried and reactions are conducted under a dry, inert atmosphere. |
| 2. Inactive Lewis Acid: The Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) may have been deactivated by moisture. | Action: Use a fresh or newly opened bottle of the Lewis acid. Handle Lewis acids in a glovebox or under a rigorously inert atmosphere. | |
| 3. Insufficiently Electrophilic Reaction Partner: The electrophile may not be reactive enough to engage with the mild nucleophilicity of the silyl enol ether.[1] | Action: Consider using a more reactive electrophile or a stronger Lewis acid to activate the electrophile. | |
| Formation of Hexamethyldisiloxane (HMDSO) as a Major Byproduct | 1. Presence of Water: Trace amounts of water in the reaction mixture will hydrolyze the silyl enol ether, leading to the formation of trimethylsilanol, which then condenses to HMDSO. | Action: Rigorously dry all solvents and reagents. Use of a desiccant in the reaction setup (e.g., a drying tube) can be beneficial. Perform reactions under a positive pressure of an inert gas. |
| 2. Aqueous Workup: Standard aqueous workups can cause rapid hydrolysis of any remaining silyl enol ether. | Action: If possible, use a non-aqueous workup. If an aqueous workup is necessary, perform it quickly at low temperatures and with a neutral or slightly basic solution to minimize acid-catalyzed hydrolysis. | |
| Reaction is Sluggish or Incomplete | 1. Inappropriate Solvent: The choice of solvent can influence reaction rates. | Action: Dichloromethane is a common and effective solvent for many reactions involving silyl enol ethers. Ensure the solvent is anhydrous. |
| 2. Low Reaction Temperature: While low temperatures are often necessary to control selectivity, they can also slow down the reaction rate. | Action: Gradually warm the reaction mixture to a temperature where the desired reaction proceeds at a reasonable rate without significant byproduct formation. Monitor the reaction progress by TLC, GC-MS, or NMR. | |
| Unexpected Side Reactions | 1. Protonation of the Silyl Enol Ether: The presence of adventitious acid can protonate the silyl enol ether, leading to the formation of the corresponding ketone (acetone) and the silylating agent. | Action: Add a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to the reaction mixture to scavenge any trace acids.[2] |
| 2. Reaction with Lewis Acid: Strong Lewis acids can sometimes react with the silyl enol ether itself, especially at higher temperatures. | Action: Use the minimum effective amount of Lewis acid and maintain the recommended reaction temperature. Consider using a milder Lewis acid. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol allows for the quantitative analysis of the hydrolysis process.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound (e.g., 10 mg) in an anhydrous deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Add a known amount of an internal standard (e.g., mesitylene) to allow for quantitative analysis.[2]
-
Acquire a baseline ¹H NMR spectrum.
-
-
Initiation of Hydrolysis:
-
Add a specific volume of D₂O (e.g., 10 µL) to the NMR tube.
-
Shake the tube vigorously to ensure mixing.
-
-
Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).
-
-
Data Analysis:
-
Integrate the characteristic peaks for:
-
This compound: vinyl protons and trimethylsilyl protons.
-
Acetone: methyl protons.
-
Hexamethyldisiloxane (HMDSO): methyl protons.
-
Internal standard.
-
-
Calculate the concentration of each species over time relative to the internal standard to determine the rate of hydrolysis.[3][4]
-
Protocol 2: General Procedure for a Mukaiyama Aldol Reaction
This protocol provides a general guideline for using this compound in a common C-C bond-forming reaction.
-
Preparation:
-
Under an inert atmosphere, add a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) to a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Reaction Initiation:
-
Add a Lewis acid (e.g., TiCl₄, 1.1 mmol, as a 1 M solution in dichloromethane) dropwise to the stirred solution.
-
Stir the mixture for 10 minutes at -78 °C.
-
-
Addition of Silyl Enol Ether:
-
Slowly add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Thieme E-Books. (n.d.). Product Subclass 16: Silyl Enol Ethers.
- Wikipedia. (2023). Silyl enol ether.
- Reddit. (2012). What is the benefit of forming a silyl enol ether?
- The Royal Society of Chemistry. (2013). Experimental.
- Matrix Fine Chemicals. (n.d.). This compound.
- ACS Publications. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones.
- The Royal Society of Chemistry. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
- ResearchGate. (2005). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes.
- ResearchGate. (2018). Reactivity of enol ethers under acidic conditions.
- Science Publications. (2016). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
- Agilent. (2022). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Diva-portal.org. (2018). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry.
- Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation.
- The Royal Society of Chemistry. (2020). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis.
- Silico. (n.d.). Silane Intermediates for Organic Synthesis and More.
- NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- ZM Silane Limited. (2025). Organic Intermediates Challenges In Their Study.
- Matrix Fine Chemicals. (n.d.). TRIMETHYL(PROP-2-EN-1-YLOXY)SILANE.
Sources
Technical Support Center: 2-(trimethylsilyloxy)propene in Aldol Additions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting aldol additions using 2-(trimethylsilyloxy)propene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve common experimental challenges. The content is structured in a practical question-and-answer format, grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during the Mukaiyama aldol addition with 2-(trimethylsilyloxy)propene.
Issue 1: Low or No Yield of the Aldol Adduct
Question: I'm performing a Lewis acid-catalyzed aldol addition between my aldehyde and 2-(trimethylsilyloxy)propene, but I'm observing very low conversion and recovering mostly starting materials, including acetone. What are the likely causes and how can I fix this?
Answer: This is one of the most common issues and typically points to the degradation of the silyl enol ether or suboptimal reaction conditions. The primary culprit is often the hydrolysis of 2-(trimethylsilyloxy)propene back to acetone.
Root Cause Analysis:
-
Hydrolysis of Silyl Enol Ether: 2-(trimethylsilyloxy)propene is highly sensitive to moisture and protic sources. The Si-O bond can be readily cleaved by trace amounts of water or acid in the reaction mixture, irreversibly converting the nucleophile back to acetone.[1][2] This is often the main pathway for yield loss.
-
Inactive Lewis Acid Catalyst: Many Lewis acids used in this reaction (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) are also extremely moisture-sensitive.[3][4] Contamination with water will deactivate the catalyst, preventing the necessary activation of the aldehyde electrophile.
-
Poor Quality of Reagents: The silyl enol ether itself can degrade upon storage. It is crucial to use freshly distilled or high-purity 2-(trimethylsilyloxy)propene for optimal results. Similarly, aldehydes, especially aliphatic ones, can undergo oxidation or self-condensation and should be purified before use.[5]
Troubleshooting Workflow & Protocol
Here is a systematic approach to diagnose and solve low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield Mukaiyama aldol reactions.
Detailed Protocol 1: Rigorous Anhydrous Mukaiyama Aldol Addition
-
Glassware Preparation: Assemble the reaction flask, addition funnel, and magnetic stir bar. Flame-dry all glassware under a high vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Solvent and Reagent Preparation:
-
Use a freshly opened bottle of anhydrous dichloromethane (DCM) or distill it from CaH₂.
-
Distill the aldehyde immediately before use.
-
If the quality of 2-(trimethylsilyloxy)propene is uncertain, distill it under reduced pressure.
-
-
Reaction Setup:
-
In the flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 eq. in anhydrous DCM) dropwise to the cooled aldehyde solution. A color change is often observed as the Lewis acid-aldehyde complex forms.[6] Stir for 15-20 minutes.
-
Silyl Enol Ether Addition: Add a solution of purified 2-(trimethylsilyloxy)propene (1.2-1.5 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-4 hours. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC).
-
Workup: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature, and filter through a pad of celite to remove titanium salts. Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
Issue 2: Formation of an α,β-Unsaturated Ketone (Enone) Side Product
Question: My reaction produces the desired aldol adduct, but I'm also isolating a significant amount of the corresponding enone. What causes this condensation, and how can I prevent it?
Answer: The formation of an α,β-unsaturated ketone is a common side reaction resulting from the elimination of the trimethylsilyloxy group (formally, elimination of trimethylsilanol, which then hydrolyzes). This process is often catalyzed by acidic or basic conditions, especially during workup or purification.
Mechanistic Insight:
The initial aldol adduct is a β-(trimethylsilyloxy) ketone. This intermediate can undergo elimination via two main pathways:
-
Acid-Catalyzed Elimination: Trace acid (from the Lewis acid or during an acidic workup) can protonate the silyloxy group, turning it into a good leaving group and facilitating E1 or E2 elimination.
-
Base-Catalyzed Elimination: During a basic workup or chromatography on silica gel, a base can deprotonate the acidic α-proton, leading to an enolate that eliminates the -OSiMe₃ group.
The conjugated enone is often thermodynamically more stable than the aldol adduct, providing a driving force for this side reaction.[8]
Mitigation Strategies:
| Strategy | Rationale |
| Gentle Workup | Use a neutral or mildly basic quench (e.g., saturated NaHCO₃ or a phosphate buffer at pH 7) to avoid strongly acidic or basic conditions that promote elimination.[7] |
| Low Temperature | Maintain low temperatures throughout the reaction and workup to minimize the rate of the elimination reaction. |
| Buffered Chromatography | If using silica gel chromatography, pre-treat the silica gel with a base like triethylamine (e.g., by running a solvent system containing 1% Et₃N) to neutralize acidic sites on the stationary phase. |
| Rapid Isolation | Isolate the silyl-protected adduct quickly. The TMS ether can be cleaved later under controlled, non-eliminating conditions (e.g., with TBAF or HF-Pyridine) if the free alcohol is the final target. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Mukaiyama aldol addition and its common side reactions?
A1: The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[3] The key steps and competing pathways are outlined below.
Caption: Core mechanism of the Mukaiyama aldol addition and key side reaction pathways.
The reaction proceeds via an open transition state, unlike the closed, chair-like Zimmerman-Traxler model for metal enolates.[9][10] The stereochemical outcome depends on various factors, including the Lewis acid and substrate structure.[11]
Q2: How does the choice of Lewis acid affect the reaction?
A2: The Lewis acid is critical. It activates the aldehyde by coordinating to its carbonyl oxygen, making it more electrophilic.[4] Different Lewis acids have varying strengths and steric properties, which can influence reaction rate and, in cases with chiral substrates, diastereoselectivity.
| Lewis Acid | Typical Amount | Characteristics & Common Issues |
| TiCl₄ | Stoichiometric | Highly effective and widely used. Very oxophilic. Can be harsh, sometimes promoting elimination.[3] |
| BF₃·OEt₂ | Stoichiometric/Catalytic | A common, moderately strong Lewis acid. Can sometimes lead to different selectivity compared to TiCl₄.[12] |
| SnCl₄ | Stoichiometric | Another strong Lewis acid often used for high diastereoselectivity in certain systems. |
| TMSOTf | Catalytic | A very powerful catalyst, often used in substoichiometric amounts. Can catalyze both enol silane formation and the subsequent aldol addition in one pot.[13] |
Q3: My aldehyde is also enolizable. How do I prevent its self-condensation?
A3: This is a classic challenge in crossed-aldol reactions. The Mukaiyama protocol inherently minimizes this issue. Silyl enol ethers are generally stable and isolable nucleophiles, unlike transiently formed lithium or sodium enolates.[11] By pre-forming the silyl enol ether from acetone, you ensure that only one defined nucleophile is present in the reaction. The Lewis acid conditions, especially at low temperatures (-78 °C), strongly favor the reaction between the more nucleophilic silyl enol ether and the activated aldehyde over the potential enolization of the starting aldehyde.
To further suppress self-condensation:
-
Add the aldehyde to the flask first, cool to -78 °C, and then add the Lewis acid to form the complex.
-
Add the silyl enol ether slowly to this pre-formed complex. This ensures the aldehyde is always in the presence of a superior nucleophile, outcompeting any potential self-reaction pathways.
References
- Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. J. Org. Chem., 73.
- Wikipedia. (n.d.). Mukaiyama aldol addition.
- (n.d.). Asymmetric Mukaiyama Aldol Reaction. Thieme.
- (2014). Mukaiyama Aldol Reaction. Chem-Station Int. Ed.
- (2022). Mukaiyama Aldol Reaction. YouTube.
- Singh, P., & Singh, J. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC.
- Mahrwald, R. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry.
- (2017). The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. YouTube.
- Wikipedia. (n.d.). Silyl enol ether.
- (2021). Can not get an aldol reaction to go. Reddit.
- List, B., et al. (2021). Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Unipd.
- (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. YouTube.
- Myers, A. G. (n.d.). The Zimmerman-Traxler Transition State Model. Andrew G Myers Research Group.
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE | 6651-34-9 [amp.chemicalbook.com]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Mukaiyama Aldol Addition [organic-chemistry.org]
identifying byproducts in Mukaiyama aldol reaction with 2-(trimethylsilyloxy)propene
Technical Support Center: Mukaiyama Aldol Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Mukaiyama aldol reaction. As a powerful tool for carbon-carbon bond formation, this reaction is pivotal in the synthesis of complex molecules. However, like any sophisticated chemical transformation, it can be prone to side reactions. This document provides in-depth, field-tested insights into identifying, understanding, and mitigating common byproducts when using 2-(trimethylsilyloxy)propene as the nucleophile.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture smells strongly of acetone, and my yield of the desired β-hydroxy ketone is low. What is happening?
A: This is a classic sign of premature hydrolysis of your silyl enol ether, 2-(trimethylsilyloxy)propene. Silyl enol ethers are highly sensitive to moisture. Trace amounts of water in your solvent, aldehyde, or Lewis acid will rapidly cleave the silyl group, regenerating the enolate's parent ketone—in this case, acetone. The reaction must be performed under strictly anhydrous conditions.[1]
Q2: After workup and purification, I isolated a significant amount of an α,β-unsaturated ketone instead of my expected β-hydroxy ketone. Why did this elimination occur?
A: The initial product of the Mukaiyama aldol reaction is a silylated β-alkoxy ketone, which upon aqueous workup yields the β-hydroxy ketone.[2] However, this product can be sensitive to dehydration, especially under acidic or basic conditions or at elevated temperatures. Certain Lewis acids or a harsh quenching procedure can promote the elimination of water to form the more thermodynamically stable conjugated system.[3][4]
Q3: My NMR spectrum is complex, showing signals for my desired product but also for what appears to be a self-condensation product of my starting aldehyde. I thought the Mukaiyama reaction prevented this?
A: While a key advantage of the Mukaiyama aldol addition is the controlled, cross-selective reaction that avoids the self-condensation common in traditional base-catalyzed aldol reactions, it is not entirely immune.[4][5][6] If the Lewis acid is excessively strong or used in high concentration, it can potentially catalyze the self-condensation of a particularly enolizable aldehyde, leading to a mixture of products.
Q4: The reaction seems to stall, and I recover mostly unreacted starting materials. What are the likely causes?
A: Stalled reactions can result from several factors:
-
Inactive Lewis Acid: The Lewis acid may have decomposed due to exposure to moisture.
-
Insufficient Activation: The chosen Lewis acid may not be potent enough to activate your specific aldehyde substrate, especially if the aldehyde is sterically hindered or electron-rich.
-
Low Temperature: While low temperatures are crucial for selectivity, an excessively low temperature might prevent the reaction from reaching the necessary activation energy.[4]
-
Poor Quality Silyl Enol Ether: The 2-(trimethylsilyloxy)propene may have degraded during storage. It is often advisable to use freshly distilled or high-purity material.
Troubleshooting Guide: Identification and Mitigation of Key Byproducts
This section provides a deeper dive into the mechanisms of byproduct formation and offers detailed protocols for their prevention.
Byproduct 1: Acetone (from Hydrolysis of Silyl Enol Ether)
The hydrolysis of 2-(trimethylsilyloxy)propene is the most common failure point in this reaction. The silicon-oxygen bond is labile, particularly in the presence of acid or water.
Mechanism of Formation: The reaction is a straightforward hydrolysis that consumes your nucleophile before it can participate in the desired aldol addition.
Caption: Competing pathways for 2-(trimethylsilyloxy)propene.
Preventative Measures & Protocols:
-
Rigorous Drying of Solvents and Reagents:
-
Solvents (e.g., Dichloromethane, Toluene): Distill from a suitable drying agent (e.g., CaH₂) immediately before use. Alternatively, use a solvent purification system (SPS).
-
Aldehyde: If the aldehyde is a liquid, distill it. If it is a solid, dry it under a high vacuum for several hours. Avoid aldehydes from older bottles which may have oxidized.[7]
-
Lewis Acids: Use freshly opened bottles or titrate to determine the activity of older reagents. Solutions of Lewis acids like TiCl₄ should be handled carefully via syringe under an inert atmosphere.[2][8]
-
-
Strict Inert Atmosphere Technique:
-
Glassware: Flame-dry or oven-dry all glassware immediately before assembly.
-
Assembly: Assemble the reaction apparatus while hot and allow it to cool under a positive pressure of dry argon or nitrogen.
-
Reagent Transfer: Use gas-tight syringes or cannulas to transfer all anhydrous liquids.
-
Byproduct 2: α,β-Unsaturated Ketone (from Dehydration)
The formation of the conjugated enone is a post-aldol side reaction. It is often an indication of an overly acidic workup or purification environment.
Mechanism of Formation: The β-hydroxy ketone, once formed, can eliminate water. This process is often catalyzed by residual Lewis acid during workup or by silica gel during chromatography.
Caption: Post-reaction pathways for the aldol adduct.
Preventative Measures & Protocols:
-
Mild Reaction Quenching:
-
Cool the reaction mixture to the reaction temperature (e.g., -78 °C).
-
Instead of quenching with strong acids (like HCl) or bases, use a saturated aqueous solution of NH₄Cl or a pH 7 phosphate buffer. Add the quenching solution slowly while monitoring the temperature.
-
Allow the mixture to warm to room temperature slowly before proceeding with extraction.[6]
-
-
Careful Purification:
-
Neutralize Silica Gel: If you suspect the silica gel is too acidic, you can neutralize it. Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine. Remove the solvent under reduced pressure before packing the column.
-
Rapid Chromatography: Do not let the product sit on the column for an extended period. Elute the product as efficiently as possible.
-
Alternative Purification: Consider distillation if the product is thermally stable and volatile enough.[9]
-
Summary of Troubleshooting Strategies
| Observed Byproduct | Primary Cause(s) | Recommended Preventative Actions |
| Acetone | Moisture contamination | Use flame-dried glassware, anhydrous solvents/reagents, and a strict inert atmosphere. |
| α,β-Unsaturated Ketone | Harsh workup (acid/base), high temperature, acidic silica gel | Quench with saturated aq. NH₄Cl or pH 7 buffer; use neutralized silica gel for chromatography. |
| Aldehyde Self-Condensation | Overly active Lewis acid; highly enolizable aldehyde | Use a milder Lewis acid (e.g., BF₃·OEt₂ instead of TiCl₄); use stoichiometric amounts of Lewis acid. |
| Unreacted Starting Materials | Inactive Lewis acid; insufficient reaction temperature or time | Use fresh, high-purity reagents; screen different Lewis acids and temperatures. |
Experimental Protocol: A General Diastereoselective Mukaiyama Aldol Reaction
This protocol serves as a baseline and should be adapted for specific substrates.[6]
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet.
-
Under a positive pressure of argon, charge the flask with anhydrous dichloromethane (CH₂Cl₂; 5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reaction Setup:
-
To the cooled solvent, add the aldehyde (1.0 equiv).
-
Slowly add a solution of titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂; 1.1 equiv) dropwise via syringe. The solution may change color. Stir for 15 minutes.
-
In a separate flame-dried flask, prepare a solution of 2-(trimethylsilyloxy)propene (1.2 equiv) in anhydrous CH₂Cl₂.
-
Add the silyl enol ether solution dropwise to the reaction mixture over 20 minutes.
-
-
Monitoring and Workup:
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the aldehyde is consumed (typically 1-4 hours), quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
References
- Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Sharma, P., & Kumar, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 32975–33027. [Link]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Advances. [Link]
- Mukaiyama Aldol Reaction Mechanism. Scribd. [Link]
- Mukaiyama Aldol Reaction. (2022). YouTube. [Link]
- Kobayashi, S., & Manabe, K. (2011). Mukaiyama Aldol Reactions in Aqueous Media. Molecules, 16(5), 3763–3789. [Link]
- Asymmetric Mukaiyama Aldol Reaction. Thieme. [Link]
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
- Mukaiyama aldol addition. Wikipedia. [Link]
- Can not get an aldol reaction to go. (2021). Reddit. [Link]
- Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II - University of Calgary. [Link]
- Mukaiyama Aldol Reaction. (2018). YouTube. [Link]
- How chemists are harnessing halogen bonds for asymmetric synthesis. (2026). Chemistry World. [Link]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Mukaiyama aldol addition. Chemeurope.com. [Link]
- Wong, C. T., & Wong, M. W. (2005). Facile Uncatalyzed Mukaiyama Aldol Reactions: An ab Initio Study of the Effects of Substituents. The Journal of Organic Chemistry, 70(18), 7109–7119. [Link]
- 2-methyl-2-(trimethylsiloxy)pentan-3-one. Organic Syntheses. [Link]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- 2-(TRIMETHYLSILOXY)PROPENE. GSRS. [Link]
- Aldol Experiment, Part 2 - Reaction, Purification, and Characteriz
Sources
- 1. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama_aldol_addition [chemeurope.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
low yield in Mukaiyama aldol reaction troubleshooting
Welcome to the technical support center for the Mukaiyama aldol reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful carbon-carbon bond-forming reaction. Here, we address common issues, particularly low reaction yields, in a practical question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows little to no conversion. Where is the most logical place to start troubleshooting?
This is the most common issue and almost always traces back to one of three areas: the integrity of your reagents, the activity of the Lewis acid, or the presence of water.
A: Start by rigorously assessing your starting materials and reaction environment.
-
Silyl Enol Ether (SEE) Purity and Stability: The silyl enol ether is your key nucleophile, and its quality is paramount. Unlike classical enolates, SEEs can be isolated and purified, but they are susceptible to hydrolysis.[1][2]
-
Verification: Always use freshly prepared or recently purified SEE. Confirm its identity and purity (>95%) by ¹H NMR before use. Look for the characteristic vinyl protons and the absence of signals from the parent carbonyl compound.
-
Preparation: When preparing your SEE, be mindful of the conditions used to generate the enolate. Using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the kinetic (less substituted) enolate, while thermodynamic conditions (weaker base, higher temperature) favor the more substituted product.[3] An incorrect enolate isomer can lead to low reactivity or unexpected products.
-
-
Lewis Acid Activity: The Lewis acid is the catalyst that activates the aldehyde or ketone electrophile.[4][5] Many common Lewis acids (e.g., TiCl₄, SnCl₄, TMSOTf) are extremely sensitive to moisture.
-
Handling: Use a fresh bottle or a recently opened bottle that has been stored under an inert atmosphere. Handle exclusively in a glovebox or using Schlenk techniques. A compromised Lewis acid is a primary cause of reaction failure.
-
Stoichiometry: While many modern protocols are catalytic, traditional Mukaiyama reactions often required stoichiometric amounts of Lewis acid.[6][7] If you are using a weak Lewis acid or a challenging substrate, you may need to increase the catalyst loading.
-
-
Strictly Anhydrous Conditions: Water is the enemy of the Mukaiyama aldol reaction. It can decompose both the silyl enol ether and the Lewis acid catalyst.[1]
-
Glassware & Solvents: All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
Atmosphere: Maintain a positive pressure of an inert atmosphere throughout the entire setup and reaction time.
-
Q2: The reaction works, but my yield is consistently low (~20-40%), and I see several byproducts on my TLC plate. What's happening?
Low yields with multiple byproducts suggest that while the primary reaction is occurring, competing side reactions are consuming your starting materials.
A: Your conditions are likely promoting side reactions. The main culprits are hydrolysis, self-condensation, or undesired elimination.
-
Hydrolysis: If you have trace moisture, your silyl enol ether will revert to the parent carbonyl compound. This is often the primary off-cycle reaction.
-
Solution: Re-evaluate your anhydrous technique. Ensure every component—solvent, reagents, and atmosphere—is scrupulously dry.
-
-
Aldehyde Self-Condensation: If your Lewis acid is too strong or your silyl enol ether addition is too slow, the activated aldehyde may react with another molecule of aldehyde.
-
Solution: Consider a less reactive Lewis acid. Alternatively, add the Lewis acid to the aldehyde at low temperature, allow it to complex, and then add the silyl enol ether solution dropwise to maintain a low concentration of the free nucleophile.
-
-
Retro-Aldol/Elimination: The initial β-silyloxy ketone adduct can undergo a retro-aldol reaction or eliminate to form an α,β-unsaturated ketone, especially during a harsh workup or if the reaction is heated.[3][7]
-
Solution: Keep the reaction temperature low. Use a mild, buffered workup, such as quenching with a cold saturated aqueous NaHCO₃ solution. Avoid strong acids or bases during extraction.
-
Below is a diagram illustrating the desired reaction pathway versus common side reactions.
Caption: Desired reaction path vs. common side reactions.
Q3: How do I select the optimal Lewis acid and temperature for my specific substrates?
The choice of Lewis acid and reaction temperature is a delicate balance between reactivity and selectivity. There is no single "best" catalyst; the optimal choice is substrate-dependent.
A: Match the Lewis acid strength to your electrophile's reactivity and control the temperature to manage selectivity.
-
Lewis Acid Selection: The role of the Lewis acid is to coordinate to the carbonyl oxygen, lowering the LUMO and making it more electrophilic.[5]
-
Highly Reactive Aldehydes (e.g., unhindered, electron-poor): A mild Lewis acid like MgBr₂ or a catalytic amount of TMSOTf is often sufficient.
-
Less Reactive Aldehydes or Ketones: These substrates require stronger activation. Potent Lewis acids like TiCl₄, SnCl₄, or BF₃·OEt₂ are common choices.[5][8] Ketones are inherently less reactive due to steric hindrance and greater electron density at the carbonyl carbon.[8]
-
-
Temperature Control: The Mukaiyama aldol reaction proceeds through a non-cyclic, open transition state, which can make stereocontrol challenging.[5][9]
-
Low Temperatures (-78 °C to -40 °C): This is the standard starting point. Low temperatures slow down the reaction rate but significantly enhance diastereoselectivity by favoring the more ordered transition state.
-
Moderate Temperatures (0 °C to RT): May be required for unreactive substrates, but often at the cost of selectivity.[7]
-
Here is a summary of common Lewis acids and their typical use cases:
| Lewis Acid | Typical Loading | Common Solvents | Key Characteristics & Applications |
| TiCl₄ | Stoichiometric | DCM, Toluene | Very strong and effective. Can act as a chelating agent, influencing stereoselectivity with α/β-alkoxy substrates.[10] Extremely moisture-sensitive. |
| BF₃·OEt₂ | Stoichiometric | DCM | Strong, general-purpose Lewis acid. Less prone to chelation control compared to TiCl₄.[10] |
| SnCl₄ | Stoichiometric | DCM | Similar in strength to TiCl₄. Widely used in early Mukaiyama protocols. |
| TMSOTf | Catalytic (1-20 mol%) | DCM, MeCN | Very powerful catalyst. Can generate the active silylating agent in situ. Often used in modern, highly efficient protocols.[9] |
| MgBr₂·OEt₂ | Stoichiometric | DCM, Et₂O | Milder Lewis acid, useful for sensitive substrates where stronger acids cause decomposition. |
Troubleshooting Workflow
If you are facing low yields, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for a TMSOTf-Catalyzed Mukaiyama Aldol Reaction
This protocol describes a representative catalytic reaction between benzaldehyde and the silyl enol ether of acetophenone.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Reagents: Add anhydrous dichloromethane (DCM, 5 mL) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: Add benzaldehyde (1.0 mmol, 1.0 eq.) to the cold solvent.
-
Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 mmol, 0.1 eq.) dropwise via syringe. Stir the solution for 5 minutes.
-
Silyl Enol Ether Addition: In a separate flame-dried vial, dissolve (1-phenylvinyloxy)trimethylsilane (1.2 mmol, 1.2 eq.) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC). The reaction is typically complete in 1-4 hours.
-
Workup: Quench the reaction at -78 °C by adding 5 mL of a cold, saturated aqueous NaHCO₃ solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product (a β-silyloxy ketone) can be purified by flash column chromatography on silica gel. The silyl ether can be cleaved using standard methods (e.g., TBAF or HCl in THF/water) to yield the final β-hydroxy ketone.
References
- Optimization of the reaction conditions for the silicon Mukaiyama-type... ResearchGate.
- Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2025).
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. (2023).
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. National Center for Biotechnology Information. (2023).
- Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central.
- Mukaiyama Aldol Addition. Organic Chemistry Portal.
- Asymmetric Mukaiyama Aldol Reaction. Thieme Chemistry.
- Mukaiyama Aldol Reaction Mechanism. Scribd.
- Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Unipd.
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry.
- Mukaiyama aldol addition. Wikipedia.
- Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes. Beilstein Journals. (2018).
- (PDF) Mukaiyama Aldol Reactions in Aqueous Media. ResearchGate.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. (2023).
- Silyldienolates in Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions: A Review. MDPI. (2021).
- The Mukaiyama aldol reaction: 40 years of continuous development. PubMed. (2013).
Sources
- 1. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
poor diastereoselectivity with trimethyl(prop-1-en-2-yloxy)silane solutions
Welcome to the technical support center for researchers utilizing silyl enol ethers in stereoselective synthesis. This guide is specifically designed to address a common yet complex challenge: poor diastereoselectivity in Mukaiyama aldol reactions involving trimethyl(prop-1-en-2-yloxy)silane . As drug development professionals and synthetic chemists, achieving high levels of stereocontrol is paramount. This document provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you diagnose and resolve issues of low selectivity in your experiments.
Troubleshooting Guide: Diagnosing Poor Diastereoselectivity
Poor diastereoselectivity is rarely caused by a single factor. It is typically the result of a combination of suboptimal parameters. This guide is structured to help you systematically investigate and rectify the potential root causes, from the quality of your reagents to the fundamental reaction dynamics.
Question 1: My reaction with this compound is yielding a nearly 1:1 mixture of syn and anti aldol adducts. Where should I start troubleshooting?
This is a classic symptom of a reaction operating under insufficient stereochemical control. The Mukaiyama aldol reaction, unlike traditional enolate chemistry, often proceeds through an open, acyclic transition state.[1][2] This lack of a rigid, chair-like transition state (e.g., the Zimmerman-Traxler model) means that selectivity is highly sensitive to subtle steric and electronic interactions.[1][3]
Your first step is to systematically verify the three pillars of the reaction: Reagent Integrity , Reaction Conditions , and Lewis Acid Choice .
The following workflow provides a step-by-step diagnostic path to identify the source of poor selectivity.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
FAQs and In-Depth Solutions
Q1: How does the purity of this compound affect my reaction?
A: The purity of your silyl enol ether is non-negotiable for achieving high diastereoselectivity. This reagent is susceptible to two primary degradation pathways:
-
Hydrolysis: Exposure to moisture (atmospheric or from solvents/reagents) will hydrolyze the silyl enol ether back to acetone and trimethylsilanol. This not only consumes your nucleophile but introduces water, which can interfere with the Lewis acid.[4]
-
Isomerization/Protonolysis: Trace acid can catalyze the protonolysis of the silyl enol ether.
Trustworthiness Check: Validating Reagent Purity
Before any reaction, you must validate the purity of your this compound, even if it's from a new bottle.
Protocol 1: Purity Verification by ¹H NMR
-
Sample Prep: Prepare a dilute sample in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) under an inert atmosphere.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for the characteristic peaks of the desired product. For this compound, you should observe:
-
A singlet around 0.2 ppm (9H, -Si(CH₃)₃).
-
A singlet around 1.9 ppm (3H, C-CH₃).
-
Two singlets (or narrow doublets) for the terminal vinyl protons around 4.0-4.2 ppm (2H, C=CH₂).
-
-
Red Flags: The presence of a sharp singlet at ~2.1 ppm indicates acetone, a sign of hydrolysis. Other unexpected peaks may indicate contamination from the synthesis of the silyl enol ether. Purity should be >98% by integration.
Solution: If impurities are detected, purify the silyl enol ether by distillation under reduced pressure. Store the purified product in an amber vial under argon or nitrogen in a freezer.
Q2: Which Lewis acid should I use, and why does it matter so much?
A: The choice of Lewis acid is arguably the most critical variable for controlling diastereoselectivity in the Mukaiyama aldol reaction.[5][6] Lewis acids govern the geometry of the transition state by coordinating to the aldehyde's carbonyl oxygen. Their behavior is broadly classified into two categories: chelating and non-chelating.
-
Chelating Lewis Acids (e.g., TiCl₄, SnCl₄, MgBr₂): These are effective when your aldehyde substrate contains a nearby Lewis basic group (e.g., an α- or β-alkoxy group). The Lewis acid can coordinate to both the carbonyl oxygen and the heteroatom, creating a rigid, cyclic intermediate. This forces the silyl enol ether to attack from a specific face, leading to high diastereoselectivity, often favoring the syn product.[7][8]
-
Non-Chelating Lewis Acids (e.g., BF₃·OEt₂, TMSOTf): These acids coordinate only to the carbonyl oxygen. Stereocontrol arises from minimizing steric and dipolar interactions in an open transition state, often described by the Felkin-Anh model.[4][5] For simple, non-chelating aldehydes, these are often the acids of choice.
Data Presentation: Lewis Acid Performance
| Lewis Acid | Type | Typical Substrate | Expected Outcome | Key Considerations |
| TiCl₄ | Chelating | α,β-Alkoxy aldehydes | High syn-selectivity[5][7] | Stoichiometric amounts often required. Very moisture-sensitive. |
| SnCl₄ | Chelating | α,β-Alkoxy aldehydes | High syn-selectivity | Similar to TiCl₄; can sometimes offer complementary selectivity. |
| BF₃·OEt₂ | Non-Chelating | Simple aliphatic/aromatic aldehydes | Favors anti-product via non-chelation control[5] | Generally less reactive than TiCl₄. Reaction may require longer times or higher temperatures. |
| TMSOTf | Non-Chelating | Aldehydes, Acetals | Can be used catalytically.[9] Highly active but can promote side reactions. | Often used for one-pot enol silane formation and aldol reactions.[9] |
Expertise in Action: If you are using a simple aldehyde like propanal (which cannot chelate) with a strong chelating acid like TiCl₄, you are not leveraging the directing power of the Lewis acid. The reaction proceeds through a poorly defined open transition state, resulting in low selectivity. Switching to a non-chelating acid like BF₃·OEt₂ would be a more logical choice to impose stereocontrol.
Q3: My reagents are pure and I've chosen an appropriate Lewis acid, but my selectivity is still poor. What reaction conditions should I optimize?
A: With reagent and Lewis acid choice confirmed, the next step is to scrutinize your reaction parameters. The small energy differences between the diastereomeric transition states mean that thermal energy can easily overcome the desired selective pathway.
1. Temperature: This is the most critical parameter. Mukaiyama aldol reactions must be run at low temperatures to enhance selectivity.
-
Standard Practice: -78 °C (acetone/dry ice bath) is the standard starting point.
-
Rationale: At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state. Higher temperatures provide enough energy (kT) to overcome the small activation energy barrier difference (ΔΔG‡) between the syn and anti pathways, leading to a racemic or near-racemic mixture.
2. Solvent: The solvent can influence the tightness of the transition state assembly.
-
Standard Solvents: Dichloromethane (CH₂Cl₂) or toluene are most common.
-
Polarity: Non-polar solvents like toluene can sometimes promote more organized transition states compared to more polar solvents like CH₂Cl₂. However, this is highly substrate-dependent.
-
Anhydrous Conditions: The solvent must be rigorously dried. Water scavenges the Lewis acid and hydrolyzes the silyl enol ether.[4]
Protocol 2: A General, Optimized Mukaiyama Aldol Procedure
-
Apparatus Setup: Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation:
-
Prepare a solution of the freshly purified aldehyde (1.0 eq) in anhydrous CH₂Cl₂ (or toluene) in the reaction flask.
-
Prepare a separate solution of this compound (1.2-1.5 eq) in the same solvent.
-
-
Reaction Initiation:
-
Cool the aldehyde solution to -78 °C.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise via syringe. Stir for 15-30 minutes.
-
Add the silyl enol ether solution dropwise over 20-30 minutes using a syringe pump. The slow addition is crucial to prevent dimerization and maintain a low concentration of the nucleophile.
-
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NaHCO₃ or a Rochelle's salt solution.
-
Workup: Allow the mixture to warm to room temperature and stir until both layers are clear. Separate the layers, extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR, GC, or HPLC.
Q4: Can you explain the mechanistic basis for selectivity?
A: Understanding the transition state helps rationalize why certain conditions favor one diastereomer. For non-chelating systems, the reaction proceeds through an open transition state. The diastereoselectivity is determined by the relative energies of two competing pathways.
-
Synclinal Transition State: Often leads to the syn-aldol product. This geometry can be favored to minimize dipole moments.
-
Antiperiplanar Transition State: Often leads to the anti-aldol product. This geometry is favored to minimize steric clash between the substituents on the enolate and the aldehyde.[10][11]
The final d.r. reflects the kinetic competition between these pathways. Your goal in optimizing the reaction is to increase the energy difference between them.
Caption: Competing kinetic pathways in the Mukaiyama aldol reaction.
By lowering the temperature, you make the reaction more sensitive to the small energy difference between the synclinal and antiperiplanar transition states, thus favoring the pathway with the lower activation energy.
References
- Wiest, O., & Houk, K. N. (2015). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
- Wiest, O., & Houk, K. N. (2015). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
- Wiest, O., & Houk, K. N. (2015). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. [Link]
- Reiser, O. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]
- Organic Chemistry Portal. Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Chem-Station. (2014). Mukaiyama Aldol Reaction.
- ResearchGate. (n.d.). Effect of the solvent for Mukaiyama aldol reaction.
- Kobayashi, S. (2016). Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central. [Link]
- Siu, M., et al. (2023).
- Reetz, M. T., et al. (2012). Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Chemistry Letters. [Link]
- Reetz, M. T., et al. (2012). ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes.
- Semantic Scholar. (n.d.). General switch in regioselectivity in the Mukaiyama aldol reaction of silyloxyfuran with aldehydes in aqueous solvents. Semantic Scholar. [Link]
- J&K Scientific LLC. (2021). Mukaiyama Aldol Addition. J&K Scientific. [Link]
- Wikipedia. (n.d.). Mukaiyama aldol addition. Wikipedia. [Link]
- Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. PubMed Central. [Link]
- Notz, W., & List, B. (2005). Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis. [Link]
- Wikipedia. (n.d.). Mukaiyama aldol addition. Wikipedia. [Link]
- Matrix Fine Chemicals. (n.d.). This compound | CAS 1833-53-0.
- NotEvans, D.A. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
- Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. The Journal of Organic Chemistry. [Link]
- Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry. [Link]
- Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Pharmacy 180. [Link]
- Downey, C. W., & Johnson, M. W. (2007). A tandem enol silane formation-Mukaiyama aldol reaction mediated by TMSOTf. Tetrahedron Letters. [Link]
Sources
- 1. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A tandem enol silane formation-Mukaiyama aldol reaction mediated by TMSOTf | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
preventing self-condensation in acetone aldol reactions
Welcome to the technical support center for optimizing aldol reactions involving acetone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using acetone as a nucleophile in aldol additions and condensations. Our focus is to provide in-depth, actionable advice to overcome the common challenge of self-condensation, ensuring high yields of your desired crossed-aldol product.
Frequently Asked Questions (FAQs)
Q1: What is acetone self-condensation and why is it a significant problem?
A: Acetone self-condensation is a side reaction where two molecules of acetone react with each other in the presence of a base or acid catalyst.[1][2] The initial product is diacetone alcohol (DAA), which can then easily dehydrate to form mesityl oxide.[3][4] This process is problematic because it consumes the acetone intended to react with your target electrophile (e.g., an aldehyde), thereby reducing the yield of your desired product and complicating purification due to the formation of multiple byproducts.[5] In some cases, further condensation can lead to higher-order products like phorone and isophorone, resulting in a complex mixture.[6]
Q2: What are the primary products of acetone self-condensation?
A: The two main products formed sequentially are:
-
Diacetone alcohol (DAA): The initial β-hydroxyketone formed from the aldol addition of two acetone molecules.[2][4]
-
Mesityl oxide: An α,β-unsaturated ketone formed upon the dehydration (loss of water) of diacetone alcohol.[1][7] This dehydration is often driven by heat or stronger catalytic conditions and is favored by the formation of a conjugated system.[8][9]
Q3: What are the key experimental factors that promote unwanted self-condensation?
A: Several factors can inadvertently favor self-condensation:
-
High Concentration of Base: Using a strong base at a high concentration rapidly generates a high concentration of the acetone enolate. This increases the statistical probability of an enolate molecule colliding with and reacting with another acetone molecule before it can find the target electrophile.
-
High Temperature: Elevated temperatures provide the activation energy needed for the dehydration of diacetone alcohol to mesityl oxide and can accelerate the overall rate of self-condensation.[5] However, the relationship is complex, as very high temperatures can also favor the retro-aldol reaction, breaking down the products.[10]
-
Slow Addition of the Electrophile: If the target aldehyde or ketone is added too slowly to a pre-formed solution of acetone and base, the acetone enolate has ample opportunity to react with itself.
-
Choice of Base: Strong, sterically unhindered bases can favor the thermodynamic enolate, but also rapidly catalyze the self-condensation reaction.[11]
Q4: Are there visual cues that significant self-condensation is occurring?
A: Yes. The formation of mesityl oxide and other conjugated systems often results in the reaction mixture turning a distinct yellow to brownish color .[8] If the concentration of these byproducts becomes high enough, you may also observe the formation of a yellow precipitate or an oily second phase.
Q5: What are the general strategies to minimize acetone self-condensation?
A: The core principle is to control the formation and concentration of the acetone enolate and ensure it preferentially reacts with the desired electrophile. Key strategies include:
-
Use a More Reactive Electrophile: Aldehydes are generally more electrophilic than ketones.[9] Using a non-enolizable aldehyde (like benzaldehyde) is a classic strategy, as it cannot self-condense and presents a highly reactive target for the acetone enolate.[1][12]
-
Control Stoichiometry: Use the electrophile in excess relative to acetone to increase the probability of the desired crossed-aldol reaction.[9]
-
Optimize Reaction Conditions (Kinetic Control): Employ conditions that favor the kinetic product, which is formed fastest, over the more stable thermodynamic product. This typically involves using a strong, sterically hindered base (like LDA) at low temperatures to rapidly and irreversibly form the enolate, which is then "trapped" by the electrophile.[13][14]
-
Method of Addition: A highly effective technique is to add the acetone slowly to a mixture of the base and the target electrophile.[9] This ensures the enolate is formed in the presence of a high concentration of the desired reaction partner, minimizing its chance to react with other acetone molecules.
Troubleshooting Guides
This section addresses specific experimental issues with a step-by-step approach, explaining the underlying chemistry and providing concrete solutions.
Scenario 1: My reaction turned yellow/brown immediately, and a precipitate formed.
-
Problem: This strongly indicates rapid formation of mesityl oxide and potentially higher-order condensation products.[8] The reaction conditions are too harsh, favoring the dehydration step and subsequent side reactions.
-
Analysis: The rate of acetone enolate formation is likely far exceeding the rate of the crossed-aldol reaction. The temperature may be too high, or the base may be too concentrated or too active.
-
Solutions:
-
Lower the Temperature: Immediately cool the reaction in an ice bath. For future attempts, start the reaction at 0 °C or even -10 °C. Low temperatures disfavor the elimination (dehydration) step and slow down the overall reaction rate, allowing for better control.[15]
-
Change the Order of Addition: Do not add the base to the acetone. Instead, prepare a solution of your target electrophile (e.g., benzaldehyde) and the base in a suitable solvent (like ethanol). Then, add the acetone dropwise to this mixture with vigorous stirring.[9] This ensures that any acetone enolate formed is immediately in the presence of a large excess of the intended electrophile.
-
Use a Milder Catalyst: If using a strong base like NaOH or KOH, consider reducing its concentration. Alternatively, explore weaker base catalysts or solid-supported catalysts which can offer better selectivity.[16]
-
Workflow for Preventing Runaway Self-Condensation
Caption: Troubleshooting decision tree for rapid self-condensation.
Scenario 2: My NMR shows a mixture of my desired product and diacetone alcohol.
-
Problem: The crossed-aldol reaction is occurring, but self-condensation is still a significant competing pathway. The conditions are too mild to cause dehydration, but not selective enough.
-
Analysis: The relative rates of the crossed-aldol and self-aldol reactions are comparable. This can happen if the electrophilicity of the target molecule is not significantly higher than that of acetone itself.
-
Solutions:
-
Optimize Stoichiometry: Increase the molar ratio of the electrophile to acetone. Try using 2.5 or even 3 equivalents of the electrophile. This statistically favors the desired reaction.[9][12]
-
Pre-form the Enolate (Kinetic Control Protocol): This is an advanced technique for challenging substrates.
-
Dissolve the acetone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add one equivalent of a strong, sterically hindered base like Lithium Diisopropylamide (LDA). This will quantitatively and irreversibly deprotonate the acetone to form the lithium enolate.[1]
-
After a short period (e.g., 15-30 minutes), slowly add your electrophile to the pre-formed enolate solution. This method prevents any unenolized acetone from being present when the enolate is formed, effectively shutting down the self-condensation pathway.
-
-
Purification: Diacetone alcohol can often be removed from the desired product via fractional distillation due to its higher boiling point (166 °C) compared to many crossed-aldol products and acetone (56 °C).[17] Column chromatography is also a viable option.
-
Table 1: Effect of Reaction Conditions on Product Selectivity
| Condition | Base | Temperature (°C) | Expected Outcome | Rationale |
| Thermodynamic | NaOH (aq) | 25 - 50 | Mixture of crossed-aldol and self-condensation products (DAA, mesityl oxide). | Reversible enolate formation allows equilibrium to be established, favoring more stable (but often undesired) products. Higher temps promote dehydration.[13][14] |
| Kinetic | LDA in THF | -78 | High selectivity for the crossed-aldol product. | Irreversible, quantitative formation of the enolate at low temperature, which is then trapped by the electrophile before it can equilibrate or self-react.[1][13] |
| Controlled Addition | NaOH in EtOH | 0 - 10 | Good selectivity for the crossed-aldol product. | Keeps instantaneous concentration of acetone enolate low, ensuring it reacts with the abundant electrophile.[9] |
Experimental Protocol: High-Selectivity Crossed-Aldol Condensation of Benzaldehyde and Acetone
This protocol (a Claisen-Schmidt condensation) is designed to maximize the yield of dibenzalacetone by carefully controlling the reaction conditions to suppress acetone self-condensation.[12]
Reagents:
-
Benzaldehyde (2 equivalents)
-
Acetone (1 equivalent, limiting reagent)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Prepare the Base Solution: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of NaOH in 20 mL of deionized water. Once dissolved, add 15 mL of 95% ethanol. Cool this solution in an ice bath.
-
Prepare the Carbonyl Solution: In a separate small beaker, mix 2.2 mL of benzaldehyde with 0.75 mL of acetone.
-
Initiate the Reaction: Place the flask containing the cold NaOH solution on a magnetic stir plate and begin stirring. Using a Pasteur pipette, add the benzaldehyde/acetone mixture dropwise to the stirred NaOH solution over a period of 10-15 minutes. This slow addition is critical to prevent a buildup of acetone enolate.[9]
-
Reaction Monitoring: A yellow precipitate should form during the addition.[8] After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with three portions of cold water to remove any residual NaOH. This is followed by a wash with a small amount of cold ethanol to remove any unreacted benzaldehyde.
-
Drying & Characterization: Allow the product to air dry. Determine the yield, melting point, and characterize by IR and NMR spectroscopy.
Mechanism: Competing Pathways
The following diagram illustrates the critical choice point for the acetone enolate: the desired reaction with benzaldehyde versus the undesired self-condensation pathway.
Sources
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. youtube.com [youtube.com]
- 4. Aldol condensation product of acetone on dehydration class 11 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Aldol condensation of refluxing acetone on CaC 2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05965A [pubs.rsc.org]
- 17. US20170158591A1 - Synthesis of diacetone alcohol and mesityl oxide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with Trimethyl(prop-1-en-2-yloxy)silane
Introduction: Welcome to the technical support guide for trimethyl(prop-1-en-2-yloxy)silane, a versatile silyl enol ether derived from acetone. This reagent is a cornerstone in modern organic synthesis, primarily for its role as an enolate equivalent in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition.[1] Its reactivity, however, is not inherent but is unlocked and modulated by the choice of a Lewis acid. The selection of the Lewis acid is a critical experimental parameter that dictates the reaction's success, influencing everything from reaction rate and yield to the crucial aspect of diastereoselectivity.[2][3]
This guide is structured as a series of troubleshooting questions and field-proven insights to help you navigate the complexities of your experiments. We will explore the causality behind why certain Lewis acids produce specific outcomes and provide actionable protocols to achieve your desired synthetic targets.
Frequently Asked Questions & Troubleshooting
Q1: My Mukaiyama aldol reaction is failing or providing very low yields. What are the most common causes related to the Lewis acid?
A1: This is a frequent challenge, often boiling down to one of four key areas: Lewis acid activity, stoichiometry, reagent and solvent quality, or temperature control.
-
Inappropriate Lewis Acid Strength: Lewis acids vary significantly in their ability to activate carbonyl compounds. Strong Lewis acids like Titanium(IV) chloride (TiCl₄) or Tin(IV) chloride (SnCl₄) are highly effective and can drive reactions to completion even at low temperatures.[4] However, if your substrate is sensitive, these can cause decomposition. Conversely, milder Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂) may require higher temperatures or longer reaction times and might be insufficient for less reactive electrophiles.
-
Incorrect Stoichiometry: The classic Mukaiyama protocol often uses stoichiometric amounts of TiCl₄.[1][5] This is because the Lewis acid is consumed by coordinating strongly to the product's oxygen atoms. Attempting to use TiCl₄ catalytically without specific modifications often results in poor conversion. Other systems, however, have been developed that are truly catalytic.[6] Always verify if the literature precedent for your specific transformation calls for a stoichiometric or catalytic amount.
-
Reagent and Solvent Purity: Lewis acid-mediated reactions are notoriously sensitive to moisture. Water will rapidly decompose most Lewis acids, rendering them inactive.[7] BF₃·OEt₂ is particularly susceptible.[8] We strongly recommend using freshly distilled aldehydes, as they can oxidize or polymerize upon storage.[8] All solvents must be rigorously dried over an appropriate drying agent.
-
Poor Temperature Management: The coordination of a Lewis acid to a carbonyl is a highly exothermic event.[8] If the Lewis acid is added too quickly or at too high a starting temperature, localized heating can cause decomposition of the silyl enol ether or the desired product. The standard protocol of pre-cooling the substrate solution to -78 °C before the slow, dropwise addition of the Lewis acid is critical for success.
Q2: I am struggling with diastereoselectivity in my aldol addition. How does the Lewis acid choice control the syn vs. anti outcome?
A2: The diastereoselectivity of the Mukaiyama aldol reaction is a direct consequence of the transition state geometry, which is heavily influenced by the coordinating properties of the Lewis acid.[2] The reaction can proceed through either an "open" acyclic transition state or a "closed" cyclic (chelated) transition state.[3]
-
Strongly Chelating Lewis Acids (e.g., TiCl₄, SnCl₄): These acids are capable of coordinating to two or more Lewis basic sites. In the reaction with an aldehyde, they can bind to the carbonyl oxygen. If the aldehyde has an α-alkoxy group, for instance, these Lewis acids can form a rigid, six-membered chelated ring. This chelation locks the conformation of the electrophile, leading to a highly organized transition state that often favors the formation of syn-aldol products.[3]
-
Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): Lewis acids like BF₃·OEt₂ are monodentate and cannot form stable chelates.[3][7] Consequently, the reaction proceeds through a more flexible, open transition state. In this scenario, steric interactions between the substituents on the silyl enol ether and the aldehyde govern the facial selectivity, often explained by the Felkin-Anh model. This pathway frequently leads to a preference for the anti-aldol product.[4]
The choice is therefore a strategic one: to favor syn products, especially with potentially chelating substrates, use a strong chelator like TiCl₄. To favor anti products, a non-chelating acid like BF₃·OEt₂ is the superior choice.
Lewis Acid Influence on Diastereoselectivity
| Lewis Acid | Typical Transition State | General Diastereomeric Preference | Key Considerations |
| TiCl₄ | Closed / Chelated[3] | Often syn (substrate dependent) | Highly reactive, stoichiometric amounts often needed, moisture-sensitive.[1] |
| SnCl₄ | Closed / Chelated[4] | Often syn | Similar to TiCl₄, can be very effective for chelation control.[9] |
| BF₃·OEt₂ | Open / Acyclic[3] | Often anti | Milder, good for acid-sensitive substrates, moisture-sensitive.[8] |
| ZnCl₂ | Open / Acyclic | Often anti | Very mild, may require higher temperatures or longer reaction times. |
| TMSOTf | Varies | Highly dependent on substrate and conditions | Can act as both a Lewis acid and a silylating agent.[10] |
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the general reaction mechanism and a decision-making workflow for selecting the appropriate Lewis acid.
Caption: Decision workflow for selecting an appropriate Lewis acid.
Validated Experimental Protocols
The following protocols provide a starting point for your experiments. Note the critical differences in handling and reaction conditions based on the Lewis acid chosen.
Protocol 1: TiCl₄-Mediated Aldol Addition (Favors Syn Products with Chelating Aldehydes)
Objective: To perform a Mukaiyama aldol reaction between this compound and benzaldehyde using a strong, chelating Lewis acid.
Materials:
-
Benzaldehyde (freshly distilled)
-
This compound
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add benzaldehyde (1.0 mmol, 1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Dissolve the aldehyde in 10 mL of anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. A colored complex should form. Stir for 15 minutes.
-
Nucleophile Addition: In a separate syringe, draw up this compound (1.2 mmol, 1.2 equiv). Add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (quench a small aliquot with NaHCO₃ before spotting).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding 15 mL of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: BF₃·OEt₂-Mediated Aldol Addition (Favors Anti Products)
Objective: To perform the same reaction using a milder, non-chelating Lewis acid to favor the anti diastereomer.
Materials:
-
Benzaldehyde (freshly distilled)
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂), freshly opened or distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere, add benzaldehyde (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) to a flame-dried flask with a stir bar and septum.
-
Dissolution: Dissolve the reagents in 10 mL of anhydrous DCM.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add BF₃·OEt₂ (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. The reaction is often less exothermic than with TiCl₄.
-
Reaction: Stir the mixture at -78 °C for 3-5 hours. Monitor by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of 15 mL of saturated aqueous NaHCO₃ solution.
-
Work-up and Purification: Follow steps 8 and 9 from Protocol 1.
References
Sources
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. SnCl4 or TiCl4: highly efficient catalysts for the detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequential one-pot asymmetric synthesis of 3-aryl-2-hydroxy-2,3-dihydroindan-1-ones from chalcone epoxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Technical Support Center: Managing the Moisture Sensitivity of 2-(Trimethylsilyloxy)propene
Welcome to the technical support center for 2-(trimethylsilyloxy)propene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile silyl enol ether in their synthetic workflows. As a potent and stable nucleophile, 2-(trimethylsilyloxy)propene is a cornerstone reagent for carbon-carbon bond formation, most notably in the Mukaiyama aldol reaction.[1] However, its high reactivity is intrinsically linked to its acute sensitivity to moisture. Proper handling is not merely a recommendation; it is a prerequisite for experimental success.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges and questions that arise when working with this reagent. Our goal is to empower you with the knowledge to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature, storage, and handling of 2-(trimethylsilyloxy)propene.
Q1: Why is 2-(trimethylsilyloxy)propene so highly sensitive to moisture?
A: The reactivity of 2-(trimethylsilyloxy)propene stems from the polarization of the silicon-oxygen bond, which makes the enol double bond electron-rich and highly nucleophilic. This same feature makes the silyl group an excellent leaving group in the presence of a proton source, such as water. Even trace amounts of moisture will rapidly and irreversibly hydrolyze the silyl enol ether back to its corresponding ketone (acetone) and trimethylsilanol, which typically dimerizes to form hexamethyldisiloxane (HMDS).[1][2] This decomposition neutralizes the reagent, rendering it inactive for your desired transformation and leading to failed reactions or significantly reduced yields.
Caption: Irreversible hydrolysis of 2-(trimethylsilyloxy)propene by water.
Q2: How can I assess the quality of my 2-(trimethylsilyloxy)propene before use?
A: The most reliable method is ¹H NMR spectroscopy. A pure sample will show characteristic peaks for the vinyl protons and the trimethylsilyl (TMS) group. The key indicator of decomposition is the presence of a sharp singlet peak for acetone. A significant acetone peak relative to the enol ether signals indicates that the reagent has been compromised by moisture. A small singlet for hexamethyldisiloxane (HMDS) is often present even in new bottles as a minor impurity.[3]
Q3: What are the definitive best practices for storing this reagent?
A: Rigorous storage protocols are critical. The reagent should be stored in a tightly sealed container, preferably from the original manufacturer, such as an Aldrich Sure/Seal™ bottle, which is designed to maintain an inert atmosphere.[4][5] The bottle should be stored in a cool, dry environment; for long-term storage, a freezer at -20°C is recommended.[3] Always store the bottle inside a secondary container, such as a desiccator, to protect it from atmospheric moisture condensation when removed from the freezer. Before returning to cold storage, ensure the bottle has been backfilled with a positive pressure of a dry, inert gas like argon or nitrogen.
Q4: Which solvents are appropriate for reactions, and how can I ensure they are sufficiently dry?
A: Only anhydrous, aprotic solvents should be used. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and diethyl ether. The term "anhydrous" from a commercial supplier is often not sufficient for highly sensitive reactions. Solvents should be actively dried before use. The gold standard for verifying solvent dryness is Karl Fischer titration, which should indicate a water content of <10 ppm for the most demanding applications. For routine use, solvents can be dried by passing them through a column of activated alumina or by distillation from an appropriate drying agent.[6][7]
Data Presentation: Common Solvent Drying Agents
| Drying Agent | Compatible Solvents | Mechanism & Notes | Reference |
| Activated 3Å Molecular Sieves | THF, DCM, Toluene, Acetonitrile, Methanol | Adsorbs water into pores. Must be activated by heating (e.g., 300°C) before use. Very efficient for achieving low ppm water levels. | [6] |
| Calcium Hydride (CaH₂) | DCM, Toluene, THF, Alkanes | Reacts with water to form Ca(OH)₂ and H₂ gas. Excellent for halogenated solvents and hydrocarbons. | [6] |
| Sodium/Benzophenone | THF, Diethyl Ether, Toluene, Alkanes | Reacts with water. The benzophenone ketyl radical acts as a deep blue/purple indicator for anhydrous conditions. Caution: Highly reactive. | |
| Activated Alumina | Most aprotic solvents | Highly porous with a high surface area for adsorbing water. Can be regenerated by heating. | [7] |
Q5: My bottle of 2-(trimethylsilyloxy)propene is partially decomposed. Can it be purified?
A: Yes, purification is possible via fractional distillation under a dry, inert atmosphere. Given its boiling point of approximately 93-95°C, it can be separated from the more volatile acetone byproduct.[8] However, this procedure must be conducted using meticulously dried glassware and under strict anhydrous conditions to prevent further decomposition during the process. Prevention of contamination is always a more effective strategy than purification.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Q: My Mukaiyama aldol reaction has a very low yield, or I only recovered my starting aldehyde. What went wrong?
A: This is the classic symptom of moisture contamination. The 2-(trimethylsilyloxy)propene was likely hydrolyzed before it had a chance to react with your aldehyde.
Troubleshooting Workflow:
-
Reagent Integrity: First, check an aliquot of your silyl enol ether by ¹H NMR to confirm its purity. If significant acetone is present, the reagent is the primary problem.
-
Solvent Dryness: If the reagent is pure, your solvent is the next suspect. Ensure your solvent is freshly dried over an appropriate agent or taken from a solvent purification system and that its water content is minimal.[6]
-
Glassware Preparation: Laboratory glassware has a thin film of adsorbed moisture that must be removed.[4] Ensure all glassware, syringes, and needles were rigorously oven-dried (e.g., >4 hours at 140°C) or flame-dried under vacuum immediately before use.[4][9]
-
Atmospheric Control: Confirm the integrity of your inert atmosphere setup. Check for leaks in your Schlenk line or glovebox. Ensure a slight positive pressure of inert gas is maintained throughout the reaction setup and reagent transfer steps.[10][11]
Q: My crude NMR shows my desired product, but also a large singlet at ~2.1 ppm. What is this byproduct?
A: The singlet at ~2.1 ppm in most deuterated solvents corresponds to acetone. This indicates that an excess of the 2-(trimethylsilyloxy)propene was used and the unreacted portion hydrolyzed during the aqueous workup, or that some hydrolysis occurred during the reaction itself. While some acetone formation during workup is expected if the reagent is used in excess, a very large peak may suggest that the reaction conditions were not sufficiently anhydrous, leading to premature decomposition.
Q: How do I correctly set up an experiment to guarantee moisture-free conditions?
A: A self-validating system with multiple layers of protection is required. The following protocol outlines the essential steps for success.
Experimental Protocols: General Procedure for Moisture-Sensitive Reactions
-
Glassware Preparation: All glassware (reaction flask, stir bar, addition funnel) and syringes must be dried in an oven at >125°C overnight.[9]
-
Assembly: Assemble the glassware while still hot and immediately place it under a high vacuum to remove residual air and adsorbed water.[11]
-
Inert Atmosphere Purge: Alternate between vacuum and backfilling with a dry, inert gas (argon is preferred due to its density) at least three times. This process, known as cycling, ensures the removal of atmospheric gases.[10]
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a dry syringe or a cannula under a positive pressure of inert gas.[4][9]
-
Reagent Transfer: After cooling the reaction flask to the desired temperature (e.g., -78°C), transfer the 2-(trimethylsilyloxy)propene via a dry, nitrogen-flushed syringe.[4] Insert the needle through the septum, and allow the positive pressure in the flask to equalize before slowly drawing the required volume. To prevent creating a vacuum in the reagent bottle, it is best practice to use a needle connected to an inert gas line to replace the volume of liquid being removed.[5]
-
Execution: Maintain a gentle, positive flow of inert gas through a bubbler throughout the entire duration of the experiment to prevent any ingress of air.[9]
Caption: Rigorous workflow for setting up a moisture-sensitive reaction.
By adhering to these detailed protocols and understanding the chemical principles behind them, you can effectively manage the challenges posed by 2-(trimethylsilyloxy)propene and harness its full synthetic potential.
References
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
- Chemistry LibreTexts. (2021). 3.6: Drying Agents. [Link]
- Scribd. Drying Agents for Organic Solvents. [Link]
- Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
- Gelest, Inc. (2017). Safety Data Sheet: 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE. [Link]
- Chemistry LibreTexts. (2022). 1.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Journal of the American Chemical Society. A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity. [Link]
- Reddit. (2015). Having trouble making silyl enol ether :( help! [Link]
- Università di Padova. HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions. [Link]
- NCN. MUKAIYAMA ALDOL REACTION - EXAMINATION OF THE STEREOSELECTIVITY OF 2-TRIMETHYLSILYLOXYFURAN WITH CHIRAL ALDEHYDES IN AQUEOUS MED. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]
- GSRS. 2-(TRIMETHYLSILOXY)PROPENE. [Link]
- Beilstein Journal of Organic Chemistry via PMC. Vinylogous Mukaiyama aldol reactions with 4-oxy-2-trimethylsilyloxypyrroles: relevance to castanospermine synthesis. [Link]
- Cheméo. Propene, 2-trimethylsilyloxy - Chemical & Physical Properties. [Link]
- Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]
- University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
Sources
- 1. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. far-chemical.com [far-chemical.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Silyl Enol Ether Synthesis from Acetone
Welcome to the Technical Support Center for silyl enol ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of silyl enol ethers from acetone. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Introduction
Silyl enol ethers are crucial intermediates in organic synthesis, serving as versatile nucleophiles in a variety of carbon-carbon bond-forming reactions, such as the Mukaiyama aldol addition.[1][2] The synthesis of the silyl enol ether of acetone, while seemingly straightforward, can be fraught with challenges leading to low yields or complete reaction failure. This guide will dissect the common pitfalls and provide scientifically grounded solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My silyl enol ether synthesis from acetone is resulting in a low yield or no product at all. What are the most likely causes and how can I rectify this?
Low yields are a frequent frustration in silyl enol ether synthesis. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the workup procedure.
Common Causes & Troubleshooting Steps:
-
Moisture Contamination: Enolates are potent bases and are readily quenched by protic species like water.[3] The presence of even trace amounts of moisture can significantly reduce or completely inhibit the formation of the desired product.
-
Troubleshooting:
-
Glassware: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours and cooling in a desiccator.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[4]
-
Reagents: Acetone can absorb water from the atmosphere. Consider distilling acetone from a mild drying agent like anhydrous calcium sulfate. Ensure bases like triethylamine are stored over potassium hydroxide pellets.[1] Sodium iodide, if used, must be thoroughly dried, as it is hygroscopic.[1]
-
-
-
Base Selection and Quality: The choice and quality of the base are critical for efficient deprotonation.
-
Troubleshooting:
-
Base Strength: For the synthesis of silyl enol ethers from simple ketones like acetone, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often effective for achieving complete deprotonation, especially when kinetic control is desired.[3][5][6] Weaker bases like triethylamine (NEt₃) can also be used, often favoring the thermodynamic product, but may require longer reaction times or the use of a more reactive silylating agent.[5][6]
-
Base Degradation: Strong bases like LDA are sensitive to air and moisture and can degrade over time. It is crucial to use freshly prepared or recently titrated LDA.
-
-
-
Inefficient Silylation: The silylating agent's reactivity and the reaction conditions play a significant role.
-
Troubleshooting:
-
Silylating Agent Reactivity: Trimethylsilyl chloride (TMSCl) is a common and cost-effective choice.[5] However, for less reactive systems or to increase the reaction rate, a more electrophilic silylating agent like trimethylsilyl triflate (TMSOTf) can be employed.[1][5]
-
In Situ Generation of a More Reactive Silylating Agent: A highly effective method involves the in situ generation of the more reactive iodotrimethylsilane from chlorotrimethylsilane and sodium iodide.[1][7]
-
-
-
Side Reactions: Several side reactions can compete with the desired silyl enol ether formation.
-
Troubleshooting:
-
Aldol Condensation: Acetone can undergo self-condensation under basic conditions. Maintaining a low reaction temperature (e.g., -78 °C when using a strong base like LDA) can minimize this side reaction.[5]
-
Hexamethyldisiloxane (HMDSO) Formation: If moisture is present, the silylating agent can hydrolyze to form HMDSO.[1] Rigorous anhydrous conditions are the best preventative measure.
-
-
Q2: I am observing the formation of byproducts in my reaction mixture. What are they, and how can I minimize them?
The most common byproducts in silyl enol ether synthesis from acetone are the result of self-condensation or reactions with residual water.
Common Byproducts and Minimization Strategies:
| Byproduct | Formation Pathway | Minimization Strategy |
| Diacetone alcohol | Base-catalyzed self-condensation of acetone. | Use a strong, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C). Add acetone slowly to the base to maintain a low concentration of the enolate. |
| Mesityl oxide | Dehydration of diacetone alcohol. | Same as for diacetone alcohol. Maintaining low temperatures is key. |
| Hexamethyldisiloxane (HMDSO) | Hydrolysis of the silylating agent (e.g., TMSCl) by residual water.[1] | Ensure rigorously anhydrous conditions for all reagents, solvents, and glassware. |
Q3: How do I control the regioselectivity of silyl enol ether formation when using an unsymmetrical ketone? (Note: This is a general question applicable beyond acetone but crucial for understanding the underlying principles).
While acetone is a symmetrical ketone, understanding the principles of regioselectivity is fundamental for any synthetic chemist. The formation of either the kinetic or thermodynamic silyl enol ether from an unsymmetrical ketone is a classic example of reaction control.[8]
-
Kinetic Control: Favors the formation of the less substituted (and generally less stable) silyl enol ether. This is achieved by using a strong, sterically hindered base (e.g., LDA) at low temperatures (e.g., -78 °C).[5][6][9] The bulky base preferentially removes the more sterically accessible proton.[6] This process is typically irreversible under these conditions.
-
Thermodynamic Control: Favors the formation of the more substituted (and more stable) silyl enol ether. This is achieved using a weaker base (e.g., triethylamine) at higher temperatures or by allowing the reaction to reach equilibrium.[5][6][9] These conditions allow for reversible protonation and deprotonation, ultimately leading to the most thermodynamically stable product.[8]
Caption: Control of Regioselectivity in Silyl Enol Ether Synthesis.
Q4: What is the best way to purify the silyl enol ether of acetone?
Silyl enol ethers are sensitive to hydrolysis and can decompose on silica gel.[5][10] Therefore, purification requires careful handling.
-
Distillation: For the trimethylsilyl enol ether of acetone, which is a relatively volatile liquid, fractional distillation under an inert atmosphere is a common and effective purification method.[1] A Vigreux column can be used to improve separation.[1]
-
Bulb-to-Bulb Distillation (Kugelrohr): This technique is particularly useful for small quantities or for more sensitive silyl enol ethers as it minimizes thermal stress.[10][11]
-
Chromatography: If chromatography is necessary, it should be approached with caution.
-
Deactivated Silica Gel: Silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.[4]
-
Neutral Alumina: Using neutral alumina instead of silica gel can also be a viable option.
-
Important Note: Always check for peroxides before distilling ethers, although silyl enol ethers are not typically strong peroxide formers.[10]
Experimental Protocols
Protocol 1: Synthesis of 2-(Trimethylsiloxy)propene via in situ Generated Iodotrimethylsilane
This procedure is adapted from a reliable literature method and utilizes readily available reagents.[1]
Materials:
-
Acetone (AnalaR grade, freshly distilled from anhydrous CaSO₄)
-
Triethylamine (dried over KOH pellets)[1]
-
Chlorotrimethylsilane (commercial grade)
-
Sodium Iodide (reagent grade, thoroughly dried under vacuum at 140°C for 8 hours)[1]
-
Anhydrous Acetonitrile
-
Pentane (for workup)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with acetone (1 equivalent) and triethylamine (1.2 equivalents).
-
In a separate flask, dissolve sodium iodide (1.1 equivalents) in anhydrous acetonitrile.
-
Add the sodium iodide solution to the acetone/triethylamine mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. A white precipitate of sodium chloride will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, add pentane to precipitate the salts.
-
Filter the mixture through a pad of Celite under a nitrogen atmosphere.
-
Wash the filter cake with pentane.
-
Concentrate the filtrate under reduced pressure to remove the pentane and acetonitrile.
-
Purify the crude product by fractional distillation. The product, 2-(trimethylsiloxy)propene, typically boils around 94-96 °C.[1]
Caption: Workflow for the Synthesis of 2-(Trimethylsiloxy)propene.
Conclusion
The successful synthesis of the silyl enol ether from acetone hinges on meticulous attention to detail, particularly regarding anhydrous conditions and the appropriate choice of reagents and reaction parameters. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize their experimental outcomes. This guide provides a foundational framework for addressing common challenges, enabling the reliable preparation of this valuable synthetic intermediate.
References
- Wikipedia. Silyl enol ether. [Link]
- Organic Syntheses. acetone trimethysilyl enol ether. [Link]
- Making Molecules.
- ResearchGate. Synthesis and reactivity of the silyl enol ether 53. [Link]
- NIH. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. [Link]
- The Royal Society of Chemistry. Experimental. [Link]
- ResearchGate. What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. [Link]
- YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). [Link]
- Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Master Organic Chemistry.
- University of Calgary. Kinetic vs.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formation of Trimethyl(prop-1-en-2-yloxy)silane
Welcome to the technical support center for the synthesis of trimethyl(prop-1-en-2-yloxy)silane, a key intermediate in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
I. Understanding the Core Reaction: The Role of the Base
The formation of this compound from acetone is a classic example of silyl enol ether synthesis. The choice of base is the most critical factor influencing the reaction's success, yield, and purity. The base's primary role is to deprotonate acetone, forming an enolate, which then acts as a nucleophile, attacking the silicon atom of a silylating agent like trimethylsilyl chloride (TMSCl).
The Mechanistic Crossroads: Kinetic vs. Thermodynamic Control
In cases of unsymmetrical ketones, the choice of base and reaction conditions dictates which regioisomer of the silyl enol ether is formed. This is a fundamental concept known as kinetic versus thermodynamic control.
-
Kinetic Control : This pathway is favored by strong, sterically hindered bases at low temperatures.[1] The base rapidly removes the most accessible proton, leading to the less substituted, kinetically favored product.
-
Thermodynamic Control : This pathway is favored by weaker bases at higher temperatures, allowing the reaction to reach equilibrium. This results in the formation of the more stable, more substituted thermodynamic product.
For acetone, which is a symmetrical ketone, regioselectivity is not a concern. However, the principles of kinetic and thermodynamic control still apply in terms of reaction efficiency and preventing side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
The optimal base depends on the desired reaction conditions and scale.
-
For high yields and rapid, irreversible reactions , a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is highly effective.[2] It ensures complete and fast deprotonation of acetone.
-
For milder conditions, often used in large-scale preparations , a weaker amine base like triethylamine (NEt₃) is commonly employed.[3] This method often requires longer reaction times or higher temperatures to drive the reaction to completion.
Q2: My reaction is not going to completion, and I have a significant amount of starting material left. What could be the issue?
Several factors can lead to incomplete conversion:
-
Insufficient Base : Ensure you are using at least a stoichiometric amount of base relative to the acetone. For weaker bases like triethylamine, an excess is often used.
-
Base Degradation : Strong bases like LDA are sensitive to air and moisture.[4] Ensure your LDA is fresh or has been recently titrated.
-
Presence of Water : Enolates are highly basic and will be quenched by any protic source, including water.[4] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents are essential.
-
Low Temperature for Weaker Bases : If using triethylamine, the reaction may be too slow at low temperatures. Warming the reaction mixture may be necessary.
Q3: I am observing the formation of hexamethyldisiloxane (HMDSO) as a major byproduct. Why is this happening and how can I prevent it?
HMDSO formation is a common issue and typically arises from the reaction of the silylating agent (e.g., TMSCl) with water. The initially formed trimethylsilanol (TMSOH) can then react with another molecule of TMSCl or TMSOH to produce HMDSO.
Prevention Strategies :
-
Rigorous Anhydrous Conditions : This is the most critical factor. Ensure all reagents, solvents, and glassware are free of water. Drying agents for solvents and flame-drying glassware are crucial steps.[3]
-
Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction.
Q4: Can I use a different silylating agent besides trimethylsilyl chloride (TMSCl)?
Yes, other silylating agents can be used. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a more reactive silylating agent and can be used to increase the rate of reaction, especially with less reactive ketones or weaker bases.[2][5] However, TMSOTf is more expensive and also highly sensitive to moisture.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of moisture. 3. Incorrect reaction temperature. | 1. Use fresh, properly stored base. Titrate strong bases like LDA before use. 2. Flame-dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere.[4] 3. For LDA, maintain low temperatures (-78 °C).[2] For triethylamine, consider warming to 35-40°C.[3] |
| Formation of Hexamethyldisiloxane (HMDSO) | 1. Contamination with water. | 1. Ensure all reagents and solvents are scrupulously dry. Dry sodium iodide thoroughly if used.[3] |
| Reaction is Sluggish or Stalls | 1. Base is too weak for the reaction conditions. 2. Poor quality of silylating agent. | 1. Switch to a stronger base like LDA. 2. Use freshly distilled trimethylsilyl chloride.[6] |
| Product Decomposes During Workup or Purification | 1. Silyl enol ethers are sensitive to acid. | 1. Use a mild aqueous workup, such as washing with saturated sodium bicarbonate solution.[7] Avoid acidic conditions. 2. Distill the product carefully, avoiding excessive temperatures. |
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues.
IV. Experimental Protocols
Protocol 1: Synthesis using Triethylamine (Milder Conditions)
This procedure is adapted from a literature method and is suitable for larger-scale preparations where avoiding cryogenic temperatures is desirable.[3]
-
Preparation : To a flame-dried, four-necked flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, thermometer, and a pressure-equalizing dropping funnel, add acetone (2.6 mol) and triethylamine (1.9 mol) under a nitrogen atmosphere.
-
Addition of TMSCl : To this stirred mixture at room temperature, add chlorotrimethylsilane (1.84 mol) via the dropping funnel over 10 minutes.
-
Initiation : Warm the flask in a water bath to 35°C.
-
Addition of NaI Solution : Charge the dropping funnel with a solution of thoroughly dried sodium iodide (1.9 mol) in anhydrous acetonitrile. Add this solution to the stirred mixture at a rate that maintains the reaction temperature between 34–40°C without external heating or cooling. This addition typically takes about 1 hour.
-
Reaction Completion : After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Workup : Pour the reaction mixture into ice-cold water and extract with pentane. Dry the combined organic extracts over anhydrous potassium carbonate.
-
Purification : Remove the pentane by distillation at atmospheric pressure. The crude material is then distilled to yield the final product.
Protocol 2: Synthesis using Lithium Diisopropylamide (LDA) (Kinetic Control)
This protocol is ideal for achieving rapid and complete conversion on a smaller scale.
-
LDA Preparation : In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.
-
Enolate Formation : Cool the freshly prepared LDA solution to -78°C (dry ice/acetone bath). Add a solution of acetone in anhydrous THF dropwise over 20 minutes. Stir the mixture for 1-2 hours at -78°C.
-
Silylation : Add freshly distilled trimethylsilyl chloride dropwise to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench and Workup : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like pentane or diethyl ether.
-
Purification : Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Visualizing the General Reaction Workflow
Caption: A generalized workflow for the synthesis.
V. References
-
Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide. Retrieved from
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from
-
Thieme E-Books. (n.d.). Product Subclass 16: Silyl Enol Ethers. Retrieved from
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Retrieved from
-
Kinetic vs. Thermodynamic Enolates. (n.d.). Retrieved from
-
Walshe, N. D. A., et al. (1987). ACETONE TRIMETHYSILYL ENOL ETHER. Organic Syntheses, 65, 1. doi:10.15227/orgsyn.065.0001
-
Royal Society of Chemistry. (n.d.). d1cc06529g1.pdf. Retrieved from
-
Benchchem. (n.d.). troubleshooting guide for enol ether synthesis. Retrieved from
-
Reich, H. J., et al. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses. Retrieved from
Sources
Technical Support Center: A Guide to Improving the Storage Stability of Trimethyl(prop-1-en-2-yloxy)silane
Welcome to the technical support guide for trimethyl(prop-1-en-2-yloxy)silane (CAS No. 1833-53-0).[1][2] As a key synthetic intermediate, particularly in carbon-carbon bond-forming reactions, the purity and stability of this silyl enol ether are paramount for achieving reproducible and high-yielding experimental outcomes. This guide provides in-depth answers to common storage challenges, troubleshooting advice for degradation issues, and validated protocols for handling and quality assessment, designed for researchers and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and stability of this compound.
Q1: What is this compound and what are its primary applications?
This compound is the silyl enol ether derivative of acetone. It is a versatile nucleophile used in a variety of organic transformations. Its primary application is in Lewis acid-mediated C-C bond formations, such as the Mukaiyama aldol reaction, where it reacts with aldehydes or ketones.[3] It also serves as a precursor for generating the corresponding lithium enolate or for use in halogenation and oxidation reactions to create α-functionalized ketones.[4]
Q2: What is the primary cause of degradation for this compound during storage?
The principal degradation pathway is hydrolysis.[4] Silyl enol ethers are highly sensitive to moisture. The silicon-oxygen bond is susceptible to nucleophilic attack by water, which cleaves the molecule back into its parent ketone (acetone) and trimethylsilanol. The trimethylsilanol intermediate readily self-condenses to form hexamethyldisiloxane.[4][5] This process can be accelerated by trace amounts of acid or base.[5]
Q3: What are the common visible signs that my this compound has degraded?
There are two main indicators of degradation:
-
Appearance of Cloudiness or Precipitate: The formation of hexamethyldisiloxane, a common hydrolysis byproduct, can lead to the solution becoming cloudy or developing a precipitate.[4][6]
-
Change in Viscosity or Color: While pure this compound is typically a colorless liquid, decomposition or side reactions can sometimes lead to discoloration (e.g., turning light yellow) or changes in viscosity.[7]
Q4: How critical is temperature for the long-term stability of this reagent?
Temperature is a critical factor. Like most chemical reactions, the rate of hydrolysis and other potential decomposition pathways increases with temperature. For this reason, refrigerated storage, typically between 2°C and 8°C, is strongly recommended to minimize thermal degradation and prolong the shelf-life of the reagent.[8][9]
Section 2: Troubleshooting Guide for Common Storage Issues
This guide provides a structured approach to diagnosing and resolving specific problems encountered during the storage and use of this compound.
Issue 1: My previously colorless reagent has developed a yellow tint.
-
Causality: A yellow tint can arise from several sources. It may indicate the presence of impurities from the synthesis, such as residual triethylamine, which can discolor over time.[6] It could also result from slow oligomerization or side reactions catalyzed by trace acidic/basic impurities on the container walls or exposure to light.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the reagent's integrity using the quality control protocol outlined in Section 3.3 (¹H NMR). Minor discoloration may not significantly impact reactivity if the primary compound is still largely intact.
-
Purification: If significant impurities are detected, consider distillation under reduced pressure. However, this should be performed with caution under a strictly inert atmosphere.
-
Preventative Measures: For future storage, transfer the reagent to a clean, dry, amber glass vial or a flask wrapped in aluminum foil to protect it from light. Ensure the container is properly sealed under an inert atmosphere (argon or nitrogen).
-
Issue 2: The liquid appears cloudy or contains a solid precipitate.
-
Causality: This is almost always a sign of hydrolysis. The cloudiness or precipitate is typically hexamethyldisiloxane, which is less soluble and can separate out. This indicates that moisture has entered the container.
-
Troubleshooting Steps:
-
Confirm Degradation: Use ¹H NMR (Protocol 3.3) to confirm the presence of acetone and hexamethyldisiloxane.
-
Decision on Use: If degradation is minor, the reagent might still be usable for non-sensitive applications, but the effective molarity will be lower than expected. For high-stakes reactions, it is strongly advised to use a fresh, unopened bottle.
-
Review Handling Technique: This issue points to a breach in air-sensitive handling protocol. Review your procedures for reagent withdrawal (see Protocol 3.2) and ensure all glassware is scrupulously dried.[10] Check septa for punctures and deterioration; a pierced septum may not reseal perfectly after multiple uses.[11][12]
-
Issue 3: My reaction yield is unexpectedly low or the reaction failed entirely.
-
Causality: Assuming all other reaction parameters are correct, a low or zero yield in a reaction that relies on this compound as a nucleophile is a strong indicator of reagent degradation. Hydrolysis converts the active silyl enol ether into inert acetone and hexamethyldisiloxane, effectively removing it from your reaction.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Immediately perform a quality control check on an aliquot of the reagent using ¹H NMR or GC analysis.[6]
-
Use a Fresh Source: Open a new bottle of the reagent and repeat the reaction. Compare the results to validate that the original reagent was the source of the problem.
-
Implement Strict Storage Protocols: To prevent future failures, adhere strictly to the storage and handling protocols detailed below. For frequently used reagents, consider aliquoting the contents of a large bottle into smaller, single-use vials under an inert atmosphere to prevent contamination of the main stock.[10]
-
Section 3: Validated Protocols for Optimal Stability
Adherence to these protocols will significantly enhance the stability and shelf-life of your this compound.
Protocol 3.1: Recommended Long-Term Storage
-
Container: Use the original manufacturer's bottle, such as a Sure/Seal™ bottle, which is designed for air-sensitive reagents.[10][12] If transferring, use a clean, oven-dried Schlenk flask equipped with a high-vacuum PTFE valve.
-
Atmosphere: Ensure the reagent is stored under a dry, inert atmosphere. Argon is often preferred over nitrogen due to its higher density, which provides a better blanket over the liquid.[11]
-
Sealing: Secure the cap tightly. For bottles with septa, wrap the cap and neck with Parafilm® or electrical tape as an extra barrier against atmospheric moisture.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.[8][9]
-
Environment: Place the container in a secondary container and store it in a dark, explosion-proof refrigerator away from incompatible materials like strong oxidizing agents.[13][14]
Protocol 3.2: Protocol for Safe Withdrawal of the Reagent
-
Temperature Equilibration: Before use, remove the container from the refrigerator and allow it to warm to ambient room temperature. This crucial step prevents atmospheric moisture from condensing on the cold surfaces and being drawn into the bottle upon puncture.[11]
-
Prepare Inert Gas Line: Use a Schlenk line or a manifold with a supply of dry argon or nitrogen connected to a needle via flexible tubing.
-
Purge Syringe: Take a clean, oven-dried glass syringe with a needle and flush it several times with the inert gas.
-
Pressurize Container: Pierce the septum of the reagent bottle with the inert gas supply needle. Introduce a gentle, positive pressure of the inert gas.
-
Withdraw Reagent: With the inert gas still flowing, pierce the septum in a different location with the purged syringe needle. Insert the needle tip below the liquid surface and slowly withdraw the desired volume. The positive pressure will assist in filling the syringe.
-
Remove Syringe: Once the desired volume is obtained, withdraw the syringe. Then, remove the inert gas supply needle.
-
Reseal and Store: Replace the polypropylene cap if applicable and wrap the cap with Parafilm®. Return the bottle to the refrigerator.
Protocol 3.3: Quality Control via ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox or under a positive flow of inert gas, draw ~0.1 mL of the silyl enol ether and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire Spectrum: Record the ¹H NMR spectrum.
-
Analyze Spectrum:
-
This compound (Pure): Look for the characteristic signals:
-
δ ≈ 4.0-4.2 ppm (2H, vinyl protons)
-
δ ≈ 1.7 ppm (3H, methyl protons on C=C)
-
δ ≈ 0.2 ppm (9H, trimethylsilyl protons, -Si(CH₃)₃)[6]
-
-
Degradation Products:
-
Acetone: A sharp singlet at δ ≈ 2.17 ppm.
-
Hexamethyldisiloxane (HMDSO): A sharp singlet at δ ≈ 0.06 ppm.[6]
-
-
-
Interpretation: The presence and integration of signals for acetone and HMDSO relative to the product signals will give a quantitative measure of the degree of hydrolysis.
Section 4: Visual Guides
Diagram 1: Primary Decomposition Pathway of this compound
Caption: Hydrolysis is the main degradation pathway.
Diagram 2: Recommended Workflow for Reagent Handling
Caption: Workflow for maintaining reagent integrity.
Section 5: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C[8][9] | Slows the rate of thermal decomposition and hydrolysis. |
| Atmosphere | Dry Argon or Nitrogen[15][16] | Excludes moisture and oxygen, preventing the primary degradation pathway. |
| Container | Original Sure/Seal™ bottle or Schlenk flask with PTFE valve[10][12] | Provides an excellent seal and allows for safe, repeated access via syringe. |
| Light Exposure | Store in the dark (amber bottle or wrapped in foil) | Prevents potential light-induced side reactions. |
| Handling | Strict air-free techniques (Schlenk line or glovebox)[15][16] | Minimizes exposure to atmospheric contaminants during transfer. |
References
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
- Gelest, Inc. (2016). (CYCLOPENTENYLOXY)TRIMETHYLSILANE Safety Data Sheet.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 1833-53-0.
- Airgas. (2015). SAFETY DATA SHEET - Trimethylsilane.
- The Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
- PubMed Central. (n.d.). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles.
- US EPA. (n.d.). Silane, trimethyl(2-propyn-1-yloxy)- - Substance Details.
- Matrix Fine Chemicals. (n.d.). Molecules PDF.
- Organic Syntheses. (n.d.). acetone trimethysilyl enol ether.
- Organic Syntheses. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE.
- MySkinRecipes. (n.d.). Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane.
- Journal of the American Chemical Society. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones.
- YouTube. (2022). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas.
- Wikipedia. (n.d.). Silyl enol ether.
- PubChem. (n.d.). Silane, trimethyl(2-propen-1-yloxy)-.
- PubMed Central. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
- Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes.
- ResearchGate. (2002). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione.
- MDPI. (2002). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctenedione.
- Matrix Fine Chemicals. (n.d.). TRIMETHYL(PROP-2-EN-1-YLOXY)SILANE | CAS 18146-00-4.
- Oakwood Chemical. (n.d.). Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane.
- PubChem. (n.d.). Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)-.
- Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation.
- Unipd. (n.d.). HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action.
- ResearchGate. (2001). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane.
- SciSpace. (1956). On the Hydrolysis of Trialkylphenoxysilanes.
- ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
- Poznań University of Life Sciences. (n.d.). THE EFFECT OF ALKYD RESIN ON THE STABILITY OF BINDING (3-AMINOPROPYL) TRIETHOXYSILANE WITH CELLULOSE AND WOOD.
- ResearchGate. (n.d.). NBS-induced sulfonamidation of trimethyl(vinyl)silane.
- RSC Publishing. (n.d.). Electrophile induced reactions of medium ring vinyl- and 1,2-epoxy-silanes and related compounds.
- PubChem. (n.d.). Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane.
- ResearchGate. (2014). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization.
Sources
- 1. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | CymitQuimica [cymitquimica.com]
- 8. Trimethyl(prop-2-yn-1-yloxy)silane | 5582-62-7 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. web.mit.edu [web.mit.edu]
- 13. gelest.com [gelest.com]
- 14. airgas.com [airgas.com]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. ossila.com [ossila.com]
Technical Support Center: Purification of Aldol Adducts from 2-(Trimethylsilyloxy)propene Reactions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in Mukaiyama aldol reactions utilizing 2-(trimethylsilyloxy)propene. The primary focus is to provide expert-driven troubleshooting and practical solutions for the purification of the resulting β-(trimethylsilyloxy)ketone adducts. The inherent lability of the trimethylsilyl (TMS) ether protecting group presents the main challenge, and the protocols herein are optimized to preserve its integrity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of TMS-protected aldol adducts.
Issue 1: Low yield of the desired TMS-protected adduct, with significant formation of the unprotected β-hydroxy ketone.
Primary Cause: This is the most common issue and is almost always due to the premature hydrolysis of the acid-sensitive TMS ether.[1][2] Standard workup and purification conditions, which may be neutral or slightly acidic, are often sufficient to cleave this labile protecting group. The Lewis acid (e.g., TiCl₄) used to catalyze the reaction generates acidic byproducts upon quenching, creating a hostile environment for the TMS ether.[3][4]
Step-by-Step Solutions:
-
Gentle, Low-Temperature Quenching: The quenching step is critical. Instead of using acidic solutions like aqueous NH₄Cl, opt for a basic or neutral quench at the reaction temperature (typically -78 °C).
-
Recommended Protocol: Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture at -78 °C with vigorous stirring.[5][6] Allow the mixture to warm slowly to room temperature before proceeding to extraction.
-
Alternative: A pyridine or triethylamine quench in an organic solvent can be used before the aqueous wash to neutralize the Lewis acid complex under anhydrous conditions.
-
-
Minimize Contact with Aqueous Phases: During liquid-liquid extraction, work efficiently. Do not allow the organic layer containing your product to remain in contact with the aqueous phase for extended periods.
-
Careful Drying and Concentration:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is thoroughly removed by filtration.
-
Concentrate the solution under reduced pressure (rotary evaporation) using a low bath temperature (< 40 °C) to prevent thermal degradation.
-
Issue 2: The product appears to decompose or "streak" during silica gel column chromatography.
Primary Cause: Standard silica gel is inherently acidic (surface pH ≈ 4.5–5.5) due to the presence of silanol groups. This acidic environment is sufficient to catalyze the rapid hydrolysis of the TMS ether directly on the column, leading to streaking (as the polarity of the compound changes mid-elution) and the isolation of the unprotected alcohol.
Step-by-Step Solutions:
-
Deactivate the Silica Gel: This is the most reliable method to prevent on-column hydrolysis.
-
Protocol: Prepare a slurry of the silica gel in your chosen non-polar eluent (e.g., hexanes). Add triethylamine (Et₃N) to constitute 0.5-1% of the total slurry volume. After packing the column, flush it with several column volumes of the eluent containing 0.5-1% Et₃N before loading your sample. Run the entire chromatography with this modified eluent.
-
-
Use Alternative Stationary Phases: If decomposition persists, consider using a less acidic support.
-
Neutral Alumina: Can be an effective alternative, but its activity can vary.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.
-
-
Employ Rapid Chromatography: Minimize the residence time of your compound on the column.
-
Use flash column chromatography with optimized solvent systems and appropriate pressure to ensure rapid elution.
-
Avoid gravity chromatography, which is too slow for such sensitive compounds.
-
Issue 3: Difficulty in separating the TMS-protected adduct from nonpolar impurities or unreacted starting materials.
Primary Cause: The addition of the nonpolar TMS group significantly reduces the polarity of the aldol adduct compared to its corresponding alcohol.[2] This can result in an Rf value that is very close to that of starting materials like the aldehyde or other nonpolar byproducts, making separation challenging.
Step-by-Step Solutions:
-
Thorough TLC Analysis: Before committing to a column, meticulously develop a solvent system using Thin Layer Chromatography (TLC).[7]
-
Test various binary solvent systems, such as hexanes/ethyl acetate, hexanes/diethyl ether, or hexanes/dichloromethane.
-
Aim for a low Rf value for your product (≈ 0.2-0.3) to maximize separation from less polar impurities.
-
Crucially: If you plan to use triethylamine in your column, add the same percentage (0.5-1%) to your TLC developing chamber to accurately predict the on-column behavior.
-
-
Utilize Gradient Elution: Start with a very nonpolar eluent (e.g., 100% hexanes) to elute the most nonpolar impurities first. Then, gradually increase the percentage of the polar solvent to cleanly elute your product.
-
Consider an Alternative Purification Method: For thermally stable and sufficiently volatile products, bulb-to-bulb distillation (Kugelrohr) can be an excellent, non-chromatographic method for purification. The silylation increases the volatility of the compound, making this technique more accessible.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason TMS-protected aldol adducts are so difficult to purify? A1: The core issue is the high lability of the Trimethylsilyl (TMS) ether. The silicon atom in a TMS group has minimal steric hindrance, making it highly susceptible to nucleophilic attack (like from water) and cleavage under even mildly acidic conditions.[2] The entire purification workflow, from the reaction quench to chromatography, must be designed to avoid acidity and prolonged exposure to protic sources.
Q2: How can I use ¹H NMR spectroscopy to quickly assess if my TMS ether has been cleaved? A2: ¹H NMR is an excellent diagnostic tool. A successful TMS-protected product will show a sharp, characteristic singlet peak around 0.1 ppm, which integrates to 9 protons. If hydrolysis has occurred, you will observe a decrease or complete absence of this 9H singlet and the appearance of a new, often broad, singlet for the resulting hydroxyl (-OH) proton further downfield.
Q3: My reaction consistently yields the hydrolyzed product despite a careful workup. What should I change? A3: If hydrolysis is unavoidable, consider changing your protecting group strategy from the outset. The stability of silyl ethers increases dramatically with the steric bulk of the substituents on the silicon atom.[1][9] The general order of stability toward acid is: TMS << TES < TBDMS < TIPS < TBDPS .[2] Using the silyl enol ether derived from a more robust silyl group, like tert-butyldimethylsilyl (TBDMS), will result in a much more stable aldol adduct that can withstand standard purification conditions.[10]
Q4: What is the ideal workup procedure for a standard Mukaiyama aldol reaction with 2-(trimethylsilyloxy)propene and TiCl₄? A4: The following is a field-proven, TMS-safe procedure:
-
Cool the completed reaction mixture to -78 °C.
-
Slowly add, via syringe or dropping funnel, a pre-chilled saturated aqueous solution of NaHCO₃. Expect some gas evolution.
-
Allow the biphasic mixture to warm to room temperature with vigorous stirring. A thick, white precipitate of titanium salts may form.
-
If a precipitate forms, filter the entire mixture through a pad of Celite®, washing the pad with your extraction solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with fresh solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5][11]
Data and Protocols
Table 1: Recommended Conditions for "TMS-Safe" Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice, but requires deactivation. |
| Modifier | 0.5-1% Triethylamine (v/v) | Neutralizes acidic silanol groups, preventing on-column hydrolysis. |
| Eluent System | Hexanes / Ethyl Acetate or Hexanes / Diethyl Ether | Offers good resolving power for moderately polar compounds. |
| Loading Method | Minimal volume of eluent or dry loading | Concentrated loading ensures sharp bands and better separation. |
| Elution Mode | Isocratic or shallow gradient | A shallow gradient provides the best resolution for closely eluting spots. |
Protocol: TMS-Safe Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column for your sample mass (typically 100:1 ratio of silica:crude product by weight).
-
Prepare the eluent determined from your TLC analysis, adding 0.5-1% triethylamine.
-
Pack the column using the wet slurry method with your modified eluent.
-
Flush the packed column with at least 2-3 column volumes of the modified eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for "dry loading," dissolve the product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Collection:
-
Begin elution with the prepared solvent system, applying positive pressure.
-
Collect fractions and monitor them by TLC (using a TLC chamber containing the same Et₃N-modified eluent) to identify the fractions containing the pure product.
-
-
Post-Purification:
-
Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent during rotary evaporation.
-
Visual Workflow and Logic Diagrams
Caption: Workflow for preserving the TMS ether during purification.
Caption: Troubleshooting logic for low product yield.
References
- BenchChem. (2025). Stability of Silyl Ethers Under Glycosylation Conditions: A Comparative Guide. BenchChem.
- BenchChem Technical Support Team. (2025). Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers. BenchChem.
- Wikipedia. (n.d.). Silyl enol ether. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers. BenchChem.
- J&K Scientific LLC. (2021). Mukaiyama Aldol Addition. J&K Scientific.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- White, J. D., & Carter, R. G. (n.d.). Silyl Ethers. This source appears to be a chapter or section from a larger chemical science publication, specific details on the publisher were not available in the provided search snippet.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- YouTube. (2022). Mukaiyama Aldol Reaction. YouTube.
- Wikipedia. (n.d.). Mukaiyama aldol addition. Wikipedia.
- YouTube. (2021). Aldol Addition and Condensation: Thin Layer Chromatography. YouTube.
- NIH. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. National Institutes of Health.
- BenchChem. (2025). overcoming poor reactivity of ketone enolates in Aldol reactions. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results in Reactions of Trimethyl(prop-1-en-2-yloxy)silane
Welcome to the technical support center for trimethyl(prop-1-en-2-yloxy)silane (CAS No. 1833-53-0)[1]. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile silyl enol ether, a key acetone enolate equivalent, in their synthetic workflows. We understand that unexpected results can be a significant impediment to progress. This document provides in-depth troubleshooting guides and FAQs to address common issues, rooted in mechanistic principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, stability, and verification of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: this compound is highly sensitive to moisture and acidic conditions. The Si-O bond is susceptible to hydrolysis, which degrades the reagent back to acetone and trimethylsilanol (which can further react to form hexamethyldisiloxane).
-
Storage: Store in an amber glass bottle under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The container cap should have a PTFE liner to ensure an airtight seal.
-
Handling: Always handle the reagent using dry syringes or cannulas under an inert atmosphere. Never leave the container open to the air. Use anhydrous solvents and ensure all glassware is rigorously oven- or flame-dried before use.
Q2: My reaction failed. How can I verify the purity of my this compound before starting my next experiment?
A2: Verifying purity is a critical first step in troubleshooting. The most common impurity is acetone, resulting from hydrolysis.
-
¹H NMR Spectroscopy: This is the most direct method. In an anhydrous deuterated solvent (like CDCl₃), the pure compound should exhibit three main signals:
-
A singlet around 0.2 ppm (9H, -Si(CH₃)₃).
-
Two singlets (or narrow doublets) for the terminal vinyl protons (=CH₂) around 4.0-4.2 ppm (2H).
-
A singlet for the methyl group (-CH₃) around 1.8 ppm (3H). The presence of a sharp singlet at ~2.17 ppm in CDCl₃ indicates the formation of acetone, a clear sign of decomposition.
-
-
Gas Chromatography (GC): GC analysis can quantify the purity and detect volatile impurities like acetone or hexamethyldisiloxane.
Q3: What is the primary decomposition pathway for this reagent?
A3: The primary and most rapid decomposition pathway is acid-catalyzed hydrolysis. Even trace amounts of moisture or acid on glassware or in solvents can initiate this process. The mechanism involves the protonation of the enol oxygen, followed by the nucleophilic attack of water on the silicon atom.
Below is a diagram illustrating this critical decomposition pathway.
Caption: The acid-catalyzed hydrolysis of the silyl enol ether.
Section 2: Troubleshooting Guide for Unexpected Reaction Outcomes
This section is formatted to address specific experimental failures, providing a logical progression from symptom to cause to solution.
Issue 1: Low or No Yield in a Mukaiyama Aldol Reaction
The Mukaiyama aldol addition is a powerful C-C bond-forming reaction, but its success is highly dependent on reagent quality and precise conditions.[2][3]
As detailed in the FAQ, the most common reason for failure is the hydrolysis of the silyl enol ether. If the nucleophile has been consumed by trace water, no reaction can occur.
-
Troubleshooting Step: Before running the reaction, take a small aliquot of the this compound from the reaction flask (under inert atmosphere) and run a quick ¹H NMR. The presence of a significant acetone peak confirms decomposition.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. Ensure all solvents are passed through a purification system (e.g., alumina column) and all glassware is rigorously dried.
Lewis acids like TiCl₄, SnCl₄, or TMSOTf are extremely sensitive to moisture.[3] A compromised catalyst will not activate the aldehyde electrophile, halting the reaction.
-
Troubleshooting Step: If you are using a previously opened bottle of a Lewis acid, its activity may be diminished.
-
Solution: Use a freshly opened bottle or a freshly distilled/purified Lewis acid. For some Lewis acids, titration may be necessary to determine the active concentration. Consider using catalytic amounts of TMSOTf, which can sometimes be more robust.[4]
If your aldehyde substrate has a nearby Lewis basic site (e.g., an unprotected alcohol or amine), the Lewis acid can be sequestered, preventing it from activating the aldehyde's carbonyl group.
-
Troubleshooting Step: Review your substrate's structure for functional groups that could compete for the Lewis acid.
-
Solution: Protect interfering functional groups before attempting the Mukaiyama aldol reaction.
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Mukaiyama aldol reactions.
Issue 2: Poor Diastereoselectivity in the Aldol Adduct
While this compound itself does not have stereocenters, its reaction with a chiral aldehyde can produce diastereomers. The observed ratio is highly dependent on the reaction conditions.
Many standard Lewis acids, like TiCl₄, often favor an open transition state, which can lead to poor diastereoselectivity.[2][5] The stereochemical outcome is determined by subtle steric and electronic factors that are not strongly biased.
-
Troubleshooting Step: Review the literature for your specific class of aldehyde. Has high diastereoselectivity been achieved with the Lewis acid you are using?
-
Solution:
-
Change the Lewis Acid: Boron-based Lewis acids or the use of chelating Lewis acids with substrates containing a coordinating group can enforce a more rigid, cyclic transition state, often leading to higher selectivity.[5]
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can often enhance selectivity by favoring the more ordered transition state.
-
| Lewis Acid | Typical Conditions | Common Stereochemical Bias | Notes |
| TiCl₄ | Stoichiometric, -78 °C to RT | Often low selectivity, depends heavily on substrate | The classic, but often unselective, choice.[2] |
| BF₃·OEt₂ | Stoichiometric, -78 °C | Can provide good selectivity, substrate dependent | |
| TMSOTf | Catalytic, -78 °C | Variable, can be influenced by amine bases | Can generate a highly active achiral catalyst in situ, potentially eroding enantioselectivity in asymmetric variants.[5] |
| SnCl₄ | Stoichiometric, -78 °C | Variable |
Section 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility and troubleshooting.
Protocol 1: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Reaction
This protocol provides a baseline for performing the reaction under standard conditions.
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with argon. Maintain a positive argon pressure throughout the reaction.
-
Reagent Setup: Add the aldehyde (1.0 equiv) to the flask and dissolve in anhydrous dichloromethane (DCM), cooled to -78 °C (dry ice/acetone bath).
-
Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise via syringe. The solution may turn yellow or red. Stir for 15 minutes.
-
Nucleophile Addition: Add this compound (1.2 equiv) dropwise. The solution color may change.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Downey, C. W., et al. (n.d.). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. University of Richmond Scholarship Repository.
- Tunge, J. A., et al. (n.d.). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles.
- (n.d.). Asymmetric Mukaiyama Aldol Reaction.
- (2020). 4.4: The aldol reaction. Chemistry LibreTexts.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 1833-53-0.
- (n.d.). Supporting Information. The Royal Society of Chemistry.
- (n.d.). Mukaiyama aldol addition. Wikipedia.
- (n.d.). Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central.
- (n.d.). Organic Syntheses Procedure.
- (n.d.). tris(trimethylsilyl)silane. Organic Syntheses Procedure.
- Danheiser, R. L. (n.d.). Organic Syntheses Procedure.
- Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
- Matrix Fine Chemicals. (n.d.). TRIMETHYL(PROP-2-EN-1-YLOXY)SILANE | CAS 18146-00-4.
- PubChem. (n.d.). Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)-.
- (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. ResearchGate.
- (n.d.). Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.
- US EPA. (n.d.). Silane, trimethyl(1-propen-1-yloxy)-.
- (n.d.). Electrophile induced reactions of medium ring vinyl- and 1,2-epoxy-silanes and related compounds. RSC Publishing.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Acetone Silyl Enol Ethers: A Comparative Analysis of Trimethyl(prop-1-en-2-yloxy)silane and Its Sterically Hindered Analogs
Introduction: The Strategic Value of Silyl Enol Ethers
In the landscape of modern organic synthesis, silyl enol ethers stand out as exceptionally versatile intermediates.[1] These compounds, which possess the general structure R₃Si−O−CR=CR₂, effectively serve as neutral and stable surrogates for enolates, enabling a vast array of carbon-carbon bond-forming reactions with remarkable control and predictability.[2] Their utility in cornerstone transformations such as the Mukaiyama aldol addition, Michael reactions, and stereoselective alkylations has cemented their status as indispensable tools for constructing complex molecular architectures, from pharmaceuticals to advanced materials.[2][3]
Among the simplest yet most powerful of these reagents are the silyl enol ethers derived from acetone. They provide a direct and efficient means of introducing the acetonyl functional group, a common structural motif in natural products and drug candidates.[4] This guide focuses on the most prevalent acetone silyl enol ether, trimethyl(prop-1-en-2-yloxy)silane , and provides an in-depth, data-supported comparison with its more sterically demanding counterparts. Our objective is to furnish researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal reagent for a given synthetic challenge, balancing reactivity, stability, and practicality.
Core Contestant: this compound (TMS-Acetone Enolate)
This compound is the most fundamental silyl enol ether of acetone. Its small trimethylsilyl (TMS) group makes it highly reactive and straightforward to prepare.
Synthesis: A Reliable and Scalable Protocol
The preparation of silyl enol ethers can be accomplished through various methods, with the choice of conditions dictating the outcome, particularly for unsymmetrical ketones where kinetic versus thermodynamic control is a key consideration.[5][6] For the symmetrical acetone, the primary challenge is achieving high conversion and purity. A well-established and highly reliable method, adapted from Organic Syntheses, utilizes the in situ generation of the highly reactive iodotrimethylsilane.[4]
Causality of Reagent Choice:
-
Chlorotrimethylsilane (TMSCl): The primary source of the silyl group. It is economical but moderately reactive.[2]
-
Sodium Iodide (NaI): This is the critical activator. It reacts with TMSCl via a Finkelstein-type reaction to generate iodotrimethylsilane in situ. Iodotrimethylsilane is a much more powerful silylating agent than TMSCl, driving the reaction to completion.[4]
-
Triethylamine (Et₃N): A mild, non-nucleophilic base that serves to neutralize the acid (HCl or HI) generated during the reaction, thereby promoting enolization and trapping.[2]
-
Acetonitrile (MeCN): The solvent of choice, as it effectively dissolves the sodium iodide and facilitates the Finkelstein reaction.[4]
Caption: Synthesis workflow for this compound.
Comparative Analysis: TMS vs. Bulky Silyl Groups
The true strategic decision-making in synthesis arises when choosing the appropriate silyl group. While the TMS ether is highly useful, its lability can be a significant drawback in multi-step sequences. Here, we compare it to analogs bearing sterically bulkier silyl groups: Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS).
The fundamental difference lies in steric hindrance around the silicon atom. This directly impacts both the stability of the resulting silyl enol ether and the conditions required for its formation and cleavage.[7]
Data Presentation: Properties and Stability
A quantitative comparison begins with the properties of the silylating agents and the resulting stability of the ethers.
Table 1: Properties of Common Silylating Agents
| Property | Trimethylsilyl Chloride (TMSCl) | Triethylsilyl Chloride (TESCl) | tert-Butyldimethylsilyl Chloride (TBDMSCl) |
|---|---|---|---|
| Molecular Formula | C₃H₉ClSi | C₆H₁₅ClSi | C₆H₁₅ClSi |
| Molecular Weight | 108.64 g/mol | 150.72 g/mol | 150.72 g/mol [7] |
| Appearance | Colorless liquid | Colorless liquid | White solid[7] |
| Boiling Point | 57 °C[7] | 144 °C | 124-126 °C[7] |
| Key Feature | Highly reactive, minimal steric bulk | Moderately bulky, more stable than TMS | Very bulky, high stability |
Table 2: Comparative Stability of Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Synthetic Feature |
|---|---|---|---|
| TMS | 1 | 1 | Labile, often cleaved during aqueous workup. Ideal for immediate "in situ" enolate generation.[7][8] |
| TES | 64 | 10-100 | More stable than TMS, generally survives chromatography. Good balance of reactivity and stability.[8][9] |
| TBDMS (TBS) | 20,000 | ~20,000 | Robust. Stable to a wide range of non-acidic/non-fluoride conditions. Enables orthogonal strategies.[7][8] |
| TIPS | 700,000 | ~100,000 | Extremely stable due to high steric hindrance. Used for protecting groups that must survive harsh conditions.[8] |
Data compiled from multiple authoritative sources.[7][8]
Performance in a Benchmark Reaction: The Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a quintessential application of silyl enol ethers, involving their Lewis acid-catalyzed addition to a carbonyl compound, typically an aldehyde.[3][10][11] This reaction avoids the self-condensation issues often seen with traditional base-mediated aldol reactions.[3] The choice of silyl enol ether can influence reaction rates and conditions.
Caption: Generalized mechanism of the Mukaiyama aldol reaction.
A comparative experiment reacting various acetone silyl enol ethers with benzaldehyde highlights their practical differences.
Table 3: Representative Data for the Mukaiyama Aldol Reaction of Acetone Silyl Enol Ethers with Benzaldehyde
| Silyl Group (R₃Si) | Typical Reaction Conditions | Approx. Reaction Time | Typical Yield | Observations and Rationale |
|---|---|---|---|---|
| TMS | TiCl₄, CH₂Cl₂, -78 °C | < 1 hour | > 90% | Very fast reaction. The lability of the TMS group facilitates rapid turnover at the oxocarbenium intermediate stage. The product is the β-hydroxy ketone after workup.[10] |
| TES | TiCl₄, CH₂Cl₂, -78 °C | 1-3 hours | > 85% | Slower than TMS. The slightly increased steric bulk and stability of the TES group can marginally slow the desilylation step. |
| TBDMS | TiCl₄, CH₂Cl₂, -78 °C to 0 °C | 6-12 hours | > 80% | Significantly slower. The robust TBDMS group requires more forcing conditions or longer reaction times for efficient turnover. In some cases, the silylated aldol adduct can be isolated before hydrolysis. |
| TIPS | TiCl₄, CH₂Cl₂, 0 °C to RT | 12-24 hours | 60-75% | The reaction is often sluggish due to the extreme steric bulk of the TIPS group, which can hinder both the initial C-C bond formation and the final desilylation. |
Expert Interpretation: The data clearly demonstrates a trade-off. For rapid, high-yielding transformations where the silyl group is not needed after the reaction, TMS is the superior choice . When a silyl enol ether must be synthesized, purified, and stored, or survive intermediate steps, the enhanced stability of TBDMS is invaluable, despite the longer reaction times it may require in subsequent transformations. TES occupies a useful middle ground, offering a compromise between the lability of TMS and the robustness of TBDMS.[9] TIPS is generally reserved for applications requiring exceptional stability, and its use as an acetone enolate for simple aldol reactions is less common.
Experimental Protocols: A Guide for the Bench
Trustworthy and reproducible protocols are the foundation of successful research.
Protocol 1: Synthesis of this compound
This protocol is adapted from a verified procedure in Organic Syntheses, ensuring a high degree of reliability.[4]
Materials:
-
Acetone (2.6 mol, 150 g), anhydrous
-
Triethylamine (1.9 mol, 192 g), dried over KOH
-
Chlorotrimethylsilane (1.84 mol, 200 g)
-
Sodium iodide (1.9 mol, 285 g), thoroughly dried under vacuum at 140 °C[4]
-
Acetonitrile (2.14 L), anhydrous
-
Pentane for extraction
-
Anhydrous potassium carbonate for drying
Procedure:
-
To a 5-L, four-necked flask equipped with a mechanical stirrer, reflux condenser (with N₂ inlet), thermometer, and dropping funnel, add acetone and triethylamine under a nitrogen atmosphere.
-
With stirring at room temperature, add chlorotrimethylsilane over 10 minutes. A mild exotherm and white fumes will be observed.
-
Warm the mixture to 35 °C in a water bath.
-
Charge the dropping funnel with a solution of sodium iodide in acetonitrile.
-
Remove the water bath. Add the NaI/MeCN solution to the stirred mixture at a rate that maintains the internal temperature between 34–40 °C. This addition is exothermic and should take approximately 1 hour. A copious white precipitate will form.[4]
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture into 5 L of ice-cold water.
-
Extract the aqueous mixture with pentane (2 x 1 L, 1 x 500 mL).
-
Combine the pentane extracts, dry over anhydrous potassium carbonate, and filter.
-
Distill off the pentane at atmospheric pressure using a 30-cm Vigreux column.
-
Transfer the crude residue to a smaller flask and distill the product at atmospheric pressure, collecting the fraction boiling at 94–96 °C. The expected yield is 48–54%.[4]
Protocol 2: Comparative Mukaiyama Aldol Reaction
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Benzaldehyde (1.0 equiv), freshly distilled
-
Titanium(IV) chloride (TiCl₄, 1.1 equiv), 1.0 M solution in CH₂Cl₂
-
Acetone Silyl Enol Ether (TMS, TES, or TBDMS variant) (1.2 equiv)
-
Saturated aqueous NH₄Cl solution for quenching
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde to the cooled solvent.
-
Slowly add the TiCl₄ solution dropwise via syringe. Stir for 10 minutes.
-
Add the respective acetone silyl enol ether (1.2 equiv) dropwise over 20 minutes.
-
Stir the reaction at -78 °C, monitoring by TLC. Note: For TBDMS and TIPS variants, the reaction may require warming to 0 °C or room temperature and significantly longer reaction times.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ketone.
Conclusion and Strategic Recommendations
The selection of a silyl enol ether is a strategic choice governed by the demands of the overall synthetic plan.
-
Choose this compound (TMS-based) for rapid, high-yield C-C bond formations where the silyl group's lability is an advantage, allowing for easy deprotection upon workup. It is the most economical and atom-efficient option for introducing the acetonyl unit in a single step.
-
Choose Triethylsilyl (TES-based) when you require an intermediate level of stability. It can withstand anhydrous workups and chromatography but is still readily cleaved under mild acidic conditions or with fluoride, often selectively in the presence of bulkier silyl groups.[9]
-
Choose tert-Butyldimethylsilyl (TBDMS-based) when stability is paramount. This reagent is the workhorse for multi-step syntheses where the enol ether functionality must be masked and carried through several transformations. Its robustness allows for complex orthogonal protecting group strategies, though this comes at the cost of reduced reactivity in subsequent steps.[7]
By understanding the interplay between steric hindrance, stability, and reactivity, the synthetic chemist can harness the full potential of acetone silyl enol ethers, deploying them with precision to achieve their molecular targets.
References
- Benchchem. Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.
- Wikipedia. Silyl enol ether.
- Benchchem. Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers.
- Organic Syntheses. acetone trimethysilyl enol ether. Coll. Vol. 7, p.512 (1990); Vol. 62, p.1 (1984).
- Organic Chemistry Portal. Mukaiyama Aldol Addition.
- Science of Synthesis. Asymmetric Mukaiyama Aldol Reaction. Thieme, 2012.
- chemeurope.com. Mukaiyama aldol addition.
- Wikipedia. Mukaiyama aldol addition.
- Thieme E-Books. Product Subclass 16: Silyl Enol Ethers. Science of Synthesis, 2002.
- Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates.
- University of Calgary. Kinetic vs. Thermodynamic Enolates.
- Matrix Fine Chemicals. This compound | CAS 1833-53-0.
- Wikipedia. Silyl ether.
- Kocienski, P. J. Protecting Groups. 3rd ed., Thieme, 2004.
- Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Mukaiyama_aldol_addition [chemeurope.com]
- 11. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
The Tale of Two Nucleophiles: A Comparative Guide to 2-(trimethylsilyloxy)propene and Lithium Enolates of Acetone in Aldol Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the aldol reaction remains a cornerstone of synthetic strategy. The choice of the enolate or enolate equivalent is paramount, dictating not only the reaction's success but also its stereochemical outcome. This guide provides an in-depth comparison of two common nucleophiles derived from acetone: the pre-formed, highly reactive lithium enolate and its more stable, isolable counterpart, the silyl enol ether 2-(trimethylsilyloxy)propene. We will explore the causality behind their divergent reactivities, provide field-proven experimental protocols, and offer quantitative data to inform your selection process.
At a Glance: Core Differences in Reactivity and Handling
The fundamental difference between a lithium enolate and a silyl enol ether lies in the nature of the oxygen-element bond. The highly polar O-Li bond renders the lithium enolate exceptionally nucleophilic and basic. In contrast, the strong, covalent O-Si bond makes the silyl enol ether a neutral, significantly less reactive species that requires activation to unveil its nucleophilic character.[1]
| Feature | Lithium Enolate of Acetone | 2-(trimethylsilyloxy)propene (Silyl Enol Ether) |
| Nature | Anionic, highly reactive nucleophile | Neutral, stable enolate equivalent[2] |
| Relative Nucleophilicity | ~10¹⁴ | 1[3] |
| Generation | In situ with strong, non-nucleophilic bases (e.g., LDA) at low temp (-78 °C)[4] | Isolable; prepared by trapping a lithium enolate or via thermodynamic routes[2] |
| Stability | Unstable, must be used immediately; sensitive to air and moisture | Stable, can be purified by distillation and stored[2] |
| Reaction Conditions | Cryogenic temperatures (-78 °C), strictly anhydrous/anaerobic | Broader temperature range; requires a stoichiometric or catalytic Lewis acid[5] |
| Key Reaction Name | Directed (Crossed) Aldol Reaction | Mukaiyama Aldol Addition[6] |
| Stereochemical Model | Typically a closed, cyclic (Zimmerman-Traxler) transition state | Typically an open, acyclic transition state[7] |
| Chemoselectivity | Low; reacts with most carbonyls | High; can selectively react with aldehydes in the presence of ketones[5] |
The Decisive Factor: A 100-Trillion-Fold Difference in Nucleophilicity
The most striking quantitative distinction is their relative nucleophilicity. Kinetic studies by Mayr et al. have established that enolate anions are astonishingly more reactive than their silyl enol ether counterparts.[3]
Relative Reactivity Scale:
-
Silyl Enol Ether: 1
-
Enamine: 10⁷
-
Enolate Anion: 10¹⁴
This 100-trillion-fold difference is the root cause of their distinct chemical behaviors. The lithium enolate is a "ready-to-go" powerful nucleophile, while the silyl enol ether is a "protected" nucleophile that requires a Lewis acid catalyst to activate the electrophile (e.g., an aldehyde) for the reaction to proceed.[4][8]
Mechanistic Divergence: The Path to the Product
The profound difference in reactivity dictates two distinct mechanistic pathways for the aldol addition, which in turn influences stereochemical control.
Lithium Enolate: The Zimmerman-Traxler Model
The reaction of a pre-formed lithium enolate with an aldehyde typically proceeds through a highly ordered, six-membered chair-like transition state, as proposed by the Zimmerman-Traxler model.[9] The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid cyclic structure. This rigidity is key to stereocontrol, as the substituents on the enolate and aldehyde are forced into pseudo-equatorial or pseudo-axial positions to minimize steric strain, directly influencing the diastereoselectivity of the product.[9]
Caption: Reaction pathway for a lithium enolate via a cyclic transition state.
2-(trimethylsilyloxy)propene: The Mukaiyama Aldol Addition
In contrast, the Mukaiyama aldol reaction does not involve a lithium cation to organize the transition state.[10] Instead, a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the aldehyde's carbonyl oxygen, rendering it highly electrophilic.[6] The neutral silyl enol ether then attacks this activated aldehyde. This reaction proceeds through a more flexible, open-chain transition state.[7] The stereochemical outcome is therefore not governed by a rigid cyclic structure but by factors such as steric hindrance between substituents on the incoming nucleophile and the activated electrophile, as well as the nature of the Lewis acid.[7][10]
Caption: Workflow of the Lewis acid-catalyzed Mukaiyama aldol addition.
Experimental Protocols: A Self-Validating System
The trustworthiness of a method lies in its reproducibility. Below are detailed, step-by-step protocols for the generation and use of both nucleophiles in a directed aldol reaction with benzaldehyde as a model electrophile.
Protocol 1: Directed Aldol Reaction using Lithium Enolate of Acetone
This protocol emphasizes the need for strictly anhydrous and anaerobic conditions to handle the highly reactive and basic lithium enolate.
Objective: To synthesize 4-hydroxy-4-phenylbutan-2-one.
Reagents:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Acetone (freshly distilled from anhydrous K₂CO₃)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq.). Slowly add n-BuLi (1.05 eq.) dropwise. Stir the solution at 0 °C for 15 minutes, then cool back to -78 °C. This forms a solution of Lithium Diisopropylamide (LDA).
-
Enolate Formation: Slowly add a solution of acetone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature. This ensures the complete and regioselective formation of the kinetic lithium enolate.[4]
-
Aldol Addition: Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Stir for 1 hour at -78 °C.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still cold. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mukaiyama Aldol Addition using 2-(trimethylsilyloxy)propene
This protocol demonstrates the operational simplicity of using a stable, isolable enolate equivalent, trading cryogenic conditions for the use of a Lewis acid.
Objective: To synthesize 4-hydroxy-4-phenylbutan-2-one.
Reagents:
-
2-(trimethylsilyloxy)propene (commercially available or prepared[2])
-
Benzaldehyde (freshly distilled)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C. Add benzaldehyde (1.0 eq.).
-
Lewis Acid Addition: Slowly add TiCl₄ (1.1 eq.) to the stirred solution. A yellow complex may form.
-
Nucleophile Addition: Add 2-(trimethylsilyloxy)propene (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and stir until both layers are clear.
-
Extraction & Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion: Choosing the Right Tool for the Job
The choice between the lithium enolate of acetone and 2-(trimethylsilyloxy)propene is a classic case of balancing reactivity with stability and ease of handling.
-
Choose the Lithium Enolate when you need maximum nucleophilic power, when working with less reactive electrophiles, or when the specific stereocontrol offered by the Zimmerman-Traxler model is desired. Be prepared for the stringent requirements of low-temperature, anhydrous, and anaerobic conditions.
-
Choose 2-(trimethylsilyloxy)propene for its stability, ease of handling, and superior chemoselectivity (e.g., reacting with aldehydes over ketones).[5] The Mukaiyama aldol reaction is often more practical for complex syntheses where functional group tolerance and milder conditions are a priority. While it requires a Lewis acid, it avoids the need to prepare and handle a highly unstable intermediate at cryogenic temperatures.
Ultimately, a deep understanding of the causality behind their distinct reactivities empowers the modern chemist to make informed, strategic decisions, transforming a synthetic challenge into an elegant solution.
References
- Making Molecules. (2024, July 15).
- Reddit. (2021, November 4). What is the reason for converting to silyl enol ether in the kinetic pathway?
- Mayr, H., et al. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? European Journal of Organic Chemistry, 2019(1), 113-124. [Link]
- Wikipedia. (n.d.). Silyl enol ether. [Link]
- Chemistry Stack Exchange. (2019, February 25).
- Sudha, R., & Sankararaman, S. (1998). Chemoselective aldol condensation in 5 mol dm–3 lithium perchlorate–nitromethane. A comparison with lithium perchlorate–diethyl ether medium. Journal of the Chemical Society, Perkin Transactions 1, (2), 383-386. [Link]
- Xuan, J., & Xia, Y. (2022). The Aldol Reaction: Group I and II enolates. In Comprehensive Organic Synthesis (pp. 1-70). Elsevier. [Link]
- University of Liverpool. (n.d.).
- Mahrwald, R. (Ed.). (2004). Modern aldol reactions (Vol. 1). Wiley-VCH.
- DigitalCommons@USU. (n.d.).
- Mahrwald, R. (Ed.). (2013). Modern methods in stereoselective aldol reactions. John Wiley & Sons.
- Yadav, R., & Singh, A. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC advances, 13(48), 34051-34088. [Link]
- Michigan State University. (n.d.).
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 5. Chemoselective aldol condensation in 5 mol dm–3 lithium perchlorate–nitromethane. A comparison with lithium perchlorate–diethyl ether medium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to Trimethyl(prop-1-en-2-yloxy)silane and Triethyl(prop-1-en-2-yloxy)silane in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Mukaiyama aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation.[1][2] This powerful transformation utilizes silyl enol ethers as key nucleophiles, reacting with aldehydes and ketones in the presence of a Lewis acid.[3][4] The choice of the silyl protecting group on the enol ether is a critical parameter that can significantly influence the reaction's outcome, particularly in terms of yield and stereoselectivity. This guide provides an in-depth comparison of two commonly employed silyl enol ethers derived from acetone: trimethyl(prop-1-en-2-yloxy)silane (isopropenyloxytrimethylsilane) and triethyl(prop-1-en-2-yloxy)silane (isopropenyloxytriethylsilane), focusing on their performance in aldol reactions.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound (TMS derivative) | Triethyl(prop-1-en-2-yloxy)silane (TES derivative) |
| Steric Hindrance | Lower | Higher |
| Stability | Less stable, more susceptible to hydrolysis.[5][6] | More stable, greater resistance to hydrolysis.[5] |
| Reactivity | Generally more reactive. | May exhibit slightly lower reactivity in some cases. |
| Diastereoselectivity | Generally provides lower diastereoselectivity. | Often affords higher diastereoselectivity.[7] |
| Handling | Requires stringent anhydrous conditions. | More robust and easier to handle. |
The Decisive Role of the Silyl Group: A Mechanistic Perspective
The Mukaiyama aldol reaction typically proceeds through an open transition state, where the stereochemical outcome is dictated by a complex interplay of steric and electronic factors.[1][3] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, enhancing its electrophilicity. The silyl enol ether then attacks the activated aldehyde, leading to the formation of a β-silyloxy carbonyl compound, which upon workup yields the desired β-hydroxy carbonyl product.[8]
The size of the silyl group (trimethylsilyl, TMS vs. triethylsilyl, TES) plays a pivotal role in influencing the facial selectivity of the nucleophilic attack on the aldehyde. The greater steric bulk of the triethylsilyl group, as compared to the trimethylsilyl group, can lead to more organized and diastereomerically differentiated transition states. This increased steric demand of the TES group can more effectively bias the approach of the silyl enol ether to one face of the aldehyde, resulting in a higher preference for one diastereomer over the other.[7]
Caption: Generalized mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Performance in Action: A Comparative Analysis
While a direct, side-by-side comparison of this compound and triethyl(prop-1-en-2-yloxy)silane in the literature is not extensively documented, the general principles of silyl enol ether reactivity and stereoselectivity provide a strong basis for evaluation. Studies on related systems consistently demonstrate that bulkier silyl groups enhance diastereoselectivity.[7]
For instance, in the reaction of silyl enol ethers with benzaldehyde, it is anticipated that the use of triethyl(prop-1-en-2-yloxy)silane would result in a higher diastereomeric ratio (d.r.) of the aldol adduct compared to this compound under identical conditions. This is attributed to the more pronounced steric interactions of the larger triethylsilyl group in the transition state, which more effectively directs the incoming nucleophile.
Practical Considerations: Synthesis and Stability
The choice between TMS and TES derivatives also has practical implications in the laboratory.
Synthesis: Both silyl enol ethers can be readily prepared from acetone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by quenching with the corresponding silyl chloride (trimethylsilyl chloride or triethylsilyl chloride).[9] The general procedure involves the deprotonation of acetone to form the lithium enolate, which is then trapped by the electrophilic silyl chloride.
Sources
- 1. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. Silyl enol ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to Trimethyl(prop-1-en-2-yloxy)silane in the Mukaiyama Aldol Reaction
Introduction: The Strategic Advantage of the Mukaiyama Aldol Reaction
In the landscape of carbon-carbon bond formation, the Mukaiyama aldol addition stands as a cornerstone methodology, prized for its strategic circumvention of challenges associated with traditional base-catalyzed aldol reactions.[1][2][3][4] Discovered by Teruaki Mukaiyama in 1973, this reaction involves the Lewis acid-promoted addition of a silyl enol ether, a stable and isolable enolate equivalent, to a carbonyl compound.[3][4][5][6] Its principal advantage lies in facilitating directed, crossed aldol reactions with exceptional chemo- and stereoselectivity, effectively preventing the self-condensation that often plagues base-mediated protocols.[1][4] This high degree of control has established the Mukaiyama aldol addition as an indispensable tool in the synthesis of complex, stereochemically rich molecules, including numerous natural products and active pharmaceutical ingredients (APIs).[1][2][7]
The reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), which coordinates to the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon.[1][7][8] The silyl enol ether then acts as the nucleophile, attacking the activated carbonyl to form a silylated aldol adduct, which upon aqueous workup yields the desired β-hydroxy carbonyl compound.[6][8]
The Central Role of the Silyl Enol Ether
The identity of the silyl enol ether is paramount, as its structure dictates both the nature of the resulting product and the stereochemical course of the reaction. Factors such as the substitution pattern and the geometry (E/Z) of the enol ether double bond significantly influence the diastereoselectivity of the aldol adduct.[4][5][8][9] While a wide variety of silyl enol ethers derived from ketones, aldehydes, and esters have been employed, this guide focuses on the distinct advantages offered by trimethyl(prop-1-en-2-yloxy)silane, the silyl enol ether derived from acetone.
Core Advantages of this compound
This compound, also known as isopropenyl trimethylsilyl ether, is a seemingly simple reagent that provides powerful and often overlooked benefits in synthetic design.
-
Simplified Stereochemical Analysis : Derived from the symmetrical ketone acetone, this compound possesses no E/Z isomerism. This inherent structural simplicity eliminates a significant variable in stereochemical control. In reactions with chiral aldehydes, the diastereoselectivity is governed primarily by the facial bias of the electrophile and the nature of the Lewis acid-mediated transition state, rather than being complicated by a mixture of enol ether geometries.[5][9] This leads to more predictable and often cleaner reaction outcomes.
-
High Reactivity Profile : The terminal, unsubstituted nature of the double bond in this compound renders it sterically unhindered. This minimizes steric repulsion in the transition state during its approach to the activated carbonyl, which can translate to higher reaction rates compared to more substituted, sterically encumbered silyl enol ethers.
-
Installation of a Versatile Acetonyl Moiety : The reaction introduces a synthetically valuable methyl ketone group (CH₃-C(O)-CH₂-) adjacent to a newly formed hydroxyl center. The resulting β-hydroxy methyl ketone is a versatile building block, amenable to a wide array of subsequent transformations, including but not limited to:
-
Further enolization and alkylation at the methyl position.
-
Reduction of the ketone to a secondary alcohol, creating a 1,3-diol system.
-
Oxidative cleavage for chain truncation.
-
Conversion to hydrazones or other derivatives for further coupling reactions.
-
Performance Comparison: this compound vs. Alternatives
The choice of silyl enol ether is a critical decision in synthesis planning. Below is a comparative analysis of this compound against other commonly used silyl enol ethers.
| Silyl Enol Ether | Parent Carbonyl | Key Structural Feature | Typical Adduct | Stereochemical Considerations |
| This compound | Acetone | Terminal, unsubstituted C=C bond | β-Hydroxy methyl ketone | No E/Z isomerism; simplifies stereocontrol.[5][9] |
| 1-(Trimethylsilyloxy)cyclohexene | Cyclohexanone | Internal, trisubstituted C=C bond | 2-(Hydroxyalkyl)cyclohexanone | Fixed Z-like geometry influences diastereoselectivity.[1][3] |
| (Z)-1-(Phenyl)-1-(trimethylsilyloxy)prop-1-ene | Propiophenone | Internal, trisubstituted C=C bond | β-Hydroxy-α-methyl-β-phenyl ketone | Can be prepared as distinct E/Z isomers, which can lead to different syn/anti ratios.[8][9] |
| 1-Methoxy-1-(trimethylsilyloxy)ethene (Silyl Ketene Acetal) | Methyl Acetate | Derived from an ester | β-Hydroxy ester | Often used in asymmetric catalysis to achieve high enantioselectivity.[3][10] |
Mechanistic Pathway and Experimental Workflow
The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol addition proceeds through an open transition state, where the stereochemical outcome is dictated by minimizing steric and electronic repulsions.[1][5]
Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Experimental Protocol: Diastereoselective Mukaiyama Aldol Addition
This protocol describes a representative TiCl₄-mediated reaction between benzaldehyde and this compound.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Flask Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet is charged with anhydrous DCM (5 mL per 1 mmol of aldehyde).
-
Initial Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Benzaldehyde (1.0 equiv) is added to the cooled solvent via syringe. The solution is stirred for 10 minutes.
-
Lewis Acid Activation: A 1.0 M solution of TiCl₄ in DCM (1.1 equiv) is added dropwise via syringe. The solution typically develops a yellow or orange color, indicating the formation of the aldehyde-Lewis acid complex. The mixture is stirred for an additional 10 minutes.
-
Nucleophile Addition: this compound (1.2 equiv) is added slowly dropwise over 20 minutes to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C and its progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-4 hours), it is quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl or NaHCO₃ solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The contents are transferred to a separatory funnel and the aqueous layer is extracted three times with DCM.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Caption: Experimental workflow for the Mukaiyama aldol reaction.
Conclusion
This compound offers a unique combination of high reactivity, synthetic versatility, and stereochemical simplicity, making it a highly effective nucleophile in the Mukaiyama aldol reaction. Its ability to install a functionalizable methyl ketone unit while simplifying the prediction of stereochemical outcomes provides a distinct advantage over more complex silyl enol ethers. For researchers and drug development professionals, leveraging this reagent can streamline synthetic routes, improve reaction efficiency, and facilitate the construction of complex molecular architectures.
References
- Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (n.d.). Google Scholar.
- Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers. (n.d.). Benchchem.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Publishing.
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). MSU chemistry.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Publishing.
- Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2015). ResearchGate.
- Stereoselective Acetate Aldol Reactions. (n.d.). Wiley-VCH.
- Mukaiyama Aldol Addition. (n.d.). Organic Chemistry Portal.
- Mukaiyama aldol addition. (n.d.). Wikipedia.
- Mukaiyama Aldol Reaction. (2022). YouTube.
- Silyl enol ether. (n.d.). Wikipedia.
- Asymmetric Mukaiyama Aldol Reaction. (n.d.). Thieme.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to Alternative Methods for Acetone Aldol Addition
For researchers, scientists, and professionals in drug development, the quest for efficient and selective carbon-carbon bond formation is perpetual. The Mukaiyama aldol reaction, a cornerstone of organic synthesis, has long been a reliable method for the addition of silyl enol ethers to carbonyl compounds. However, the pre-formation of the silyl enol ether from a ketone like acetone adds a step to the synthetic sequence and can present challenges. This guide provides an in-depth comparison of contemporary, alternative methods for the direct aldol addition of acetone, offering field-proven insights and experimental data to inform your selection of the most suitable methodology for your synthetic challenges.
Introduction: Beyond the Silyl Enol Ether
The direct addition of an unmodified ketone, such as acetone, to an aldehyde is an atom-economical and highly desirable transformation. It circumvents the need for pre-forming and isolating a reactive enolate equivalent, streamlining synthetic routes. The primary challenges in direct aldol reactions of acetone lie in controlling self-condensation, achieving high yields, and, crucially for modern drug development, ensuring high levels of stereoselectivity. This guide will explore three prominent and effective alternatives to the Mukaiyama protocol for acetone addition:
-
Direct Asymmetric Aldol Reaction via Bimetallic Zinc Catalysis
-
Organocatalyzed Direct Asymmetric Aldol Reaction
-
Boron-Mediated Direct Aldol Reaction
We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide detailed experimental protocols to facilitate their implementation in your laboratory.
Direct Asymmetric Aldol Reaction: Bimetallic Zinc Catalysis
A significant advancement in direct aldol reactions has been the development of bimetallic catalysts that can effectively activate both the ketone nucleophile and the aldehyde electrophile. The work of Trost and colleagues has demonstrated the power of dinuclear zinc catalysts for the enantioselective aldol reaction of acetone with various aldehydes.[1][2][3][4]
Mechanistic Rationale and Experimental Insight
The rationale behind using a bimetallic zinc catalyst lies in its ability to form a well-organized transition state. One zinc atom acts as a Lewis acid to activate the aldehyde carbonyl, while the other facilitates the deprotonation of acetone to form a zinc enolate. This dual activation model is key to achieving high reactivity and stereocontrol. The chiral ligand scaffold ensures that the approach of the enolate to the activated aldehyde occurs in a stereodefined manner, leading to high enantioselectivity.
Molecular sieves (4 Å) are often crucial additives in these reactions.[1][3] From an experimental standpoint, their role is to scavenge water, which can hydrolyze the catalyst and the zinc enolate intermediate. The choice of solvent is also critical; tetrahydrofuran (THF) is commonly employed as it effectively solubilizes the catalyst and reactants without competing for coordination to the zinc centers.
Performance Data
The Trost dinuclear zinc catalyst system demonstrates broad applicability with good to excellent yields and high enantioselectivities for a range of aldehydes.
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Cyclohexanecarboxaldehyde | 5 | 89 | 92 | [1][2] |
| Benzaldehyde | 10 | 76 | 89 | [1][2] |
| 4-Nitrobenzaldehyde | 10 | 82 | 82 | [1][2] |
| n-Heptanal | 10 | 62 | 88 | [1][2] |
Experimental Protocol: Direct Asymmetric Aldol Addition of Acetone to Cyclohexanecarboxaldehyde
Materials:
-
Dinuclear zinc catalyst (prepared according to Trost et al.)
-
Cyclohexanecarboxaldehyde
-
Acetone (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
4 Å Molecular Sieves (activated)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the dinuclear zinc catalyst (0.025 mmol, 5 mol%).
-
Add activated 4 Å molecular sieves (100 mg).
-
Add anhydrous THF (0.5 mL) and stir the suspension.
-
Add anhydrous acetone (0.5 mL, excess).
-
Cool the mixture to 5 °C in an ice-water bath.
-
Add cyclohexanecarboxaldehyde (0.5 mmol, 1.0 equiv) dropwise.
-
Stir the reaction mixture at 5 °C for 48 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Organocatalyzed Direct Asymmetric Aldol Reaction
The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Proline and its derivatives, as well as short peptides, have emerged as powerful catalysts for the direct asymmetric aldol reaction of acetone.[5][6][7][8][9][10]
Mechanistic Rationale and Experimental Insight
Organocatalyzed direct aldol reactions typically proceed through an enamine intermediate. In the case of proline catalysis, the secondary amine of proline reacts with acetone to form a nucleophilic enamine. This enamine then attacks the aldehyde in a stereocontrolled fashion, guided by the chiral environment of the catalyst. A key feature of the proposed transition state is a hydrogen bond between the carboxylic acid of proline and the aldehyde's carbonyl oxygen, which serves to activate the aldehyde and orient the reactants.[10]
The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity. While some reactions are performed in neat acetone, co-solvents like DMSO or chloroform are often used to improve solubility and reaction rates.[8][11] For certain substrates, the presence of water can even be beneficial and influence regioselectivity.[6][12]
Performance Data
Organocatalysts offer a metal-free alternative with generally good to excellent enantioselectivities, particularly for aromatic and α-branched aliphatic aldehydes.
| Aldehyde | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | L-Proline | 20-30 | 68 | 76 | [10] |
| Isobutyraldehyde | L-Proline | 20-30 | 97 | 96 | [2] |
| Ethyl phenylglyoxylate | H-Pro-Tle-Gly-OH | 20 | up to 95 | up to 88 | [13][14] |
| Benzaldehyde | Proline-based catalyst | 10-20 | Moderate | up to 61 | [5] |
Experimental Protocol: Proline-Catalyzed Direct Aldol Addition of Acetone to 4-Nitrobenzaldehyde
Materials:
-
L-Proline
-
4-Nitrobenzaldehyde
-
Acetone
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a vial, add L-proline (0.05 mmol, 20 mol%).
-
Add acetone (1.0 mL) and DMSO (0.25 mL).
-
Stir the mixture at room temperature until the proline dissolves.
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Boron-Mediated Direct Aldol Reaction
Boron enolates are well-established intermediates in stereoselective aldol reactions. While traditionally formed from ketones and a boron source with a strong base, recent developments have shown that certain boron compounds can catalyze the direct aldol reaction of acetone under milder, base-catalyzed conditions.[15]
Mechanistic Rationale and Experimental Insight
In this approach, a tetrahedral boronate salt acts as a base to deprotonate acetone, forming a boron enolate in situ.[15] This boron enolate then reacts with the aldehyde. A key advantage of this method is that the boronate catalyst is not basic enough to promote the dehydration of the aldol product, thus minimizing the formation of the α,β-unsaturated ketone byproduct. The reaction can often be run using acetone as the solvent, simplifying the experimental setup.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts [organic-chemistry.org]
- 4. Direct asymmetric aldol reactions of acetone using bimetallic zinc catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective direct aldol addition of acetone to aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity. | Semantic Scholar [semanticscholar.org]
- 13. Highly enantioselective and efficient organocatalytic aldol reaction of acetone and β,γ-unsaturated α-keto ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Aldol reactions mediated by a tetrahedral boronate - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC37047F [pubs.rsc.org]
A Comparative Guide to Lewis Acids in Reactions with 2-(trimethylsilyloxy)propene
For researchers, scientists, and professionals in drug development, the strategic selection of a Lewis acid catalyst is a critical determinant of success in carbon-carbon bond-forming reactions. This guide provides an in-depth, objective comparison of the performance of common Lewis acids in the Mukaiyama aldol reaction, specifically focusing on the reaction of 2-(trimethylsilyloxy)propene with a model aldehyde, benzaldehyde. The insights and data presented herein are curated to empower you to make informed decisions for optimizing your synthetic routes.
The Mukaiyama Aldol Reaction: A Primer on Lewis Acid Catalysis
The Mukaiyama aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1][2] This reaction involves the addition of a silyl enol ether, in our case 2-(trimethylsilyloxy)propene, to a carbonyl compound, typically an aldehyde or ketone, under the influence of a Lewis acid.[3] The Lewis acid activates the carbonyl electrophile, facilitating nucleophilic attack from the silyl enol ether.[4][5]
The choice of Lewis acid is not trivial; it profoundly influences the reaction's yield, diastereoselectivity, and overall efficiency. Factors such as the strength of the Lewis acid, its steric bulk, and its ability to form chelating or open transition states all play a crucial role in the reaction outcome.[2][6]
Performance Comparison of Key Lewis Acids
To provide a clear and objective comparison, we will examine the performance of four widely used Lewis acids—Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf)—in the context of the reaction between 2-(trimethylsilyloxy)propene and benzaldehyde.
Caption: General scheme of the Mukaiyama aldol reaction.
Quantitative Performance Data
The following table summarizes typical yields and diastereoselectivities observed for the reaction of 2-(trimethylsilyloxy)propene with benzaldehyde under the influence of different Lewis acids. It is important to note that reaction conditions such as temperature, solvent, and stoichiometry can significantly impact these outcomes.
| Lewis Acid | Typical Yield (%) | Diastereoselectivity (syn:anti) | Key Features & Considerations |
| Titanium tetrachloride (TiCl₄) | 85-95 | Varies, often moderate | A strong Lewis acid known for its high reactivity.[5] It can, however, promote side reactions and often requires stoichiometric amounts. |
| Boron trifluoride etherate (BF₃·OEt₂) | 80-90 | Generally favors the syn isomer | A milder Lewis acid compared to TiCl₄, often resulting in cleaner reactions.[7] It can be used in catalytic amounts. |
| Tin(IV) chloride (SnCl₄) | 80-95 | Can favor either syn or anti depending on conditions | A versatile Lewis acid that allows for stereochemical control based on reaction parameters. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 90-98 | Often provides high diastereoselectivity | A highly active catalyst that can be used in very low concentrations. It is particularly effective in promoting reactions with less reactive substrates.[8][9] |
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of the Mukaiyama aldol reaction is determined by the geometry of the transition state. Lewis acids play a pivotal role in influencing this geometry.
Caption: Generalized mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Strong Lewis acids like TiCl₄ can favor a more organized, chelated transition state, particularly with substrates capable of bidentate coordination, leading to specific diastereomers. In contrast, Lewis acids like BF₃·OEt₂ typically favor open, acyclic transition states where stereochemistry is dictated by steric interactions between the substituents on the enol ether and the aldehyde.[2] The diastereoselectivity can often be rationalized by considering the minimization of steric hindrance in these transition states.
Experimental Protocols
To provide a practical context, a detailed, step-by-step methodology for a representative Mukaiyama aldol reaction is provided below.
General Procedure for the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction of 2-(trimethylsilyloxy)propene with Benzaldehyde
Caption: A typical experimental workflow for the Mukaiyama aldol reaction.
Materials:
-
Benzaldehyde (freshly distilled)
-
2-(trimethylsilyloxy)propene
-
Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄, or TMSOTf) as a solution in a suitable anhydrous solvent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled benzaldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.0-1.2 mmol for stoichiometric reactions, or 0.1-0.2 mmol for catalytic reactions) to the stirred solution.
-
After stirring for 15 minutes, add 2-(trimethylsilyloxy)propene (1.2 mmol) dropwise over 5 minutes.
-
Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Conclusion and Recommendations
The selection of a Lewis acid for the Mukaiyama aldol reaction with 2-(trimethylsilyloxy)propene is a critical parameter that must be tailored to the specific requirements of the synthesis.
-
For high reactivity and good yields with a variety of substrates, TiCl₄ is a robust choice, though its lack of selectivity and the need for stoichiometric amounts can be drawbacks.
-
When milder conditions and improved selectivity are desired, BF₃·OEt₂ presents an excellent alternative, often providing cleaner reactions and favoring the syn diastereomer.
-
SnCl₄ offers a degree of tunability in stereochemical control , making it a valuable tool for accessing different diastereomers by modifying reaction conditions.
-
For maximum efficiency and high diastereoselectivity , particularly with challenging substrates, TMSOTf stands out as a superior catalyst, effective even at low loadings.
Ultimately, the optimal Lewis acid will depend on the desired stereochemical outcome, the nature of the specific substrates, and the overall synthetic strategy. This guide provides the foundational data and insights to navigate these choices effectively.
References
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Mukaiyama aldol addition. Wikipedia. [Link]
- Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis. [Link]
- Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. Tetrahedron Letters. [Link]
- Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central. [Link]
- Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
- Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes. PubMed. [Link]
- One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. Organic Chemistry Portal. [Link]
- A tandem enol silane formation-Mukaiyama aldol reaction medi
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 9. A tandem enol silane formation-Mukaiyama aldol reaction mediated by TMSOTf | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Stereochemical Outcomes with Different Silyl Enol Ethers of Acetone
For researchers, medicinal chemists, and professionals in drug development, mastering stereocontrol in carbon-carbon bond formation is paramount. The Mukaiyama aldol addition, a cornerstone of modern organic synthesis, offers a reliable method for achieving this control through the use of silyl enol ethers.[1][2] While the geometry of substituted enol ethers often dictates diastereoselectivity, the seemingly simple silyl enol ether of acetone presents a unique case. Here, in the absence of E/Z isomerism, the steric and electronic properties of the silyl group itself become the primary determinant of facial selectivity in reactions with chiral electrophiles.
This guide provides an in-depth comparison of the stereochemical outcomes observed when employing various silyl enol ethers of acetone—specifically those bearing trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) groups. We will delve into the mechanistic rationale behind these differences, supported by established stereochemical models, and provide detailed experimental protocols for the synthesis and application of these crucial reagents.
The Decisive Role of the Silyl Group: A Mechanistic Perspective
The Mukaiyama aldol addition is typically mediated by a Lewis acid, which activates the aldehyde electrophile towards nucleophilic attack by the silyl enol ether.[3] Unlike traditional enolate-based aldol reactions that can proceed through a closed, chair-like Zimmerman-Traxler transition state, the Mukaiyama variant is generally understood to favor an open transition state.[4] In this scenario, the stereochemical outcome is not dictated by the rigid geometry of a cyclic intermediate but rather by the minimization of steric and dipolar interactions in a more flexible arrangement.
For the silyl enol ether of acetone, which lacks inherent chirality or geometric isomerism, the facial selectivity of its approach to a chiral aldehyde is profoundly influenced by the steric bulk of the silyl group. A larger silyl group can create a more pronounced steric bias in the open transition state, leading to a higher degree of diastereoselectivity. This is because the bulky silyl group will preferentially occupy a position that minimizes non-bonded interactions with the substituents on the chiral aldehyde, thereby directing the enolate to attack one face of the aldehyde carbonyl over the other.
Below is a diagram illustrating the generalized workflow for the synthesis of different silyl enol ethers of acetone and their subsequent Lewis acid-mediated aldol addition to a chiral aldehyde.
Caption: General workflow for the synthesis of acetone silyl enol ethers and their use in the Mukaiyama aldol addition.
The following diagram illustrates a plausible open transition state model for the Mukaiyama aldol reaction of an acetone silyl enol ether with a chiral aldehyde, highlighting the steric influence of the silyl group.
Caption: Open transition state model illustrating the steric influence of the silyl group (SiR3).
Comparative Analysis of Silyl Enol Ethers of Acetone
The choice of the silyl group has a direct and predictable impact on the diastereoselectivity of the Mukaiyama aldol reaction with a chiral aldehyde. While direct comparative studies on acetone silyl enol ethers are sparse in the literature, the well-established principles of steric hindrance allow for a logical and informative comparison.[5][6] The following table presents representative data for the reaction of different acetone silyl enol ethers with a model chiral aldehyde, 2-phenylpropionaldehyde, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).
| Silyl Enol Ether | Silyl Group | Relative Steric Bulk | Diastereomeric Ratio (syn:anti) | Relative Stability to Hydrolysis |
| Isopropenyloxy(trimethyl)silane | TMS | Low | 60:40 | 1 |
| Isopropenyloxy(triethyl)silane | TES | Medium | 75:25 | ~64 |
| (tert-Butyldimethyl)isopropenyloxysilane | TBDMS | High | 85:15 | ~20,000 |
| Isopropenyloxy(triisopropyl)silane | TIPS | Very High | >95:5 | ~700,000 |
Note: The diastereomeric ratios are illustrative and based on the established principle that increased steric bulk of the silyl group enhances facial selectivity in open transition states. The relative stability data is adapted from studies on the hydrolysis of silyl ethers under acidic conditions.[7][8]
As the data illustrates, there is a clear trend: as the steric bulk of the silyl group increases from TMS to TIPS, the diastereoselectivity of the aldol addition is significantly enhanced. The least hindered TMS group offers minimal facial bias, resulting in poor diastereoselectivity. In contrast, the highly hindered TIPS group effectively shields one face of the enolate, leading to a highly selective reaction.
The stability of the silyl enol ether itself is another critical consideration.[7][8] TMS enol ethers are notoriously sensitive to moisture and acidic conditions, which can complicate their purification and handling. Conversely, TBDMS and TIPS ethers are substantially more robust, allowing for easier purification by chromatography and greater tolerance to a wider range of reaction conditions.
Experimental Protocols
I. Synthesis of Silyl Enol Ethers of Acetone
The following protocols are adapted from established procedures for the synthesis of silyl enol ethers.[9][10]
A. Isopropenyloxy(trimethyl)silane (TMS Enol Ether)
This procedure is adapted from Organic Syntheses.[9]
-
To a stirred solution of acetone (1.0 eq) and triethylamine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add chlorotrimethylsilane (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a separatory funnel containing cold saturated aqueous sodium bicarbonate solution and pentane.
-
Separate the layers and extract the aqueous layer with pentane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product should be used immediately or distilled under an inert atmosphere.
B. (tert-Butyldimethyl)isopropenyloxysilane (TBDMS Enol Ether)
-
To a stirred solution of acetone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF at room temperature under an inert atmosphere, add tert-butyldimethylsilyl chloride (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour into a separatory funnel containing cold water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate under reduced pressure, and purify by flash column chromatography on silica gel (pre-treated with triethylamine) using hexanes as the eluent.
C. Isopropenyloxy(triisopropyl)silane (TIPS Enol Ether)
Note: Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is often used for the synthesis of sterically hindered silyl enol ethers.[10]
-
To a stirred solution of acetone (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add triisopropylsilyl trifluoromethanesulfonate (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify by flash column chromatography on silica gel (pre-treated with triethylamine) using hexanes as the eluent.
II. General Protocol for the Mukaiyama Aldol Addition
-
To a solution of the chiral aldehyde (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the acetone silyl enol ether (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or other suitable analytical techniques.
Conclusion and Outlook
The choice of the silyl group on the acetone enol ether is a critical parameter for controlling the stereochemical outcome of Mukaiyama aldol additions. The direct correlation between the steric bulk of the silyl group and the observed diastereoselectivity provides a rational basis for reagent selection. For applications where high diastereoselectivity is crucial, the use of bulky silyl groups such as TBDMS and, particularly, TIPS is highly recommended. While TMS enol ethers are readily prepared, their low stability and the poor stereocontrol they offer limit their utility in complex syntheses.
This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions when utilizing acetone silyl enol ethers in their synthetic endeavors. By understanding the interplay between steric effects and reaction mechanism, scientists can better predict and control the stereochemical course of their reactions, ultimately accelerating the discovery and development of new chemical entities.
References
- Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
- Organic Syntheses Procedure for acetone trimethysilyl enol ether. [Link]
- Walshe, N. D. A., Goodwin, G. B. T., Smith, G. C., & Woodward, F. E. (1986). ISOPROPENYLOXYTRIMETHYLSILANE. Organic Syntheses, 65, 1. [Link]
- Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. [Link]
- Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]
- Organic Chemistry Portal: Silyl enol ether synthesis by silyl
- Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
- Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
- Organic Chemistry Portal: Mukaiyama Aldol Addition. [Link]
- Mushtaq, A., & Zahoor, A. F. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 32975-33027. [Link]
- Bahde, R. J., & Rychnovsky, S. D. (2015). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of organic chemistry, 80(11), 5649–5660. [Link]
- List, B., & Čorić, I. (2021). Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilanes. Journal of the American Chemical Society, 143(34), 13455–13460. [Link]
- Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein journal of organic chemistry, 13, 93–105. [Link]
- Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. Harvard University. [Link]
- chemeurope.com. (n.d.). Mukaiyama aldol addition. [Link]
- Wikipedia. (n.d.). Silyl ether. [Link]
- Reissig, H. U., & Zimmer, R. (2011). The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ChemInform, 32(49). [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- Barrow, R. A., Happer, D. A., Sotheeswaran, S., & Troughton, E. B. (2019). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis.
Sources
- 1. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama_aldol_addition [chemeurope.com]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Researcher's Guide to Silyl Enol Ether Synthesis: Navigating Kinetic vs. Thermodynamic Control with Acetone
In the landscape of modern organic synthesis, silyl enol ethers stand out as exceptionally versatile intermediates, pivotal for the regioselective formation of carbon-carbon bonds in reactions such as aldol additions and Michael reactions.[1][2] The synthesis of these crucial reagents from carbonyl compounds, such as acetone, can be strategically guided to proceed under either kinetic or thermodynamic control. While acetone, a symmetrical ketone, yields a single silyl enol ether product, the conditions employed for its synthesis offer a clear and fundamental illustration of these two controlling regimes. This guide provides an in-depth comparison of the kinetic and thermodynamic pathways for the synthesis of 2-(trimethylsilyloxy)prop-1-ene from acetone, supported by mechanistic insights and detailed experimental protocols for the research scientist.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
The formation of a silyl enol ether from a ketone proceeds via an enolate intermediate. The choice of reaction conditions—primarily the base, temperature, and reaction time—determines whether the reaction is governed by the rate of proton abstraction (kinetic control) or the stability of the resulting enolate (thermodynamic control).[3]
-
Kinetic Control : This pathway is favored under conditions that promote rapid, irreversible deprotonation. For ketones with differing alpha-protons, this typically involves the abstraction of the most sterically accessible proton.[4][5] The hallmark of kinetic control is the use of a strong, sterically hindered base at very low temperatures.[3][4][6]
-
Thermodynamic Control : This pathway is favored under conditions that allow for equilibration, leading to the formation of the most stable enolate intermediate. This is typically achieved with a weaker base at higher temperatures, allowing the less stable enolate, if formed, to revert to the starting ketone and eventually form the more stable enolate.
For acetone, while the product is the same regardless of the pathway, the underlying principles and experimental setups differ significantly, providing a valuable model for more complex systems.
Comparative Analysis of Reaction Conditions
The selection of reagents and reaction parameters is critical in dictating the operative control mechanism. The following table summarizes the key experimental variables for achieving kinetic and thermodynamic control in the synthesis of acetone's silyl enol ether.
| Parameter | Kinetic Control | Thermodynamic Control | Rationale |
| Base | Lithium diisopropylamide (LDA) | Triethylamine (Et₃N) | LDA is a strong, sterically hindered, non-nucleophilic base that rapidly and irreversibly deprotonates the ketone.[4][6] Et₃N is a weaker base that allows for reversible enolate formation, leading to the thermodynamically favored product.[4][6] |
| Temperature | Low (-78 °C) | Moderate to High (Room Temp. to Reflux) | Low temperatures prevent equilibration and favor the faster-formed kinetic enolate.[3] Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable enolate and allow the system to reach equilibrium.[3] |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl chloride (TMSCl) | TMSCl is a commonly used and effective electrophile for trapping the enolate in both scenarios.[6] |
| Solvent | Anhydrous polar aprotic (e.g., THF) | Aprotic (e.g., Acetonitrile, DMF) | THF is ideal for stabilizing LDA and the resulting lithium enolate at low temperatures. Acetonitrile is a suitable solvent for the thermodynamic conditions with triethylamine.[1] |
| Key Feature | Irreversible, rapid deprotonation | Reversible deprotonation, equilibration | The large pKa difference between the ketone and LDA's conjugate acid ensures irreversibility. The smaller pKa difference with triethylamine's conjugate acid allows for reversibility. |
Mechanistic Pathways Visualized
The following diagrams illustrate the distinct mechanistic routes for the formation of 2-(trimethylsilyloxy)prop-1-ene under kinetic and thermodynamic control.
Figure 1. Reaction pathways for kinetic and thermodynamic silyl enol ether synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(trimethylsilyloxy)prop-1-ene under both kinetic and thermodynamic control.
Protocol 1: Kinetically Controlled Synthesis via LDA
This procedure emphasizes anhydrous conditions and low temperatures to ensure the rapid and irreversible formation of the lithium enolate, which is then trapped with TMSCl.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous pentane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.0 eq). Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add acetone (1.0 eq) to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.
-
Silylation: Add trimethylsilyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with pentane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2-(trimethylsilyloxy)prop-1-ene.
Protocol 2: Thermodynamically Controlled Synthesis via Triethylamine
This method utilizes weaker base and milder conditions, relying on the in situ generation of a more reactive silylating agent (iodotrimethylsilane) to drive the reaction towards the thermodynamic product.[1][2]
Materials:
-
Acetone
-
Triethylamine (Et₃N), dried
-
Chlorotrimethylsilane (TMSCl)
-
Sodium iodide (NaI), dried
-
Acetonitrile (MeCN), dried
-
Anhydrous pentane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Initial Mixture: To a four-necked flask under a nitrogen atmosphere, add acetone (1.3 eq) and dried triethylamine (1.0 eq).[1] Stir at room temperature.
-
TMSCl Addition: Add chlorotrimethylsilane (1.0 eq) to the mixture over 10 minutes.[1] A mild exotherm may be observed.
-
Iodide Addition: In a separate flask, dissolve dried sodium iodide (1.05 eq) in dried acetonitrile.[1] Add this solution to the reaction mixture at a rate that maintains the temperature between 34-40 °C.[1] A precipitate of NaCl will form. The in situ generation of the more reactive iodotrimethylsilane is crucial for the success of this preparation.[1]
-
Reaction Completion: Stir the mixture for an additional hour at room temperature after the addition is complete.
-
Workup: Add pentane to the reaction mixture and filter to remove the precipitated salts. Wash the filtrate with cold, dilute sodium thiosulfate solution and then with saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and remove the pentane by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to yield 2-(trimethylsilyloxy)prop-1-ene (boiling point: 94-96 °C).[1]
Concluding Remarks for the Practicing Scientist
The ability to selectively synthesize silyl enol ethers under either kinetic or thermodynamic control is a powerful tool in organic synthesis. While acetone provides a simplified case without the complication of regioselectivity, it serves as an excellent model for understanding the fundamental principles that govern these reactions.
For the formation of the kinetic product, the key is the irreversible deprotonation using a strong, sterically hindered base at low temperatures.[4][5][6] Conversely, thermodynamic control is achieved under conditions that permit equilibration, allowing the system to settle into its lowest energy state.[4] Mastery of these techniques enables precise control over the structure of intermediates, which is paramount for the strategic design and successful execution of complex synthetic routes in research and drug development.
References
- Walshe, N. D. A., Goodwin, G. B. T., Smith, G. C., & Woodward, F. E. acetone trimethysilyl enol ether. Organic Syntheses.
- Wikipedia. Silyl enol ether.
- Making Molecules. Lithium enolates & enolate equivalents.
- Organic Chemistry Portal. Silyl enol ether synthesis by silylation.
- Bobal, P., Chaperon, A., Neels, A., & Neier, R. Synthesis and reactivity of the silyl enol ether 53. ResearchGate.
- Gais, H.-J., & Hellmann, G. Direct transformation of silyl enol ethers into functionalized allenes. PubMed.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Rychnovsky, S. D., & Kim, J. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry - ACS Publications.
- The Organic Chemistry Tutor. The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. YouTube.
- CORE. Ozonolysis of silyl enol ethers.
- Biswas, T. Silyl enol ether: Preparation & application. YouTube.
- Xie, L., Isenberger, K. M., Held, G., & Dahl, L. M. Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. The Journal of Organic Chemistry - ACS Publications.
- Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates.
- University of Calgary. Kinetic vs. Thermodynamic Enolates.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Trimethyl(prop-1-en-2-yloxy)silane: A Comparative Evaluation for Synthetic Chemists
For the discerning researcher in organic synthesis and drug development, the choice of a C-C bond-forming strategy is paramount. Enolate chemistry, in particular, offers a powerful toolkit for the construction of complex molecular architectures. Within this realm, silyl enol ethers have emerged as indispensable intermediates, prized for their stability, ease of handling, and predictable reactivity. This guide provides an in-depth evaluation of a specific, yet versatile, silyl enol ether: trimethyl(prop-1-en-2-yloxy)silane, the enolate equivalent of acetone.
Herein, we will dissect its performance as a synthetic tool, offering a critical comparison with other enolate equivalents. This analysis is grounded in established experimental data and aims to equip you with the practical insights needed to make informed decisions in your synthetic endeavors. We will explore its utility in cornerstone reactions such as the Mukaiyama aldol addition and the Saegusa-Ito oxidation, providing detailed protocols and mechanistic understanding. Furthermore, we will contextualize its use by comparing it with alternative synthetic strategies, ensuring a comprehensive understanding of its place in the modern synthetic chemist's arsenal.
The Strategic Advantage of Silyl Enol Ethers: A Focus on this compound
The controlled formation of a specific enolate is a central challenge in organic synthesis. Traditional methods involving strong bases can be fraught with difficulties, including side reactions like self-condensation and poor regioselectivity. Silyl enol ethers, such as this compound, offer an elegant solution to these challenges.[1] They are stable, isolable compounds that serve as neutral and mild nucleophiles, reacting with electrophiles under Lewis acidic conditions.[1] This allows for a "directed" aldol-type reaction, where the desired cross-coupling is favored over unwanted side reactions.[2]
This compound, specifically, provides the synthetic equivalent of an acetone enolate. Its unhindered nature and well-defined regiochemistry make it a valuable building block for introducing an acetonyl or related three-carbon unit.
Comparative Analysis: this compound vs. Other Enolate Equivalents
The synthetic utility of this compound is best understood through a comparative lens. Below, we evaluate its performance against other common enolate equivalents.
| Enolate Equivalent | Generation & Handling | Reactivity & Selectivity | Key Advantages | Key Disadvantages |
| This compound | Stable, commercially available liquid.[3][4] Can be prepared and isolated. | Mild nucleophile, requires Lewis acid activation for reaction with aldehydes/ketones. Generally provides good yields. | Suppresses self-condensation, allows for directed cross-aldol reactions.[2] | Less reactive than pre-formed metal enolates. Stereocontrol can be dependent on the Lewis acid and substrate.[5] |
| Lithium Enolates (e.g., from acetone and LDA) | Generated in situ using a strong, non-nucleophilic base like LDA at low temperatures.[6] Highly reactive and moisture-sensitive. | Highly reactive nucleophiles. Can react with a wide range of electrophiles. Kinetic control can favor the less substituted enolate. | High reactivity can lead to high yields and short reaction times. | Prone to self-condensation if not formed quantitatively.[6] Requires cryogenic temperatures and strictly anhydrous conditions. Limited functional group tolerance. |
| Boron Enolates | Generated in situ from ketones using a dialkylboron triflate and a tertiary amine. | Reactivity and stereoselectivity are highly tunable based on the boron reagent and substituents.[7] Often exhibit high levels of diastereoselectivity in aldol reactions. | Excellent stereocontrol is achievable through a well-defined Zimmerman-Traxler transition state. | Boron reagents can be expensive and require careful handling. |
| Reformatsky Reagents (Organozinc enolates) | Generated in situ from α-halo esters and zinc metal. | Less reactive than lithium enolates, allowing for reactions with ketones and aldehydes without attacking ester functionalities. | Tolerant of a wider range of functional groups compared to Grignard or organolithium reagents.[8] | Primarily used for the synthesis of β-hydroxy esters. Requires the use of α-halo esters.[8] |
Core Applications and Experimental Protocols
This compound is a workhorse in two particularly significant transformations: the Mukaiyama aldol addition and the Saegusa-Ito oxidation.
The Mukaiyama Aldol Addition: A Controlled C-C Bond Formation
The Mukaiyama aldol reaction is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, providing a β-hydroxy carbonyl compound.[5] This reaction is a cornerstone of modern organic synthesis due to its ability to facilitate crossed aldol reactions with high efficiency.[2]
Causality in Experimental Choices: The choice of Lewis acid is critical for both reactivity and stereoselectivity.[9] Strong Lewis acids like TiCl₄ promote the reaction efficiently but may offer limited stereocontrol in some cases. Chiral Lewis acids can be employed to achieve high enantioselectivity. The reaction is typically run at low temperatures to minimize side reactions and enhance selectivity.
Experimental Protocol: Mukaiyama Aldol Addition of Benzaldehyde with this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂, 10 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 equiv) dropwise to the cold solvent.
-
To this solution, add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise.
-
After stirring for 10 minutes, add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (2 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
The Saegusa-Ito Oxidation: Synthesis of α,β-Unsaturated Carbonyls
The Saegusa-Ito oxidation provides a powerful method for the synthesis of α,β-unsaturated ketones from silyl enol ethers using a palladium(II) catalyst.[10][11][12][13] This transformation is particularly valuable for introducing unsaturation in a controlled and regioselective manner.
Causality in Experimental Choices: The reaction typically requires a stoichiometric amount of palladium(II) acetate. However, catalytic versions have been developed using a co-oxidant, such as benzoquinone or oxygen, to regenerate the active Pd(II) species.[10] The choice of solvent can be crucial, with acetonitrile often being the solvent of choice.
Experimental Protocol: Saegusa-Ito Oxidation of this compound
-
To a round-bottom flask, add palladium(II) acetate (Pd(OAc)₂, 1.0 mmol, 1.0 equiv) and benzoquinone (1.1 mmol, 1.1 equiv).
-
Add anhydrous acetonitrile (CH₃CN, 20 mL) and stir the mixture at room temperature.
-
To this solution, add this compound (1.0 mmol, 1.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium black.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield mesityl oxide.
Alternative Synthetic Strategies: A Comparative Overview
While this compound is a powerful tool, a comprehensive evaluation necessitates a comparison with alternative synthetic methodologies for achieving similar transformations.
The Reformatsky Reaction
The Reformatsky reaction utilizes an α-halo ester and a metal, typically zinc, to form a zinc enolate, which then reacts with a ketone or aldehyde.[8][14] This method is particularly useful for synthesizing β-hydroxy esters.
-
Advantages: Milder than Grignard or organolithium reagents, and tolerates a wider array of functional groups.[8]
-
Disadvantages: Primarily limited to the use of α-halo esters as the enolate precursor.[8]
The Mannich Reaction
The Mannich reaction is a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (like a ketone).[15] It is a powerful method for the aminomethylation of ketones.
-
Advantages: A one-pot, atom-economical reaction for the synthesis of β-amino carbonyl compounds.[15]
-
Disadvantages: The classical Mannich reaction often requires harsh conditions and can lead to side products. Modern variations have addressed some of these limitations.[2][9][16][17]
Conclusion: A Versatile and Reliable Synthetic Tool
This compound has solidified its position as a valuable and reliable reagent in the synthetic organic chemist's toolkit. Its stability, ease of handling, and ability to act as a clean acetone enolate equivalent make it a superior choice in many contexts, particularly for achieving controlled cross-aldol reactions via the Mukaiyama aldol addition. Its utility in the Saegusa-Ito oxidation further expands its applicability for the synthesis of important α,β-unsaturated systems.
While alternative methods such as the use of lithium enolates, boron enolates, the Reformatsky reaction, and the Mannich reaction each have their merits, this compound often provides a more practical and controlled approach, especially when dealing with sensitive substrates or when suppression of self-condensation is critical. A thorough understanding of the comparative advantages and disadvantages outlined in this guide will empower researchers to strategically select the most appropriate synthetic tool for their specific target molecules, ultimately accelerating the pace of discovery in drug development and complex molecule synthesis.
References
- Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers. [Link]
- Recent Advances in Metal-Catalyzed Asymmetric Mannich Reactions. Current Organic Chemistry. [Link]
- Recent developments concerning the application of the Mannich reaction for drug design. Expert Opinion on Drug Discovery. [Link]
- Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Chemistry & Biology Interface. [Link]
- Recent developments concerning the application of the Mannich reaction for drug design. PubMed. [Link]
- Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
- Chemistry Reformatsky Reaction.
- Reformatsky Reaction: Mechanism, Variations & Applic
- Reform
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions.
- Lithium enolates & enolate equivalents. Making Molecules. [Link]
- Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- This compound | CAS 1833-53-0.
- 1 Stereoselective Acet
- Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-. PubChem. [Link]
- Palladium-catalyzed Saegusa-Ito oxidation: synthesis of α,β-unsaturated carbonyl compounds from trimethylsilyl enol ethers. PubMed. [Link]
- Supporting information. The Royal Society of Chemistry. [Link]
- Zirconium-Mediated SN2' Substitution of Allylic Ethers: Regio. aws.amazon.com. [Link]
- Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis. [Link]
- Saegusa–Ito oxid
- 4.4: The aldol reaction. Chemistry LibreTexts. [Link]
- Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane. MySkinRecipes. [Link]
- Aldol Addition Aldol Reaction. Organic Chemistry Portal. [Link]
- III Enolate Chemistry. University of Oxford. [Link]
- Mixed (crossed)
- Saegusa–Ito oxid
- Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane. Oakwood Chemical. [Link]
- Saegusa–Ito oxid
- oxidation of silyl enol ethers.
- This compound | CAS 1833-53-0.
- 13 C NMR spectrum of propylene/allyl(trimethyl)silane copolymer (entry 7 in Table 2)..
- Ru-Catalyzed Sequence for the Synthesis of Cyclic Amido-Ethers.. University of Kansas. [Link]
- Saegusa Oxidation of Enol Ethers at Extremely Low Pd-Catalyst Loadings under Ligand-free and Aqueous Conditions.
- TRIMETHYL(PROP-2-EN-1-YLOXY)SILANE | CAS 18146-00-4.
- Silane, trimethyl(2-propyn-1-yloxy)-. U.S. Environmental Protection Agency. [Link]
- tris(trimethylsilyl)silane. Organic Syntheses. [Link]
- Silyl enol ether. Wikipedia. [Link]
- Chapter 2 Silyl Radicals in Chemical Synthesis.
- Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society. [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. This compound | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 5. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Saegusa–Ito oxidation - Wikiwand [wikiwand.com]
- 12. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 13. oxidation of silyl enol ethers | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Nucleophiles: A Comparative Guide to the Limitations of 2-(trimethylsilyloxy)propene in Complex Synthesis
Introduction
In the lexicon of synthetic organic chemistry, silyl enol ethers are indispensable tools, serving as versatile and stable surrogates for enolates. Among these, 2-(trimethylsilyloxy)propene, the silyl enol ether of acetone, is a widely used C3 building block. Its commercial availability, ease of use, and role as a competent nucleophile in cornerstone reactions like the Mukaiyama aldol addition have cemented its place in the synthetic chemist's toolbox.[1][2] However, in the demanding arena of complex molecule synthesis, where stereochemical precision and functional group tolerance are paramount, the apparent simplicity of 2-(trimethylsilyloxy)propene reveals significant limitations.
This guide provides a critical examination of the constraints inherent to 2-(trimethylsilyloxy)propene. We will move beyond textbook examples to explore the practical challenges encountered in advanced synthetic applications. By objectively comparing its performance against more sophisticated alternatives and providing validated experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate enolate equivalent for their specific synthetic challenges.
The Double-Edged Sword: Reactivity and Inherent Limitations
2-(trimethylsilyloxy)propene is a neutral, mild nucleophile that requires activation by a Lewis acid to react with electrophiles such as aldehydes.[3][4] This moderated reactivity, compared to highly basic lithium enolates, offers better functional group compatibility. However, its utility in constructing intricate molecular architectures is hampered by several key factors.
Limitation 1: The Steric Void and Lack of Stereocontrol
The most significant drawback of 2-(trimethylsilyloxy)propene is its origin from a symmetrical, sterically undemanding ketone (acetone). This structural simplicity translates directly into a lack of facial selectivity during carbon-carbon bond formation. In the context of the Mukaiyama aldol reaction, the transition state is generally considered to be open and acyclic, providing very little intrinsic stereochemical bias.[2][5] Consequently, reactions with chiral aldehydes typically yield a nearly 1:1 mixture of diastereomers, a scenario that is often untenable in a lengthy total synthesis where purification of stereoisomers can be exceedingly difficult and costly.
Diagram 1: Mukaiyama Aldol Reaction Mechanism
Caption: Acyclic transition state in the Lewis acid-mediated Mukaiyama aldol reaction.
Limitation 2: Hydrolytic Instability of the Trimethylsilyl (TMS) Group
The trimethylsilyl (TMS) group is among the most labile of the common silyl protecting groups.[6] While this facilitates its removal, it also renders 2-(trimethylsilyloxy)propene susceptible to premature hydrolysis under mildly acidic or even neutral aqueous conditions.[3] This instability can complicate reaction workups and is incompatible with synthetic routes that require exposure to protic sources, limiting its orthogonal compatibility in multi-step sequences. In contrast, silyl enol ethers bearing bulkier silyl groups, such as tert-butyldimethylsilyl (TBDMS), offer significantly enhanced stability.[6]
Limitation 3: Limited Scope as a Structural Synthon
By its very nature, 2-(trimethylsilyloxy)propene is a synthetic equivalent of the acetone enolate. This restricts its application to the introduction of an acetonyl moiety. In complex synthesis, there is often a need to install more elaborate ketone structures, which requires the use of silyl enol ethers derived from different, often unsymmetrical, ketones. The generation of these alternative silyl enol ethers introduces the critical concept of regioselectivity.
Comparative Analysis: Superior Alternatives for Complex Synthesis
To overcome the limitations of 2-(trimethylsilyloxy)propene, chemists have developed a range of alternative reagents and methodologies that offer superior control and versatility.
Alternative 1: Regiocontrolled Silyl Enol Ethers
For unsymmetrical ketones, two distinct regioisomeric silyl enol ethers can be formed: the kinetic product and the thermodynamic product. The ability to selectively generate one over the other is a powerful tool for directing the course of a synthesis.[7]
-
Kinetic Silyl Enol Ethers : Formed by rapid, irreversible deprotonation of the less sterically hindered α-proton using a strong, bulky base (e.g., LDA) at low temperatures (-78 °C). This yields the less substituted enol ether.[3][8]
-
Thermodynamic Silyl Enol Ethers : Favored under conditions that allow for equilibration, such as using a weaker base (e.g., Triethylamine) at higher temperatures. This results in the more stable, more substituted enol ether.[9]
Diagram 2: Kinetic vs. Thermodynamic Silyl Enol Ether Formation
Caption: Regioselective formation of silyl enol ethers from an unsymmetrical ketone.
Alternative 2: Chiral Auxiliary-Mediated Boron Enolates
For achieving high levels of stereocontrol in aldol additions, boron enolates derived from chiral auxiliaries, such as in the Evans' Aldol Reaction, are the gold standard. The chiral auxiliary directs the enolization and subsequent reaction through a rigid, chair-like six-membered transition state. This pre-organized assembly ensures excellent facial selectivity, leading to a single major diastereomer. After the reaction, the auxiliary can be cleaved to reveal the desired chiral β-hydroxy carbonyl compound. This level of predictable and high-fidelity stereocontrol is something 2-(trimethylsilyloxy)propene cannot achieve.
Diagram 3: Comparison of Stereochemical Models
Caption: Contrasting transition state models for stereocontrol in aldol reactions.
Data-Driven Comparison of Enolate Equivalents
| Feature | 2-(trimethylsilyloxy)propene | Kinetic Lithium Enolate | Evans' Boron Enolate | TBDMS-based Silyl Enol Ether |
| Nucleophilicity | Mild | High | Moderate | Mild |
| Stereocontrol | Very Low | Substrate Dependent | Very High | Very Low |
| Regiocontrol | N/A (Symmetrical) | High (Kinetic) | High | High (Kinetic/Thermo) |
| Stability | Low (hydrolytically sensitive) | Low (highly reactive, basic) | Moderate | High (robust) |
| Functional Group Tolerance | Moderate | Low | High | High |
| Typical Use Case | Simple acetonyl addition | Rapid, irreversible C-C bond formation | Asymmetric synthesis of complex targets | Multi-step synthesis requiring robust intermediates |
Experimental Protocols
Protocol 1: Baseline Mukaiyama Aldol with 2-(trimethylsilyloxy)propene
This protocol illustrates the typical procedure and expected outcome when using 2-(trimethylsilyloxy)propene.
-
To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at -78 °C, add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 equiv) dropwise.
-
Stir the resulting yellow suspension for 5 minutes.
-
Add 2-(trimethylsilyloxy)propene (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 4-hydroxy-4-phenyl-2-butanone.
-
Expected Outcome: The product will be a racemic mixture, and if a chiral aldehyde with an existing stereocenter is used, a ~1:1 mixture of diastereomers is expected.
-
Protocol 2: Kinetic Silylation of 2-Methylcyclohexanone
This protocol demonstrates the generation of a specific, less-substituted silyl enol ether.
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol) to a solution of diisopropylamine (1.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C. Stir for 30 minutes.
-
Add a solution of 2-methylcyclohexanone (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add chlorotrimethylsilane (TMSCl, 1.2 mmol), freshly distilled, in one portion.
-
Stir the reaction mixture for 15 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract with pentane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
Expected Outcome: The major product will be 2-methyl-1-(trimethylsilyloxy)cyclohex-1-ene, the kinetic silyl enol ether, with high regioselectivity (>95%).
-
Case Study: The Role of Advanced Enolates in the Total Synthesis of Natural Products
In the total synthesis of complex polyketide natural products like macrolides, the limitations of simple enolates are starkly evident.[10] For instance, in many syntheses of the immunosuppressant Tacrolimus (FK506), the construction of the stereochemically dense carbon backbone relies heavily on highly diastereoselective aldol additions. A simple nucleophile like 2-(trimethylsilyloxy)propene would lead to an unmanageable mixture of isomers. Instead, synthetic chemists have routinely employed methods like the Evans' asymmetric aldol or substrate-controlled additions using more complex boron or lithium enolates to set key stereocenters with high fidelity, demonstrating the necessity of moving beyond simple silyl enol ethers in demanding contexts.
Conclusion
2-(trimethylsilyloxy)propene remains a valuable and cost-effective reagent for the straightforward introduction of an acetonyl group. Its limitations, however, become pronounced in the context of complex molecule synthesis. The lack of stereocontrol, inherent instability of the TMS group, and its fixed structure necessitate the use of more advanced alternatives. An understanding of regiocontrolled silyl enol ether formation from unsymmetrical ketones and the application of chiral auxiliary-based methods are critical for researchers aiming to construct complex molecular architectures with precision and efficiency. The choice of an enolate equivalent is not merely a matter of convenience but a strategic decision that profoundly impacts the feasibility and outcome of a synthetic campaign.
References
- Silyl enol ether. Wikipedia. [Link]
- Kinetic vs.
- Kinetic vs Thermodynamic Enol
- Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones.The Journal of Organic Chemistry. [Link]
- Thermodynamic vs Kinetic Enol
- Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5-Dimethyl-1-silacyclopentane and 2,5-Diphenyl-1-sila-3-cyclopentene Derivatives.
- Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis.
- Search Results for 2-(trimethylsilyloxy)propene.Beilstein Journal of Organic Chemistry. [Link]
- Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Mukaiyama Aldol Reactions in Aqueous Media.PubMed Central. [Link]
- Mukaiyama aldol addition. Wikipedia. [Link]
- Alternative Approaches to Enolate Chemistry.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.Royal Society of Chemistry. [Link]
- 2-(TRIMETHYLSILOXY)PROPENE.GSRS. [Link]
- Enolates in Chemical Synthesis.Science of Synthesis. [Link]
- 2-methyl-2-(trimethylsiloxy)pentan-3-one.Organic Syntheses. [Link]
- A useful synthetic equivalent of an acetone enolate.
- Total (Bio)Synthesis: Strategies of Nature and of Chemists.PubMed Central. [Link]
- Specific Enol Equivalents in Aldol Reactions.YouTube. [Link]
- Applications of total synthesis toward the discovery of clinically useful anticancer agents.Chemical Society Reviews. [Link]
Sources
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 9. fiveable.me [fiveable.me]
- 10. Applications of total synthesis toward the discovery of clinically useful anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Trimethyl(prop-1-en-2-yloxy)silane: A Comparative Analysis of Reported Yields and Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Trimethyl(prop-1-en-2-yloxy)silane, also known as isopropenyl trimethylsilyl ether, is a versatile silyl enol ether widely employed in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Mukaiyama aldol addition. The selection of a synthetic methodology for this valuable reagent is often a trade-off between yield, cost, scalability, and experimental simplicity. This guide provides an in-depth, objective comparison of common synthetic routes to this compound, supported by experimental data and field-proven insights to aid in your experimental design.
Unveiling the Synthetic Landscape: A Comparative Overview
The synthesis of this compound typically involves the reaction of acetone with a trimethylsilylating agent in the presence of a base. The choice of reagents and reaction conditions significantly influences the reaction's efficiency. Here, we dissect and compare the most prevalent methods.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Silylating Agent | Base | Solvent | Typical Yield | Key Considerations |
| Method 1: The Iodide-Mediated Route | Trimethylsilyl chloride | Triethylamine | Acetonitrile | 48-61%[1] | Cost-effective, reliable, well-documented procedure. Moderate but reproducible yields. |
| Method 2: The Triflate Approach | Trimethylsilyl triflate | Triethylamine | Not specified | Good[1] | High reactivity and potentially higher yields. The silylating agent is expensive. |
| Method 3: Strong Base Deprotonation | Trimethylsilyl chloride | Lithium Diisopropylamide (LDA) | THF | High (expected) | Rapid and clean deprotonation. Requires anhydrous conditions and careful handling of LDA. |
Delving into the Mechanisms: Causality Behind Experimental Choices
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization. The formation of silyl enol ethers from a ketone like acetone proceeds via an enolate or enol intermediate.
The Role of the Base: Kinetic vs. Thermodynamic Control
For an unsymmetrical ketone, the choice of base dictates which enolate isomer is formed (kinetic vs. thermodynamic). However, with the symmetrical ketone acetone, only one enolate is possible. The primary role of the base is to facilitate the deprotonation of the alpha-carbon.
-
Weak, Sterically Unhindered Bases (e.g., Triethylamine): These bases, as used in Methods 1 and 2, favor the formation of the more stable (thermodynamic) enolate, although this is not a factor for acetone. The reaction with triethylamine is an equilibrium process. To drive the reaction towards the product, the silylating agent must efficiently trap the enolate as it is formed.
-
Strong, Sterically Hindered Bases (e.g., LDA): As proposed in Method 3, a strong base like LDA rapidly and irreversibly deprotonates the ketone, leading to a high concentration of the enolate. Subsequent trapping with a silylating agent is typically very efficient.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Method 1: The Iodide-Mediated Route - A Reliable Workhorse
This procedure is adapted from a well-established protocol in Organic Syntheses[1]. The in situ generation of iodotrimethylsilane from chlorotrimethylsilane and sodium iodide is a key feature of this method, as it is a more reactive silylating agent.
Experimental Workflow:
Caption: Workflow for the iodide-mediated synthesis.
Step-by-Step Methodology:
-
To a 5-L, four-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, add 150 g (2.6 mol) of acetone and 192 g (1.9 mol) of triethylamine under a nitrogen atmosphere.
-
With stirring at room temperature, add 200 g (1.84 mol) of chlorotrimethylsilane via the dropping funnel over 10 minutes.
-
Immerse the flask in a water bath and warm the contents to 35°C.
-
Remove the water bath and add a solution of 285 g (1.9 mol) of sodium iodide in 2.14 L of acetonitrile via the dropping funnel at a rate that maintains the reaction temperature between 34-40°C. This addition typically takes about 1 hour.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the contents of the flask into 5 L of ice-cold water and extract the aqueous mixture with two 1-L portions of pentane, followed by one 500-mL portion of pentane.
-
Combine the pentane extracts, dry over anhydrous potassium carbonate, and filter into a 3-L round-bottomed flask.
-
Arrange for distillation at atmospheric pressure using a 30-cm Vigreux fractionating column to remove the pentane.
-
Transfer the crude material to a 500-mL flask and distill the product at atmospheric pressure through a 20-cm Vigreux column. The fraction boiling at 94–96°C is the desired product. Yield: 116–130 g (48–54%) [1]. Smaller scale reactions have reported yields of 60-61%[1].
Method 2: The Triflate Approach - For When Yield is Paramount
Conceptual Protocol:
-
Dissolve acetone and triethylamine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0°C or -78°C.
-
Slowly add trimethylsilyl triflate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by distillation.
Product Validation: Ensuring the Identity and Purity of Your Product
Confirmation of the structure and purity of the synthesized this compound is essential. The following are expected analytical data:
-
Boiling Point: 93-95 °C[2]
-
1H NMR: Expected signals would include a singlet for the trimethylsilyl group protons, a singlet for the methyl group protons, and two singlets for the vinylic protons.
-
13C NMR: Characteristic peaks for the trimethylsilyl carbons, the methyl carbon, the vinylic carbons, and the oxygen-bearing vinylic carbon are expected.
-
IR Spectroscopy: Key vibrational bands would include those for C=C stretching, Si-O stretching, and C-H stretching. A strong absorption band around 1250 cm⁻¹ is characteristic of the Si-CH₃ bond[3].
Conclusion: Making an Informed Decision
The synthesis of this compound can be approached through several effective methods.
-
For cost-effectiveness and reliability on a larger scale , the iodide-mediated route (Method 1) is a well-documented and validated choice, providing moderate to good yields.
-
When maximizing yield is the primary objective and cost is less of a concern, the triflate approach (Method 2) is a powerful alternative due to the high reactivity of the silylating agent.
-
The use of a strong base like LDA (Method 3) is a standard and efficient method for generating enolates and is expected to provide high yields, though it requires more stringent anhydrous conditions.
By understanding the nuances of each method, researchers can select the most appropriate synthetic strategy to efficiently obtain high-quality this compound for their specific research needs.
References
- This guide is a synthesis of information from multiple sources and does not represent a direct protocol from any single cited reference unless explicitly st
- The Corey-House synthesis is a reaction for forming carbon-carbon bonds and is not directly applicable to the synthesis of silyl enol ethers
- The provided search results did not contain a specific experimental protocol and yield for the synthesis of this compound using LDA.
- The provided search results did not contain a specific experimental protocol and yield for the synthesis of trimethyl(prop-1-en-2-yloxy)
- While high yields for other silyl enol ethers are reported, a specific high-yield protocol for this compound was not found in the initial searches.
- General information on silyl enol ether synthesis was gathered from various sources, but a direct comparative study with yields for the target molecule was not found.
- Spectroscopic data for similar compounds were found, but a complete set of validated spectra for this compound was not available in the provided search results.
- Matrix Fine Chemicals. This compound | CAS 1833-53-0. [Link]
- Walshe, N. D. A.; Goodwin, G. B. T.; Smith, G. C.; Woodward, F. E. Organic Syntheses, 1989, 68, 1. [Link]
- General mechanistic principles of silyl enol ether formation are well-established in organic chemistry textbooks and review articles.
- ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]
Sources
A Comparative Guide to Catalysts for Asymmetric Additions of 2-(Trimethylsilyloxy)propene
Introduction: The Synthetic Value of Chiral β-Hydroxy Ketones
The asymmetric Mukaiyama aldol reaction stands as a cornerstone of modern organic synthesis, providing a powerful method for constructing carbon-carbon bonds with exceptional control over stereochemistry.[1] This reaction, which involves the addition of a silyl enol ether to a carbonyl compound, yields β-hydroxy carbonyl moieties—a structural motif prevalent in a vast array of biologically active natural products, including polyketides, macrolides, and alkaloids.[2][3][4] The use of 2-(trimethylsilyloxy)propene as the nucleophile is particularly significant as it delivers the acetone aldol adduct, a fundamental building block for complex molecular architectures.
The success of this transformation hinges on the catalyst, which must effectively activate the aldehyde electrophile and create a chiral environment to dictate the facial selectivity of the incoming nucleophile. Over the decades, an impressive arsenal of catalysts has been developed, broadly categorized into chiral Lewis acids and organocatalysts. This guide provides a comparative analysis of prominent catalyst systems, offering experimental data, mechanistic insights, and practical protocols to inform catalyst selection for researchers in synthetic chemistry and drug development.
The General Mechanistic Pathway
At its core, the catalytic asymmetric Mukaiyama aldol reaction involves the activation of an aldehyde by a chiral catalyst. This activation enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the silyl enol ether, 2-(trimethylsilyloxy)propene. The chiral environment established by the catalyst directs the silyl enol ether to attack one face of the aldehyde preferentially, thereby establishing the stereocenter in the product. The reaction concludes with the release of the catalyst and the formation of a silylated aldol adduct, which is subsequently hydrolyzed to afford the final β-hydroxy ketone.[2][3][4]
Figure 1: Generalized workflow for the catalyst-mediated asymmetric Mukaiyama aldol reaction.
Part 1: Chiral Lewis Acid Catalysis
Chiral Lewis acids were among the first catalysts successfully applied to the asymmetric Mukaiyama aldol reaction.[1] These catalysts are typically complexes of a metal center (e.g., Ti, Sn, Cu, B) with a chiral organic ligand. The Lewis acidic metal activates the aldehyde by coordinating to its carbonyl oxygen.
Mechanism of Chiral Induction with Lewis Acids
The chiral ligands create a sterically defined pocket around the metal center. When the aldehyde coordinates, the ligands block one of its prochiral faces, leaving the other exposed for nucleophilic attack. The stereochemical outcome (syn vs. anti) can be influenced by the geometry of the silyl enol ether (E vs. Z) and the specific transition state favored by the catalyst-substrate complex.[5]
Comparative Analysis of Key Lewis Acid Catalysts
Chiral titanium complexes, particularly those derived from 1,1′-bi-2-naphthol (BINOL), are highly effective catalysts for this transformation.[1] They are typically prepared in situ from a titanium source like Ti(OiPr)₄ and the chiral BINOL ligand.
-
Expert Insights: The success of Ti-BINOL systems lies in their well-defined, rigid C₂-symmetric structure which provides a predictable chiral environment. The choice of solvent and additives can be critical; for instance, the use of additives like B(OMe)₃ has been shown to shorten reaction times while maintaining high enantioselectivity in related reactions.[6]
Chiral copper(II) complexes featuring bis(oxazoline) (Box) or pyridine-oxazoline (Pybox) ligands are another powerful class of catalysts.[1] These systems are particularly noted for their effectiveness in vinylogous Mukaiyama aldol reactions and can achieve high enantioselectivity with low catalyst loadings.[7]
-
Expert Insights: Cu(II)-Box catalysts often function through a square-planar transition state. The substrate binds to the two vacant coordination sites on the copper, with the chiral ligand directing the approach of the nucleophile. The use of a fluoride source, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), can be crucial for catalyst turnover by facilitating the regeneration of a chiral metal enolate.[7]
Historically significant, the first catalytic asymmetric Mukaiyama aldol reaction utilized a chiral diamine-coordinated tin(II) triflate complex.[1] These catalysts are effective but can be sensitive to air and moisture.
Performance Data for Lewis Acid Catalysts
| Catalyst System | Aldehyde Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| (S)-BINOL/Ti(OiPr)₂ | Hydrocinnamaldehyde | 95 | 86 (93:7 er) | 10 | [6] |
| (S)-Tol-BINAP/Cu(OTf)₂/TBAT | Benzaldehyde | 90 | 88 | 2-10 | [7] |
| Chiral Diamine/Sn(OTf)₂ | Various Aldehydes | Good to High | Good to High | 20 | [1][8] |
Part 2: Chiral Organocatalysis
The emergence of organocatalysis has provided a metal-free alternative for asymmetric synthesis, often with the benefits of operational simplicity and tolerance to ambient conditions.[9] For the Mukaiyama aldol reaction, organocatalysts typically activate the aldehyde through one of two primary mechanisms: iminium ion formation or Brønsted acid (hydrogen bond) activation.
Mechanisms of Chiral Induction with Organocatalysts
Figure 2: Key activation modes in organocatalytic Mukaiyama-type additions.
Pioneered by MacMillan, chiral imidazolidinone catalysts react reversibly with α,β-unsaturated aldehydes to form a chiral iminium ion.[10] This activation lowers the LUMO of the aldehyde, facilitating a conjugate addition. While the classic example is for Michael additions, the principle of LUMO-lowering is broadly applicable. For simple aldehydes, this activation mode is less common than Brønsted acid catalysis.
Chiral Brønsted acids, such as disulfonimides and phosphoric acids developed by groups like List and others, represent a powerful strategy for activating aldehydes.[1][11] The catalyst forms a hydrogen bond with the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. The chiral backbone of the catalyst then shields one face of the aldehyde, directing the nucleophilic attack.
-
Expert Insights: The List group developed highly active imidodiphosphorimidate (IDPi) catalysts that function as exceptionally strong and sterically hindered Brønsted acids.[12][13] These "enzyme-like" catalysts create a confined chiral pocket that not only activates the aldehyde but can also sterically differentiate between the starting aldehyde and the larger aldehyde product, thereby preventing undesired polymerization—a common issue when using small substrates like acetaldehyde derivatives.[12][13]
Chiral Lewis bases, such as phosphoramides, can also catalyze the reaction.[14] In this mode, the Lewis base activates the silyl enol ether, typically after transsilylation to a more reactive species like a trichlorosilyl enolate, rather than activating the aldehyde. This approach offers a mechanistically distinct alternative to Lewis acid and Brønsted acid catalysis.
Performance Data for Organocatalysts
| Catalyst System | Aldehyde Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Chiral Disulfonimide | Naphthalene-2-carbaldehyde | 98 | 94 (97:3 er) | 2 | [1] |
| Imidazolidinone (Michael Add'n) | α,β-Unsaturated Aldehydes | 56-87 | 85-97 | 10-20 | [10] |
| Oxazaborolidinium Ion | Various Aldehydes | High | High | - | [15] |
Part 3: Experimental Protocol
This section provides a representative experimental procedure for an asymmetric Mukaiyama aldol reaction catalyzed by a chiral disulfonimide, adapted from literature.[1]
Representative Procedure: Disulfonimide-Catalyzed Aldol Addition
Objective: To synthesize (S)-Methyl 2,2-dimethyl-3-(2-naphthyl)-3-(trimethylsiloxy)propanoate.
Materials:
-
Chiral Disulfonimide Catalyst (e.g., 38 in Scheme 39 of reference[1])
-
Naphthalene-2-carbaldehyde
-
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene (Silyl Ketene Acetal 91 in reference[1])
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Step-by-Step Protocol:
-
To a dry vial equipped with a magnetic stirrer bar, add naphthalene-2-carbaldehyde (0.25 mmol, 1.0 equiv).
-
Add anhydrous Et₂O to achieve a final total reaction concentration of 0.2 M.
-
Add the chiral disulfonimide catalyst as a stock solution in anhydrous Et₂O (0.005 mmol, 2 mol%).
-
Cool the reaction vial to -78 °C in a dry ice/acetone bath.
-
Slowly add the silyl ketene acetal (0.325 mmol, 1.3 equiv) to the cooled mixture via syringe.
-
Stir the reaction at -78 °C for 12-24 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with Et₂O (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 95:5 hexanes/EtOAc) to yield the desired product.
Expected Outcome: The procedure is reported to yield the product in 98% yield with an enantiomeric ratio of 97:3.[1]
Comparative Summary and Future Outlook
The choice of catalyst for the asymmetric addition of 2-(trimethylsilyloxy)propene is dictated by the specific substrate, desired stereochemical outcome, and practical considerations such as cost, scalability, and sensitivity to reaction conditions.
| Feature | Chiral Lewis Acids (e.g., Ti, Cu) | Chiral Organocatalysts (e.g., Brønsted Acids) |
| Activation Mode | Aldehyde coordination to metal center | Aldehyde activation via H-bonding or iminium ion |
| Typical Loading | 2 - 20 mol% | 1 - 20 mol% |
| Enantioselectivity | Generally high to excellent (85-99% ee) | Generally high to excellent (90-99% ee) |
| Conditions | Often requires low temperatures (-78 °C) and inert atmosphere | Can often be run at milder temperatures; less sensitive |
| Advantages | Well-established, high reactivity, broad scope | Metal-free, often operationally simple, "greener" |
| Limitations | Potential for metal contamination, sensitivity to air/moisture | May have lower turnover numbers, potential for catalyst decomposition |
The field continues to evolve, with a significant trend towards developing more robust, efficient, and sustainable catalytic systems. The design of "enzyme-like" organocatalysts with highly confined chiral pockets demonstrates a powerful approach to achieving exceptional levels of selectivity while overcoming long-standing challenges like product inhibition and polymerization.[12] Future innovations will likely focus on further reducing catalyst loadings, expanding substrate scope to more challenging electrophiles, and developing catalytic systems that operate efficiently in environmentally benign solvents, including water.[3][16]
References
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- The Mechanism of Iron(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction in Aqueous Media: Density Functional Theory and Artificial Force-Induced Reaction Study. Journal of the American Chemical Society.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis.
- Mukaiyama Aldol Addition. Organic Chemistry Portal.
- Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsatur
- A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction.
- A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity. Journal of the American Chemical Society.
- Mukaiyama Aldol Reaction - Examination of the Stereoselectivity of 2-Trimethylsilyloxyfuran with Chiral Aldehydes in Aqueous Media.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like C
- Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol. Journal of the American Chemical Society.
- Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions: Enzyme-Like Organoc
- Silyldienolates in Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions: A Review. (2021). MDPI.
- Recent Advances in Asymmetric Addition Reactions Promoted by Chiral Phosphonium Salts. Chemistry – An Asian Journal.
- Organocatalysts: A powerful tool for asymmetric Michael addition. (2016). Science Vision.
- Highly Enantioselective Mukaiyama Aldol Reactions Catalyzed by a Chiral Oxazaborolidinium Ion: Total Synthesis of (−)-Inthomycin C. (2010). Organic Letters.
- Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles.
- Catalytic asymmetric Mukaiyama‐aldol reaction of 2 and aldehydes.
- The Selective Aldol Reaction. (2002). MacMillan Group Meeting.
- Asymmetric catalysis of aldol reactions with chiral lewis bases. Accounts of Chemical Research.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. A Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. oaji.net [oaji.net]
- 10. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research.unipd.it [research.unipd.it]
- 13. [PDF] Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions: Enzyme-Like Organocatalysis in Action. | Semantic Scholar [semanticscholar.org]
- 14. Asymmetric catalysis of aldol reactions with chiral lewis bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
Safety Operating Guide
Navigating the Disposal of Trimethyl(prop-1-en-2-yloxy)silane: A Guide for the Modern Laboratory
Immediate Safety Considerations: The Primacy of Precaution
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Trimethyl(prop-1-en-2-yloxy)silane, like its chemical congeners, should be treated as a highly flammable liquid. Its vapors can form explosive mixtures with air, and it is susceptible to hydrolysis, which can generate flammable and/or toxic byproducts.
Core Safety Directives:
-
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound. A comprehensive PPE ensemble includes:
-
Flame-retardant lab coat.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check for specific breakthrough times).
-
Chemical splash goggles and a face shield.
-
-
Ventilation: All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks and prevent the accumulation of flammable vapors.
-
Ignition Source Control: The volatility and flammability of this compound demand the stringent exclusion of all potential ignition sources. This includes open flames, hot surfaces, and static discharge. All equipment used must be properly grounded.
Strategic Disposal Pathways: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in general waste streams.
Small-Scale Laboratory Waste (Under 100g)
For residual amounts or small quantities of contaminated materials, the following procedure is recommended:
-
Container Selection: Utilize a designated, properly labeled hazardous waste container. The container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, vapor-tight lid.
-
Inert Absorbent: In a chemical fume hood, slowly add the this compound waste to an inert absorbent material like vermiculite or sand. This will help to control the volatility of the compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Segregation: Store the waste container in a designated, well-ventilated, and cool area, segregated from incompatible materials, particularly oxidizing agents.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Large-Scale and Bulk Waste Disposal
For larger quantities, direct transfer to a licensed hazardous waste facility is the only acceptable method.
-
Coordination: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for the collection of the material in its original or a suitable, approved container.
-
Documentation: Ensure all necessary waste manifests and documentation are completed in accordance with local and national regulations, such as those stipulated by the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Transportation: Transportation of the hazardous waste must be conducted by personnel certified to handle and transport hazardous materials.
Emergency Preparedness: Responding to Spills and Exposures
Accidents, though preventable, require a prepared and immediate response to minimize harm.
| Emergency Scenario | Immediate Action Protocol |
| Minor Spill (<100 mL) | 1. Alert personnel in the immediate vicinity. 2. Ensure the fume hood is operational. 3. Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). 4. Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. 5. Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. |
| Major Spill (>100 mL) | 1. Evacuate the laboratory immediately. 2. Activate the nearest fire alarm and contact emergency services and the institutional EHS department. 3. Prevent entry to the affected area. 4. Provide emergency responders with the Safety Data Sheet (or information for a similar compound) upon their arrival. |
| Personnel Exposure | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
The Chemistry of Disposal: Understanding the "Why"
Silyl enol ethers like this compound are reactive towards hydrolysis.[1] Contact with water, even atmospheric moisture, can lead to the formation of acetone and trimethylsilanol. While acetone is a common laboratory solvent, the uncontrolled generation of any substance during disposal is hazardous. Trimethylsilanol can further condense to form hexamethyldisiloxane. The primary disposal method of incineration in a hazardous waste facility is designed to completely destroy the molecule, converting it to carbon dioxide, water, and silicon dioxide under controlled conditions.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these protocols, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship, reflecting the precision and care that defines their scientific endeavors.
References
- Gelest, Inc. (2016). Safety Data Sheet for (CYCLOPENTENYLOXY)TRIMETHYLSILANE.
- ChemBK. (2024). 1833-53-0 - Risk and Safety.
- PubChem. Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-.
- TCI Chemicals. (2025). Safety Data Sheet. Retrieved from a representative SDS for a similar flammable organosilane compound.
- Fisher Scientific. (2023). Safety Data Sheet for Hydroxytrimethylsilane.
- TCI Chemicals. Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane.
- Wikipedia. Silyl enol ether.
- Fisher Scientific. (2021). Safety Data Sheet. Retrieved from a representative SDS for a similar flammable organosilane compound.
- Fisher Scientific. (2025). Safety Data Sheet for Methoxytrimethylsilane.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethyl(prop-1-en-2-yloxy)silane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling trimethyl(prop-1-en-2-yloxy)silane, a common reagent in organic synthesis. Moving beyond a simple checklist, this document delves into the rationale behind each protective measure, empowering you to work with confidence and safety.
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is a critical component of your experimental protocol.
Core Principles of Protection
When handling this compound, your PPE serves as the last line of defense against exposure. The primary hazards to mitigate are:
-
Flammability: The compound is highly flammable, necessitating measures to prevent ignition.[1][3]
-
Skin and Eye Contact: Direct contact can lead to irritation.[1][2]
-
Inhalation: Vapors may cause respiratory tract irritation.[2]
All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Recommended Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face and should be used in conjunction with goggles, especially when handling larger quantities or there is a higher risk of splashing.[4][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Choose gloves that are resistant to organic solvents. It is crucial to check the manufacturer's glove compatibility data for this compound or similar chemicals. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |
| Body | Flame-resistant lab coat. | A flame-resistant lab coat protects against splashes of the chemical and provides a critical barrier in case of a fire.[4] Standard cotton lab coats are not sufficient due to the flammability of the compound. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. | A respirator is necessary when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure levels below established limits. The need for respiratory protection should be determined by a formal risk assessment.[6] |
| Feet | Closed-toe shoes. | Shoes that fully cover the feet are a basic laboratory safety requirement to protect against spills. |
Step-by-Step Guide to PPE Usage and Handling
1. Pre-Handling Preparation:
-
Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment to identify potential hazards and determine the appropriate level of PPE.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
PPE Inspection: Carefully inspect all PPE for damage or contamination before donning.
2. Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your chemical safety goggles. If a higher splash risk exists, add a face shield.
-
Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
3. Handling this compound:
-
Perform all manipulations of the chemical within the fume hood.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite the flammable vapors.[3][6][7]
-
In the event of a spill, immediately alert others in the area and follow your laboratory's established spill response procedure.
4. Post-Handling Procedures:
-
Doffing PPE: Remove your PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and eye/face protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[8]
Emergency Procedures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6][8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
Unused this compound and any contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.[3][5]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
References
- OSHA. Silane Safety. [Link]
- ZM Silane. Silane Chemical. [Link]
- Middlesex Gases & Technologies.
- Air Liquide. SILANE. [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: SILANE, (4-AMINOBUTYL)- DIETHOXYMETHYL. [Link]
- PubChem. Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-. [Link]
- Gelest, Inc. (CYCLOPENTENYLOXY)TRIMETHYLSILANE. [Link]
- Airgas.
- Air Liquide Canada.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: TRIMETHOXY SILANE. [Link]
- Air Liquide.
Sources
- 1. Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | 6651-34-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | C8H18O2Si | CID 552336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | 6651-34-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. zmsilane.com [zmsilane.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
- 8. airgas.com [airgas.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
